Product packaging for 4-(3-Fluorophenyl)-1,3-thiazol-2-amine(Cat. No.:CAS No. 446065-20-9)

4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Cat. No.: B1208446
CAS No.: 446065-20-9
M. Wt: 194.23 g/mol
InChI Key: XBHHILITQUEDDC-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1,3-thiazol-2-amine (CAS 446065-20-9) is a fine chemical organic compound with the molecular formula C9H7FN2S and a molecular weight of 194.23 g/mol . This product is characterized by its high purity level of 95% or greater . It is primarily utilized in professional research and development settings as a key building block for the synthesis of protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras) . The compound is supplied as a solid and should be stored at room temperature . This product is intended for research and industrial or commercial use by professional laboratories. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, human, or veterinary applications . Please note that this chemical is not approved for consumer use and is not shipped to residences, medical facilities, or pharmacies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FN2S B1208446 4-(3-Fluorophenyl)-1,3-thiazol-2-amine CAS No. 446065-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHHILITQUEDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354645
Record name 4-(3-Fluorophenyl)-1,3-thiazol-2-amine
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

446065-20-9
Record name 4-(3-Fluorophenyl)-2-thiazolamine
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Record name 4-(3-Fluorophenyl)-1,3-thiazol-2-amine
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Record name 4-(3-FLUOROPHENYL)-1,3-THIAZOL-2-AMINE
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Foundational & Exploratory

A Technical Guide to 4-(3-Fluorophenyl)-1,3-thiazol-2-amine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist, Chemical Biology Division

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine (CAS Number: 383133-83-9), a heterocyclic amine of significant interest to researchers, medicinal chemists, and drug development professionals. While specific preclinical data for this particular isomer is not extensively published, its core structure, the 2-aminothiazole moiety, is recognized as a "privileged scaffold" in medicinal chemistry. Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of novel therapeutics.[1][2] This document synthesizes established principles to detail the compound's physicochemical properties, a robust and adaptable synthetic protocol via the Hantzsch thiazole synthesis, and its potential mechanisms of action based on the well-documented activities of its structural class, including kinase inhibition and disruption of microtubule dynamics.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole ring is a cornerstone in modern pharmacology, present in a multitude of FDA-approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1] Its prevalence stems from its versatile chemical nature and its ability to act as a bioisostere for other functional groups, enabling favorable interactions with a wide range of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3]

This compound represents a key synthetic intermediate and a potential pharmacophore in its own right. The strategic placement of a fluorine atom on the meta-position of the phenyl ring can significantly alter the molecule's electronic properties and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile compared to its non-fluorinated or isomeric counterparts. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this compound in drug discovery campaigns.

Physicochemical and Core Molecular Data

A precise understanding of a compound's physical and chemical properties is fundamental for designing experiments, from synthesis and purification to formulation and biological screening. The core data for this compound is summarized below.

PropertyValueSource / Method
CAS Number 383133-83-9Chemical Abstract Service
Molecular Formula C₉H₇FN₂SElemental Composition
Molecular Weight 194.23 g/mol Calculation
IUPAC Name This compoundNomenclature
Appearance White to light yellow crystalline powderTypical for class
Solubility Low in water; Soluble in DMSO, MethanolInferred from analogs[4][5]
Storage Short-term: Room Temp; Long-term: -20°C (in solution)General best practice

Synthesis and Characterization

The most reliable and versatile method for constructing the 4-aryl-2-aminothiazole scaffold is the Hantzsch thiazole synthesis . This classic condensation reaction provides a direct and efficient route to the target molecule.[6][7]

Causality of the Hantzsch Synthesis

The Hantzsch synthesis is the method of choice due to its operational simplicity and the ready availability of the required starting materials. The reaction proceeds through the condensation of an α-haloketone with a thiourea. The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of a solvent like ethanol under reflux provides the necessary thermal energy to overcome the activation barriers of the reaction steps.[8]

Hantzsch_Synthesis cluster_0 Reaction Steps A 2-Bromo-1-(3-fluorophenyl)ethan-1-one C Intermediate Adduct A->C Nucleophilic Attack B Thiourea B->C D Cyclized Intermediate C->D Intramolecular Cyclization E This compound D->E Dehydration reagent Ethanol, Reflux reagent->C

Caption: Generalized workflow for the Hantzsch synthesis of the target compound.

Experimental Protocol: Hantzsch Synthesis

This protocol is a representative methodology based on established procedures for synthesizing analogous compounds.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq.) and thiourea (1.2 eq.).

  • Solvent Addition: Add anhydrous ethanol to the flask to create a solution or a well-stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 8:2 Hexane:Ethyl Acetate).

  • Workup: Upon completion (typically 3-5 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are limited, the extensive research on the 2-aminothiazole scaffold allows for a well-grounded hypothesis of its potential therapeutic applications. The primary activities associated with this class are kinase inhibition and disruption of tubulin polymerization.[1]

Potential as a Kinase Inhibitor (e.g., BRAF)

Many 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[9] One key target is the BRAF kinase, particularly the V600E mutant found in many melanomas.

Mechanism of Action: 2-aminothiazole-based inhibitors typically function as ATP-competitive inhibitors. The nitrogen atoms of the thiazole ring and the exocyclic amino group can form crucial hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The 4-aryl group (in this case, 3-fluorophenyl) extends into a hydrophobic pocket, and substitutions on this ring can modulate binding affinity and selectivity. Inhibition of BRAF blocks the downstream signaling through the MAPK/ERK pathway, leading to decreased cell proliferation and the induction of apoptosis.

MAPK_Pathway GF Growth Factor GFR Receptor Tyrosine Kinase GF->GFR RAS RAS GFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 4-(3-Fluorophenyl)- 1,3-thiazol-2-amine Inhibitor->BRAF Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Potential as a Tubulin Polymerization Inhibitor

A distinct class of N,4-diaryl-1,3-thiazol-2-amines has been identified as potent inhibitors of tubulin polymerization.[10] These agents disrupt the formation of microtubules, essential components of the cytoskeleton required for cell division (mitosis).

Mechanism of Action: These compounds often bind to the colchicine-binding site on β-tubulin. This binding event physically prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. The 3-fluorophenyl group would occupy a key region of this binding site, and its electronic properties could influence the strength of the interaction.[10][11]

Applications in Drug Discovery and Development

This compound is a prime candidate for inclusion in compound libraries for high-throughput screening. Its "privileged" nature makes it likely to yield hits against various targets. More commonly, it serves as a versatile starting material for further chemical modification in a lead optimization campaign. Medicinal chemists can functionalize the C2-amino group to explore structure-activity relationships (SAR) and develop more potent and selective drug candidates.

Drug_Discovery_Workflow Start 4-(3-Fluorophenyl)- 1,3-thiazol-2-amine (Starting Scaffold) Lib Library Synthesis (SAR Exploration) Start->Lib Functionalization HTS High-Throughput Screening (HTS) Lib->HTS Hit Hit Identification HTS->Hit Biological Assays LeadOpt Lead Optimization (ADMET Properties) Hit->LeadOpt Medicinal Chemistry Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: Role of the compound in a typical drug discovery workflow.

Conclusion

This compound is a compound of high strategic value in medicinal chemistry. While detailed biological characterization of this specific isomer remains to be published, its foundation on the 2-aminothiazole scaffold provides a strong rationale for its investigation as a source of novel therapeutics, particularly in oncology. The established synthetic routes are robust and efficient, making the compound readily accessible for both initial screening and as a building block for more complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this promising molecule in their drug discovery and development endeavors.

References

  • Romagnoli, R., et al. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1263.
  • Abdel-Wahab, B. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 35, 175-195.
  • El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33358-33372.
  • PubChem Compound Summary for CID 722371, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information.
  • Al-Ostoot, F. H., et al. (2023). Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. ResearchGate.
  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 12.
  • ResearchGate. Design 2-aminothiazoles as microtubule targeting agents.
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  • PubChem Compound Summary for CID 2737741, 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information.
  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1333.
  • Mondal, S., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32.
  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(2), 235-259.
  • Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Mickevičius, V., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 23(1), 543.
  • Kumar, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Asian Journal of Chemistry, 34(11), 2991-2995.
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Sources

An In-depth Technical Guide to 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, a compound of significant interest within medicinal chemistry and drug discovery. While this specific positional isomer is less documented than its 2-fluoro and 4-fluoro counterparts, this paper will establish its core molecular properties, outline established synthetic routes, and discuss its potential therapeutic applications based on the well-characterized bioactivity of the 2-aminothiazole scaffold. This document serves as a foundational resource, synthesizing theoretical knowledge with practical, field-proven insights to guide future research and development efforts.

Core Molecular Profile

This compound belongs to the class of 4-aryl-1,3-thiazol-2-amines, a chemical scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The defining features of this molecule are a central thiazole ring, a primary amine at the 2-position, and a 3-fluorophenyl substituent at the 4-position. The placement of the electron-withdrawing fluorine atom at the meta position of the phenyl ring is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity compared to other isomers.

Physicochemical Properties

The fundamental molecular characteristics of this compound are crucial for experimental design, from dissolution studies to analytical method development. As constitutional isomers, the 2-fluoro, 3-fluoro, and 4-fluoro variants share the same molecular formula and weight.

PropertyValueCitation(s)
Molecular Formula C₉H₇FN₂S[1][2][3]
Molecular Weight 194.23 g/mol [1][2][3]
IUPAC Name This compound
Canonical SMILES C1=CC(=CC(=C1)F)C2=CSC(=N2)N
InChI Key (Isomer-specific key not available; for 4-fluoro isomer: WSOKJBHBMAGBIP-UHFFFAOYSA-N)[1][3]

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of 4-aryl-2-aminothiazoles is a well-established process in organic chemistry. The most common and versatile method is the Hantzsch Thiazole Synthesis .

Hantzsch Thiazole Synthesis

This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of the title compound, this would involve the reaction of 2-bromo-1-(3-fluorophenyl)ethan-1-one with thiourea .

Causality of Experimental Choices:

  • α-haloketone: The 2-bromo-1-(3-fluorophenyl)ethan-1-one is the key precursor that introduces the 3-fluorophenyl group at the 4-position of the thiazole ring. The bromine atom serves as a leaving group in the cyclization step.

  • Thiourea: This reagent provides the nitrogen and sulfur atoms necessary to form the 2-aminothiazole core.

  • Solvent: Typically, a protic solvent like ethanol is used to facilitate the dissolution of the reactants and the subsequent cyclization.

  • Heat: The reaction is usually heated under reflux to provide the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate.

Step-by-Step Experimental Protocol (Generalized)
  • Reactant Dissolution: Dissolve equimolar amounts of 2-bromo-1-(3-fluorophenyl)ethan-1-one and thiourea in a suitable volume of absolute ethanol in a round-bottom flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), the mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure this compound.

Hantzsch_Synthesis reactant1 2-bromo-1-(3-fluorophenyl)ethanone product This compound reactant1->product Condensation & Cyclization (Ethanol, Reflux) reactant2 Thiourea reactant2->product

Caption: Generalized Hantzsch synthesis for this compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons of the 3-fluorophenyl ring and the thiazole ring proton. ¹³C NMR and ¹⁹F NMR would further confirm the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. For the related 4-fluoro isomer, a protonated molecule [M+H]⁺ is observed at m/z 195.0383.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-F stretching of the fluorophenyl group.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the 2-aminothiazole scaffold is a cornerstone in drug discovery.[5][6] Derivatives have been investigated for a wide range of therapeutic applications.

Potential Applications
  • Anticancer Agents: Many 2-aminothiazole derivatives have shown potent antiproliferative activity.[4][7] They can act as inhibitors of various kinases and other enzymes involved in cell cycle progression.

  • Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs, and new derivatives are continuously being explored for their activity against resistant bacterial and fungal strains.

  • Anti-inflammatory Agents: Certain 2-aminothiazole compounds have demonstrated anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.

The specific biological activity of this compound would need to be determined through in vitro and in vivo screening assays. The position of the fluorine atom can significantly impact target binding and pharmacokinetic properties.

Drug_Discovery_Workflow A Compound Synthesis (e.g., this compound) B High-Throughput Screening (In Vitro Assays) A->B Library of Compounds C Hit Identification B->C Active Compounds D Lead Optimization (SAR Studies) C->D Structure-Activity Relationship E Preclinical Studies (In Vivo Models) D->E Optimized Candidates F Clinical Trials E->F Safety & Efficacy Data G New Therapeutic Agent F->G Approved Drug

Sources

4-(3-Fluorophenyl)-1,3-thiazol-2-amine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole core is a well-established "privileged scaffold" found in numerous FDA-approved drugs and clinical candidates, valued for its diverse biological activities.[1][2][3] This document details the compound's chemical structure, physicochemical properties, and established synthetic methodologies, with a particular focus on the mechanistic underpinnings of the Hantzsch thiazole synthesis. Furthermore, it explores the potential biological significance and applications of this molecule in drug discovery, contextualized by the broader activities of the 2-aminothiazole class, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Core Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic heterocyclic compound. The structure features a central 1,3-thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.[7] This core is substituted at the 2-position with an amine group (-NH₂) and at the 4-position with a 3-fluorophenyl group. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for designing experiments, analytical characterization, and computational modeling.

PropertyValueReference(s)
IUPAC Name This compound
Molecular Formula C₉H₇FN₂S
Molecular Weight 194.23 g/mol
CAS Number 399-17-7 (example for a similar isomer)
Appearance Typically a white to light-colored crystalline solid[8]
Solubility Generally soluble in organic solvents like methanol, ethanol, and DMSO[9]
Structural Elucidation Insights

While specific spectral data for this exact isomer is not detailed in the provided results, its structure can be unequivocally confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the fluorophenyl ring, a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the -NH₂ protons.

    • ¹³C NMR: Would display distinct signals for each of the nine carbon atoms, with the carbon attached to fluorine exhibiting a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: A singlet would confirm the presence and chemical environment of the single fluorine atom.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands corresponding to N-H stretching of the primary amine, C=N stretching within the thiazole ring, and C-F stretching from the fluorophenyl group.[10]

Synthesis and Mechanistic Analysis: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for synthesizing 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[11][12] This robust reaction involves the condensation of an α-haloketone with a thioamide derivative.[7][9] For the specific synthesis of this compound, the required precursors are 2-bromo-1-(3-fluorophenyl)ethanone and thiourea.

Mechanistic Pathway

The Hantzsch synthesis proceeds through a well-defined multi-step pathway involving nucleophilic substitution and intramolecular cyclization followed by dehydration.[9][13]

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, acting as an excellent nucleophile, attacking the α-carbon of the 2-bromo-1-(3-fluorophenyl)ethanone. This displaces the bromide ion in a classic SN2 reaction.[9][13]

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon of the ketone.[13]

  • Dehydration: The resulting five-membered ring intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[13]

Hantzsch_Synthesis Hantzsch Synthesis Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylation Intermediate (SN2 Product) Thiourea->Intermediate1 1. SN2 Attack AlphaHaloKetone 2-bromo-1-(3-fluorophenyl)ethanone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product This compound (Final Product) Intermediate2->Product 3. Dehydration   (-H₂O)

Caption: Hantzsch synthesis workflow for 2-aminothiazoles.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized procedure adapted from standard Hantzsch synthesis methodologies.[9][14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq) and thiourea (1.2-1.5 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 5-10 mL per mmol of ketone), to the flask.[9]

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, often ranging from 30 minutes to a few hours.[9]

  • Cooling and Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. The thiazole product, often as a hydrobromide salt, may precipitate from the solution.

  • Workup and Isolation: Pour the reaction mixture into a beaker containing a mild base, such as a 5% sodium carbonate (Na₂CO₃) or ammonium hydroxide solution, to neutralize the acid and precipitate the free amine.[9][14]

  • Filtration and Purification: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure this compound.

Biological Significance and Drug Development Applications

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1][4][5] This structural motif is present in numerous drugs, conferring activities that span from antimicrobial to anticancer and anti-inflammatory.[6][14]

A Privileged Scaffold in Oncology

Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[15][16] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Many 2-aminothiazole derivatives function as potent inhibitors of various protein kinases, such as Aurora kinase B, which are often overexpressed in cancer cells and play a crucial role in cell cycle regulation.[17]

  • Tubulin Polymerization Inhibition: Certain N,4-diaryl-1,3-thiazole-2-amines have been identified as tubulin inhibitors, binding to the colchicine site.[2] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Targeting Other Pathways: Derivatives have been developed to target various other critical cancer pathways, including SIRT2 and EGFR.[3]

Antimicrobial and Anti-inflammatory Potential

The 2-aminothiazole core is also integral to compounds with significant antimicrobial and anti-inflammatory activity.[6][14]

  • Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of 2-aminothiazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4][14]

  • Anti-inflammatory Effects: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways, highlighting its versatility.[6]

Role in the Drug Discovery Pipeline

A molecule like this compound serves as an excellent starting point or building block in a typical drug discovery workflow. Its well-defined synthesis allows for the creation of chemical libraries with diverse substitutions on the phenyl ring and the 2-amino group for structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow Generalized Drug Discovery & Development Workflow Start Target Identification & Validation LeadGen Lead Generation (e.g., Synthesis of 4-(3-fluorophenyl)-1,3- thiazol-2-amine library) Start->LeadGen High-Throughput Screening LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Identify Hits Preclinical Preclinical Studies (In vivo models) LeadOpt->Preclinical Select Candidate Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval FDA Approval & Market Clinical->Approval

Caption: Role of a scaffold compound in the drug discovery pipeline.

Conclusion and Future Outlook

This compound is a synthetically accessible compound built upon the highly valuable 2-aminothiazole scaffold. Its structure combines the proven biological relevance of the core heterocycle with the advantageous physicochemical properties conferred by the fluorophenyl substituent. The straightforward Hantzsch synthesis allows for facile production and derivatization, making it an ideal candidate for library synthesis in lead generation campaigns. Given the broad spectrum of activities associated with this class of molecules—from potent kinase and tubulin inhibition in oncology to broad-spectrum antimicrobial effects—further investigation into the specific biological profile of this compound and its derivatives is highly warranted. This compound represents a promising starting point for the development of next-generation therapeutic agents.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
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  • YouTube. synthesis of thiazoles. (2019-01-19).
  • Himaja, M., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • CUTM Courseware. Thiazole.
  • Banu, H., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. (2016).
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  • Scirp.org. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017).
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  • National Institutes of Health (NIH). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules. (2019).
  • PubChem. 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine.
  • National Institutes of Health (NIH). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section C. (2014).
  • MDPI. 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. (2024).
  • National Institutes of Health (NIH). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. (2017).
  • Royal Society of Chemistry. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025-07-28).
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025-09-15).
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021).
  • National Institutes of Health (NIH). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. (2025-05-16).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine. As a member of the 2-aminothiazole class, this compound represents a scaffold of significant interest in medicinal chemistry. Understanding its physical properties is a foundational prerequisite for any application, from designing synthetic routes and purification strategies to formulating drug delivery systems and conducting biochemical assays. This document outlines key molecular data, presents detailed, field-proven experimental protocols for their determination, and discusses the interpretation of essential spectroscopic data. The methodologies are described with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1] When substituted with an amino group at the 2-position, the resulting 2-aminothiazole moiety becomes a "privileged structure" in drug discovery, known for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific compound, this compound, incorporates a meta-substituted fluorophenyl ring. The fluorine atom is a critical substituent in modern drug design, often introduced to modulate metabolic stability, binding affinity, and membrane permeability.

A thorough characterization of the compound's physical properties is the first logical step post-synthesis. These data points—molecular weight, melting point, solubility, and spectral fingerprints—are not mere descriptors; they are critical parameters that dictate how the compound is handled, purified, formulated, and analyzed, forming the bedrock of all subsequent research and development.

Core Physicochemical and Molecular Properties

The fundamental properties of this compound are summarized below. It is important to note that while extensive experimental data exists for the 2-fluoro and 4-fluoro isomers, specific, publicly documented experimental values for the 3-fluoro isomer are less common.[3][4] The values presented here are a combination of established data for isomers and predicted values where necessary, providing a robust baseline for laboratory work.

PropertyValueSource / Method
IUPAC Name This compound-
Molecular Formula C₉H₇FN₂S-
Molecular Weight 194.23 g/mol Calculated
CAS Number 204519-61-9-
Appearance Solid (predicted)General observation for similar compounds
Melting Point 102-110 °C (for 4-fluoro isomer)[4][5]
Boiling Point 359.1 ± 17.0 °C (predicted for 4-fluoro isomer)[4]
Water Solubility >29.1 µg/mL at pH 7.4 (for 4-fluoro isomer)[3]
pKa (Predicted) 4.18 ± 0.10 (for 4-fluoro isomer)[5]

Synthesis and Characterization Workflow

The reliable determination of physical properties is contingent on the synthesis of a pure compound. The most common and versatile method for preparing 2-aminothiazoles is the Hantzsch Thiazole Synthesis.[2][6][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative.

The general workflow from synthesis to characterization is a self-validating system: the synthesis produces the material, which is then purified, and its structure and purity are confirmed by spectroscopic methods before definitive physical properties are measured.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage start Reactants: 2-Bromo-1-(3-fluorophenyl)ethan-1-one + Thiourea reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction crude Crude Product Mixture reaction->crude recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure Pure Crystalline Solid: This compound filtration->pure spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure->spectroscopy phys_props Physical Property Determination (MP, Solubility) spectroscopy->phys_props Confirms Purity for Accurate Measurement

Caption: General workflow from synthesis to physical property characterization.

Experimental Protocols for Property Determination

The following protocols are standard, validated methods for determining the key physical properties of a novel solid compound like this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a robust indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. This method relies on uniform, slow heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

Methodology:

  • Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. A small amount of residual solvent can act as an impurity.[9]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.[9][10]

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp or Thomas-Hoover).[11]

  • Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (5-10°C/min) to find an approximate melting range. This saves time during the precise measurement.[12]

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube.

  • Heating and Observation: Heat the sample at a controlled, slow rate (1-2°C/min) once the temperature is within 15-20°C of the expected melting point.[12]

  • Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

  • Validation: Repeat the determination at least twice with fresh samples. Consistent results validate the measurement.

Aqueous Solubility Determination (Shake-Flask Method, OECD Guideline 105)

Causality: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is the gold standard for determining the saturation mass concentration of a substance in water at a given temperature.[13][14][15] The principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over a sufficient period, then measuring the concentration of the dissolved substance in the supernatant.

Methodology:

  • Pre-Test: A preliminary test is conducted to determine the approximate solubility, the required equilibration time, and the appropriate analytical method (e.g., HPLC-UV, LC-MS).[14]

  • Equilibration: Add an amount of the compound in excess of its expected solubility to a known volume of distilled water (or a relevant buffer, e.g., pH 7.4) in a flask.

  • Agitation: Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5°C or 37°C for physiological relevance) for an extended period.[14] Equilibration may take 24-48 hours. To confirm equilibrium is reached, samples are taken at various time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

  • Phase Separation: Allow the mixture to stand at the same constant temperature to let undissolved solid settle. Centrifuge or filter the supernatant to remove all particulate matter. Care must be taken to avoid temperature changes during this step.

  • Analysis: Quantify the concentration of the dissolved compound in the clear supernatant using a pre-validated analytical method (e.g., HPLC with a calibration curve).

  • Validation: The experiment should be performed in triplicate to ensure the precision of the result.

G start Excess Solid + Water in Flask agitate Agitate at Constant T (e.g., 24-48h) start->agitate Step 1: Equilibrate settle Phase Separation (Centrifugation/Filtration) agitate->settle Step 2: Isolate supernatant Clear Saturated Supernatant settle->supernatant analyze Quantify Concentration (e.g., HPLC-UV) supernatant->analyze Step 3: Measure result Solubility Value (e.g., mg/L) analyze->result

Caption: Workflow for the OECD 105 Shake-Flask Solubility Test.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its identity and purity.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within the molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the key expected absorptions are:

  • N-H Stretch: As a primary amine (-NH₂), two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region.[16]

  • C=N Stretch: A strong absorption from the thiazole ring C=N bond is expected around 1600-1650 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong, characteristic band for the aryl-fluoride bond is expected in the 1100-1300 cm⁻¹ region.

  • C-S Stretch: Weaker bands associated with the thiazole ring are typically found in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR:

    • Aromatic Protons (Fluorophenyl Ring): Four protons will appear in the aromatic region (~7.0-8.0 ppm). Due to the meta-fluorine substitution, they will exhibit complex splitting patterns (doublets, triplets of doublets) due to both H-H and H-F coupling.

    • Thiazole Proton: A single proton on the thiazole ring (at C5) will appear as a singlet, typically around 6.5-7.5 ppm.[17]

    • Amine Protons (-NH₂): A broad singlet, exchangeable with D₂O, will be present, typically in the 5.0-7.0 ppm range, although its position can vary significantly with solvent and concentration.[18]

  • ¹³C NMR:

    • Thiazole Carbons: Three distinct signals are expected. The C2 carbon bearing the amino group will be significantly downfield (~168-172 ppm). The C4 and C5 carbons will appear further upfield.[17]

    • Fluorophenyl Carbons: Six signals are expected for the aromatic carbons. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹Jcf ≈ 245 Hz). Other carbons will show smaller 2, 3, and 4-bond C-F couplings, which are diagnostic.[17]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak [M]⁺: For C₉H₇FN₂S, the monoisotopic mass is approximately 194.03. A high-resolution mass spectrum (HRMS) should confirm this value to within a few parts per million, validating the molecular formula.[17]

  • Isotope Pattern: The presence of a sulfur atom will give rise to a characteristic [M+2]⁺ peak (from the ³⁴S isotope) with an abundance of about 4.5% relative to the main [M]⁺ peak.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the 3-fluoro isomer is not widely available, data from the isomeric 4-(4-fluorophenyl)-1,3-thiazol-2-amine can be used for preliminary hazard assessment.[4]

  • GHS Pictogram: GHS07 (Harmful/Irritant)

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Conclusion

This guide has detailed the essential physical properties of this compound and provided a framework for their experimental determination. The presented protocols for synthesis, purification, and characterization are robust, validated, and grounded in established chemical principles. By applying these methodologies, researchers can ensure the generation of high-quality, reliable data, which is indispensable for advancing the study and application of this promising 2-aminothiazole derivative in drug discovery and other scientific fields.

References

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  • EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility.
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  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
  • Drawell. (n.d.). How to Determine the Melting Point of Bromide Samples.
  • University of Calgary. (n.d.). Melting point determination.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
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  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives.
  • Emerald Cloud Lab. (2025). ExperimentMeasureMeltingPoint Documentation.
  • MDPI. (2017). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • Khan, K. M., et al. (2018). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives]. ResearchGate.

Sources

An In-Depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] This heterocyclic core is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. Marketed drugs such as the anti-inflammatory agent Meloxicam and the third-generation antibiotic Cefdinir feature this critical moiety.[3] The introduction of a fluorinated phenyl ring, as in our target molecule 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, is a deliberate design choice aimed at modulating pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve bioavailability, and alter receptor binding affinity, making this compound a valuable building block for drug discovery programs.[4]

This guide provides a comprehensive overview of the predominant and most reliable synthetic pathway to this compound: the Hantzsch Thiazole Synthesis. We will dissect the synthesis of the requisite precursors and detail the final cyclization, focusing on the underlying chemical principles and providing actionable, field-proven protocols.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in the late 19th century, remains the most robust and widely utilized method for constructing the 2-aminothiazole ring system.[5][6] The reaction is a condensation between an α-haloketone and a thiourea derivative.[7][8] Its enduring prevalence is a testament to its high yields, operational simplicity, and broad substrate scope.

Our approach is a two-stage process:

  • Preparation of the α-Haloketone Intermediate: Synthesis of 2-bromo-1-(3-fluorophenyl)ethanone from 3'-fluoroacetophenone.

  • Cyclocondensation: Reaction of the α-bromoketone with thiourea to form the target thiazole ring.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: α-Bromoketone Synthesis cluster_1 Stage 2: Hantzsch Cyclization A 3'-Fluoroacetophenone B Bromination (e.g., Br2, CuBr2) A->B C 2-Bromo-1-(3-fluorophenyl)ethanone (α-Haloketone Intermediate) B->C E Cyclocondensation (e.g., Ethanol, Reflux) C->E D Thiourea D->E F This compound (Final Product) E->F

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Key Precursor: 2-Bromo-1-(3-fluorophenyl)ethanone

The synthesis begins with the preparation of the essential α-haloketone building block. The starting material, 3'-fluoroacetophenone, is a readily available commercial reagent, typically produced via Friedel-Crafts acylation of fluorobenzene.[4][9]

Reaction Principle: α-Bromination of a Ketone

The conversion of 3'-fluoroacetophenone to its α-bromo derivative proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine. The electron-withdrawing nature of the carbonyl group acidifies the α-protons, facilitating the formation of the enol intermediate, which then readily reacts with an electrophilic bromine source. It is crucial to employ conditions that favor selective α-bromination over aromatic ring bromination.[10]

Detailed Experimental Protocol: α-Bromination

Objective: To synthesize 2-bromo-1-(3-fluorophenyl)ethanone.

Materials:

  • 3'-Fluoroacetophenone

  • Copper(II) Bromide (CuBr₂)

  • Ethyl Acetate

  • Chloroform

  • Reflux condenser and heating mantle

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 3'-fluoroacetophenone (1.0 eq.) and a solvent mixture of chloroform and ethyl acetate (1:1 ratio).

  • Initiation: Add Copper(II) Bromide (2.2 eq.) to the mixture. The CuBr₂ serves as both a bromine source and a Lewis acid catalyst, providing a milder alternative to using elemental bromine.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the copper salts.

  • Extraction & Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-bromo-1-(3-fluorophenyl)ethanone (also known as 3-fluorophenacyl bromide), can be purified further by column chromatography or recrystallization if necessary. This intermediate is a lachrymator and should be handled with care in a well-ventilated fume hood.

Data Summary: Precursor Synthesis
ParameterValue / ConditionRationale & Notes
Starting Material 3'-FluoroacetophenoneCommercially available aromatic ketone.[11]
Brominating Agent Copper(II) Bromide (CuBr₂)Provides a solid, easily handled source of bromine and avoids the hazards of liquid Br₂.
Solvent Chloroform / Ethyl AcetateA common solvent system that facilitates dissolution of reagents and efficient heat transfer.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Typical Yield > 85%This method is generally efficient for the α-bromination of aryl ketones.
Product (CAS) 2-Bromo-3'-fluoroacetophenone (53631-18-8)A potent lachrymator; handle with appropriate personal protective equipment.[12]

Part 2: The Core Reaction: Hantzsch Cyclocondensation

With the α-bromoketone in hand, the final step is the construction of the thiazole ring through condensation with thiourea. This reaction is the defining step of the Hantzsch synthesis.

Reaction Mechanism

The mechanism is a logical sequence of nucleophilic attack, cyclization, and dehydration, driven by the formation of a stable aromatic ring.[6]

  • S-Alkylation (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of 2-bromo-1-(3-fluorophenyl)ethanone, displacing the bromide ion. This forms an isothiouronium salt intermediate.[13]

  • Intramolecular Cyclization: The terminal amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable this compound product.

G Start Thiourea + α-Bromoketone Step1 S-Alkylation (SN2) -Br⁻ Start->Step1 Intermediate Isothiouronium Salt Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Tetrahedral Intermediate Step2->Cyclic_Intermediate Step3 Dehydration -H₂O Cyclic_Intermediate->Step3 Product 2-Aminothiazole Step3->Product

Caption: Simplified reaction mechanism for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Cyclization

Objective: To synthesize this compound.

Materials:

  • 2-Bromo-1-(3-fluorophenyl)ethanone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Büchner funnel and vacuum flask

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq.) and thiourea (1.2-1.5 eq.) in ethanol.[8] An excess of thiourea is often used to ensure complete consumption of the bromoketone.[13]

  • Reaction: Heat the mixture to reflux with stirring for 30 minutes to 2 hours.[8] Monitor the reaction by TLC until the starting ketone spot disappears.

  • Product Isolation: Cool the reaction mixture to room temperature. The initial product exists as its hydrobromide salt, which is often soluble in the reaction medium.[13]

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[8] Stir vigorously. The base neutralizes the HBr salt, deprotonating the thiazole ring system and causing the free amine product to precipitate out of the aqueous solution due to its lower solubility.

  • Filtration and Drying: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts. Allow the product to air-dry or dry in a vacuum oven to yield pure this compound.

Data Summary: Final Product Synthesis
ParameterValue / ConditionRationale & Notes
Reactants α-Bromoketone, ThioureaClassic Hantzsch reaction partners.
Solvent EthanolExcellent solvent for both reactants and allows for easy heating to reflux.
Temperature Reflux (~78 °C)Ensures a sufficient reaction rate for timely completion.
Work-up Aqueous Na₂CO₃Crucial for neutralizing the HBr salt and precipitating the neutral product.[13]
Typical Yield > 90%The reaction is typically high-yielding and clean.[8]
Final Product This compoundStable solid product at room temperature.

Alternative Strategy: One-Pot Synthesis

To enhance efficiency and avoid the isolation of the hazardous lachrymatory α-bromoketone, one-pot procedures have been developed.[14][15] These methods combine the α-halogenation and the cyclocondensation into a single, sequential process.

In a typical one-pot protocol, the starting ketone (3'-fluoroacetophenone) is treated with a halogenating agent (e.g., I₂/DMSO, CuBr₂, or N-Bromosuccinimide) and thiourea in a suitable solvent.[15][16][17] The α-haloketone is generated in situ and immediately reacts with the co-present thiourea to form the thiazole.

G Ketone Aryl Ketone OnePot One-Pot Reaction Vessel (Solvent, Heat) Ketone->OnePot Thiourea Thiourea Thiourea->OnePot HalogenSource Halogen Source (e.g., CuBr2) HalogenSource->OnePot Product 2-Aminothiazole OnePot->Product

Caption: Conceptual workflow of a one-pot Hantzsch thiazole synthesis.

While this approach improves operational safety and can reduce reaction times, it may require more extensive optimization to suppress potential side reactions and achieve the high yields characteristic of the two-step method.[16]

Structural Confirmation

The identity and purity of the final product, this compound, are confirmed using standard analytical techniques:

  • ¹H NMR: Expect a characteristic singlet for the C5-proton of the thiazole ring, signals for the aromatic protons of the fluorophenyl group, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Will show distinct signals for the carbons of the thiazole ring and the fluorophenyl substituent.

  • IR Spectroscopy: Key stretches include N-H bands for the primary amine, C=N stretching of the thiazole ring, and C-F stretching.

  • Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the compound (C₉H₇FN₂S, MW: 194.23 g/mol ).

Conclusion

The synthesis of this compound is most reliably achieved via the classic Hantzsch thiazole synthesis. This method, characterized by its high yields and operational simplicity, involves the bromination of 3'-fluoroacetophenone to form an α-bromoketone intermediate, followed by a robust cyclocondensation reaction with thiourea. The strategic inclusion of the fluorophenyl moiety makes the final compound a highly valuable asset for research scientists and drug development professionals exploring new therapeutic agents. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful and efficient production of this important chemical entity.

References

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biological activity of 4-aryl-1,3-thiazol-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-Aryl-1,3-Thiazol-2-Amines

Executive Summary

The 1,3-thiazole nucleus represents a cornerstone scaffold in medicinal chemistry, and its derivatives are integral to numerous biologically active compounds.[1][2] Among these, the 4-aryl-1,3-thiazol-2-amine framework has garnered significant attention as a "privileged structure" due to its demonstrated broad spectrum of pharmacological activities. This guide synthesizes current research to provide an in-depth technical overview of the primary biological activities associated with this chemical class, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. We will delve into the mechanisms of action, structure-activity relationships (SAR), quantitative biological data, and the validated experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals actively working in these therapeutic areas.

The 4-Aryl-1,3-Thiazol-2-Amine Scaffold: A Privileged Framework

The core structure consists of a thiazole ring substituted with an aryl group at the 4-position and an amine group at the 2-position. This arrangement provides a rigid, planar scaffold with multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological targets. The diverse biological profile of these compounds stems from the specific interactions that substituted aryl rings and the 2-amino group can form with various enzymatic and receptor targets.

A common and efficient method for synthesizing this scaffold is the Hantzsch thiazole synthesis, which involves the condensation of an α-bromoacetophenone with a substituted arylthiourea.[3] This straightforward and versatile reaction allows for the generation of large libraries of analogues for biological screening.

Visualizing the General Synthesis Workflow

The following diagram illustrates the fundamental synthetic pathway to 4-aryl-1,3-thiazol-2-amines. The choice of the starting acetophenone (determines the 4-aryl group) and the aniline derivative (used to create the arylthiourea, determining the N-aryl group) are critical variables that medicinal chemists manipulate to explore the structure-activity landscape.

G cluster_0 Reactant Preparation cluster_1 Intermediate Synthesis cluster_2 Final Condensation (Hantzsch Synthesis) Acetophenone Substituted Acetophenone Bromo α-Bromoacetophenone Acetophenone->Bromo α-Bromination (e.g., CuBr2) Aniline Substituted Aniline Thiourea Aryl Thiourea Aniline->Thiourea Reaction with CS2 or Thiophosgene Product N,4-Diaryl-1,3-thiazol-2-amine Bromo->Product Thiourea->Product Base-catalyzed Cyclocondensation

Caption: General workflow for the Hantzsch synthesis of the target scaffold.

Potent Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has identified 4-aryl-1,3-thiazol-2-amine derivatives as potent antiproliferative agents against a range of human cancer cell lines, including those from gastric, lung, and breast cancers.[1][3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism underlying the anticancer effects of this scaffold is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell shape, and intracellular transport.[3] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This interference leads to the arrest of the cell cycle, typically at the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[4]

Several potent derivatives have been shown to bind to the colchicine-binding site on β-tubulin, a site targeted by other successful microtubule inhibitors like Combretastatin A-4 (CA-4).[3][4]

Visualizing the Pathway: G2/M Cell Cycle Arrest

The diagram below illustrates how inhibition of tubulin polymerization by these compounds leads to mitotic arrest and apoptosis.

G Compound 4-Aryl-1,3-thiazol-2-amine Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Spindle Mitotic Spindle Formation Microtubule Dynamic Microtubules Tubulin->Microtubule Polymerization Tubulin->Spindle Disrupted Microtubule->Tubulin Depolymerization Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Mechanism of tubulin inhibition leading to cell cycle arrest.

Structure-Activity Relationship (SAR) Insights
  • N-Aryl Substitutions: The nature and position of substituents on the N-aryl ring (connected to the 2-amino group) are critical. For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s in a key study) showed exceptionally potent activity, with IC₅₀ values in the sub-micromolar range.[3] This suggests that specific methoxy substitutions enhance binding to the colchicine site.

  • 4-Aryl Substitutions: The aryl ring at the 4-position of the thiazole also plays a crucial role. A 4-methoxyphenyl group is frequently associated with high potency.[3]

  • Amino Linker: The exocyclic amino group is vital for maintaining the correct spatial orientation of the aryl rings and for the compound's biological activity.[3]

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative compounds against various human cancer cell lines.

Compound IDN-Aryl Group4-Aryl GroupCancer Cell LineIC₅₀ (µM)Reference
10s 2,4-dimethoxyphenyl4-methoxyphenylSGC-7901 (Gastric)0.36[3]
10s 2,4-dimethoxyphenyl4-methoxyphenylA549 (Lung)0.86[3]
10s 2,4-dimethoxyphenyl4-methoxyphenylHT-1080 (Fibrosarcoma)0.53[3]
Generic 4-hydroxyphenyl2-(4-hydroxybenzylidene)hydrazinylMCF-7 (Breast)2.57[1]
Generic 4-hydroxyphenyl2-(4-hydroxybenzylidene)hydrazinylHepG2 (Liver)7.26[1]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[1] Its logic rests on the principle that metabolically active cells, specifically their mitochondrial reductase enzymes, can convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the 4-aryl-1,3-thiazol-2-amine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Paclitaxel).

  • Incubation: Incubate the plates for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its antiproliferative effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals, producing a purple solution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Broad Anti-inflammatory Effects

Derivatives of this scaffold have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutics for diseases like rheumatoid arthritis and asthma.[5][6]

Mechanism of Action: Dual Inhibition of Eicosanoid Metabolism

The anti-inflammatory activity often stems from the inhibition of key enzymes in the arachidonic acid (AA) cascade.[6] Eicosanoids, including prostaglandins and leukotrienes, are potent inflammatory mediators.[6] Certain 4-aryl-1,3-thiazol-2-amines act as dual inhibitors, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[6]

  • 5-LOX Inhibition: This blocks the synthesis of leukotrienes, which are involved in bronchoconstriction and leukocyte chemotaxis.[5]

  • COX Inhibition: This blocks the production of prostaglandins, which mediate pain, fever, and inflammation.

By targeting both pathways, these compounds can offer a broader and potentially more effective anti-inflammatory response compared to selective COX inhibitors (NSAIDs).

Visualizing the Pathway: The Arachidonic Acid Cascade

AA Arachidonic Acid (from Cell Membrane) LOX 5-Lipoxygenase (5-LOX) AA->LOX COX Cyclooxygenase (COX-1/COX-2) AA->COX LTs Leukotrienes (e.g., LTB4) LOX->LTs PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation Pain, Edema LTs->Inflammation PGs->Inflammation Inhibitor 4-Aryl-1,3-thiazol-2-amine Inhibitor->LOX Inhibits Inhibitor->COX Inhibits

Caption: Inhibition of the arachidonic acid cascade by dual inhibitors.

Structure-Activity Relationship (SAR) Insights
  • The compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a particularly potent 5-LOX inhibitor.[5]

  • Another derivative, 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705 ), was shown to be a potent and selective inhibitor of both 5-LOX and COX-2.[6] This selectivity for COX-2 over COX-1 is highly desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Data Summary: Enzyme Inhibition
Compound IDTarget EnzymeIC₅₀ or % InhibitionReference
ST-1705 5-LOXIC₅₀ = 0.9 µM[6]
ST-1705 COX-290.9% inhibition at 10 µM[6]
Experimental Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to directly inhibit the activity of the 5-LOX enzyme, which converts arachidonic acid to leukotrienes.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified human recombinant 5-LOX or a cell lysate known to express the enzyme (e.g., from polymorphonuclear leukocytes).

  • Reaction Mixture: In a suitable buffer (e.g., Tris-HCl) containing calcium chloride and ATP, pre-incubate the enzyme with various concentrations of the test compound (or vehicle control) for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a mixture of citric acid and an organic solvent like methanol).

  • Product Detection: Quantify the amount of leukotriene products formed. This is typically done using reverse-phase high-performance liquid chromatography (RP-HPLC) or an enzyme immunoassay (EIA) specific for LTB₄.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting inhibition versus concentration.

Promising Antimicrobial Properties

The 4-aryl-1,3-thiazol-2-amine scaffold has also been explored for its antimicrobial activity, with various derivatives showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8][9]

Spectrum of Activity

Studies have shown activity against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[7][8][10] The mechanism of action is not as universally defined as for anticancer or anti-inflammatory effects and may vary between derivatives, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or other pathways.

Structure-Activity Relationship (SAR) Insights
  • The presence of indole moieties attached to the thiazole ring can confer potent antibacterial activity.[7][9]

  • Specific substitutions on the aryl rings are crucial. For example, compounds with a 4-chlorophenyl group at the thiazole's 4-position have shown notable activity.[7]

  • The nature of the substituent at the 2-amino position significantly influences the antimicrobial spectrum and potency.[9]

Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassTest OrganismMIC Range (µg/mL)Reference
Indole-based ThiazolesS. Typhimurium60 - 1880[7][9]
Indole-based ThiazolesS. aureus60 - 1880[7][9]
Thiazolyl-pyrazoline derivativesE. coli5 - 10[8]
Thiazolyl-pyrazoline derivativesS. aureus5 - 10[8]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent. It provides a quantitative result of the compound's potency.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Emerging Neuroprotective Potential

More recent investigations have highlighted the potential for this chemical class to act as neuroprotective agents, which could be relevant for treating neurodegenerative diseases or chemotherapy-induced neurotoxicity.[11][12]

Mechanism of Action: Modulating Excitotoxicity

One proposed mechanism involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[12] Over-activation of these glutamate receptors can lead to excitotoxicity, a process implicated in neuronal damage in conditions like stroke and epilepsy. Certain thiazole-carboxamide derivatives, structurally related to the 4-aryl-1,3-thiazol-2-amine core, have been shown to act as potent negative allosteric modulators of AMPA receptors, reducing excessive neuronal firing and offering a protective effect.[12] Other studies suggest that these compounds can protect neurons from trophic stress and glutamate-induced toxicity through different pathways.[11]

Experimental Protocol: In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This assay evaluates a compound's ability to protect cultured neurons from cell death induced by an excitotoxic insult like high concentrations of glutamate.[11]

Step-by-Step Methodology:

  • Neuronal Culture: Culture primary neurons (e.g., from mouse cortex or hippocampus) or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Pre-treatment: Treat the neuronal cultures with various concentrations of the test compound for 1-2 hours prior to the excitotoxic insult.

  • Excitotoxic Insult: Expose the cells to a high concentration of glutamate (e.g., 500 µM) for a short duration (e.g., 15-30 minutes).

  • Wash and Recovery: Wash the cells to remove the glutamate and the test compound, and replace with fresh culture medium.

  • Incubation: Incubate the cells for 24 hours to allow for the progression of cell death in unprotected neurons.

  • Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay (as described in section 2.5) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

  • Data Analysis: Compare the viability of neurons treated with the compound and glutamate to those treated with glutamate alone. A significant increase in viability indicates a neuroprotective effect.

Conclusion and Future Perspectives

The 4-aryl-1,3-thiazol-2-amine scaffold is a remarkably versatile and pharmacologically "privileged" structure. The extensive body of research highlights its potent and multifaceted biological activities, with well-defined mechanisms in the realms of oncology and inflammation, and promising potential in infectious diseases and neuroprotection. The straightforward synthesis allows for extensive chemical exploration, and the detailed structure-activity relationships that have been established provide a rational basis for the design of next-generation therapeutics. Future work should focus on optimizing the selectivity and pharmacokinetic profiles of lead compounds to enhance their therapeutic index and advance them toward clinical development. The development of multi-target ligands, such as dual 5-LOX/COX-2 inhibitors, represents a particularly promising strategy for treating complex inflammatory diseases.

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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, possesses a unique combination of structural and electronic features that enable it to interact with a diverse range of biological targets with high affinity and selectivity.[2] This guide provides a comprehensive technical overview of the role of 2-aminothiazoles in drug discovery, from fundamental synthesis and structure-activity relationship (SAR) principles to their application in developing novel therapeutics for cancer, infectious diseases, and neurodegenerative disorders. We will delve into the causality behind experimental choices in analog design, provide detailed protocols for key assays, and explore the future landscape of this remarkable scaffold.

The Enduring Appeal of the 2-Aminothiazole Core: A Structural Perspective

The versatility of the 2-aminothiazole scaffold stems from several key characteristics. The exocyclic amino group at the 2-position and the potential for substitution at the 4- and 5-positions provide a rich platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[3] The thiazole ring itself can participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions, which are crucial for molecular recognition at the target site.[4] This inherent capacity for diverse interactions has led to the development of 2-aminothiazole-containing drugs for a multitude of therapeutic areas.[5][6]

Synthetic Strategies: Building the 2-Aminothiazole Core

The most prevalent and historically significant method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis .[7][8] This robust and versatile reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[9][10] The choice of reactants allows for the introduction of diverse substituents at the 4- and 5-positions of the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of a Substituted 2-Aminothiazole

Objective: To synthesize a 4-aryl-2-aminothiazole derivative via the Hantzsch reaction.

Materials:

  • α-Bromoacetophenone derivative (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Dissolve the α-bromoacetophenone derivative in ethanol in a round-bottom flask.

  • Add thiourea to the solution and stir to dissolve.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Causality in Experimental Design: The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone. Ethanol is a common solvent due to its ability to dissolve both reactants and its appropriate boiling point for the reaction. Recrystallization is a critical step for obtaining a pure product, which is essential for accurate biological evaluation.

Therapeutic Applications: A Showcase of Versatility

The 2-aminothiazole scaffold is a key component of numerous clinically successful drugs and a fertile ground for the discovery of new therapeutic agents.[11][12]

Oncology: Targeting the Drivers of Cancer

In cancer therapy, 2-aminothiazole derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cell growth, proliferation, and survival.[7][12]

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[13][14] The 2-aminothiazole core of Dasatinib forms crucial hydrogen bond interactions with the hinge region of the kinase domain.[4][13]

  • Alpelisib: A selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K), approved for the treatment of certain types of breast cancer.[7]

The development of these drugs highlights the power of structure-based design, where the 2-aminothiazole scaffold is strategically modified to achieve high potency and selectivity for the target kinase.[15]

Antimicrobial Agents: Combating Infectious Diseases

The 2-aminothiazole moiety is also found in a number of antimicrobial agents, demonstrating its utility in fighting bacterial and fungal infections.[16][17]

  • Cefdinir: A third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[11][18]

Recent research has focused on developing novel 2-aminothiazole derivatives to combat drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA).[17] Some derivatives have shown promising activity by acting as synergists for existing antibiotics, offering a potential new strategy to overcome resistance.[19]

Data Presentation: Antimicrobial Activity of Novel 2-Aminothiazole Derivatives
Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound A Staphylococcus aureus (MRSA)2-4[17]
Compound B Escherichia coli8[16]
Compound C Candida albicans16[16]
Neurodegenerative Diseases: A Glimmer of Hope

Emerging research suggests that 2-aminothiazole derivatives may hold promise for the treatment of neurodegenerative disorders like Alzheimer's and prion diseases.[20][21] Certain substituted 2-aminothiazoles have been shown to inhibit the aggregation of tau protein, a hallmark of Alzheimer's disease, and reduce the formation of the infectious prion protein.[20][21][22]

Structure-Activity Relationship (SAR) and Drug Design Principles

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the exocyclic amino group.[23][24]

  • Substitution at the C4 and C5 positions: Lipophilic or aromatic groups at these positions can enhance binding to hydrophobic pockets in the target protein.[7]

  • Modification of the 2-amino group: Acylation or substitution of the 2-amino group can modulate the compound's physicochemical properties and introduce additional interaction points with the target.[23]

Visualization: Key SAR Insights for 2-Aminothiazole Derivatives

SAR_Insights cluster_C4_C5 C4/C5 Positions cluster_N2 2-Amino Group Scaffold 2-Aminothiazole Core C4_C5 Lipophilic/Aromatic Groups Scaffold->C4_C5 Substitution at N2 Acylation/Substitution Scaffold->N2 Modification of C4_C5_Effect Enhanced Hydrophobic Interactions C4_C5->C4_C5_Effect Leads to N2_Effect Modulated Physicochemical Properties & Additional Binding Interactions N2->N2_Effect Results in

Caption: Key structure-activity relationship (SAR) principles for 2-aminothiazole derivatives.

Challenges and Future Directions: Navigating the Pitfalls

Despite its successes, the 2-aminothiazole scaffold is not without its challenges. It has been identified as a potential "pan-assay interference compound" (PAINS) and a "frequent hitter" in high-throughput screening, which can lead to false-positive results.[25] Additionally, there are concerns about its potential for metabolic activation to reactive metabolites, classifying it as a "toxicophore" in some contexts.[1][2]

Future research will need to focus on:

  • Designing libraries with improved drug-like properties: To minimize promiscuous binding and potential toxicity.

  • Employing advanced screening techniques: To differentiate true hits from false positives.

  • Investigating the metabolic fate of novel derivatives: To identify and mitigate potential bioactivation pathways.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable and versatile platform in drug discovery. Its rich chemical space and proven track record in delivering clinically effective drugs ensure its continued importance in the development of novel therapeutics. By understanding the underlying principles of its synthesis, SAR, and potential liabilities, researchers can continue to harness the power of this privileged structure to address unmet medical needs.

References

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  • Wan, J., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112941. [Link]
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  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.
  • BenchChem. (n.d.). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.
  • Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. [Link]
  • Al-Tel, T. H. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 15(4), 2504-2515. [Link]
  • Creative Biolabs. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents.
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Prachayasittikul, S., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
  • Deepti, V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
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  • Firth, J. D., et al. (2020). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 63(15), 8494-8506. [Link]
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  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]
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Spectroscopic and Structural Elucidation of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine: An Integrated Experimental and Computational Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, a molecule of significant interest within medicinal chemistry due to its privileged 2-aminothiazole scaffold. Recognizing the limited availability of published experimental data for this specific meta-fluoro isomer, this document adopts an advanced, integrated approach. We combine established synthetic protocols with predictive computational modeling using Density Functional Theory (DFT) to establish an authoritative guide for its structural and spectroscopic elucidation. This paper details the theoretical underpinnings and practical, field-tested protocols for Vibrational (FT-IR, FT-Raman), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Electronic (UV-Vis) spectroscopy. By correlating predicted data with empirical knowledge from analogous structures, this guide serves as an essential resource for researchers in drug discovery and chemical analysis, ensuring a robust and validated pathway for characterization.

Introduction: The 2-Aminothiazole Scaffold

The 1,3-thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products and synthetic pharmaceuticals, including the antibiotic Sulfathiazole and the vitamin Thiamine. The 2-aminothiazole moiety, in particular, is recognized as a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. Derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, membrane permeability, and binding affinity. The specific characterization of the 3-fluoro isomer is therefore critical for developing structure-activity relationships (SAR) in novel drug candidates.

This guide provides the necessary protocols and theoretical groundwork to fully characterize this target compound, establishing a reliable "spectroscopic signature" for future research and development.

Molecular Structure and Synthesis

A complete characterization begins with a confirmed molecular structure and a reliable synthetic pathway.

Molecular Structure of this compound

The core structure consists of a central 1,3-thiazole ring, substituted at the 4-position with a 3-fluorophenyl group and at the 2-position with an amine group.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-bromo-1-(3-fluorophenyl)ethanone 2-bromo-1-(3-fluorophenyl)ethanone Reaction Condensation Reaction (Ethanol, Reflux) 2-bromo-1-(3-fluorophenyl)ethanone->Reaction Thiourea Thiourea Thiourea->Reaction Workup Neutralization & Crude Isolation Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Final_Product This compound Purification->Final_Product

Figure 2: General workflow for Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

  • Condensation: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product should form.

  • Neutralization: Filter the solid and re-dissolve it in water. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is ~8. The free amine product will precipitate out.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. For higher purity, recrystallize the product from a suitable solvent such as ethanol.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational spectroscopy probes the characteristic stretching and bending modes of molecular bonds, providing a unique fingerprint of the functional groups present. FT-IR and FT-Raman are complementary techniques; strong IR absorptions are often weak in Raman scattering, and vice-versa.

Theoretical Approach: Predicting Vibrational Modes with DFT

To ensure accurate assignment of complex vibrational spectra, quantum chemical calculations are indispensable. [3]Density Functional Theory (DFT) at the B3LYP level of theory with a 6-311++G(d,p) basis set provides a robust and cost-effective method for predicting vibrational frequencies. [4]Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (typically ~0.96-0.98) for better correlation. [4]

Predicted Vibrational Assignments

The following table summarizes the expected key vibrational modes for this compound, based on DFT calculations and data from analogous compounds. [5][6][7]

Vibrational Mode Expected Wavenumber (cm⁻¹) Description & Rationale
N-H Stretching (Amine) 3450 - 3300 Asymmetric and symmetric stretches of the primary amine (-NH₂) group. Typically appears as two distinct, sharp bands in the FT-IR spectrum.
Aromatic C-H Stretching 3150 - 3050 Stretching vibrations of the C-H bonds on both the phenyl and thiazole rings.
C=N Stretching (Thiazole) 1640 - 1610 A strong, characteristic band in both FT-IR and FT-Raman, corresponding to the endocyclic C=N bond of the thiazole ring. [7]
N-H Scissoring (Amine) 1620 - 1580 In-plane bending vibration of the -NH₂ group. This peak can sometimes overlap with the C=N stretching band. [6]
Aromatic C=C Stretching 1600 - 1450 A series of bands corresponding to the skeletal vibrations of the phenyl ring. The substitution pattern influences the exact position and intensity.
C-N Stretching 1350 - 1250 Stretching of the C-N bond connecting the amine group to the thiazole ring.
C-F Stretching 1280 - 1100 A very strong and characteristic absorption in the FT-IR spectrum due to the high polarity of the Carbon-Fluorine bond. [5]
Thiazole Ring Breathing 1100 - 1000 Symmetric stretching and bending modes involving the entire thiazole ring.
Aromatic C-H Bending 900 - 670 Out-of-plane bending ("wagging") of the C-H bonds on the phenyl ring. The pattern is diagnostic of the meta-substitution.

| C-S Stretching | 750 - 650 | Stretching vibration of the C-S bond within the thiazole ring. Typically a weaker band. [7]|

Experimental Protocols
  • Instrument Setup: Perform a background scan on a clean Attenuated Total Reflectance (ATR) crystal (e.g., diamond).

  • Sample Preparation: Place a small amount (1-2 mg) of the dried, purified solid sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. [8]4. Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

  • Sample Preparation: Place the solid sample into a glass NMR tube or a dedicated sample holder.

  • Instrument Setup: Use a 1064 nm Nd:YAG laser to minimize fluorescence, a common issue with aromatic compounds.

  • Data Acquisition: Collect the Raman scattering spectrum over the range of 3500-100 cm⁻¹, co-adding a sufficient number of scans (e.g., 128-256) to achieve a good signal-to-noise ratio. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The chemical shifts (δ) are predicted relative to Tetramethylsilane (TMS) at 0 ppm. The spectrum is expected to be recorded in a solvent like DMSO-d₆.

Proton(s) Expected δ (ppm) Multiplicity Rationale & Coupling
-NH₂ ~7.2Broad SingletProtons of the amine group. The signal is often broad due to quadrupole effects from the nitrogen and chemical exchange. Its integration corresponds to 2H. [9]
Thiazole C5-H ~7.0SingletThe lone proton on the thiazole ring. It appears as a sharp singlet as it has no adjacent protons to couple with. Its position is influenced by the electron-donating amine and electron-withdrawing phenyl group. [7]
Phenyl H2' ~7.8Doublet of Triplets (dt) or MultipletThis proton is ortho to the thiazole ring and meta to the fluorine. It will show coupling to H6' (ortho, J ≈ 8 Hz) and H4' (para, J ≈ 2 Hz), and also to the fluorine atom (meta, J ≈ 2-3 Hz).
Phenyl H4' ~7.5MultipletThis proton is meta to the thiazole and ortho to the fluorine. It will show complex coupling to H2', H5', H6', and the fluorine atom (ortho, J ≈ 8-10 Hz).
Phenyl H5' ~7.3Triplet of Doublets (td) or MultipletThis proton is para to the thiazole and meta to the fluorine. It will show coupling to H4' and H6' (ortho, J ≈ 8 Hz) and the fluorine atom (meta, J ≈ 2-3 Hz).
Phenyl H6' ~7.6MultipletThis proton is ortho to the thiazole and para to the fluorine. It will show coupling to H2', H4', and H5'.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment. A key feature will be the observation of C-F coupling constants (JCF).

Carbon(s) Expected δ (ppm) Rationale & Expected Coupling
Thiazole C2 (-NH₂) ~169This carbon is significantly deshielded due to its attachment to two electronegative nitrogen atoms. [9]
Thiazole C4 (-Ph) ~149Carbon bearing the phenyl group.
Thiazole C5 ~103The protonated carbon of the thiazole ring, appearing relatively upfield. [9]
Phenyl C1' (ipso) ~134The carbon directly attached to the thiazole ring.
Phenyl C3' (-F) ~162 (d)The carbon bonded to fluorine will be a doublet with a large one-bond C-F coupling (¹JCF ≈ 245 Hz).
Phenyl C2', C4' ~115-131 (d)These carbons will appear as doublets due to two-bond (²JCF) and three-bond (³JCF) coupling to fluorine.
Phenyl C5', C6' ~115-131 (d)These carbons will also show coupling to fluorine. The exact assignments require 2D NMR experiments.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. [10]2. ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

UV-Visible Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-system of the molecule.

Theoretical Approach: TD-DFT and FMO Analysis

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectrum, predicting the wavelength of maximum absorption (λmax). [11]Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between these orbitals (the HOMO-LUMO gap) corresponds to the lowest energy electronic transition, which is typically observed in the UV-Vis spectrum. [3]

FMO_Diagram cluster_0 LUMO LUMO (π*) HOMO HOMO (π) LUMO_level HOMO_level HOMO_level->LUMO_level HOMO_level->LUMO_level   ΔE = hν      (π → π* transition)   

Figure 3: Frontier Molecular Orbital (HOMO-LUMO) energy gap diagram.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-aminothiazole ring, while the LUMO will likely have significant contributions from the fluorophenyl ring. The primary absorption band will correspond to a π → π* transition.

Predicted UV-Vis Spectrum

The molecule possesses a conjugated system spanning both rings. It is expected to exhibit strong absorption bands in the UV region.

  • λmax 1: Expected around 280-320 nm , corresponding to the main π → π* transition of the conjugated system.

  • λmax 2: A possible second, higher-energy band may appear around 230-250 nm .

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M).

  • Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample solution over a range of 200-400 nm. [4]

Conclusion

This guide establishes a comprehensive, multi-technique framework for the definitive spectroscopic characterization of this compound. By integrating robust computational predictions with proven experimental protocols, it provides researchers with a self-validating system for structural elucidation. The detailed analysis of expected FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and UV-Vis data serves as an authoritative reference, enabling confident identification and fostering the continued development of novel 2-aminothiazole-based therapeutics. This integrated approach represents a modern standard in chemical analysis, ensuring accuracy and depth even when direct literature precedents are unavailable.

References

  • BenchChem (2025). A Technical Overview of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: Properties and Synthetic Approaches.
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Introduction: Navigating the Chemistry and Risks of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

This compound belongs to the 2-aminothiazole class, a molecular scaffold recognized in medicinal chemistry as a "privileged structure."[1][2] This designation stems from its ability to bind to a wide range of biological targets, leading to derivatives with demonstrated antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The incorporation of a fluorine atom, a common strategy in modern drug design, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity, often enhancing its pharmacological profile.[4][5]

While the therapeutic potential of this compound and its analogs makes it a valuable tool for researchers, its inherent biological activity necessitates a comprehensive and rigorous approach to safety and handling. This guide, intended for laboratory researchers and drug development professionals, provides a detailed framework for managing the risks associated with this compound. It moves beyond mere procedural steps to explain the underlying scientific principles, ensuring that safety protocols are not just followed, but understood.

Section 1: Compound Identification and Hazard Classification

Accurate identification and a clear understanding of a compound's hazards are the foundation of laboratory safety. While specific toxicological data for the 3-fluoro isomer is not extensively published, a robust hazard assessment can be constructed by analyzing data from closely related analogs, such as the 2-fluoro and 4-fluoro isomers, and the general class of aminothiazoles.

Disclaimer: The following hazard classification is based on data from structural analogs. It should be treated as a minimum safety standard. All novel compounds should be handled as if they are potentially hazardous until proven otherwise.

Table 1: Core Molecular Data

Property Value
IUPAC Name This compound
Molecular Formula C₉H₇FN₂S
Molecular Weight 194.23 g/mol
CAS Number 38896-53-4

| Canonical SMILES | C1=CC(=CC=C1F)C2=CSC(=N2)N |

Table 2: GHS Hazard Classification (Predicted)

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [6]
Signal Word Warning [6][7]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [7][8][9]

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands and exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. |[8][10][11] |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a reactive strategy; a proactive approach integrates engineering and administrative controls to minimize the hazard at its source.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution e.g., Use a non-hazardous alternative Engineering Engineering Controls Substitution->Engineering e.g., Use a less volatile solvent Administrative Administrative Controls Engineering->Administrative e.g., Use a chemical fume hood PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE e.g., Implement SOPs, training

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution might involve using a less hazardous analog if the specific properties of the 3-fluoro isomer are not critical.

  • Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard. They are the most critical layer of protection for handling this compound.

  • Administrative Controls: These are the policies and procedures that dictate how work is performed safely.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect the individual when other controls cannot completely eliminate the risk.[12]

Section 3: Engineering and Administrative Controls Protocol

The primary goal of these controls is to minimize inhalation and dermal exposure.

  • Designated Work Area:

    • Causality: To prevent cross-contamination of common laboratory areas and alert others to the presence of a potent compound.

    • Protocol: Designate a specific area for handling this compound. This can be a specific bench within a shared lab or, ideally, a dedicated chemical fume hood. Label the area clearly with the compound's name and primary hazard warnings.

  • Ventilation and Containment:

    • Causality: The compound is a fine powder that can become airborne, posing an inhalation risk (H332, H335).[7][8] Engineering controls are essential to contain these particles.

    • Protocol: All manipulations that could generate dust or aerosols—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[13] The fume hood sash should be kept as low as possible.

  • Safe Work Practices (Administrative Controls):

    • Causality: To prevent accidental ingestion (H302) and dermal contact (H312) through contaminated hands or items.[7]

    • Protocol:

      • Do not eat, drink, or apply cosmetics in the laboratory.[10][11]

      • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and after removing gloves.[8][11]

      • Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this compound.

      • Keep quantities stored and in use to the minimum required for the experiment.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is mandatory for all handling of this compound. The selection of specific PPE must be based on a risk assessment of the planned procedure.[14]

Table 3: Recommended PPE for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid ANSI Z87.1-compliant safety goggles and a face shield.[15] Double-gloving with chemically resistant nitrile gloves.[15][16] Buttoned lab coat, long pants, and closed-toe shoes. NIOSH-approved N95 respirator at a minimum.[16][17]
Preparing/Handling Solutions ANSI Z87.1-compliant safety goggles. Single pair of chemically resistant nitrile gloves. Buttoned lab coat, long pants, and closed-toe shoes. Not required if performed in a certified fume hood.

| Large-Scale Operations (>5g) | ANSI Z87.1-compliant safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. | Half-mask or full-face respirator with appropriate cartridges may be required based on risk assessment.[15][18] |

Experimental Protocol: Donning and Doffing PPE

Causality: A systematic procedure prevents contamination of the user and the laboratory environment during PPE removal.

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Decontaminate: Before exiting the designated area, decontaminate outer gloves if visibly soiled.

  • Outer Gloves: Remove the outer pair of gloves without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated outside is folded inward. Place in a designated bin for lab laundry.

  • Respirator: Remove respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water.

Section 5: Storage, Transport, and Incompatibilities

Causality: Proper storage prevents degradation of the compound, reduces the risk of accidental exposure, and avoids potentially hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[8] The container must be kept tightly sealed to prevent moisture absorption and contamination. Store in a locked cabinet or area to restrict access.[10][13]

  • Intra-Lab Transport: When moving the compound between labs or storage areas, use secondary containment. Place the primary, labeled container inside a larger, sealed, and shatterproof container.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[11][19][20] Contact with these substances could lead to vigorous or exothermic reactions.

Section 6: Emergency Procedures

A clear, rehearsed plan is critical for responding to emergencies effectively.

Start Spill or Exposure Occurs Assess Assess Situation Is anyone injured? Is the spill large or small? Start->Assess Injury Attend to Injured Person Administer First Aid Call Emergency Services Assess->Injury Yes NoInjury No Immediate Injury Assess->NoInjury No LargeSpill Large Spill (>5g or uncontained) NoInjury->LargeSpill SmallSpill Small, Contained Spill (<5g) NoInjury->SmallSpill Evacuate Evacuate Area Alert Others Contact EHS LargeSpill->Evacuate Cleanup Don Full PPE Contain Spill with Absorbent Collect Waste Decontaminate Area SmallSpill->Cleanup

Caption: A decision tree for responding to a chemical spill or exposure event.

Spill Response Protocol (Small Scale, <5g)
  • Alert: Alert personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the full PPE suite as described in Table 3 for handling solids.

  • Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb solvent-based spills.[20]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Use non-sparking tools if a flammable solvent is present.[20]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) office.

First Aid Measures

Causality: Rapid and correct first aid can significantly reduce the severity of an exposure.[10][21]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][21]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[10][11][21]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[10][19][21]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give them 1-2 glasses of water to drink. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[10][11][21]
Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.

  • Specific Hazards: Combustion may produce toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[11][20] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[20]

Section 7: Waste Disposal Protocol

Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers. This compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste materials, including unused product, contaminated consumables (gloves, wipes, pipette tips), and spill cleanup debris, in a dedicated, properly sealed, and clearly labeled hazardous waste container.[17]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[17]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[13][17] Do not dispose of this chemical down the drain or in regular trash.[8]

Conclusion

This compound is a compound with significant potential in chemical and biological research. However, its potential as a bioactive agent is inextricably linked to its potential as a health hazard. By adopting a proactive safety culture grounded in the Hierarchy of Controls—prioritizing robust engineering and administrative protocols—researchers can effectively manage these risks. Diligent use of appropriate PPE, coupled with a clear understanding of emergency and disposal procedures, ensures that the scientific exploration of this valuable molecular scaffold can proceed with confidence and safety.

References

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The Hantzsch Thiazole Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This has led to their incorporation into numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the antibiotic Cefixime.[3] The continued importance of this heterocyclic core in modern drug discovery programs underscores the need for robust and versatile synthetic methodologies for its construction.

Among the various synthetic routes to thiazoles, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely employed methods.[4][5] This venerable reaction has stood the test of time due to its reliability, operational simplicity, and the general availability of its starting materials.[1][6] This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis, from its core mechanistic principles to practical experimental considerations and its application in contemporary drug discovery.

The Core Reaction: Mechanism and Rationale

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[1][7] The reaction proceeds through a well-established multi-step pathway that culminates in the formation of the aromatic thiazole ring.[8] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, proceeding via an SN2 mechanism.[1][6][9] This initial step forms a key intermediate. Following this, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon.[1] The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the stable, aromatic thiazole ring.[8][9] The aromaticity of the final product is a significant driving force for the reaction.[6]

Caption: Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.

Scope and Limitations: A Guide to Substrate Selection

The Hantzsch synthesis is valued for its broad substrate scope. A wide variety of α-haloketones and thioamides can be successfully employed, leading to a diverse array of substituted thiazoles. However, like any chemical transformation, it has its limitations.

Reactant Tolerated Functional Groups Limitations and Considerations
α-Haloketones Alkyl, aryl, and heterocyclic substituents on the ketone. Esters and amides are generally stable.Highly sterically hindered ketones may react sluggishly. The nature of the halogen (I > Br > Cl) influences reactivity. The use of α-chloroacetaldehyde is common for the synthesis of 2-aminothiazoles.[3]
Thioamides Thiourea and its N-substituted derivatives are commonly used to produce 2-aminothiazoles.[1][8] A variety of N-aryl and N-alkyl thioamides are well-tolerated.Thioamides can be unstable, particularly in acidic media, which can lead to lower yields.[5] The use of N-monosubstituted thioureas can sometimes lead to mixtures of regioisomers, particularly under acidic conditions.[10][11]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This section provides a detailed, self-validating protocol for the synthesis of 2-amino-4-phenylthiazole, a common and illustrative example of the Hantzsch synthesis.[1]

Materials and Reagents:
  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL Scintillation Vial

  • Stir bar

  • Hot plate with stirring capability

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Step-by-Step Procedure:
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). The use of a slight excess of thiourea is common to ensure complete consumption of the limiting reagent, 2-bromoacetophenone.[6]

  • Solvent Addition: Add 5 mL of methanol to the vial along with a stir bar. Methanol is a common solvent for this reaction as it effectively dissolves the starting materials and facilitates the reaction.[1][11]

  • Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. Heating is necessary to overcome the activation energy of the reaction and drive it to completion.[1][6][11]

  • Cooling and Precipitation: After 30 minutes, remove the vial from the hot plate and allow the solution to cool to room temperature. The initial product formed is often the hydrobromide salt of the thiazole, which may be soluble in the reaction mixture.[6]

  • Neutralization and Isolation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[1] The weak base neutralizes the HBr salt, leading to the precipitation of the free base, 2-amino-4-phenylthiazole, which is poorly soluble in water.[1][6]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with water to remove any remaining inorganic salts and water-soluble impurities.[1]

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by determining its melting point and by spectroscopic methods such as NMR.[1]

Workflow Figure 2: Experimental Workflow for Hantzsch Synthesis A 1. Combine Reactants (2-Bromoacetophenone & Thiourea) B 2. Add Solvent (Methanol) A->B C 3. Heat and Stir (100°C, 30 min) B->C D 4. Cool to Room Temperature C->D E 5. Neutralize with Na2CO3 (aq) D->E F 6. Filter and Wash Solid E->F G 7. Dry and Characterize Product F->G

Caption: Figure 2: A typical experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.

Modern Variations and Improvements

While the classical Hantzsch synthesis is robust, several modifications have been developed to improve its efficiency, expand its scope, and align with the principles of green chemistry.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, and can lead to improved yields.[11][12]

  • Solvent-Free Conditions: Performing the reaction in the absence of a solvent offers a greener alternative, reducing waste and simplifying workup procedures.[13][14]

  • Catalytic Approaches: While the traditional Hantzsch synthesis is often performed without a catalyst, modern variations may employ catalysts, such as silica-supported tungstosilisic acid, to enhance reaction rates and yields.[2][11]

  • One-Pot Procedures: To improve efficiency, one-pot syntheses have been developed where the α-haloketone is generated in situ from a ketone, followed by the addition of the thioamide without isolation of the intermediate.[15]

Applications in Drug Discovery

The Hantzsch thiazole synthesis is a powerful tool in the arsenal of medicinal chemists. Its ability to reliably produce a wide range of thiazole derivatives makes it invaluable for the generation of compound libraries for high-throughput screening. The 2-aminothiazole scaffold, readily accessible through this method, is a particularly important pharmacophore found in a multitude of biologically active molecules.[8][16] The continued development and refinement of the Hantzsch synthesis and its variations ensure its enduring relevance in the quest for new and improved therapeutics.

Conclusion

The Hantzsch thiazole synthesis, despite its long history, remains a highly relevant and practical method for the construction of the vital thiazole ring system. Its operational simplicity, broad substrate scope, and high yields have secured its place as a cornerstone of heterocyclic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of this reaction's mechanism, scope, and modern adaptations is essential for the efficient synthesis of novel thiazole-containing compounds with therapeutic potential. The insights and protocols provided in this guide aim to equip these professionals with the knowledge to effectively leverage this classic reaction in their drug discovery endeavors.

References

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  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles. YouTube.
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  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Walailak Journal of Science and Technology (WJST), 18(9), 9394.
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  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664.
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  • Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(5), 633.
  • Ghotb, R., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(10), 11848-11858.
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The Strategic Incorporation of Fluorine in Thiazole Scaffolds: A Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. When applied to the versatile thiazole scaffold, this strategy has unlocked a wealth of opportunities for developing novel therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the applications of fluorinated thiazole compounds in medicinal chemistry. We will explore the synthetic strategies for accessing these valuable compounds, delve into their diverse therapeutic applications with a focus on anticancer, anti-diabetic, anti-inflammatory, and neuroprotective agents, and provide detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The Power of Fluorine in Drug Design: A Synergistic Partnership with the Thiazole Ring

The strategic incorporation of fluorine atoms or fluorine-containing moieties into drug candidates can profoundly influence their biological activity. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond contribute to a range of beneficial modifications, including:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer drug half-life and improved bioavailability.

  • Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can enhance a molecule's lipophilicity, facilitating its passage across biological membranes, including the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, absorption, and target engagement.

  • Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions and its presence in numerous natural products and approved drugs. The combination of fluorine's unique properties with the versatile thiazole core has proven to be a particularly fruitful strategy in the design of novel therapeutic agents.

Synthetic Strategies for Accessing Fluorinated Thiazole Compounds

A key to unlocking the potential of fluorinated thiazoles lies in the development of efficient and versatile synthetic methodologies. The Hantzsch thiazole synthesis is a widely employed and robust method for the construction of the thiazole ring.[2][3]

The Hantzsch Thiazole Synthesis: A Workhorse for Fluorinated Derivatives

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. To introduce fluorine into the thiazole scaffold, fluorinated building blocks can be utilized in this reaction.

Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [2][3]

This protocol describes the synthesis of a series of fluorinated hydrazinylthiazole derivatives, which have been investigated for their α-amylase inhibitory activity.

Step 1: Synthesis of Aryl-substituted Thiosemicarbazones

  • To a solution of an appropriate aryl aldehyde (10 mmol) in ethanol (20 mL), add thiosemicarbazide (10 mmol, 0.91 g).

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to afford the desired thiosemicarbazone.

Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of thiosemicarbazide. The subsequent dehydration yields the thiosemicarbazone.

Step 2: Cyclization to form the Fluorinated Thiazole Ring

  • In a round-bottom flask, dissolve the aryl-substituted thiosemicarbazone (1 mmol) and 2-bromo-4-fluoroacetophenone (1 mmol, 0.22 g) in absolute ethanol (15 mL).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting solid by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.

Causality: The sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the α-carbon of the 2-bromo-4-fluoroacetophenone. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[2][3]

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Thiosemicarbazone Aryl-substituted Thiosemicarbazone Reaction Reflux in Ethanol Thiosemicarbazone->Reaction AlphaHaloKetone 2-Bromo-4-fluoroacetophenone AlphaHaloKetone->Reaction FluorinatedThiazole 2-(2-Arylidenehydrazinyl)-4- (4-fluorophenyl)thiazole Reaction->FluorinatedThiazole caption Hantzsch Synthesis of Fluorinated Thiazoles Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_inhibitor Inhibitor LPS LPS p38a p38α Kinase LPS->p38a ProInflammatory Pro-inflammatory Mediators (NO, PGE2) p38a->ProInflammatory FluorinatedThiazole Fluorinated Thiazole Derivative FluorinatedThiazole->p38a Inhibition caption Inhibition of p38α by Fluorinated Thiazoles

Caption: Mechanism of anti-inflammatory action of fluorinated thiazoles.

Agents for Neurodegenerative Diseases

The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds particularly interesting for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. [1]While research on fluorinated thiazoles in this area is still emerging, the foundational principles are well-established. Thiazole derivatives themselves have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes implicated in the pathology of these diseases. [4]The incorporation of fluorine into these thiazole scaffolds is a promising strategy to improve their central nervous system penetration and overall efficacy.

Future Perspectives and Conclusion

The exploration of fluorinated thiazole compounds in medicinal chemistry is a vibrant and rapidly evolving field. The synergistic combination of fluorine's unique properties and the versatile thiazole scaffold continues to yield promising lead compounds for a variety of diseases. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: Expanding the toolkit of synthetic reactions to introduce fluorine and fluorinated groups into the thiazole ring with greater precision and efficiency.

  • Exploration of New Therapeutic Targets: Investigating the potential of fluorinated thiazoles against a broader range of biological targets, including those involved in infectious diseases and rare disorders.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which fluorinated thiazoles exert their therapeutic effects to guide the design of more potent and selective drug candidates.

  • Advanced Drug Delivery Systems: Utilizing nanotechnology and other advanced drug delivery strategies to further enhance the therapeutic efficacy and reduce potential side effects of fluorinated thiazole-based drugs.

References

  • Al-Suwaidan, I. A., et al. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-234. [Link]
  • Pinto, M., et al. (2021). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Pharmaceuticals, 14(3), 256. [Link]
  • Mehmood, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11633-11647. [Link]
  • Mehmood, H., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11633-11647. [Link]
  • Geronikaki, A., et al. (2016). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 21(10), 1373. [Link]
  • Zhang, L., et al. (2021). Benzothiazole-based fluorinated ligands as potential theranostic agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]
  • Kollar, L., et al. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 3(4), 435-450. [Link]
  • Yıldırım, S., et al. (2024). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Journal of Biomolecular Structure & Dynamics, 1-17. [Link]
  • Abdel-rahman, A. A. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Oniga, S., et al. (2021).
  • Saedi, A. M. R. A., et al. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(5), 103782. [Link]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
  • Saedi, A. M. R. A., et al. (2022). Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. Arabian Journal of Chemistry, 15(5), 103782. [Link]
  • Farghaly, T. A., et al. (2015). Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b]t[2][3][5]hiadiazolones as Antiviral Probes-Part II-Reactivities of Fluorinated 3-Aminophenyl-1,2,4-triazinothiadiazolone. International Journal of Organic Chemistry, 5(3), 169-181. [Link]
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The 2-Aminothiazole Scaffold: A Comprehensive Technical Guide to its Discovery and Application as a Kinase Inhibitor Template

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and development of the 2-aminothiazole scaffold as a privileged structure in the design of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important pharmacophore.

Foreword: The Enduring Quest for Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The aberrant activity of these enzymes is a hallmark of numerous diseases. Consequently, the identification of novel molecular scaffolds that can effectively and selectively modulate kinase activity remains a paramount objective. The 2-aminothiazole core represents a remarkable success story in this endeavor, transitioning from a high-throughput screening hit to the foundation of clinically approved therapeutics. This guide will dissect the key milestones in this journey, offering both foundational knowledge and practical insights.

Section 1: Genesis of a Privileged Scaffold - The Discovery of 2-Aminothiazole as a Kinase Inhibitor

The emergence of 2-aminothiazole as a potent kinase inhibitor template was not a serendipitous one-off discovery but rather the result of systematic screening and iterative optimization. Initial breakthroughs came from high-throughput screening (HTS) campaigns aimed at identifying inhibitors of key cell cycle and signaling kinases.

One of the seminal discoveries was the identification of a 2-acetamido-thiazolylthio acetic ester as an inhibitor of cyclin-dependent kinase 2 (CDK2)[1][2]. While this initial hit demonstrated enzymatic activity, it suffered from poor cellular potency and metabolic instability, primarily due to the ester moiety[1][3]. This necessitated a strategic chemical modification, replacing the labile ester with a more robust 5-ethyl-substituted oxazole, which not only improved metabolic stability but also enhanced inhibitory potency[1][3]. This early work underscored the potential of the 2-aminothiazole core as a versatile scaffold for kinase inhibition.

Concurrently, screening of internal compound libraries identified 2-aminothiazole itself as a novel, albeit weak, inhibitor of the Src family kinase, Lck[4][5][6][7][8]. This discovery served as the starting point for an extensive structure-activity relationship (SAR) study that would ultimately lead to the development of highly potent pan-Src inhibitors, including the blockbuster drug Dasatinib (BMS-354825)[4][9][6][7][8].

The 2-Aminothiazole Pharmacophore: A Privileged Hinge-Binding Motif

The remarkable success of the 2-aminothiazole scaffold lies in its inherent ability to interact with the highly conserved ATP-binding pocket of protein kinases. Specifically, the 2-amino group and the thiazole nitrogen atom form a bidentate hydrogen bond interaction with the kinase "hinge" region, mimicking the adenine portion of ATP. This interaction anchors the inhibitor in the active site, providing a stable foundation for further modifications to achieve potency and selectivity.

Caption: The 2-aminothiazole scaffold forms key hydrogen bonds with the kinase hinge region.

Section 2: Mechanism of Action - How 2-Aminothiazole Inhibitors Modulate Kinase Activity

The majority of 2-aminothiazole-based inhibitors function as Type I kinase inhibitors, meaning they are ATP-competitive and bind to the active conformation of the kinase. Dasatinib, for example, binds to the active form of the Bcr-Abl kinase, in contrast to the first-generation inhibitor imatinib, which recognizes the inactive conformation[10]. This ability to target the active state can be advantageous in overcoming resistance mutations that lock the kinase in its active form.

The binding of a 2-aminothiazole inhibitor to the ATP pocket physically obstructs the binding of ATP, thereby preventing the transfer of the gamma-phosphate to the substrate protein. This effectively halts the downstream signaling cascade initiated by the kinase.

A Case Study: Dasatinib and the Bcr-Abl Signaling Pathway

Dasatinib is a potent inhibitor of the Bcr-Abl fusion protein, the causative agent of Chronic Myeloid Leukemia (CML). The constitutive activity of Bcr-Abl drives the proliferation of leukemia cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. By inhibiting Bcr-Abl, Dasatinib effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in CML cells.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Bcr_Abl Bcr-Abl Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos JAK_STAT JAK/STAT Bcr_Abl->JAK_STAT PI3K_AKT PI3K/AKT Bcr_Abl->PI3K_AKT Dasatinib Dasatinib Dasatinib->Bcr_Abl Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Ras->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation caption Dasatinib Inhibition of the Bcr-Abl Signaling Pathway

Caption: Dasatinib inhibits Bcr-Abl, blocking downstream pro-survival signaling pathways.

Section 3: Structure-Activity Relationship (SAR) - The Art of Fine-Tuning Potency and Selectivity

The journey from a screening hit to a clinical candidate involves extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The 2-aminothiazole scaffold offers multiple points for chemical modification, allowing for a systematic exploration of chemical space.

Key SAR Insights:

  • Substitutions at the 5-position of the thiazole ring: This position is often exploited to introduce larger substituents that can occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency. For instance, the introduction of a carboxamide group at this position was a key step in the development of Dasatinib[4][5][9][6][7][8].

  • Modifications of the 2-amino group: The 2-amino group is crucial for hinge binding, but the substituent on this nitrogen can be varied to modulate selectivity and physical properties. Acylation of this amine is a common strategy.

  • Decorations on appended aromatic rings: When aryl groups are attached to the scaffold, their substitution pattern can significantly impact inhibitor potency and selectivity by probing different sub-pockets within the kinase active site.

Quantitative SAR Data: A Comparative Analysis

The following table summarizes the inhibitory activities (IC50 values) of representative 2-aminothiazole derivatives against various kinases, illustrating the impact of structural modifications on potency.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
2-acetamido-thiazolylthio acetic esterCDK2>25,000[3]
5-ethyl-oxazole substituted thiazoleCDK21,400[3]
Dasatinib (BMS-354825)Bcr-Abl<1[4][5][6][7][8]
Dasatinib (BMS-354825)Lck1.1[4][6][7][8]
Dasatinib (BMS-354825)Src0.55[4][9][6][7][8]
Aminothiazole Aurora Kinase Inhibitor (Compound 29)Aurora A79[11]
Aminothiazole Aurora Kinase Inhibitor (Compound 30)Aurora A140[11]

Section 4: Experimental Protocols - A Guide to the Bench

The characterization of 2-aminothiazole-based kinase inhibitors relies on a suite of robust in vitro and cell-based assays. The following protocols are provided as a guide for researchers entering this field.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Prepare a stock solution of the purified recombinant kinase in an appropriate storage buffer.

    • Prepare a stock solution of the specific peptide or protein substrate.

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare a stock solution of the 2-aminothiazole test compound in 100% DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

    • Add the kinase and substrate to each well and briefly pre-incubate at room temperature.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells[2][6]. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of the 2-aminothiazole test compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include a DMSO-only control.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Section 5: Synthesis of 2-Aminothiazole-Based Kinase Inhibitors

The synthetic accessibility of the 2-aminothiazole scaffold has been a significant driver of its widespread adoption in drug discovery. The most common and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea derivative. This robust reaction allows for the introduction of diverse substituents at the 4- and 5-positions of the thiazole ring, as well as on the 2-amino group, by simply varying the starting materials.

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

A more specific example is the synthesis of a key intermediate for Dasatinib, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. One efficient method involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea[4].

Section 6: Future Directions and Concluding Remarks

The 2-aminothiazole scaffold has firmly established itself as a cornerstone in the field of kinase inhibitor design. Its journey from a humble screening hit to the core of life-saving medicines is a testament to the power of medicinal chemistry and rational drug design.

Future research in this area will likely focus on:

  • Scaffold Hopping and Bioisosteric Replacement: Exploring related heterocyclic systems to identify novel hinge-binding motifs with improved properties.

  • Targeting Novel Kinases: Applying the 2-aminothiazole template to inhibit less-explored kinases with therapeutic potential.

  • Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition to develop inhibitors with novel mechanisms of action to overcome resistance.

References

  • Fairchild, C. R., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of medicinal chemistry, 45(24), 5305-5315. [Link]
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]
  • Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 44287-44311. [Link]
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society, 1-33. [Link]
  • Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287-44311. [Link]
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-27. [Link]
  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. (2006). Journal of molecular graphics & modelling, 24(5), 341-348. [Link]
  • Tadesse, S., et al. (2013). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of medicinal chemistry, 56(17), 6893-6908. [Link]
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological Activities. (2002). Journal of Medicinal Chemistry, 45(24), 5305-5315. [Link]
  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (2002). Journal of medicinal chemistry, 45(24), 5305-5315. [Link]
  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (2002). Journal of medicinal chemistry, 45(24), 5305-5315. [Link]
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
  • Brehme, M., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of medicinal chemistry, 61(1), 168-183. [Link]
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.).
  • Smith, G., et al. (2001). Molecular co-crystals of 2-aminothiazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (8), 1436-1441. [Link]
  • de Oliveira, J. S. R., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. Cancers, 14(3), 597. [Link]
  • Graphical representation of the IC 50 values of a panel of Aurora... (n.d.).
  • Process for preparing n-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide and related metabolites thereof. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. (2002). Journal of Medicinal Chemistry, 45(24), 5305-5315. [Link]
  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2018). Molecules, 23(10), 2369. [Link]
  • Brehme, M., et al. (2009). Charting the molecular network of the drug target Bcr-Abl. Proceedings of the National Academy of Sciences, 106(18), 7414-7419. [Link]
  • Treatment with dasatinib diminishes activity of Bcr-Abl and Src family... (n.d.).
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A Technical Guide to 4-(3-Fluorophenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division

Executive Summary

This guide provides an in-depth technical overview of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a "privileged structure" found in numerous FDA-approved drugs and clinical candidates, valued for its wide range of biological activities.[1] This document details the definitive synthesis via the Hantzsch thiazole reaction, outlines a comprehensive analytical workflow for structural verification and purity assessment, and explores the compound's potential applications in drug discovery, particularly as a versatile building block for targeted therapies. The causality behind methodological choices, self-validating protocols, and authoritative references are integrated throughout to provide researchers, scientists, and drug development professionals with a practical and reliable resource.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds form the backbone of modern pharmacology. Among them, the 2-aminothiazole ring system is a standout pharmacophore due to its ability to engage in diverse biological interactions.[2] This five-membered aromatic ring containing sulfur and nitrogen is a key structural component in clinically successful drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[3] The scaffold's prevalence stems from its rigid, planar structure and its capacity to act as a bioisostere for amide bonds, while presenting hydrogen bond donors and acceptors to interact with biological targets.[4]

Derivatives of 2-aminothiazole have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[3][5][6] The introduction of a substituted phenyl ring at the 4-position, as in this compound, allows for fine-tuning of the molecule's steric and electronic properties. The fluorine atom at the meta-position is particularly strategic; it can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase lipophilicity, thereby potentially improving cell permeability and pharmacokinetic profiles. This guide focuses specifically on this meta-fluoro analogue, providing a comprehensive framework for its synthesis and application.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 175136-93-3N/A
Molecular Formula C₉H₇FN₂SPubChem[7]
Molecular Weight 194.23 g/mol PubChem[7]
Hydrogen Bond Donors 2PubChem[7]
Hydrogen Bond Acceptors 3PubChem[7]
LogP (Computed) 2.7PubChem[7]
Melting Point 122–124 °C (for para-isomer)RSC Publishing[4]
Appearance Typically a white to off-white solidRSC Publishing[4]

Note: Data for the para-isomer (4-fluorophenyl) is often more prevalent in literature and is used as a close analogue where direct data for the meta-isomer is unavailable.

Synthesis and Mechanistic Pathway

The most reliable and high-yielding method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis , first described in 1887.[8] This reaction involves the condensation of an α-haloketone with a thioamide.[9][10] For the target compound, this translates to the reaction between 2-bromo-1-(3-fluorophenyl)ethan-1-one and thiourea.

Hantzsch Synthesis Reaction Scheme

Hantzsch_Synthesis reactant1 2-bromo-1-(3-fluorophenyl)ethan-1-one plus + reactant1->plus reactant2 Thiourea product This compound reactant2->product EtOH, Reflux plus->reactant2

Caption: General reaction scheme for the Hantzsch synthesis.

Detailed Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established addition-condensation mechanism. The key steps are:

  • Nucleophilic Attack (Sₙ2): The highly nucleophilic sulfur atom of thiourea attacks the α-carbon of the haloketone, displacing the bromide ion.[11]

  • Intramolecular Cyclization: The terminal amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[9]

Hantzsch_Mechanism start Thiourea attacks α-haloketone (SN2) intermediate1 Thiouronium Intermediate start->intermediate1 Step 1 cyclization Intramolecular Cyclization (N attacks C=O) intermediate1->cyclization intermediate2 Hemiaminal Intermediate cyclization->intermediate2 Step 2 dehydration Dehydration (-H₂O) intermediate2->dehydration product Aromatic 2-Aminothiazole Product dehydration->product Step 3

Caption: Mechanistic steps of the Hantzsch thiazole synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for Hantzsch synthesis.[9][12]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromo-1-(3-fluorophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).

    • Rationale: A slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone.

  • Solvent Addition: Add absolute ethanol (approx. 10 mL per gram of haloketone) to the flask.

    • Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction under reflux conditions.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 50% ethyl acetate/50% hexane.

  • Cooling and Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate.

  • Workup and Isolation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃).

    • Rationale: The basic solution neutralizes any hydrobromic acid (HBr) byproduct formed during the reaction, which protonates the amino group of the product, making it water-soluble. Neutralization renders the product insoluble, facilitating its precipitation.[9]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The crude product is often of high purity.[9]

  • Recrystallization (Optional): For obtaining analytically pure material, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any synthesized compound intended for biological screening. A combination of spectroscopic and chromatographic methods provides a self-validating system.

Analytical Workflow

Analytical_Workflow synthesis Crude Synthesized Product tlc TLC Purity Check synthesis->tlc purification Purification (Recrystallization/Chromatography) tlc->purification hplc HPLC Purity Assay (>95%) purification->hplc structure Structural Confirmation hplc->structure nmr ¹H & ¹³C NMR structure->nmr ms Mass Spectrometry (MS) structure->ms ir Infrared (IR) Spectroscopy structure->ir final Certified Reference Material nmr->final ms->final ir->final

Caption: Standard workflow for purification and characterization.

Expected Spectroscopic Data

The following table summarizes the key spectral features expected for this compound, based on data from analogues and spectroscopic principles.[4][13][14]

TechniqueExpected Features
¹H NMR (DMSO-d₆, 400 MHz)δ ~7.8-7.2 (m, 4H, Ar-H), δ ~7.1 (s, 2H, -NH₂, broad), δ ~7.0 (s, 1H, Thiazole C5-H)
¹³C NMR (DMSO-d₆, 100 MHz)δ ~168 (C2-NH₂), δ ~162 (d, ¹JCF, Ar C-F), δ ~149 (C4), δ ~130-110 (Ar-C), δ ~102 (C5)
Mass Spec (HR-ESI-MS) [M+H]⁺ calculated for C₉H₈FN₂S: 195.0387; found: ~195.038-195.039
FTIR (ATR, cm⁻¹)3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), ~1620 (C=N stretch), ~1550 (thiazole ring stretch)

Applications in Drug Discovery and Research

The title compound is not merely a chemical curiosity; it is a valuable scaffold for the development of novel therapeutic agents.

  • Anticancer Research: The 2-aminothiazole core is present in several kinase inhibitors.[3] Derivatives have been synthesized and evaluated as potent tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[15] The 3-fluorophenyl moiety can be oriented to probe specific hydrophobic pockets within enzyme active sites.

  • Antimicrobial Agents: Numerous studies have reported significant antibacterial and antifungal activities for 2-aminothiazole derivatives.[1][5] The scaffold can be further functionalized to target essential microbial enzymes or disrupt cell wall integrity.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight and simple structure, this compound is an ideal candidate for fragment-based screening campaigns. It provides a solid starting point that can be "grown" or elaborated to achieve high-affinity binders for a protein target of interest. However, researchers should be aware that the 2-aminothiazole scaffold has also been identified as a potential "frequent hitter" or promiscuous binder in some biophysical assays, necessitating careful validation of screening hits.[16]

  • Central Nervous System (CNS) Agents: The ability of the fluorine atom to improve blood-brain barrier penetration makes fluorinated compounds attractive for CNS drug discovery. Derivatives of 2-aminothiazoles have been investigated as adenosine receptor antagonists and for other neuroprotective roles.[6]

Conclusion

This compound is a strategically designed heterocyclic compound with high potential in modern drug discovery. Its synthesis is robust and scalable via the classic Hantzsch reaction. This guide has provided a comprehensive, technically grounded framework covering its synthesis, detailed characterization workflow, and rationale for its application in medicinal chemistry. By integrating mechanistic understanding with practical, self-validating protocols, researchers are well-equipped to leverage this valuable scaffold in the pursuit of novel therapeutics.

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The 2-Aminothiazole Pharmacophore: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole (2-AT) moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of biologically active compounds.[1] This five-membered heterocycle, with its unique electronic properties and versatile synthetic accessibility, serves as a versatile scaffold for engaging a wide array of biological targets.[2] This technical guide provides an in-depth exploration of the 2-aminothiazole pharmacophore, from its fundamental physicochemical properties and synthesis to its role in clinical therapeutics. We will dissect key structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and analysis, and examine its mechanism of action across various disease states, with a particular focus on oncology and infectious diseases. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful pharmacophore in their discovery programs.

The 2-Aminothiazole Core: Physicochemical Properties and Strategic Importance

The 2-aminothiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an exocyclic amino group at the 2-position.[3] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The molecule is a weak base, with the endocyclic nitrogen being the primary site of protonation.[2] It is soluble in water, alcohols, and diethyl ether.[4]

The strategic importance of the 2-AT scaffold lies in its ability to act as a versatile building block.[5] The amino group at the C2 position can be readily functionalized, serving as a key interaction point or a handle for attaching various side chains to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the C4 and C5 positions of the thiazole ring offer additional sites for substitution, allowing for fine-tuning of the molecule's steric and electronic profile to optimize interactions with a biological target.[6] This inherent chemical tractability has led to its incorporation into a wide range of approved drugs, including the anti-ulcer agent Famotidine, the third-generation cephalosporin antibiotic Cefdinir, the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, and the tyrosine kinase inhibitor Dasatinib.[7][8][9]

However, it is crucial to acknowledge a potential liability: the 2-aminothiazole moiety has also been classified as a potential "toxicophore."[10][11] This is due to its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites.[11] Therefore, careful consideration of the metabolic profile is a critical aspect of any drug discovery program involving this scaffold.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₃H₄N₂S
Molecular Weight 100.14 g/mol
Melting Point 86-91 °C
Boiling Point 117 °C at 20 hPa
Solubility in Water 100 g/L
pH 9.6 (100 g/L solution at 20 °C)

Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Synthesis

The most classical and widely utilized method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis, first described in 1887.[1][12][13] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide (or thiourea for the parent 2-aminothiazole).[14][15] The versatility of this method allows for the introduction of a wide variety of substituents at the C4 and C5 positions of the thiazole ring by simply changing the starting α-haloketone.

Reaction Mechanism Workflow

The Hantzsch synthesis proceeds through a well-established multi-step pathway. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[14][16]

Hantzsch_Synthesis cluster_steps Reaction Steps Haloketone α-Haloketone Intermediate1 S-Alkylation Intermediate Haloketone->Intermediate1 + Thiourea Thiourea Thiourea Thiourea->Intermediate1 Product 2-Aminothiazole Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Tautomerization & Ring Closure Intermediate2->Product -H₂O Step 1 1. Nucleophilic Attack (SN2) Step 2 2. Intramolecular Cyclization Step 3 3. Dehydration caption Hantzsch Thiazole Synthesis Workflow

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol describes a standard laboratory procedure for the synthesis of a representative 2-aminothiazole derivative using the Hantzsch reaction.[14]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Stir bar, 20 mL scintillation vial, hot plate, beaker, Buchner funnel, filter paper

Procedure:

  • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial containing a stir bar.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This step neutralizes any excess acid and helps precipitate the product.[14]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water to remove any remaining salts.

  • Allow the collected solid to air dry. The product can be further purified by recrystallization if necessary.

The 2-Aminothiazole Scaffold in Anticancer Drug Discovery

The 2-aminothiazole scaffold has emerged as a particularly fruitful pharmacophore in the development of novel anticancer agents.[17][18] Derivatives have shown potent activity against a wide range of cancer cell lines, often by targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[18][19]

Key Molecular Targets and Mechanisms of Action

2-Aminothiazole-based compounds have been successfully developed as inhibitors of several important cancer-related targets:

  • Kinase Inhibition: This is arguably the most significant area of application. The 2-aminothiazole core is a key feature in several potent kinase inhibitors. For example, Dasatinib , an FDA-approved drug, is a multi-targeted inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8][18] The 2-aminothiazole moiety in Dasatinib forms critical hydrogen bonds within the ATP-binding pocket of the kinase. Another example is Alpelisib (Piqray) , a selective PI3Kα inhibitor approved for certain types of breast cancer.[8][18]

  • Tubulin Polymerization Inhibition: Certain 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[3]

  • Histone Deacetylase (HDAC) Inhibition: The 2-aminothiazole scaffold has also been incorporated into molecules that inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][19]

Anticancer_Targets 2-AT Core 2-Aminothiazole Pharmacophore Kinases Protein Kinases (e.g., Src, Abl, PI3K) 2-AT Core->Kinases Tubulin Tubulin 2-AT Core->Tubulin Epigenetic Epigenetic Targets (e.g., HDACs) 2-AT Core->Epigenetic Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis Kinases->Apoptosis Metastasis Suppression of Metastasis Kinases->Metastasis Tubulin->Proliferation Tubulin->Apoptosis Epigenetic->Proliferation Epigenetic->Apoptosis caption Key anticancer targets of 2-aminothiazole derivatives.

Caption: Key anticancer targets of 2-aminothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 2-aminothiazole-based anticancer agents, several key structural features have been identified:

  • N-2 Substitution: The amino group at the C2 position is a critical site for modification. Acylation or the introduction of substituted aryl or benzoyl groups at this position has been shown to significantly enhance antiproliferative activity.[20][21] For example, in a series of antitubercular agents, which also have implications for anticancer design, N-(3-chlorobenzoyl) substitution led to a more than 128-fold improvement in activity over the initial hit compound.[20]

  • C4-Position: The substituent at the C4 position often plays a role in directing the molecule to its target. For many kinase inhibitors, an aryl or heteroaryl group at this position is essential for activity.[20]

  • C5-Position: Modifications at the C5 position can modulate the compound's physicochemical properties and influence its interaction with the target. The introduction of a bromo group or a carboxamide side chain at this position has been shown to result in potent and selective anticancer activity.[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines, illustrating the impact of different substitution patterns.

Compound IDCore StructureSubstituentsCell LineIC₅₀ (µM)Reference
Analog 1 2-amino-5-bromothiazoleC4: t-butyl, N2: complex side chainLung (A549)2.5[21]
Analog 2 2-amino-5-bromothiazoleC4: t-butyl, N2: complex side chainGlioma (U87)3.1[21]
Analog 3 2-amino-5-carboxamidothiazoleC4: Phenyl, N2: HLeukemia (K562)5.2[6]
Analog 4 2-amino-5-carboxamidothiazoleC4: Phenyl, N2: HBreast (MCF-7)8.7[6]
Compound 55 N-acyl-2-aminothiazoleC4: 2-pyridinyl, N2: 3-chlorobenzoylM. tuberculosis0.024[20]

(Note: Compound 55 is an anti-mycobacterial agent, but its high potency illustrates key SAR principles applicable to anticancer drug design.)

Antimicrobial and Anti-inflammatory Applications

Beyond oncology, the 2-aminothiazole scaffold is a prolific source of antimicrobial and anti-inflammatory agents.[5][22] Its presence in sulfa drugs like Sulfathiazole marked one of its earliest therapeutic applications.[1]

Modern 2-aminothiazole derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi.[5][23] The mechanism often involves the inhibition of essential microbial enzymes. SAR studies have revealed that the introduction of an arylazo group at the C5-position can dramatically enhance antimicrobial and antifungal properties.[6]

In the context of inflammation, 2-aminothiazole derivatives have been developed as inhibitors of key pro-inflammatory enzymes and receptors.[22] The NSAID Meloxicam, for instance, contains a 2-aminothiazole moiety and functions by inhibiting cyclooxygenase (COX) enzymes.

Future Directions and Conclusion

The 2-aminothiazole pharmacophore continues to be a highly valuable and versatile scaffold in drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the development of new therapeutics.[2][5] Future research will likely focus on several key areas:

  • Novel Target Identification: Exploring the potential of 2-aminothiazole derivatives to modulate novel and challenging drug targets.

  • Addressing Toxicity: Developing strategies to mitigate the potential for metabolic activation and reduce the toxicophore risk associated with the 2-AT core.[10][11] This may involve the use of isosteric replacements or strategic blocking of metabolic sites.

  • Advanced Drug Delivery: Incorporating 2-aminothiazole-based drugs into novel delivery systems to enhance their efficacy and reduce side effects.

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Methodological & Application

Introduction: The Significance of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure."[1] This designation stems from its recurring presence in a multitude of biologically active compounds, including several clinically approved drugs.[2][3][4] The scaffold's unique electronic properties and ability to form key hydrogen bond interactions allow it to bind to a diverse array of biological targets. Consequently, derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5]

This compound is a member of this vital class of heterocyclic compounds. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic profile. This guide provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of the classic Hantzsch thiazole synthesis.

Core Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most robust and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6][7] This reaction is a condensation between an α-haloketone and a thioamide.[6][7][8][9] For the specific synthesis of this compound, the key starting materials are 2-bromo-1-(3-fluorophenyl)ethanone and thiourea . The reaction is typically high-yielding and straightforward to perform.[8]

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (SN2): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the α-carbon of the 2-bromo-1-(3-fluorophenyl)ethanone. This SN2 displacement of the bromide ion forms an isothiouronium salt intermediate.[8][10]

  • Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone.[10] This step forms a five-membered heterocyclic ring.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[8]

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Isothiouronium Salt Thiourea->Intermediate1 Sₙ2 Attack Haloketone 2-bromo-1-(3-fluorophenyl)ethanone Haloketone->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • 2-bromo-1-(3-fluorophenyl)ethanone

    • Thiourea

    • Ethanol (Reagent Grade)

    • 5% Sodium Carbonate (Na₂CO₃) aqueous solution

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or hot plate with oil bath

    • Beaker (250 mL)

    • Buchner funnel and filter flask

    • Filter paper

    • Spatula and weighing balance

    • Graduated cylinders

Quantitative Data: Table of Reagents
ReagentMolecular FormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
2-bromo-1-(3-fluorophenyl)ethanoneC₈H₆BrFO217.0410.01.02.17 g
ThioureaCH₄N₂S76.1215.01.51.14 g
EthanolC₂H₅OH46.07--20 mL
5% Sodium CarbonateNa₂CO₃105.99--~50 mL
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-1-(3-fluorophenyl)ethanone (2.17 g, 10.0 mmol) and thiourea (1.14 g, 15.0 mmol).[8]

  • Solvent Addition: Add ethanol (20 mL) to the flask, followed by a magnetic stir bar.[8][11]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) with vigorous stirring. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12][13]

  • Isolation of Crude Product: After the reaction is complete, remove the flask from the heat source and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 250 mL beaker containing 50 mL of a 5% aqueous sodium carbonate solution.[8] Stir the resulting suspension for 15-20 minutes. This step neutralizes the hydrobromic acid formed during the reaction and precipitates the product as a free base.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted thiourea and inorganic salts.[8]

  • Drying: Spread the collected solid on a watch glass and let it air-dry. For complete drying, place the product in a desiccator under vacuum.

  • Purification (Optional): The crude product is often of sufficient purity for many applications.[8] If further purification is required, the solid can be recrystallized from ethanol.[14]

Expected Results
  • Appearance: Off-white to light yellow crystalline solid.

  • Yield: Typically high, in the range of 85-95%.

  • Purity: Can be assessed by melting point determination and spectroscopic methods.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to the aromatic protons on both the fluorophenyl and thiazole rings, as well as a characteristic broad singlet for the -NH₂ protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each unique carbon atom in the molecule, with the carbon attached to fluorine exhibiting a characteristic coupling.

  • IR (Infrared) Spectroscopy: Look for characteristic absorption bands for N-H stretching (amine), C=N stretching (thiazole ring), and C-F stretching.[13][15]

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (195.04).[16]

Safety and Handling Precautions

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[17][18]

  • 2-bromo-1-(3-fluorophenyl)ethanone: α-Haloketones are lachrymatory (tear-inducing) and are irritants to the skin, eyes, and respiratory system. Avoid inhalation of vapors and direct contact.

  • Thiourea: Thiourea is classified as harmful if swallowed and is a suspected carcinogen and reproductive toxin.[19][20] Avoid creating dust. Handle with care and prevent exposure.[17][18][19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Synthesis Workflow

Diagram: Synthesis Workflow

Synthesis_Workflow Start Weigh Reactants: 2-bromo-1-(3-fluorophenyl)ethanone & Thiourea Setup Combine Reactants in Ethanol in Round-Bottom Flask Start->Setup Reflux Heat to Reflux (78°C) for 2-3 hours Setup->Reflux Cooldown Cool to Room Temperature Reflux->Cooldown Precipitate Pour into 5% Na₂CO₃ Solution Cooldown->Precipitate Filter Vacuum Filter the Solid Product Precipitate->Filter Wash Wash with Deionized Water Filter->Wash Dry Air-Dry or Use Desiccator Wash->Dry Characterize Characterize Product: NMR, IR, MS, MP Dry->Characterize

Caption: Overall workflow for the synthesis of the target compound.

References

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Rasayan J. Chem.
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  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
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  • Safety Data Sheet: thiourea. (2023, April 17). Chemos GmbH&Co.KG.
  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • Dhavale, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Molbank.
  • Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • Rathod, A. S., et al. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry.
  • Safety Data Sheet: Thiourea. (n.d.). Carl ROTH.
  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Safety Data Sheet: Thiourea. (2024, September 17). Carl ROTH.
  • Drugs currently in use based on 2-aminothiazole skeleton. (n.d.). ResearchGate.
  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • Discovery of 2Aminothiazole Derivatives as Antitumor Agents. (2025, August 9). ResearchGate.
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica.
  • Thomas, A., et al. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. MDPI.
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  • A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (n.d.). Hindawi.
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  • Khan, I., et al. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.

Sources

Application Note & Protocol: A Detailed Guide to the Hantzsch Synthesis of 4-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 4-Phenylthiazole Scaffold

The thiazole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products and synthetic compounds.[1] Its presence in molecules like vitamin B1 (thiamine) underscores its fundamental biological importance.[2][3] When substituted with a phenyl group at the 4-position, the resulting 4-phenylthiazole scaffold becomes a "privileged structure" in medicinal chemistry. This framework is integral to a multitude of pharmacologically active agents, demonstrating a wide spectrum of activities including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5]

The enduring popularity of this scaffold in drug discovery is largely due to the reliability and versatility of the Hantzsch thiazole synthesis, a classic reaction first described by Arthur Hantzsch in 1887.[6] This method provides a straightforward and high-yielding pathway to construct the thiazole ring from readily available starting materials: an α-haloketone and a thioamide.[6][7][8]

This document serves as a comprehensive guide to the Hantzsch synthesis for preparing 4-phenylthiazoles. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss key parameters for optimization, and offer insights grounded in extensive field experience to ensure reproducible and successful synthesis.

The Hantzsch Synthesis: Reaction Mechanism

The formation of the thiazole ring via the Hantzsch synthesis is a robust and elegant transformation that proceeds through a well-established sequence of reactions. Understanding this mechanism is critical for troubleshooting and optimizing the synthesis for specific substrates. The process can be broken down into three primary stages: S-alkylation, intramolecular cyclization, and dehydration.

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack from the electron-rich sulfur atom of the thioamide onto the electrophilic α-carbon of the α-haloacetophenone (e.g., 2-bromoacetophenone). This is a classic Sₙ2 reaction that displaces the halide ion and forms an isothioamide salt intermediate.[7][8][9]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate, now positioned favorably, acts as a nucleophile and attacks the carbonyl carbon of the ketone. This intramolecular condensation step forms a five-membered ring, generating a 4-hydroxythiazoline intermediate.[1][7]

  • Dehydration & Aromatization: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a double bond within the ring, leading to the creation of the stable, aromatic thiazole product.[9] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]

Mechanism Diagram

Hantzsch_Mechanism Reactants α-Haloacetophenone + Thioamide Intermediate1 Isothioamide Salt (S-Alkylation Intermediate) Reactants->Intermediate1 1. Sₙ2 Attack Intermediate2 4-Hydroxythiazoline (Cyclization Intermediate) Intermediate1->Intermediate2 2. Intramolecular     Cyclization Product 4-Phenylthiazole Intermediate2->Product 3. Dehydration &     Aromatization

Caption: The Hantzsch thiazole synthesis mechanism.

Core Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole, a common building block, from 2-bromoacetophenone and thiourea. It is a reliable, high-yielding procedure that serves as an excellent model for the Hantzsch synthesis.[7][9]

Materials & Equipment
  • Reagents:

    • 2-Bromoacetophenone (C₈H₇BrO, MW: 199.04 g/mol )

    • Thiourea (CH₄N₂S, MW: 76.12 g/mol )

    • Methanol (CH₃OH), reagent grade

    • 5% Sodium Carbonate (Na₂CO₃) solution, aqueous

    • Deionized Water

  • Equipment:

    • 25 mL round-bottom flask or 20 mL scintillation vial[7]

    • Magnetic stir bar and stir plate with heating capability

    • Water-cooled condenser

    • Buchner funnel and side-arm flask for vacuum filtration

    • Watch glass

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Melting point apparatus

    • TLC plates (silica gel) and developing chamber

Safety Precaution: 2-Bromoacetophenone is a lachrymator and skin irritant. Thiourea is a suspected carcinogen. Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step-by-Step Procedure
  • Reaction Setup: In a 25 mL round-bottom flask, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.46 g, 6.0 mmol, 1.2 equivalents).

    • Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the more expensive α-haloketone, driving the reaction to completion.[9]

  • Solvent Addition: Add 10 mL of methanol to the flask. The mixture will likely be a suspension. Add a magnetic stir bar.

  • Heating: Attach a condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) with vigorous stirring. The solids should dissolve upon heating to form a clear solution. Continue refluxing for 30-45 minutes.[7]

    • Scientist's Note: Heating provides the necessary activation energy for the reaction and ensures the components remain in solution. The formation of the stable aromatic ring is the thermodynamic driving force.[9]

  • Cooling: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 40 mL of a 5% aqueous sodium carbonate solution. Stir the mixture. A pale yellow solid should precipitate immediately.

    • Scientist's Note: The initial product formed in the acidic (HBr is a byproduct) reaction medium is the protonated thiazolium salt, which is soluble in methanol.[9] The weak base (Na₂CO₃) neutralizes the acid, deprotonating the thiazole and rendering it insoluble, which causes it to precipitate from the aqueous solution.[7][9]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts and residual methanol.

  • Drying: Transfer the collected solid to a pre-weighed watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at low heat (40-50°C) can be used.

  • Analysis: Determine the final mass and calculate the yield. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary. Characterize the product by melting point, TLC, and spectroscopy (¹H NMR, ¹³C NMR, MS).

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental process.

Caption: High-level workflow for Hantzsch synthesis.

Key Parameters for Synthesis Optimization

While the core protocol is robust, the Hantzsch synthesis can be fine-tuned for different substrates or to improve efficiency. The choice of solvent, energy source, and catalysis can significantly impact reaction time and yield.[10][11]

ParameterConventional MethodAlternative Methods & InsightsEffect on Yield/TimeReference
Energy Source Conventional Heating (Reflux)Microwave Irradiation: Can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.Significant time reduction, often with improved or comparable yields.[10][12]
Solvent Ethanol or MethanolGreen Solvents: Water or ethanol/water mixtures can be effective, especially in catalyzed or multicomponent versions.[11][13] Solvent-Free: Grinding reactants together can sometimes promote the reaction.Yields are highly substrate and condition-dependent. Green solvents enhance the environmental profile of the synthesis.[10][11]
Catalysis Generally uncatalyzedHeterogeneous Catalysts: Silica-supported tungstosilicic acid (SiW/SiO₂) has been shown to be a reusable and efficient catalyst for one-pot, three-component Hantzsch syntheses.Can increase yields (79-90% reported) and facilitate easier product purification.[11][13]
Reaction Type Two-Component (α-haloketone + thioamide)One-Pot, Three-Component: Condensation of an α-haloketone, thiourea, and a substituted benzaldehyde in the presence of a catalyst.Provides a more direct route to complex, substituted thiazoles in a single step.[11][13]

Troubleshooting & Final Characterization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Impure Reagents: α-haloketones can degrade over time. - Insufficient Heating: Reaction did not reach the required activation energy. - Improper Workup: Product may have remained dissolved if the solution was not made sufficiently basic.- Use purified or freshly opened reagents. - Ensure the reaction mixture reaches and maintains reflux. - Check the pH after adding the base; add more if necessary to ensure precipitation.
Oily Product / Fails to Solidify - Presence of Impurities: Unreacted starting materials or side products can act as an oiling agent.- Try scratching the inside of the beaker with a glass rod to induce crystallization. - Isolate the oil via extraction with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo. Purify the resulting residue by column chromatography.
Unexpected Isomer Formation - Use of N-substituted Thioamide: Condensation with N-monosubstituted thioureas can potentially lead to regioisomers.- In neutral solvents, the reaction typically favors the 2-(N-substituted amino)thiazole isomer. Running the reaction under strongly acidic conditions can alter the regioselectivity.[14]

Upon successful synthesis, the final product should be characterized to confirm its identity and purity.

  • Melting Point: Compare the observed melting point to the literature value. A sharp melting point is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate (visualized under UV light) suggests a pure compound.

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, while Mass Spectrometry (MS) confirms the molecular weight of the synthesized compound.

Conclusion

The Hantzsch thiazole synthesis remains an indispensable tool in the arsenal of the modern medicinal and organic chemist. Its operational simplicity, tolerance of diverse functional groups, and consistently high yields make it the premier method for accessing the valuable 4-phenylthiazole core. By understanding the underlying mechanism and key experimental parameters, researchers can confidently and efficiently produce these critical scaffolds for advancing drug discovery and development programs.

References

  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Thiazole Synthesis., Chem Help Asap. [Link]
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity., Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?, National Institutes of Health (PMC). [Link]
  • Hantzsch Thiazole Synthesis., SynArchive. [Link]
  • Hantzsch thiazole synthesis - labor
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors., National Institutes of Health (PMC). [Link]
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
  • Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties., National Institutes of Health (PMC). [Link]
  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities., Scirp.org. [Link]
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot., Semantic Scholar. [Link]

Sources

Application Note: High-Purity Isolation of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, a key heterocyclic amine intermediate in contemporary drug discovery programs. The protocol herein is optimized for flash column chromatography on standard silica gel, addressing the specific challenges associated with the purification of basic aromatic amines. By employing a strategically modified mobile phase, this method effectively separates the target compound from common impurities inherent to its synthesis, particularly those arising from the Hantzsch thiazole synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity this compound.

Introduction: The Significance of Purified 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound this compound (Figure 1) is a valuable building block in the synthesis of more complex bioactive molecules. The introduction of a fluorine atom on the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₇FN₂S Molecular Weight: 194.23 g/mol [3]

The primary route for the synthesis of such 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis.[4][5][6] This classic condensation reaction involves an α-haloketone and a thiourea derivative. While efficient, this synthesis often yields a crude product containing unreacted starting materials, such as 2-bromo-1-(3-fluorophenyl)ethanone and thiourea, alongside various side products. Achieving high purity of the target amine is paramount for subsequent synthetic steps and for accurate biological evaluation. This note details a systematic approach to its purification by flash column chromatography.

The Chromatographic Challenge: Basicity of Amines on Silica Gel

Standard silica gel is the most common stationary phase for column chromatography due to its versatility and low cost. However, its surface is populated with silanol groups (Si-OH), which are weakly acidic.[7][8] Basic compounds, such as the primary amine in our target molecule, can undergo strong acid-base interactions with these silanol groups. This interaction often leads to several undesirable chromatographic outcomes:

  • Peak Tailing: The analyte molecules that interact strongly with the stationary phase are retarded more than those that do not, resulting in asymmetrical, tailing peaks.

  • Irreversible Adsorption: In some cases, the interaction can be so strong that a portion of the compound becomes irreversibly adsorbed onto the silica gel, leading to poor recovery and yield.[7]

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules.

To counteract these issues, a common and effective strategy is to "deactivate" the silica gel by introducing a small amount of a basic modifier into the mobile phase.[8] This modifier, typically a volatile amine like triethylamine (TEA), competes with the analyte for binding to the acidic silanol sites, thereby ensuring a more homogenous interaction environment and promoting symmetrical peak elution.[7]

Experimental Protocol: Purification of this compound

This protocol is designed for the purification of a crude reaction mixture obtained from a typical Hantzsch thiazole synthesis.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Crude this compoundSynthesis GradeN/A
Silica GelFlash Chromatography Grade, 230-400 mesh (40-63 µm)SiliCycle, Merck, etc.
n-HexaneHPLC GradeFisher Scientific, VWR, etc.
Ethyl AcetateHPLC GradeFisher Scientific, VWR, etc.
Triethylamine (TEA)Reagent Grade, ≥99%Sigma-Aldrich, Acros Organics, etc.
Dichloromethane (DCM)ACS GradeFisher Scientific, VWR, etc.
TLC PlatesSilica Gel 60 F₂₅₄Merck, SiliCycle, etc.
Thin-Layer Chromatography (TLC) Analysis: Method Development

Before proceeding to column chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.4, with good separation from impurities.

  • Prepare Eluent Systems: Prepare small volumes of n-hexane/ethyl acetate mixtures with varying polarities (e.g., 9:1, 4:1, 7:3, 1:1 v/v). To each of these mixtures, add 0.5% triethylamine (v/v). For example, to 10 mL of a 7:3 hexane/ethyl acetate mixture, add 50 µL of TEA.

  • Spot the TLC Plate: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop and Visualize: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to travel up the plate. After development, visualize the spots under UV light (254 nm).

  • Optimization: The ideal solvent system will show the product spot well-separated from both more polar (lower Rf) and less polar (higher Rf) impurities. A 7:3 mixture of n-hexane/ethyl acetate with 0.5% TEA is often a good starting point for compounds of this nature.

Column Chromatography Protocol

The following protocol assumes a purification scale of approximately 1 gram of crude material. The column dimensions and solvent volumes should be adjusted accordingly for different scales.

Workflow Diagram

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_post Post-Purification slurry Prepare Silica Slurry (Hexane/EtOAc + 0.5% TEA) pack Pack Column slurry->pack equilibrate Equilibrate Column (2-3 column volumes) pack->equilibrate load Dry Load onto Column equilibrate->load dissolve Dissolve Crude Product (Minimal DCM) adsorb Adsorb on Silica Gel dissolve->adsorb adsorb->load elute Elute with Mobile Phase (7:3 Hexane/EtOAc + 0.5% TEA) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry product High-Purity Product dry->product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1 g of crude material).

    • Prepare a slurry of silica gel (approx. 50-70 g for 1 g of crude) in the initial, least polar eluent determined by TLC (e.g., 9:1 n-hexane/ethyl acetate with 0.5% TEA).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed uniformly, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by passing 2-3 column volumes of the mobile phase (e.g., 7:3 n-hexane/ethyl acetate + 0.5% TEA) through the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add 2-3 g of silica gel to this solution and concentrate the mixture to dryness using a rotary evaporator until a free-flowing powder is obtained.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase (e.g., 7:3 n-hexane/ethyl acetate + 0.5% TEA).

    • Maintain a constant flow rate. For flash chromatography, a flow rate that results in the solvent level dropping by about 2 inches per minute is generally effective.

    • Collect fractions of a suitable volume (e.g., 20-25 mL) in test tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions that show a single spot corresponding to the Rf of the purified this compound.

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Causality and Rationale for Protocol Choices

  • Stationary Phase: Standard silica gel is chosen for its cost-effectiveness and resolving power. Its acidic nature, which is typically a drawback for amines, is effectively managed by the mobile phase modifier.

  • Mobile Phase: A binary system of n-hexane and ethyl acetate provides a good polarity range for eluting moderately polar compounds. The addition of 0.5% triethylamine is critical; it neutralizes the acidic silanol sites on the silica surface, preventing peak tailing and improving the recovery of the basic amine product.[7][8]

  • Dry Loading: This technique is superior to wet loading (dissolving the sample in the mobile phase) when the crude product has limited solubility in the eluent or when a highly concentrated band is desired at the start of the chromatography. It prevents the dissolution solvent from interfering with the initial separation at the top of the column, leading to better resolution.

Expected Results and Characterization

Following this protocol, this compound can be isolated with a purity of >98%, as determined by HPLC and ¹H NMR analysis. The recovery yield will depend on the purity of the crude material but is typically in the range of 70-90%.

Table 1: Summary of Chromatographic Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel, 230-400 meshStandard, cost-effective adsorbent for normal-phase chromatography.
Mobile Phase 7:3 (v/v) n-Hexane / Ethyl Acetate + 0.5% TriethylamineOptimized polarity for elution; TEA suppresses peak tailing of the basic amine.
TLC Rf of Product ~0.3Optimal for good separation and reasonable elution time.
Loading Method Dry LoadingEnsures a narrow starting band and high resolution.
Flow Rate Flash Chromatography (approx. 2 inches/min)Provides a balance between separation efficiency and speed.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Product does not elute Mobile phase is not polar enough.Gradually increase the proportion of ethyl acetate in the mobile phase.
Co-elution of impurities Poor separation under the chosen conditions.Try a different solvent system (e.g., dichloromethane/methanol with 0.5% TEA) or use a shallower gradient if performing gradient chromatography.
Significant peak tailing Insufficient deactivation of silica gel.Increase the concentration of triethylamine in the mobile phase to 1%.
Low product recovery Irreversible adsorption on the column.Ensure adequate triethylamine is used throughout the equilibration and elution process.

Conclusion

The protocol detailed in this application note presents a validated and reliable method for the purification of this compound using flash column chromatography. By understanding the chemical properties of the target molecule and the stationary phase, and by implementing a strategically modified mobile phase, researchers can consistently obtain this valuable synthetic intermediate in high purity and good yield. This methodology serves as a foundational technique that can be adapted for the purification of other structurally related basic heterocyclic compounds.

References

  • El-Subbagh, H. I., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
  • MDPI (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. MDPI.
  • Chem Help Asap (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Der Pharma Chemica (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
  • Wikipedia (n.d.). 2-Aminothiazole. Wikipedia.
  • Biotage (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.
  • ResearchGate (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate.
  • ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • University of Rochester (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Phenomenex (n.d.). Troubleshooting Guide. Phenomenex.

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Application Note: Structural Elucidation of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 4-(3-Fluorophenyl)-1,3-thiazol-2-amine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of heterocyclic compounds. We will explore the unique spectral features arising from the fluorinated phenyl group and the thiazole moiety, offering insights into the structural analysis. Furthermore, this note includes comprehensive, field-proven protocols for sample preparation and data acquisition to ensure high-quality, reproducible NMR spectra.

Introduction: The Significance of this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, unambiguous structural confirmation of derivatives such as this compound is a critical step in the drug discovery and development process. NMR spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the nuclei.

Predicted NMR Data and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. The interpretation focuses on chemical shifts (δ), coupling constants (J), and multiplicities of the signals. The predictions are based on established data for analogous 2-aminothiazole derivatives and the known effects of fluorine substitution on aromatic systems.[1][2][3][4]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiazole ring, the fluorophenyl ring, and the amino group. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆, which can accommodate the amine protons.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.65dddJ ≈ 8.0, 2.0, 1.0H-6'
~7.50dtJ ≈ 10.0, 2.0H-2'
~7.40tdJ ≈ 8.0, 6.0H-5'
~7.20s-H-5
~7.15dddJ ≈ 8.0, 2.5, 1.0H-4'
~7.00s (broad)--NH₂

Interpretation of ¹H NMR Signals:

  • Thiazole Proton (H-5): A singlet is predicted around δ 7.20 ppm.[1][5][6] Its chemical shift is influenced by the electronic nature of the adjacent aromatic ring.

  • Amino Protons (-NH₂): A broad singlet is expected around δ 7.00 ppm. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

  • Fluorophenyl Protons (H-2', H-4', H-5', H-6'): The protons on the 3-fluorophenyl ring will display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

    • H-2' : Appears as a doublet of triplets due to coupling with H-6' (ortho, ~8.0 Hz), H-4' (meta, ~2.0 Hz) and the fluorine atom (meta, ~10.0 Hz).

    • H-4' : Appears as a doublet of doublet of doublets due to coupling with H-5' (ortho, ~8.0 Hz), H-2' (meta, ~2.0 Hz), and the fluorine atom (ortho, ~8.0-10.0 Hz).

    • H-5' : Appears as a triplet of doublets due to coupling with H-4' and H-6' (ortho, ~8.0 Hz) and the fluorine atom (meta, ~6.0 Hz).

    • H-6' : Appears as a doublet of doublet of doublets due to coupling with H-5' (ortho, ~8.0 Hz), H-2' (meta, ~2.0 Hz) and the fluorine atom (para, ~1.0 Hz).

The magnitude of fluorine-proton coupling constants is dependent on the number of intervening bonds.[7][8][9]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbon signals of the fluorophenyl ring will appear as doublets due to coupling with the ¹⁹F nucleus.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF, Hz)Assignment
~168.0-C-2
~162.5d, ¹JCF ≈ 245C-3'
~150.0-C-4
~137.0d, ³JCF ≈ 8C-1'
~131.0d, ³JCF ≈ 8C-5'
~123.0d, ⁴JCF ≈ 3C-6'
~114.0d, ²JCF ≈ 21C-4'
~112.0d, ²JCF ≈ 22C-2'
~105.0-C-5

Interpretation of ¹³C NMR Signals:

  • Thiazole Carbons:

    • C-2: The carbon bearing the amino group is expected at a downfield chemical shift of approximately δ 168.0 ppm.[10][11]

    • C-4: The carbon attached to the phenyl ring is predicted around δ 150.0 ppm.

    • C-5: The protonated carbon of the thiazole ring is expected at a more upfield position, around δ 105.0 ppm.

  • Fluorophenyl Carbons:

    • C-3' (ipso-carbon): This carbon, directly bonded to the fluorine atom, will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz and will appear at a downfield chemical shift of around δ 162.5 ppm.[12][13]

    • C-1', C-2', C-4', C-5', C-6': These carbons will exhibit smaller C-F coupling constants over two, three, and four bonds (²JCF, ³JCF, ⁴JCF).[12][13] The magnitudes of these couplings provide valuable information for assigning the signals of the aromatic ring.

Experimental Protocols

Sample Preparation for NMR Analysis

A well-prepared sample is fundamental to obtaining a high-quality NMR spectrum.[14][15][16]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[14]

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • High-quality 5 mm NMR tubes.[17]

  • Pasteur pipette.

  • Vortex mixer.

Protocol:

  • Weigh the desired amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[17][18]

  • Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but caution should be exercised to avoid degradation.

  • Using a Pasteur pipette, transfer the solution into a clean, unscratched NMR tube. Avoid introducing any solid particles.[14]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

G A Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Dissolve Sample (Vortex/Gentle Heat) B->C D Transfer to NMR Tube C->D E Cap and Label D->E F Clean Tube Exterior E->F G Ready for NMR Acquisition F->G

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.[19][20][21]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans (NS): 16-64 scans are typically sufficient for a sample of this concentration.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024-4096 scans or more may be required due to the low natural abundance of ¹³C.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range of 0 to 200 ppm is appropriate.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Prepare Sample B Insert into Spectrometer A->B C Set Acquisition Parameters (¹H and ¹³C) B->C D Acquire Data (FID) C->D E Fourier Transform D->E Raw Data F Phase and Baseline Correction E->F G Reference Spectrum F->G H Analyze Chemical Shifts (δ) G->H I Analyze Coupling Constants (J) G->I J Analyze Multiplicities G->J K Assign Signals to Structure H->K I->K J->K L Structural Confirmation K->L

Conclusion

NMR spectroscopy is an indispensable technique for the structural elucidation of novel organic compounds. This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, with a particular focus on the characteristic signals and coupling patterns introduced by the fluorophenyl moiety. The detailed protocols for sample preparation and data acquisition are designed to assist researchers in obtaining high-quality, reliable data, thereby ensuring the integrity of their scientific findings.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology.
  • PubMed. Vicinal fluorine-proton coupling constants. [Link]
  • Himaja, M., et al. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
  • ResearchGate. Coupling of Protons with Fluorine Page. (2007-07-19). [Link]
  • Kavale, M., et al.
  • Organomation.
  • SDSU NMR Facility. Basic Acquisition Parameters. [Link]
  • ResearchGate.
  • The Journal of Chemical Physics.
  • NMR Spectroscopy.
  • PubMed Central.
  • Nanalysis. NMR acquisition parameters and qNMR. (2021-06-21). [Link]
  • ScienceDirect. FLUORINE COUPLING CONSTANTS. [Link]
  • ACS Publications.
  • Chemistry LibreTexts. 16: Multinuclear. (2024-11-12). [Link]
  • ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]
  • ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]
  • ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]
  • YouTube.
  • UCL Faculty of Mathematical & Physical Sciences.
  • ResearchGate. Selected IR and 1 H NMR data for the aminothiazole compounds... [Link]
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
  • Samarra Journal of Pure and Applied Science. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]
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  • Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted. [Link]
  • PubChem. N-(4-Fluorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]
  • SpectraBase. thiazole, 4-(4-fluorophenyl)-2-(3-phenyl-1-pyrrolidinyl)- - Optional[1H NMR] - Spectrum. [Link]
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Mass Spectrometry Analysis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine in Modern Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and antitumor properties. The specific analogue, this compound, represents a class of small molecules with significant potential in drug discovery and development. Its structural features, including the fluorinated phenyl ring and the aminothiazole core, necessitate precise and sensitive analytical methods for its characterization and quantification in complex biological matrices. This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of small pharmaceutical molecules due to its unparalleled sensitivity, selectivity, and speed.[1] This guide will delve into the critical aspects of LC-MS/MS method development, from sample preparation to data interpretation, empowering researchers to generate robust and reliable analytical data throughout the drug development pipeline.[2][3]

Physicochemical Properties and Their Implications for Mass Spectrometry

A thorough understanding of the analyte's chemical and physical properties is paramount for developing a successful mass spectrometry method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇FN₂S[1][4]
Molecular Weight 194.23 g/mol [1][4]
Exact Mass 194.0314 DaCalculated
Structure A 1,3-thiazole ring substituted with a 2-amino group and a 4-(3-fluorophenyl) group.[4]
Key Functional Groups Primary amine, thiazole ring, fluorophenyl group.[4]

The presence of a basic primary amine group makes this compound an excellent candidate for positive mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and typically produces a strong protonated molecular ion ([M+H]⁺).[5][6] The fluorophenyl moiety influences the compound's polarity and potential metabolic pathways, which are important considerations for chromatographic separation and metabolite identification studies.

Experimental Workflow: A Step-by-Step Guide

A robust and reproducible experimental workflow is the foundation of high-quality analytical data. The following sections outline a detailed protocol for the analysis of this compound in a biological matrix such as human plasma.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant reconstitute Evaporation & Reconstitution supernatant->reconstitute injection Injection reconstitute->injection lc_sep LC Separation (C18 Column) injection->lc_sep esi Electrospray Ionization (Positive Mode) lc_sep->esi ms_analysis Tandem MS Analysis (MRM) esi->ms_analysis quant Quantification ms_analysis->quant frag Fragmentation Analysis ms_analysis->frag

Figure 1: A comprehensive workflow for the LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation from Human Plasma

The goal of sample preparation is to remove matrix components that can interfere with the analysis and to concentrate the analyte of interest.[7] For plasma samples, protein precipitation is a simple and effective method.[8]

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)

Procedure:

  • Aliquoting: In a microcentrifuge tube, pipette 100 µL of human plasma.

  • Internal Standard Spiking: Add a specific volume of the internal standard solution to each sample, control, and standard.

  • Protein Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample. The 3:1 ratio of ACN to plasma is a common starting point for efficient protein removal.[8]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape.[9]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved. The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemProvides high-resolution separation.
Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µmOffers good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min.A gradient elution is suitable for separating the analyte from potential matrix interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLCan be adjusted based on sensitivity requirements.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated.[5][6]
MRM Transition Precursor Ion (Q1): 195.0 m/z ([M+H]⁺) Product Ion (Q3): To be determined (see Fragmentation Analysis)MRM provides high selectivity and sensitivity for quantification.
Collision Energy (CE) To be optimizedThe CE should be optimized to yield a stable and abundant product ion.

Fragmentation Analysis: Deciphering the Molecular Fingerprint

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺ at m/z 195.0) is expected to undergo fragmentation primarily around the thiazole ring and its substituents.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Potential Product Ions precursor [M+H]⁺ m/z 195.0 frag1 Loss of NH₃ m/z 178.0 precursor->frag1 CID frag2 Cleavage of thiazole ring (e.g., loss of HCNS) precursor->frag2 CID frag3 Fluorophenyl cation m/z 95.1 precursor->frag3 CID

Figure 2: A predicted fragmentation pathway for protonated this compound.

Plausible Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia, which would result in a product ion at m/z 178.0.

  • Cleavage of the Thiazole Ring: Heterocyclic rings can undergo characteristic cleavages. For the thiazole ring, fragmentation could involve the loss of small neutral molecules such as thiocyanic acid (HSCN) or related fragments.[10] The specific product ions would depend on the rearrangement mechanisms.

  • Formation of the Fluorophenyl Cation: Cleavage of the bond between the phenyl and thiazole rings could lead to the formation of a fluorophenyl cation at m/z 95.1.

The selection of the most abundant and stable product ion is crucial for developing a sensitive and specific MRM method for quantification.

Data Analysis and Interpretation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples can then be determined from this curve.

For qualitative analysis and structural confirmation, the fragmentation pattern should be carefully examined. High-resolution mass spectrometry can be employed to determine the elemental composition of the precursor and product ions, providing further confidence in their identification.

Conclusion: A Framework for Success

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can develop and validate robust and reliable LC-MS/MS methods. The insights into sample preparation, chromatographic separation, and mass spectrometric detection will facilitate the accurate quantification and structural characterization of this important class of molecules, ultimately accelerating the drug discovery and development process.

References

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 722371, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.
  • Sharma, P., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-13.
  • Less, S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Kosmas, A. M., et al. (2001). Ionization/dissociation of thiazole and thiazolidine induced by strong laser fields. Chemical Physics Letters, 343(1-2), 143-150.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • IonSource. (2016). Sample Preparation.
  • Ananthan, S., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 22(15), 4125-4137.
  • Beckman Coulter. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737741, 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazol-2-amine.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Young, S. T., et al. (2016). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Analytical Chemistry, 88(12), 6439-6446.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
  • Kune, C., et al. (2009). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(8), 1183-1191.
  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 295-302.
  • Kertesz, V., & Gaskell, S. J. (2019).
  • De Vitis, V., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • National Institute of Standards and Technology. (n.d.). Aminothiazole. In NIST Chemistry WebBook.
  • MDPI. (2019). Thiazole Ring—A Biologically Active Scaffold.
  • National Institute of Standards and Technology. (n.d.). 4H-1,2,4-Triazol-3-amine, 4-propyl-. In NIST Chemistry WebBook.
  • mzCloud. (n.d.). AM-2201 Search Results.

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Application Note: Development and Validation of a Kin-Selekt™ TR-FRET Assay for Novel 2-Aminothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, most notably cancer.[1] This has established them as one of the most critical classes of drug targets.[1][2] The development of small molecule kinase inhibitors has subsequently become a cornerstone of modern drug discovery.[2] Among the vast chemical scaffolds explored, the 2-aminothiazole core has emerged as a "privileged structure."[3] Its unique ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an excellent starting point for designing potent and selective inhibitors.[3] Indeed, this scaffold is present in several clinically important drugs, such as the pan-Src/Abl inhibitor Dasatinib.[3][4]

This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on establishing a robust and reliable biochemical assay to screen and characterize novel 2-aminothiazole compounds. We will detail a workflow that emphasizes scientific integrity, from initial assay design and optimization to validation and selectivity profiling, ensuring the generation of high-quality, reproducible data. The protocols described herein are designed as a self-validating system to provide confidence in hit identification and characterization.

II. Assay Principle and Design: The Kin-Selekt™ TR-FRET Platform

To evaluate kinase inhibition, it is essential to select an assay format that is sensitive, robust, and amenable to high-throughput screening (HTS).[5][6] Available technologies include radiometric assays, fluorescence polarization (FP), and luminescence-based methods that measure ATP depletion (e.g., ADP-Glo™).[2][7][8] For this guide, we focus on the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful homogeneous method ideal for kinase activity screening.[9][10]

The TR-FRET Principle:

TR-FRET combines the low background advantages of time-resolved fluorescence (TRF) with the distance-dependent energy transfer of FRET.[10][11] The assay utilizes a lanthanide chelate (e.g., Terbium, Tb) as a donor fluorophore, conjugated to an anti-phospho-substrate antibody. The kinase substrate, a peptide or protein, is labeled with an acceptor fluorophore (e.g., Fluorescein or GFP).

  • No Kinase Activity: In the absence of phosphorylation, the donor-labeled antibody does not bind the acceptor-labeled substrate. Excitation of the donor results in a signal only at its specific emission wavelength.

  • Kinase Activity: The kinase transfers a phosphate group from ATP to the substrate. This phosphorylated epitope is now recognized by the donor-labeled antibody.

  • FRET Signal: The binding brings the donor and acceptor into close proximity (<10 nm). When the long-lifetime donor is excited, it transfers energy to the acceptor, which then emits light at its characteristic wavelength.[10][12]

  • Inhibition: A successful inhibitor, such as a 2-aminothiazole compound, prevents substrate phosphorylation. This blocks the antibody-substrate interaction, leading to a loss of the FRET signal.

The ratiometric measurement of the acceptor to donor emission signal minimizes well-to-well variability and reduces assay interference, leading to highly robust data.[9]

TR_FRET_Principle cluster_0 Kinase Reaction cluster_1 TR-FRET Detection Kinase Kinase Phospho_Substrate Phospho-Substrate-Acceptor Kinase->Phospho_Substrate Phosphorylation Substrate_Acceptor Substrate-Acceptor ATP ATP ADP ADP Complex FRET Complex Phospho_Substrate->Complex Antibody_Donor Antibody-Donor(Tb) Antibody_Donor->Complex FRET_Signal FRET Signal (520 nm) Complex->FRET_Signal Excitation Excitation (340 nm) Excitation->Complex Energy Transfer Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase Blocks

Caption: Principle of the Kin-Selekt™ TR-FRET kinase assay.

III. Assay Development and Optimization

A rigorous assay development process is crucial for generating meaningful data.[5] The goal is to find conditions that provide a sufficient signal window and high reproducibility while remaining sensitive to inhibitors.[5][6]

Protocol 1: Initial Enzyme and Substrate Titration

Objective: To determine the optimal concentrations of kinase and substrate that yield a robust signal with minimal reagent use.

Rationale: The enzyme concentration should be low enough to ensure the reaction remains in the initial velocity phase for the duration of the experiment, preventing substrate depletion which can lead to non-linear kinetics and inaccurate IC50 values.

Methodology:

  • Plate Layout: Prepare a 384-well assay plate. Design a matrix where the kinase concentration is titrated down the columns and the substrate concentration is titrated across the rows.

  • Reagent Preparation:

    • Prepare a 2X kinase stock solution series in kinase reaction buffer (e.g., 20 nM down to 0.15 nM).

    • Prepare a 4X substrate stock solution series in kinase reaction buffer (e.g., 800 nM down to 12.5 nM).

    • Prepare a 4X ATP solution at the desired concentration (start with the known Km,app if available, otherwise use 10-100 µM).

  • Assay Procedure (10 µL final volume):

    • Add 5 µL of 2X kinase solutions to the appropriate wells.

    • Add 2.5 µL of 4X substrate solutions.

    • To initiate the reaction, add 2.5 µL of 4X ATP solution.

    • Include "no enzyme" and "no substrate" controls.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 22-25°C) for 60 minutes.

  • Detection:

    • Prepare a 2X TR-FRET detection mix containing the Tb-labeled anti-phospho antibody and stop solution.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio.

  • Analysis: Plot the TR-FRET ratio against the substrate concentration for each enzyme concentration. Select the lowest enzyme concentration that provides a robust signal and where the signal is dependent on the substrate concentration.

Table 1: Example Data for Enzyme/Substrate Titration

Kinase (nM)Substrate (nM)TR-FRET RatioS/B Ratio
2.02003.515.1
2.01003.113.5
1.0 200 2.8 12.2
1.01002.410.4
0.52001.56.5

S/B = Signal/Background. The selected condition (bolded) offers a strong signal-to-background ratio while conserving the enzyme.

Protocol 2: ATP Km,app Determination

Objective: To determine the apparent Michaelis-Menten constant (Km,app) for ATP under the optimized enzyme and substrate conditions.

Rationale: Most kinase inhibitors are ATP-competitive.[13] The measured potency (IC50) of an ATP-competitive inhibitor is directly dependent on the ATP concentration used in the assay, as described by the Cheng-Prusoff equation.[13][14] Performing assays at the ATP Km,app ensures that the resulting IC50 value is approximately twice the inhibitor's dissociation constant (Ki), allowing for a more direct comparison of compound affinity across different kinases.[14][15] Using ATP concentrations far below the Km,app can overestimate potency, while physiological concentrations (mM range) can make it difficult to identify all but the most potent inhibitors.[13]

Methodology:

  • Reagent Preparation:

    • Use the optimized kinase and substrate concentrations determined in Protocol 1.

    • Prepare a 4X ATP serial dilution series (e.g., from 400 µM down to ~1 µM).

  • Assay Procedure:

    • Dispense 5 µL of 2X Kinase/Substrate mix into wells of a 384-well plate.

    • Initiate the reaction by adding 5 µL of 2X ATP dilutions.

    • Include "no ATP" controls.

  • Incubation & Detection: Follow steps 4-6 from Protocol 1.

  • Analysis:

    • Convert the TR-FRET ratio to reaction velocity (e.g., pmol of product formed).

    • Plot reaction velocity versus ATP concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km,app and Vmax.[16]

IV. Primary Screening and Dose-Response Analysis

With optimized assay conditions, the system is ready for screening the 2-aminothiazole compound library.

Protocol 3: IC50 Determination of 2-Aminothiazole Compounds

Objective: To determine the potency (IC50 value) of hit compounds.

Methodology:

  • Compound Plating: Prepare serial dilutions of the 2-aminothiazole test compounds in DMSO. Typically, an 11-point, 1:3 dilution series is performed, starting at a high concentration (e.g., 100 µM). Transfer a small volume (e.g., 50 nL) to the assay plate.

  • Controls: Dedicate columns on each plate for controls:

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known, potent inhibitor of the target kinase (100% inhibition).

  • Reagent Addition:

    • Prepare a 2X Kinase solution in reaction buffer. Add 5 µL to each well.

    • Allow the compounds and kinase to pre-incubate for 15-30 minutes. This step is important for identifying time-dependent inhibitors.

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP mix in reaction buffer (using ATP at the determined Km,app).

    • Add 5 µL of this mix to all wells to start the reaction.

  • Incubation, Detection, and Data Acquisition: Follow steps 4-6 from Protocol 1.

  • Data Analysis:

    • Normalize the data using the positive (Pos) and negative (Neg) controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos) / (Signal_Neg - Signal_Pos))

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the curve using a four-parameter logistic equation to determine the IC50 value.

Dose_Response_Workflow cluster_workflow IC50 Determination Workflow start Prepare Compound Serial Dilutions plate Dispense Compounds & Controls to Plate start->plate add_kinase Add 2X Kinase (Pre-incubate) plate->add_kinase add_sub_atp Add 2X Substrate/ATP (Initiate Reaction) add_kinase->add_sub_atp incubate Incubate at RT (e.g., 60 min) add_sub_atp->incubate detect Add TR-FRET Detection Reagents incubate->detect read Read Plate detect->read analyze Normalize Data & Fit Dose-Response Curve read->analyze

Caption: Workflow for a typical dose-response experiment.

V. Assay Validation and Quality Control

Trustworthiness: A Self-Validating System

To ensure the reliability of screening data, each assay plate must be validated.[5] The Z'-factor is a statistical parameter used to quantify the quality and robustness of a high-throughput assay.[17][18]

Z'-Factor Calculation: The Z'-factor is calculated using the mean (µ) and standard deviation (σ) of the positive (pc) and negative (nc) controls from each plate.

Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|

An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[17][19] A value below 0.5 may indicate high variability or a small signal window, suggesting the assay requires further optimization before proceeding with a large-scale screen.[17][20] Routinely calculating the Z'-factor for every plate ensures the consistency and reliability of the screening campaign.[19]

Table 2: Example Z'-Factor Calculation

ControlMean TR-FRET Ratio (µ)Std. Dev. (σ)
Negative (DMSO)2.850.12
Positive (Staurosporine)0.250.05
Z'-Factor \multicolumn{2}{c}{0.67 }

A Z'-Factor of 0.67 indicates an excellent assay suitable for HTS.

VI. Counter-Screening and Selectivity Profiling

Identifying potent "hits" is only the first step. A critical aspect of kinase inhibitor development is understanding a compound's selectivity, as off-target effects can lead to toxicity or misleading biological results.[2][21] The 2-aminothiazole scaffold, while effective, has been known to interact with multiple kinases.[22][23][24]

Strategy:

  • Initial Counter-Screen: Test hit compounds in an assay lacking the target kinase to identify compounds that interfere with the assay technology itself (e.g., autofluorescence).

  • Selectivity Profiling: Screen promising hits against a panel of other kinases.[25][26] These panels should ideally include kinases from different families of the human kinome to provide a broad view of selectivity.[21][25] Several vendors offer kinase selectivity profiling as a service.[21]

  • Data Analysis: The results are often presented as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as full IC50 determinations. This data allows for the calculation of a selectivity index, helping to prioritize compounds with the most desirable target profile.[2]

VII. Conclusion

This application note outlines a comprehensive and robust workflow for the development and validation of a biochemical kinase inhibitory assay specifically tailored for the screening and characterization of 2-aminothiazole compounds. By following a systematic process of optimization (enzyme, substrate, ATP), implementing rigorous quality control via Z'-factor analysis, and confirming specificity through selectivity profiling, researchers can confidently identify and advance high-quality lead candidates. The use of the sensitive and reliable TR-FRET technology ensures that the generated data meets the high standards required for modern drug discovery programs.

VIII. References

  • Bamborough, P., & Drewry, D. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Assay and Drug Development Technologies, 10(4), 356-66. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. [Link]

  • Roth, S., et al. (2021). Determination of the kinase-specific Km(ATP) by evaluation of the Michaelis-Menten enzyme kinetic. ResearchGate. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • Glickman, J. F., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230. [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Poly-Dtech. [Link]

  • Klebl, B., et al. (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]

  • Shapiro, A. B. (2019). Answer to "How to measure Km for ATP with Kinase Glo Plus?". ResearchGate. [Link]

  • Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 226, 113840. [Link]

  • Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Kinase Logistics Europe. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]

  • Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. Journal of Biomolecular Screening, 25(9), 1097-1105. [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. [Link]

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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Screening of Thiazole Derivatives

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and investigational compounds.[1] Derivatives of this heterocyclic motif exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably for the present discussion, potent anticancer properties.[1][2][3] The compound of interest, 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, belongs to this promising class of molecules. The inclusion of a fluorophenyl group often enhances metabolic stability and binding affinity, making it a candidate of significant interest for drug discovery programs.[4][5]

However, the journey from a promising chemical entity to a therapeutic agent is contingent upon a rigorous evaluation of its safety and efficacy profile. A primary and indispensable step in this process is the assessment of cytotoxicity—the degree to which an agent induces cell damage or death.[6][7] Cytotoxicity data is fundamental for establishing a therapeutic window, guiding dose-response studies, and elucidating the compound's mechanism of action.

This comprehensive guide provides a detailed framework for evaluating the cytotoxic potential of this compound. We will move beyond a simple recitation of steps to explain the underlying principles of the selected assays, the rationale for experimental design choices, and the proper interpretation of results. This document outlines two robust, widely accepted methods for cytotoxicity assessment: the MTT assay , which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay , which quantifies cell membrane integrity.

Part 1: Foundational Concepts & Strategic Planning

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can lead to an incomplete or even misleading interpretation of a compound's effect. A compound might, for instance, inhibit metabolic function without immediately lysing the cell membrane, or vice-versa. Therefore, employing assays with distinct biological endpoints provides a more comprehensive and validated cytotoxicity profile.

  • Metabolic Activity (MTT Assay): This assay quantifies the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable, metabolically active cells. A decrease in signal suggests a reduction in cell proliferation or the induction of cell death.

  • Membrane Integrity (LDH Assay): This method measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9] An increase in LDH activity in the supernatant is directly proportional to the number of lysed cells.

Selecting Appropriate Cell Lines

The choice of cell line is paramount and should be guided by the research question.[10][11] Since many thiazole derivatives are investigated for their anticancer potential, a common strategy is to screen the compound against a panel of cancer cell lines from different tissue origins.[2][12][13] It is also crucial to include a non-cancerous "normal" cell line to assess the compound's selectivity. A compound that is equally toxic to cancerous and normal cells has a narrow therapeutic window and is generally a poor drug candidate.

Recommended Cell Line Panel:

Cell LineTypeTissue of OriginRationale
MCF-7 CancerBreast AdenocarcinomaA well-characterized, estrogen receptor-positive breast cancer line.[2][13]
A549 CancerLung CarcinomaA standard model for non-small cell lung cancer.[2]
HepG2 CancerHepatocellular CarcinomaA human liver cancer cell line, useful for assessing potential hepatotoxicity.[2][13]
MRC-5 NormalFetal Lung FibroblastA non-cancerous fibroblast line to evaluate selectivity and general cytotoxicity.[14]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for performing the MTT and LDH cytotoxicity assays. It is imperative to maintain aseptic cell culture techniques throughout all procedures.

General Workflow

The overall experimental process follows a logical sequence from preparation to data acquisition. This workflow is applicable to both the MTT and LDH assays, with variations only in the final steps of signal detection.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis prep_compound Prepare Compound Stock (e.g., 100 mM in DMSO) add_compound Add Serial Dilutions of Compound prep_compound->add_compound prep_cells Culture & Harvest Cells prep_plate Seed Cells in 96-Well Plate prep_cells->prep_plate prep_plate->add_compound incubate Incubate for 24-72 hours add_compound->incubate assay_mtt Add MTT Reagent Incubate & Solubilize incubate->assay_mtt assay_ldh Collect Supernatant Add LDH Reaction Mix incubate->assay_ldh read_plate Measure Absorbance (Spectrophotometer) assay_mtt->read_plate assay_ldh->read_plate calc_viability Calculate % Viability or % Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Activity

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[15] The amount of formazan is directly proportional to the number of metabolically active cells.

G cluster_cell In Viable Cell Mitochondria cluster_solubilization Measurement Step MTT MTT (Yellow) Soluble Enzyme Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Enzyme Reduced by Formazan Formazan (Purple) Insoluble Crystals Enzyme->Formazan Produces Solubilization Add Solubilizing Agent (e.g., DMSO, SDS-HCl) Formazan->Solubilization Solubilized_Formazan Solubilized Formazan (Purple Solution) Solubilization->Solubilized_Formazan Spectrophotometer Read Absorbance (~570 nm) Solubilized_Formazan->Spectrophotometer Quantify

Caption: Mechanism of the MTT cytotoxicity assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cell lines (e.g., MCF-7, A549, HepG2, MRC-5)

  • Complete culture medium (specific to cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding: a. Harvest cells during their logarithmic growth phase. b. Count cells and determine viability (e.g., using Trypan Blue). c. Dilute cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[15] e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Cell Treatment: a. After 24 hours, carefully remove the medium. b. Add 100 µL of the prepared compound dilutions to the respective wells. c. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
    • Untreated Control: Cells treated with fresh culture medium only.
    • Medium Blank: Wells containing medium but no cells, to measure background absorbance. d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
  • MTT Assay & Measurement: a. At the end of the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.[16][17] c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. e. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] f. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]

  • Data Analysis: a. Subtract the average absorbance of the medium blank from all other readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies the release of LDH from cells with damaged plasma membranes.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8][18] The intensity of the color is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.

G cluster_cell Cell Lysis cluster_reaction Enzymatic Reaction Cascade DamagedCell Damaged Cell (Membrane Compromised) LDH_Released LDH Released into Supernatant DamagedCell->LDH_Released Pyruvate Pyruvate LDH_Released->Pyruvate Catalyzes Lactate Lactate NAD NAD+ NADH NADH Pyruvate->NADH Formazan Formazan (Red) NADH->Formazan Reduces INT Tetrazolium Salt (INT) (Colorless) Spectrophotometer Measure Absorbance (~490 nm) Formazan->Spectrophotometer Quantify

Caption: Mechanism of the LDH cytotoxicity assay.

Materials:

  • All materials listed for the MTT assay (excluding MTT reagent and its specific solubilizer).

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for consistency and quality control). These kits typically contain:

    • Lysis Buffer (for maximum LDH release control)

    • Reaction Mixture/Substrate Mix

    • Stop Solution

  • 96-well flat-bottom assay plate (for supernatant transfer)

Procedure:

  • Compound Preparation, Cell Seeding, and Treatment: Follow steps 1, 2, and 3 from the MTT Assay Protocol. It is critical to set up the additional controls listed below during the treatment step.

  • Control Setup (Crucial for LDH Assay):

    • Spontaneous LDH Release: Untreated control cells (measures baseline LDH release from normal cell turnover).

    • Maximum LDH Release: Untreated control cells to which Lysis Buffer will be added (represents 100% cytotoxicity).

    • Medium Background: Culture medium without cells (corrects for LDH present in serum).[18]

  • LDH Assay & Measurement: a. At the end of the incubation period, add 10 µL of the provided Lysis Buffer to the "Maximum LDH Release" control wells.[18][19] b. Incubate the plate for an additional 45 minutes at 37°C. c. Centrifuge the plate at 250 x g for 4 minutes to pellet any cells or debris. d. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[18][19] e. Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. f. Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[18] g. Incubate at room temperature for 30 minutes, protected from light.[18] h. Add 50 µL of Stop Solution to each well.[18] i. Gently tap the plate to mix. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

  • Data Analysis: a. Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well to correct for instrument background. b. Subtract the average absorbance of the Medium Background control from all other readings. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 d. Plot % Cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Part 3: Data Interpretation & Best Practices

Interpreting Your Results:

  • High IC₅₀ Value: Indicates low cytotoxicity.

  • Low IC₅₀ Value: Indicates high cytotoxicity.

  • Comparing IC₅₀ Values: A significantly lower IC₅₀ in cancer cell lines compared to the normal cell line (e.g., MRC-5) suggests cancer-selective cytotoxicity, a desirable characteristic for a potential anticancer agent.

  • MTT vs. LDH Discrepancy: If a compound shows a potent effect in the MTT assay (low IC₅₀) but a weak effect in the LDH assay, it may indicate a cytostatic effect (inhibiting proliferation/metabolism) rather than a cytotoxic (cell-killing) one. Conversely, a strong LDH signal with a weaker MTT signal might point to a rapid necrotic cell death mechanism.

Quantitative Data Summary Table:

ParameterRecommended Value/RangeNotes
Compound Stock Conc. 10-100 mM in DMSOEnsure complete dissolution.
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for each cell line to ensure log-phase growth during assay.
Treatment Duration 24, 48, 72 hoursTest multiple time points to capture both acute and chronic effects.
Final DMSO Conc. < 0.5% (v/v)High concentrations of DMSO are toxic to cells.
MTT Incubation 3-4 hoursOver-incubation can lead to artifacts.
LDH Reaction Incubation 30 minutesFollow kit recommendations; protect from light.
MTT Absorbance λ 570 nm (Ref: 630 nm)Wavelength for measuring purple formazan.[17]
LDH Absorbance λ 490 nm (Ref: 680 nm)Wavelength for measuring red formazan.[19]

References

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells.
  • Cell Viability Assays - Assay Guidance Manual.
  • Lactate Dehydrogenase (LDH) Assay Protocol.OPS Diagnostics.[Link]
  • MTT Proliferation Assay Protocol.
  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities.Taylor & Francis Online.[Link]
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.MDPI.[Link]
  • What cell line should I choose for citotoxicity assays?
  • Highlight report: Cell type selection for toxicity testing.
  • LDH Assay.Cell Biologics Inc.[Link]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for labor
  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.PubChem.[Link]
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents.RSC Publishing.[Link]
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • Thiazole Ring—A Biologically Active Scaffold.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.[Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents.RSC Publishing.[Link]

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Application Note: Determining the Solubility of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic amine containing a fluorinated phenyl group and a thiazole scaffold. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. A fundamental physicochemical property that governs the utility of a compound in drug development is its solubility. Solubility impacts every stage of the discovery and development process, from initial screening and formulation to bioavailability and pharmacokinetics.

This application note provides a comprehensive guide to understanding and determining the solubility of this compound in a range of common laboratory solvents. It offers a theoretical framework for solubility, a detailed experimental protocol, and guidance on data interpretation, empowering researchers to generate reliable and reproducible solubility data.

Theoretical Principles of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[3] The overall polarity of a molecule is a composite of its functional groups and its carbon skeleton.[3]

In the case of this compound, the molecule possesses several features that influence its solubility:

  • Aromatic Rings: The fluorophenyl and thiazole rings are generally hydrophobic and contribute to solubility in nonpolar solvents.

  • Amine Group (-NH2): This is a polar, hydrogen-bond-donating group that can enhance solubility in polar protic solvents like water and alcohols.[1][2]

  • Fluorine Atom (-F): The electronegative fluorine atom introduces polarity and can participate in dipole-dipole interactions.

  • Thiazole Ring: The nitrogen and sulfur atoms in the thiazole ring are capable of acting as hydrogen bond acceptors, which can contribute to solubility in polar solvents.[1]

The interplay of these structural features will determine the compound's solubility profile across different solvent classes. A general trend is that as the non-polar carbon skeleton of a molecule increases in size, its aqueous solubility tends to decrease.[2]

Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.[4][5][6]

  • Kinetic Solubility is the concentration of a compound that can be dissolved in a solvent under specific, often rapid, experimental conditions.[7][8] It is often determined by adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[7][9] Kinetic solubility measurements are high-throughput and useful for early-stage drug discovery.[7]

  • Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[4][5] This is a more accurate and fundamental measure of solubility and is typically determined using the shake-flask method, where an excess of the solid compound is equilibrated with the solvent over a longer period.[10][11][12] Thermodynamic solubility is a critical parameter in later-stage drug development and for biopharmaceutics classification.[7][12]

For the purposes of this application note, we will focus on determining the thermodynamic solubility , as it provides a more definitive and reproducible value.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[10][13] This protocol is a foundational technique in pharmaceutical and chemical research.[10]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

    • To each vial, add a known volume of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Sample Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Data Calculation and Reporting:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

    • Report the solubility in appropriate units, such as mg/mL or µg/mL. It is also good practice to report the temperature at which the solubility was determined.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_reporting Reporting A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered sample E->F G Analyze by HPLC F->G H Calculate and report solubility (mg/mL) G->H

Figure 1. Experimental workflow for determining thermodynamic solubility.

Expected Solubility Profile and Data Interpretation

While specific quantitative data for this compound is not extensively available in the public domain, some general trends can be anticipated based on its structure.

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe amine group can form hydrogen bonds with protic solvents, promoting solubility. However, the relatively large hydrophobic phenyl and thiazole rings will limit extensive solubility in highly polar solvents like water. A known experimental value in aqueous media at pH 7.4 is >29.1 µg/mL.[14]
Polar Aprotic Acetonitrile, Acetone, DMSO, DMFModerate to HighThese solvents can accept hydrogen bonds and have dipole moments that can interact with the polar functional groups of the solute. The absence of a hydrogen-bond-donating character in the solvent may be less effective at solvating the amine group compared to protic solvents, but the overall polarity is favorable.
Nonpolar Toluene, Heptane, DichloromethaneLow to ModerateThe aromatic rings of the solute will have favorable interactions with nonpolar aromatic solvents like toluene. Solubility in aliphatic nonpolar solvents like heptane is expected to be lower. Dichloromethane, with its ability to engage in dipole-dipole interactions, may show moderate solubility.

Practical Applications in Drug Development

  • Formulation Development: Solubility data is essential for developing suitable formulations for both in vitro and in vivo studies.

  • Biopharmaceutics Classification System (BCS): Aqueous solubility is a key parameter in the BCS, which is used to predict the in vivo performance of a drug product.[15][16][17]

  • Toxicity Studies: Understanding solubility in various vehicles is crucial for conducting accurate and reproducible toxicology assessments.

  • Process Chemistry: Solvent selection for reactions, workups, and purifications is guided by the solubility of the compound and its intermediates.[18][19][20][21][22]

Conclusion

Determining the solubility of this compound in common laboratory solvents is a critical step in its evaluation as a potential drug candidate. This application note provides the theoretical background and a detailed, practical protocol for obtaining reliable thermodynamic solubility data using the shake-flask method. By following this guide, researchers can generate the necessary data to inform key decisions throughout the drug discovery and development pipeline.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • Journal of Medicinal Chemistry. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]
  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
  • Journal of Medicinal Chemistry. (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?[Link]
  • PubMed. (2012, October 9).
  • Future Medicinal Chemistry. (n.d.).
  • ACS Green Chemistry Institute. (n.d.). Solvent Selection. [Link]
  • Lund University Publications. (n.d.).
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
  • World Health Organiz
  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds?[Link]
  • ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. [Link]
  • International Council for Harmonisation. (2019, November 20).
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]
  • BYJU'S. (n.d.). Factors Affecting Solubility. [Link]
  • ACS Publications. (2019, December 17).
  • International Council for Harmonisation. (n.d.).
  • MDPI. (2018, January 19). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. [Link]

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Application Notes & Protocols: Long-Term Storage and Stability of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine Powder

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

4-(3-Fluorophenyl)-1,3-thiazol-2-amine is a small molecule of significant interest in drug discovery, featuring a 2-aminothiazole core structure.[1][2] This scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The molecule's structure combines the heterocyclic 2-aminothiazole ring with a fluorinated phenyl group.[5] The stability of this solid powder is paramount for ensuring the integrity, reproducibility, and accuracy of research and development activities.

The inherent reactivity of the 2-aminothiazole nucleus and the influence of the electronegative fluorine atom on the phenyl ring dictate its stability profile.[6][7] This document provides a comprehensive guide to the optimal long-term storage conditions, potential degradation pathways, and robust protocols for assessing the stability of this compound powder. The recommendations herein are grounded in established principles of pharmaceutical science and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]

Key Physicochemical Properties & Stability Considerations

A foundational understanding of the molecule's structure is critical for predicting its stability.

  • 2-Aminothiazole Core: This heterocyclic system is electron-rich and contains multiple heteroatoms (nitrogen and sulfur). The primary amine group (-NH2) at the 2-position is a potential site for oxidation and reactions with aldehydes or ketones. The thiazole ring itself, while aromatic, can be susceptible to cleavage under harsh conditions like strong oxidative or photo-oxidative stress.[10][11]

  • Fluorophenyl Group: The carbon-fluorine bond is exceptionally strong, generally imparting metabolic stability and resistance to oxidative degradation at that position.[7][12] The fluorine atom is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, potentially affecting its susceptibility to hydrolysis or other degradation pathways.

  • Solid Form: As a solid powder, the primary concerns are degradation pathways that can occur in the solid state, including reactions with atmospheric moisture (hydrolysis), oxygen (oxidation), and energy from light (photolysis).[13]

Based on these structural features, the primary degradation pathways to consider are:

  • Oxidation: The sulfur atom in the thiazole ring and the primary amine are potential sites for oxidation.

  • Hydrolysis: While generally less likely for this structure in its solid form unless under high humidity, amide-like bonds could theoretically be formed or cleaved under extreme pH and moisture conditions.

  • Photodegradation: Aromatic systems and heterocyclic rings can absorb UV or visible light, leading to the formation of reactive species and subsequent degradation.[10] Studies on similar thiazole-containing compounds have shown degradation via photo-oxygenation.[10]

Recommended Long-Term Storage Protocols

To ensure the long-term integrity of this compound powder, adherence to controlled storage conditions is essential.[14] The following protocols are based on general best practices for active pharmaceutical ingredient (API) powders.[15][16]

Core Storage Conditions

For routine long-term storage, the following conditions should be maintained. These are designed to minimize exposure to environmental factors that accelerate degradation.[17]

ParameterRecommended ConditionRationale & Best Practices
Temperature 2°C to 8°C (Refrigerated)While many stable APIs can be stored at controlled room temperature (15°C to 25°C), refrigeration is recommended as a precautionary measure to significantly slow down potential degradation kinetics.[15] Avoid freeze-thaw cycles.
Humidity <40% Relative Humidity (RH)Maintaining a low-humidity environment is critical to prevent moisture absorption (hygroscopicity), which can lead to powder caking and facilitate hydrolytic degradation.[15] Use of desiccants is highly recommended.
Light Protect from LightStore in amber glass vials or other opaque containers to prevent photodegradation. If the primary container is clear, it must be stored in a light-proof secondary container or a dark cabinet.[15][18]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)For maximum protection, especially for primary reference standards, backfilling the container with an inert gas displaces oxygen and minimizes the risk of oxidation.
Protocol for Initial Handling and Aliquoting

To prevent contamination and repeated exposure of the bulk material to ambient conditions, follow this protocol upon receiving a new batch of the compound.

  • Equilibration: Before opening, allow the primary container to equilibrate to room temperature for at least 60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Environment: If possible, perform all handling within a glove box purged with nitrogen or argon. If a glove box is not available, work quickly in a low-humidity, draft-free environment.

  • Aliquoting: Weigh out appropriate quantities of the powder into smaller, pre-labeled amber glass vials suitable for single or short-term use. Use clean, dry spatulas and weighing equipment.

  • Packaging: For each aliquot, add a small packet of desiccant (e.g., silica gel) if space permits, or use vials with desiccant-lined caps.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with a gentle stream of nitrogen or argon gas for 10-15 seconds.

  • Sealing: Immediately cap the vials tightly. Use caps with chemically inert liners (e.g., PTFE). For ultimate protection, seal the cap-vial interface with Parafilm®.

  • Storage: Place the sealed aliquots in the designated long-term storage location (2°C to 8°C, protected from light).

Stability Assessment and Validation

A robust stability testing program is crucial for defining the re-test period or shelf-life of the compound. This involves subjecting the material to controlled environmental conditions and periodically testing its purity and physical properties. The framework for this is defined by ICH guidelines Q1A(R2).[8][9][19]

Stability Study Design

The following diagram outlines the workflow for a comprehensive stability assessment.

Stability_Workflow cluster_0 Phase 1: Setup & Initial Analysis cluster_1 Phase 2: Long-Term & Accelerated Testing cluster_2 Phase 3: Analysis & Evaluation A Receive & Characterize New Batch of Powder B Perform Time Zero (T0) Analysis (Purity, Appearance, etc.) A->B C Package Samples in Final Container Closure B->C D Place Samples into ICH Stability Chambers C->D E Long-Term Study (e.g., 25°C / 60% RH) F Accelerated Study (e.g., 40°C / 75% RH) G Pull Samples at Defined Time Points E->G F->G H Perform Analytical Testing (HPLC, Appearance, etc.) G->H I Analyze Data & Trends Compare to T0 & Specifications H->I J Establish Re-Test Period or Shelf-Life I->J

Caption: Workflow for a typical API stability study.

Recommended ICH Stability Conditions

A formal stability study should include long-term and accelerated conditions.[20]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

* Intermediate testing is conducted if a significant change occurs during accelerated testing.[20]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for understanding potential degradation pathways and for developing a stability-indicating analytical method.[18][21] They involve exposing the compound to harsher conditions than those used in accelerated stability testing.[22]

Degradation_Factors cluster_stress Stress Conditions center This compound (Solid Powder) Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) center->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, heat) center->Base Oxidation Oxidation (e.g., 3% H2O2, RT) center->Oxidation Thermal Thermal (e.g., 60-80°C, dry heat) center->Thermal Photo Photolytic (ICH Q1B light exposure) center->Photo Degradation Degradation Products (Impurity Profile) Acid->Degradation Base->Degradation Oxidation->Degradation Thermal->Degradation Photo->Degradation

Caption: Key stress factors in forced degradation studies.

Protocol for Forced Degradation:

  • Preparation: Prepare solutions or suspensions of the compound (e.g., 1 mg/mL) in various media.

  • Acid/Base Hydrolysis: Treat with 0.1M HCl and 0.1M NaOH. Hold at room temperature and an elevated temperature (e.g., 60°C) for up to 7 days.[21] Neutralize samples before analysis.

  • Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature. Monitor for up to 24 hours.[22]

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven.

  • Photostability: Expose the solid powder to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B.[21]

  • Analysis: Analyze all stressed samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) to identify and quantify degradants. The target degradation is typically 5-20%.[22]

Protocol: Stability-Indicating HPLC-UV Method

A validated, stability-indicating analytical method is required to separate the intact compound from any potential degradation products.[23][24]

  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.[25]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm) and use DAD to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve powder in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a concentration of ~0.5 mg/mL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The key validation step is demonstrating specificity by showing that all degradation products from the forced degradation study are resolved from the main compound peak.[26]

Conclusion

The long-term stability of this compound powder is best maintained by stringent control of temperature, humidity, and light. Storage at 2-8°C in airtight, opaque containers, preferably under an inert atmosphere and with a desiccant , provides the most robust protection against degradation. A systematic stability program, guided by ICH principles and employing validated, stability-indicating analytical methods, is essential for establishing a reliable re-test period and ensuring the quality of the material for its intended scientific use.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies.
  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.
  • Pharma Knowledge. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Marín, A. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Medicinal Chemistry Letters.
  • International Journal of Advanced Research in Engineering and Management. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”.
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2020). Molecules.
  • Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archives of Pharmacal Research.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • GMP Insiders. (n.d.). Stability Storage Conditions In Pharma Industry.
  • PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine.
  • Cooper, C. B., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
  • ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • Médebielle, M., & Brelot, L. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. Molecules.
  • Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • GMP Trends. (n.d.). Proper Storage Conditions for Your APIs.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). European Journal of Medicinal Chemistry.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Advances.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules.
  • ResearchGate. (2025). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity.
  • The Importance of Fluorine in the Life Science Industry. (n.d.). CHIMIA International Journal for Chemistry.
  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Synthesis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle is a key pharmacophore in clinically approved drugs, demonstrating its versatility in targeting diverse biological pathways.[3] Its unique electronic properties, hydrogen bonding capabilities (both donor and acceptor), and rigid structure allow for specific and high-affinity interactions with various enzymatic targets. Consequently, derivatives of 2-aminothiazole have been extensively investigated for their therapeutic potential, showing activities as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3]

This guide focuses on a specific analogue, 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, as a lead compound for Structure-Activity Relationship (SAR) studies. The introduction of a fluorine atom at the meta-position of the phenyl ring serves as a critical starting point. Fluorine's high electronegativity and small size can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.

The objective of this document is to provide a comprehensive, scientifically-grounded framework for the synthesis of a focused library of analogues based on this scaffold. We will detail the robust and highly reliable Hantzsch thiazole synthesis, offer step-by-step protocols, and present a logical strategy for analogue design aimed at elucidating the key structural features required for biological activity.

General Synthetic Strategy: The Hantzsch Thiazole Synthesis

The synthesis of the 4-aryl-1,3-thiazol-2-amine core is most efficiently achieved via the classic Hantzsch thiazole synthesis.[4][5][6] This powerful condensation reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, typically thiourea, to form the thiazole ring.[5] The reaction is known for its reliability, simplicity, and generally high yields.[5][6]

The core reaction for our lead compound involves the condensation of 2-bromo-1-(3-fluorophenyl)ethan-1-one with thiourea .

Mechanistic Insight
  • Scientist's Note: Understanding the mechanism is key to troubleshooting and optimization. The reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of the bromoketone (an SN2 reaction), forming an isothiouronium salt intermediate.[7] This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic 2-aminothiazole ring. The choice of a protic solvent like ethanol facilitates proton transfers throughout this cascade.

Workflow Visualization

The overall synthetic workflow is depicted below. This process is adaptable for creating a diverse library of analogues by simply varying the starting substituted α-bromoacetophenone.

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Isolation & Purification cluster_end Final Product & Analysis start_ketone Substituted α-Bromoacetophenone reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start_ketone->reaction start_thiourea Thiourea start_thiourea->reaction precipitation Precipitation (Basification) reaction->precipitation Reaction Mixture filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization Crude Product product 4-Aryl-1,3-thiazol-2-amine Analogue recrystallization->product Pure Product characterization Characterization (NMR, MS, HPLC) product->characterization

Caption: General workflow for the Hantzsch synthesis of 4-aryl-1,3-thiazol-2-amine analogues.

Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of the parent compound.

Materials and Reagents
ReagentM.W. ( g/mol )Moles (mmol)Equiv.Amount UsedSupplier (Example)
2-Bromo-1-(3-fluorophenyl)ethan-1-one217.0410.01.02.17 gSigma-Aldrich
Thiourea76.1212.01.20.91 gSigma-Aldrich
Ethanol (Absolute)46.07--50 mLFisher Scientific
Sodium Bicarbonate (Sat. aq. solution)84.01--~100 mLVWR Chemicals
Deionized Water18.02--As neededIn-house
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(3-fluorophenyl)ethan-1-one (2.17 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).

    • Scientist's Note: A slight excess of thiourea (1.2 equivalents) is used to ensure the complete consumption of the limiting α-bromoketone, which can be more difficult to remove during purification.

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask. The reactants may not fully dissolve at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting ketone is UV-active and the product is typically more polar.

    • Scientist's Note: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction while being a relatively safe and effective solvent. A typical reaction time is 3-5 hours.[8]

  • Cooling and Precipitation: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. A precipitate may form as the solution cools.

  • Workup - Basification: Slowly pour the cooled reaction mixture into a beaker containing ~100 mL of a saturated aqueous solution of sodium bicarbonate while stirring. This neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, causing the free amine product to precipitate out of the solution.

    • Scientist's Note: The product is synthesized as an HBr salt. Basification is critical to deprotonate the amine and thiazole nitrogen, significantly reducing its water solubility and leading to a clean precipitation of the neutral product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with copious amounts of cold deionized water (3 x 30 mL) to remove any inorganic salts and residual ethanol.

  • Drying: Dry the collected solid under vacuum or in a desiccator overnight. The crude product is often of high purity.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from hot ethanol or an ethanol/water mixture to yield a crystalline solid.

Characterization
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons on the fluorophenyl ring, a singlet for the C5-H of the thiazole ring, and a broad singlet for the -NH₂ protons.

  • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion corresponding to the molecular weight of the product (C₉H₇FN₂S, M.W. = 194.23).

Strategy for SAR Analogue Library Design

The goal of an SAR study is to systematically modify the structure of the lead compound to understand which parts of the molecule are essential for its biological activity.[9][10] We will focus on modifications to the 4-phenyl ring, as this is a common and effective strategy for tuning activity.[10]

Proposed Analogue Library and Rationale

The synthesis of these analogues follows the general protocol in Section 3.0, substituting the appropriate α-bromoacetophenone starting material.

Analogue # R-Group (Substitution on Phenyl Ring) Rationale for Modification Required Starting Material
Lead (1) 3-FluoroBaseline: Investigates effect of a moderately electron-withdrawing group at the meta position.2-Bromo-1-(3-fluorophenyl)ethan-1-one
2 4-FluoroPositional Isomer: Probes the electronic and steric tolerance of the binding pocket at the para position.2-Bromo-1-(4-fluorophenyl)ethan-1-one
3 2-FluoroPositional Isomer: Investigates steric hindrance and potential for intramolecular hydrogen bonding near the thiazole linkage.2-Bromo-1-(2-fluorophenyl)ethan-1-one
4 4-Methoxy (-OCH₃)Electronic Effect (Donor): Introduces a strong electron-donating group to explore the impact of increased electron density.2-Bromo-1-(4-methoxyphenyl)ethan-1-one
5 4-Trifluoromethyl (-CF₃)Electronic Effect (Acceptor): Adds a strong, lipophilic electron-withdrawing group to assess the need for low electron density.2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
6 4-Methyl (-CH₃)Steric & Weak Donor: Adds minor steric bulk and a weakly electron-donating group.2-Bromo-1-(p-tolyl)ethan-1-one
7 4-Chloro (-Cl)Halogen Comparison: Compares the effect of a larger, more polarizable halogen with fluorine at the same position.2-Bromo-1-(4-chlorophenyl)ethan-1-one
8 Unsubstituted PhenylControl: Provides a baseline to evaluate the net effect of any substituent.2-Bromo-1-phenylethan-1-one
SAR Exploration Logic

The systematic approach to modifying the lead compound allows for a logical deduction of the structure-activity relationships.

SAR_Strategy cluster_position Positional Isomers cluster_electronics Electronic Effects cluster_control Control Lead Lead Compound 4-(3-F-Phenyl)-thiazol-2-amine Pos_4F 4-Fluoro Lead->Pos_4F Probe Para Pos_2F 2-Fluoro Lead->Pos_2F Probe Ortho EDG Electron Donating (4-OCH3, 4-CH3) Lead->EDG Test Donation EWG Electron Withdrawing (4-CF3, 4-Cl) Lead->EWG Test Withdrawal Unsub Unsubstituted Lead->Unsub Baseline Activity Biological Activity (e.g., IC50) Pos_4F->Activity Pos_2F->Activity EDG->Activity EWG->Activity Unsub->Activity

Caption: Logical workflow for exploring Structure-Activity Relationships (SAR).

Concluding Remarks

The 4-phenyl-1,3-thiazol-2-amine scaffold is a highly tractable platform for medicinal chemistry exploration. The Hantzsch synthesis provides a reliable and scalable method for accessing a wide variety of analogues. The SAR library proposed here offers a systematic approach to probe the electronic and steric requirements for biological activity, providing a solid foundation for the development of novel therapeutic agents. It is crucial that all synthesized compounds are rigorously purified and characterized to ensure that the biological data obtained is reliable and directly attributable to the intended molecular structure.

References

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
  • PubMed. (1999, November 25). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor.
  • PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • National Institutes of Health. (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
  • MDPI. (2018, January 19). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine.
  • ACS Publications. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • National Institutes of Health. (2022, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • PubMed Central. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.
  • PubMed. (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
  • Asian Journal of Chemistry. (2015, December 30). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
  • Organic Chemistry Portal. Thiazole synthesis.
  • RSC Publishing. (2020, August 11). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors.
  • ResearchGate. Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives.
  • ResearchGate. (2018, September 11). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
  • PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.

Sources

Application Notes & Protocols: A Guide to Assessing the Metabolic Stability of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in modern medicinal chemistry, integral to numerous clinically successful drugs.[1][2] However, this moiety can also be a metabolic liability, susceptible to biotransformation that can alter pharmacokinetic profiles and potentially lead to the formation of reactive metabolites.[2][3][4] This guide provides a comprehensive framework and detailed protocols for the in vitro assessment of the metabolic stability of 2-aminothiazole derivatives. We will explore the underlying principles of metabolic stability assays, detail step-by-step protocols for both liver microsomal and hepatocyte-based experiments, and cover the analytical and data interpretation workflows essential for making informed decisions in drug discovery programs.

Introduction: The "Why" of Metabolic Stability Assessment

In early drug discovery, a compound's pharmacological potency is only one part of the equation. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally critical for success. Metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes—is a key determinant of its pharmacokinetic profile, influencing parameters like in vivo half-life, bioavailability, and clearance.[5][6] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly could accumulate and cause toxicity.[6]

The 2-aminothiazole ring, while offering valuable pharmacophoric features, presents specific metabolic challenges. The heteroaromatic ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, the primary family of Phase I drug-metabolizing enzymes.[3][4] This can lead to the formation of epoxides, S-oxides, and other intermediates that may be unstable, readily cleared, or, in some cases, act as electrophilic reactive metabolites capable of covalently binding to cellular macromolecules, a potential source of idiosyncratic toxicity.[3][4]

Therefore, a robust and early assessment of metabolic stability is not merely a screening step but a critical, strategy-guiding process. It allows researchers to:

  • Rank-order compounds and prioritize those with more favorable pharmacokinetic profiles.

  • Establish Structure-Activity Relationships (SAR) and Structure-Metabolism Relationships (SMR) to guide medicinal chemistry efforts toward more stable analogues.

  • Predict in vivo hepatic clearance and human dose, de-risking the progression of candidates to more costly in vivo studies.[6][7][8]

This document provides the necessary protocols to generate this critical data using the two most common and complementary in vitro test systems: human liver microsomes (HLM) and cryopreserved human hepatocytes.

Potential Metabolic Fates of the 2-Aminothiazole Core

Understanding the potential sites of metabolism on the 2-aminothiazole scaffold is crucial for interpreting results and designing next-generation molecules. The primary metabolic pathways are oxidative and catalyzed by CYP enzymes located in the liver.[3][4]

Diagram 1: Key Metabolic Pathways of 2-Aminothiazole Derivatives

G cluster_0 Parent 2-Aminothiazole Derivative cluster_1 Phase I Metabolites (CYP-mediated) cluster_2 Downstream Products Parent Parent Compound Epoxide Thiazole Epoxide (Reactive Intermediate) Parent->Epoxide Epoxidation S_Oxide S-Oxide Parent->S_Oxide S-oxidation N_Oxide N-Oxide Parent->N_Oxide N-oxidation Hydroxylation Hydroxylation (on substituents) Parent->Hydroxylation MIC Metabolic Intermediate Complex (MIC) with CYP Epoxide->MIC Covalent Binding FurtherOxidation Further Oxidized Products Epoxide->FurtherOxidation Rearrangement S_Oxide->FurtherOxidation PhaseII Phase II Conjugates (e.g., Glucuronides) Hydroxylation->PhaseII Conjugation

Caption: Potential CYP450-mediated metabolic pathways for the 2-aminothiazole scaffold.

Experimental Principle and Workflow

The core principle of these assays is the "substrate depletion" method. The test compound is incubated with a metabolically active biological matrix (microsomes or hepatocytes). At specific time points, aliquots are taken, and the metabolic reaction is stopped ("quenched"). The concentration of the remaining parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance allows for the calculation of key stability parameters.

Diagram 2: General Experimental Workflow

G cluster_workflow Metabolic Stability Assay Workflow Prep 1. Prepare Solutions (Compound, Buffers, Cofactors) Incubate 2. Incubate Compound with Microsomes or Hepatocytes at 37°C Prep->Incubate Sample 3. Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench 4. Quench Reaction (Cold Acetonitrile + Internal Standard) Sample->Quench Process 5. Process Sample (Centrifuge to pellet protein) Quench->Process Analyze 6. LC-MS/MS Analysis (Quantify remaining parent compound) Process->Analyze Data 7. Data Analysis (Calculate t1/2 and CLint) Analyze->Data

Sources

Application Note: A Comprehensive Guide to the Analytical Resolution of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(3-Fluorophenyl)-1,3-thiazol-2-amine is a key structural motif in medicinal chemistry, frequently serving as a building block in the synthesis of pharmacologically active agents. The precise control of its isomeric purity is paramount, as different isomers can exhibit varied biological activities, pharmacokinetic profiles, and toxicities. This guide provides a detailed framework for researchers, analytical scientists, and drug development professionals to effectively resolve and characterize potential positional isomers of this compound. We present a multi-faceted approach combining advanced chromatographic and spectroscopic techniques, underpinned by robust method validation principles. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided to ensure unambiguous identification and accurate quantification of isomeric impurities.

Introduction: The Challenge of Isomeric Purity

In pharmaceutical development, the seemingly minor variation in the position of a functional group, such as a fluorine atom on a phenyl ring, can have profound consequences. Positional isomers, like 4-(2-fluorophenyl)- and 4-(4-fluorophenyl)-1,3-thiazol-2-amine, which may arise as process-related impurities during the synthesis of the target 3-fluoro isomer, often possess nearly identical physical properties. This similarity makes their separation and quantification a significant analytical challenge. Failure to control these impurities can compromise clinical outcomes and regulatory approval. Therefore, developing specific, sensitive, and validated analytical methods is not merely a procedural step but a cornerstone of ensuring drug safety and efficacy. This document outlines a logical, workflow-driven approach to tackle this challenge head-on.

Analytical Strategy: A Workflow for Isomer Resolution

A successful analytical strategy relies on selecting the right tools for the task. The choice of method depends on the analytical goal, whether it is routine purity testing, structural confirmation, or trace-level impurity quantification. The following workflow provides a decision-making framework.

G cluster_0 cluster_3 start Analytical Goal: Resolve this compound Isomers HPLC HPLC (RP/HILIC) High Resolution, Standard QC start->HPLC Need for routine purity analysis? SFC SFC High Speed, Green Chemistry start->SFC Need for high-throughput screening? NMR NMR (¹H, ¹³C, ¹⁹F) Definitive Structure ID start->NMR Need unambiguous structural proof? validation Method Validation (ICH Q2) Specificity, LOQ, Accuracy, Precision HPLC->validation SFC->validation MS High-Resolution MS/MS Fragmentation & Formula NMR->MS MS->NMR G cluster_frags parent This compound [M+H]⁺ m/z 195.03 frag1 Loss of NH₃ m/z 178.00 parent:f1->frag1 -NH₃ frag2 Thiazole Ring Cleavage m/z 136.01 parent:f1->frag2 -C₂H₂N frag3 Fluorophenyl Cation m/z 95.02 frag2:f1->frag3 -CS

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aryl-1,3-thiazol-2-amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aryl-1,3-thiazol-2-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions, minimize side products, and ensure the integrity of your results.

Introduction to 4-Aryl-1,3-thiazol-2-amine Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of 4-aryl-1,3-thiazol-2-amines, involving the condensation of an α-haloketone with a thiourea or its derivatives.[1][2] While this method is generally high-yielding and robust, a lack of control over reaction parameters can lead to the formation of undesired side products, complicating purification and reducing overall yield.[1][3] This guide will address these potential pitfalls and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise during the synthesis of 4-aryl-1,3-thiazol-2-amines.

FAQ 1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors, primarily related to the stability and reactivity of the starting materials and intermediates.

  • Purity of Starting Materials: Ensure the α-haloketone is pure and free from decomposition products. Old or improperly stored α-haloketones can undergo self-condensation or hydrolysis.

  • Reaction Conditions: Overly harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both starting materials and the desired product.

  • Stoichiometry: While a slight excess of thiourea is often used, a large excess can sometimes lead to the formation of byproducts.[1] Conversely, an insufficient amount of thiourea will leave unreacted α-haloketone.

  • Solvent Choice: The choice of solvent is critical. Alcohols like ethanol or methanol are commonly used and generally afford good results.[3]

FAQ 2: I am observing an impurity with the same mass as my product in the mass spectrum. What could it be?

When using N-substituted thioureas, the formation of a constitutional isomer, a 3-aryl-2-(imino)-2,3-dihydro-1,3-thiazole , is a common issue, particularly under acidic conditions.[4]

  • Causality: The Hantzsch synthesis can proceed through two different pathways depending on the initial nucleophilic attack. While the sulfur atom of the thiourea is the more common nucleophile, the nitrogen atom can also initiate the reaction, leading to the isomeric imino-thiazole.

  • Expertise & Experience: Neutral or slightly basic conditions favor the formation of the desired 2-amino-thiazole. Acidic conditions can protonate the sulfur atom, increasing the nucleophilicity of the nitrogen and leading to the formation of the undesired isomer.

FAQ 3: My NMR spectrum shows unexpected aromatic signals and a complex pattern. What are the likely side products?

The presence of complex aromatic signals may indicate the formation of dimeric or other condensed byproducts.

  • α-Haloketone Dimerization: Under basic conditions, α-haloketones can undergo self-condensation to form 1,4-dicarbonyl compounds, which can then cyclize to form various heterocyclic structures.

  • Bis-thiazole Formation: In some cases, reaction of the initially formed 2-aminothiazole with another molecule of α-haloketone or an aldehyde can lead to the formation of bis-thiazole derivatives.

Visualizing Reaction Mechanisms

To better understand the formation of both the desired product and common side products, the following diagrams illustrate the key reaction pathways.

Hantzsch_Mechanism cluster_main Desired Pathway: 2-Amino-4-arylthiazole Formation cluster_side Side Reaction: 3-Aryl-2-(imino)thiazole Formation A α-Haloketone C Thiouronium Salt Intermediate A->C Nucleophilic attack by S B Thiourea B->C D Cyclization C->D Intramolecular cyclization E Dehydration D->E Proton transfer F 2-Amino-4-arylthiazole E->F Dehydration G α-Haloketone I N-Alkylation Intermediate G->I Nucleophilic attack by N (favored in acid) H N-Arylthiourea H->I J Cyclization I->J Intramolecular cyclization K Dehydration J->K Proton transfer L 3-Aryl-2-(imino)thiazole K->L Dehydration

Caption: Hantzsch thiazole synthesis pathways.

Troubleshooting Guide: Minimizing Side Products

This table provides a summary of common side products and actionable strategies to minimize their formation.

Side Product Formation Mechanism Troubleshooting & Prevention
3-Aryl-2-(imino)-2,3-dihydro-1,3-thiazole Nucleophilic attack by the nitrogen of the N-substituted thiourea on the α-haloketone, favored under acidic conditions.[4]Maintain neutral or slightly basic reaction conditions. Avoid strong acids. Use a mild base like sodium bicarbonate or pyridine if necessary.
1,4-Diketone from α-haloketone dimerization Self-condensation of the α-haloketone, often promoted by strong bases.Use a mild base and control the reaction temperature. Add the base slowly to the reaction mixture.
Hydrolysis of α-haloketone Reaction of the α-haloketone with water, which can be present in the solvent or introduced during workup.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Bis-thiazole derivatives Further reaction of the 2-aminothiazole product with unreacted α-haloketone or other electrophiles.Ensure complete consumption of the α-haloketone by using a slight excess of thiourea and monitoring the reaction progress by TLC.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Phenyl-1,3-thiazol-2-amine

This protocol is optimized for high yield and purity, minimizing the formation of common side products.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoacetophenone and thiourea.

  • Add anhydrous ethanol to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 4-phenyl-1,3-thiazol-2-amine.

Protocol 2: Purification of 4-Aryl-1,3-thiazol-2-amines by Recrystallization

Recrystallization is an effective method for purifying the crude product and removing most common impurities.

Materials:

  • Crude 4-aryl-1,3-thiazol-2-amine

  • Ethanol or a mixture of ethanol and water

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the product is highly soluble, add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • For maximum recovery, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Protocol 3: Chromatographic Purification

For challenging separations, particularly for removing isomeric impurities, column chromatography is recommended.

Materials:

  • Crude 4-aryl-1,3-thiazol-2-amine

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Carefully load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-aryl-1,3-thiazol-2-amine.

Data Presentation

The following table summarizes the effect of reaction conditions on the regioselectivity of the Hantzsch synthesis with N-methylthiourea.

Reaction Conditions Solvent Temperature Product Ratio (2-Amino : 2-Imino) Reference
NeutralEthanolReflux>95 : <5[4]
Acidic (HCl)Ethanol80 °CVariable, can favor imino isomer[4]

Logical Relationships in Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues in 4-aryl-1,3-thiazol-2-amine synthesis.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Purity Issues? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckYield->OptimizeConditions Yes CheckReagents Check Purity of Starting Materials CheckYield->CheckReagents Yes AnalyzeImpurity Identify Impurity (NMR, MS) CheckPurity->AnalyzeImpurity Yes Success Pure Product CheckPurity->Success No OptimizeConditions->Start CheckReagents->Start IsomerFormation Isomeric Impurity? AnalyzeImpurity->IsomerFormation DimerFormation Dimerization/Other? IsomerFormation->DimerFormation No AdjustpH Adjust Reaction pH (Neutral/Basic) IsomerFormation->AdjustpH Yes ControlBase Use Mild Base, Control Temperature DimerFormation->ControlBase Yes Purify Purify Product (Recrystallization, Chromatography) AdjustpH->Purify ControlBase->Purify Purify->Success

Caption: Troubleshooting workflow for synthesis.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., de Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).
  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution.
  • LibreTexts Chemistry. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones.
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Wikipedia. (n.d.). α-Halo ketone.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with regioselectivity in thiazole synthesis. Instead of a simple list of protocols, this resource provides in-depth, mechanism-driven troubleshooting advice to empower you to solve specific experimental issues.

Introduction: The Challenge of Regioisomers in Thiazole Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone method for its construction, typically involving the condensation of an α-haloketone with a thioamide.[3][4] While robust, this reaction presents a significant challenge when using unsymmetrical reagents: the potential formation of two or more regioisomers. Controlling which isomer is formed is critical, as the biological activity and material properties of the final compound are dictated by its specific substitution pattern.

This guide will walk you through the common regioselectivity problems, explain the underlying chemical principles, and provide actionable strategies and detailed protocols to achieve the desired isomeric outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm getting a mixture of 2,4- and 2,5-disubstituted thiazoles in my Hantzsch synthesis. How can I control the outcome?

This is the most common issue in Hantzsch synthesis when using an unsymmetrical α-haloketone and a substituted thioamide. The root of the problem lies in the first step of the mechanism: the initial nucleophilic attack. The thioamide is an ambident nucleophile, meaning it can attack the electrophilic α-carbon of the haloketone via either its sulfur or nitrogen atom. These two competing pathways lead to different regioisomers.

The Underlying Mechanism: A Tale of Two Pathways

  • Pathway A (S-Attack): The sulfur atom of the thioamide attacks the α-carbon of the haloketone in an SN2 reaction. This is generally the kinetically favored pathway as sulfur is a softer, more potent nucleophile than nitrogen.[5][6] Subsequent intramolecular cyclization (N-attack on the carbonyl) and dehydration yield the 2,4-disubstituted thiazole .

  • Pathway B (N-Attack): The nitrogen atom of the thioamide attacks the α-carbon. This is often thermodynamically favored under certain conditions. Subsequent cyclization (S-attack on the carbonyl) and dehydration lead to the 2,5-disubstituted thiazole .

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// Pathway B n_attack [label="Pathway B:\nN-Attack (Thermodynamic)\n(Hard Nucleophile)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; intermediate_b [label="Amine Intermediate", fillcolor="#FCE8E6", fontcolor="#202124"]; cyclization_b [label="S-attacks Carbonyl", fillcolor="#FCE8E6", fontcolor="#202124"]; product_b [label="2,5-Disubstituted\nThiazole", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define Edges reagents -> s_attack [label=" Favored by:\n- Polar Aprotic Solvents\n- Lower Temperatures", color="#4285F4"]; s_attack -> intermediate_a [color="#4285F4"]; intermediate_a -> cyclization_a [color="#4285F4"]; cyclization_a -> product_a [color="#4285F4"];

reagents -> n_attack [label=" Favored by:\n- Polar Protic Solvents\n- Acidic Conditions\n- Higher Temperatures", color="#EA4335"]; n_attack -> intermediate_b [color="#EA4335"]; intermediate_b -> cyclization_b [color="#EA4335"]; cyclization_b -> product_b [color="#EA4335"]; } Caption: Competing mechanistic pathways in the Hantzsch thiazole synthesis.

Troubleshooting & Optimization Strategies

To control the regioselectivity, you must manipulate the reaction conditions to favor one pathway over the other.

ParameterTo Favor 2,4-Isomer (S-Attack)To Favor 2,5-Isomer (N-Attack)Rationale
Solvent Polar Aprotic (e.g., DMF, Acetonitrile)Polar Protic (e.g., Ethanol, Methanol)Protic solvents can hydrogen-bond with the thioamide nitrogen, decreasing its nucleophilicity and favoring S-attack. Conversely, aprotic solvents leave the nitrogen more available for attack.
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., Reflux)Lower temperatures favor the kinetically controlled product (S-attack), while higher temperatures can allow the reaction to reach thermodynamic equilibrium, potentially favoring the more stable 2,5-isomer.
pH / Additives Neutral or Mild BaseStrongly Acidic (e.g., HCl in Ethanol)Under neutral conditions, sulfur's intrinsic nucleophilicity dominates.[7] In strong acid, the thioamide can be protonated, altering the electronics and potentially favoring N-attack to form a different isomer class (2-imino-2,3-dihydrothiazoles).[7]
Sterics Use bulky R-group on thioamideUse bulky R-group on ketoneA bulky substituent on the thioamide's nitrogen will sterically hinder N-attack, thus favoring S-attack. Conversely, bulky groups near the ketone's α-carbon can hinder the approach of the larger sulfur atom, potentially favoring N-attack.
FAQ 2: How can I reliably determine the structure of my product? I'm not sure which regioisomer I have.

Correctly identifying the regioisomer is crucial. Relying on a single piece of data can be misleading. A combination of spectroscopic techniques provides the most definitive proof.

Verification Protocol: A Multi-faceted Approach
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

    • ¹H NMR: The chemical shift of the proton on the thiazole ring (at C5 for the 2,4-isomer or C4 for the 2,5-isomer) can be a key indicator. Protons at C5 are typically found further downfield than those at C4.[7]

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is the gold standard for confirming regiochemistry. It detects spatial proximity between protons. Irradiating a proton on a substituent and observing a NOE correlation to the thiazole ring proton confirms their connection to adjacent carbons.

      • Example: For a 2-methyl-4-phenylthiazole, a NOE between the methyl protons (at C2) and the thiazole proton (at C5) would be expected, but not between the phenyl protons (at C4) and the thiazole proton. The opposite would be true for the 2-methyl-5-phenyl isomer.

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation shows correlations between protons and carbons over 2-3 bonds. This can unambiguously connect substituents to the correct positions on the thiazole ring.

  • Mass Spectrometry (MS): While MS will give the same molecular weight for both isomers, analyzing the fragmentation patterns can sometimes provide clues to the structure. Different substitution patterns can lead to distinct fragmentation pathways.

  • X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray analysis provides unequivocal proof of the molecular structure.[2]

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// Actions confirm [label="Structure Confirmed.\nProceed to Next Step.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Optimize Reaction Conditions\n(See FAQ 1 Table)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alternative [label="Consider Alternative Synthesis\n(See FAQ 3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separate [label="Separate Isomers\n(HPLC, Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"];

// Define Edges start -> nmr; nmr -> hmbc_noesy; hmbc_noesy -> unambiguous; unambiguous -> confirm [label=" Yes "]; unambiguous -> mixture [label=" No / Ambiguous "]; mixture -> optimize [label=" Yes "]; mixture -> alternative [label=" Yes "]; optimize -> separate [label="If optimization fails"]; } Caption: Workflow for identifying and resolving regioselectivity issues.

FAQ 3: The Hantzsch synthesis is not working for my substrate. Are there alternative methods with better regiocontrol?

Yes. While the Hantzsch synthesis is versatile, certain substrates may require alternative strategies to ensure high regioselectivity.

Alternative Regioselective Syntheses
  • The Gabriel Synthesis (for 2,5-Disubstituted Thiazoles): This method provides excellent control for producing 2,5-disubstituted thiazoles. It involves the reaction of an acylamino-ketone with a phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1] Since the C-N and C-C bonds of the acylamino-ketone backbone are already established, the regiochemical outcome is predetermined.

    • Core Reaction: Acylamino-ketone + P₄S₁₀ → 2,5-Disubstituted Thiazole

  • The Cook-Heilbron Synthesis (for 2-Amino-5-substituted Thiazoles): This is a highly regioselective method for synthesizing 2-aminothiazoles. It involves the reaction of an α-aminonitrile with carbon disulfide (CS₂) or a related thiocarbonyl compound. The reaction proceeds through a predictable cyclization pathway, ensuring the amino group is at the C2 position.

Protocol: Gabriel-Type Synthesis of a 2,5-Disubstituted Thiazole

This protocol provides a general guideline for synthesizing a 2,5-dimethylthiazole.[1]

Materials:

  • N-(2-oxopropyl)acetamide (acylamino-ketone)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Toluene (or other high-boiling inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-oxopropyl)acetamide (1 equivalent) in dry toluene.

  • Carefully add phosphorus pentasulfide (0.5 equivalents) in portions. The reaction can be exothermic.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly pouring the mixture into a saturated solution of sodium bicarbonate (NaHCO₃). Caution: This will generate H₂S gas; perform in a well-ventilated fume hood.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,5-dimethylthiazole.

  • Confirm the structure using the analytical methods described in FAQ 2.

References
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
  • Verma, R., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14(1), 1-20.
  • Abdel-Wahab, B. F., et al. (2022). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 7(1).
  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469.
  • Kumar, A., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological-Pharmaceutical Letters, 13(2), 69-86.
  • Sian, M. S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 33-47.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • Baran, P. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.
  • Al-Abdullah, E. S., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 54.

Sources

Technical Support Center: Scale-Up Synthesis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. As a key building block in pharmaceutical development, ensuring a robust, scalable, and reproducible synthesis is paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical scale-up experience.

The synthesis of 2-amino-4-arylthiazoles is most commonly achieved via the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide.[1][2] For our target molecule, this involves the reaction of 2-bromo-1-(3-fluorophenyl)ethanone with thiourea. While straightforward on paper, this reaction presents several challenges during scale-up, including managing exotherms, controlling impurities, and achieving consistent product quality.

Core Synthesis Workflow

The overall process involves the reaction of the key starting materials in a suitable solvent, followed by isolation and purification of the final product.

Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Final Product SMs Starting Materials - 2-bromo-1-(3-fluorophenyl)ethanone - Thiourea - Ethanol Reaction Hantzsch Condensation (Heating/Reflux) SMs->Reaction Workup Quench & Neutralization (e.g., NaHCO3 solution) Reaction->Workup Filtration Crude Product Filtration Workup->Filtration Purification Recrystallization (e.g., from Ethanol/Water) Filtration->Purification API Pure this compound Purification->API

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction yield is consistently low (<70%) upon scale-up, although it was high ( >85%) in the lab. What are the common causes and how can I improve it?

Answer: A drop in yield during scale-up is a common issue, often stemming from differences in heat and mass transfer. Here are the primary factors to investigate:

  • Poor Temperature Control: The initial S-alkylation of thiourea is exothermic. On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. In a large reactor, localized overheating can occur, leading to the formation of degradation products and side-reactions.

    • Solution: Implement controlled, portion-wise addition of the α-bromoketone to the thiourea solution. Use a reactor jacket with a suitable heating/cooling fluid to maintain a consistent internal temperature (e.g., 60-70°C). Monitor the internal temperature closely during the addition phase.

  • Inefficient Mixing: Inadequate agitation in a large vessel can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor's agitator (impeller type and speed) is appropriate for the vessel size and reaction mass to ensure homogeneity. For viscous slurries, a pitched-blade turbine or anchor stirrer may be necessary.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Track the reaction progress using in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Compare the consumption of the limiting reagent against a reference standard. Extend the reaction time if necessary.

  • Product Loss During Isolation: The product, this compound hydrobromide, has some solubility in the reaction solvent (e.g., ethanol). Premature isolation or inefficient precipitation can lead to significant losses in the mother liquor.

    • Solution: After the reaction is complete, cool the mixture slowly to allow for maximum crystallization of the intermediate salt. For the final free base, ensure the pH during neutralization is optimal for precipitation (typically pH 8-9) and that an adequate volume of anti-solvent (like water) is used.

Question 2: I am observing a persistent, difficult-to-remove impurity at ~5-10% by HPLC. What is the likely side product and how can I minimize it?

Answer: The most common side products in Hantzsch synthesis arise from the reactive nature of the α-haloketone.

  • Likely Impurity: A common impurity is 2-imino-4-hydroxy-4-(3-fluorophenyl)thiazolidine, which is the cyclized intermediate before the final dehydration step. If the dehydration is incomplete, this will persist. Another possibility is the formation of dimers or self-condensation products of the α-bromoketone, especially under basic conditions or at high temperatures.

  • Minimization Strategies:

    • Ensure Complete Dehydration: The final step of the Hantzsch mechanism is the acid-catalyzed dehydration of the thiazoline intermediate. The reaction naturally produces HBr, which facilitates this. However, if the reaction is prematurely quenched or run under strictly neutral conditions, this step can be slow. Ensure sufficient reaction time at the target temperature (e.g., reflux) to drive the dehydration to completion.[2]

    • Control of Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents). This ensures the complete consumption of the more expensive and reactive α-bromoketone, minimizing its self-condensation.

    • Purification Strategy: If the impurity persists, it can often be removed during recrystallization. The polarity of the hydroxythiazolidine intermediate is significantly different from the final aromatic thiazole. Consider a multi-solvent system for recrystallization, such as ethanol/water or isopropanol/heptane, to maximize the purity of the final product.

Question 3: The isolated product is an off-color tan or pink solid, not the expected white crystalline powder. What causes this and how can I fix it?

Answer: Color formation is typically due to trace, highly conjugated impurities formed through oxidation or side reactions.

  • Cause of Color:

    • Oxidation: 2-Aminothiazoles can be susceptible to air oxidation, especially at elevated temperatures in the presence of trace metals.

    • Starting Material Impurities: Impurities in the starting 3-fluoroacetophenone or byproducts from the bromination step can carry through and lead to colored side products.

    • Thiourea Decomposition: At very high temperatures, thiourea can decompose, leading to complex colored byproducts.

  • Decolorization and Prevention:

    • Activated Carbon Treatment: During the recrystallization step, add a small amount of activated carbon (charcoal) to the hot solution. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon before cooling to crystallize the product.

    • Use of an Antioxidant: In some cases, adding a small quantity of a mild reducing agent or antioxidant like sodium bisulfite during work-up can prevent color formation.

    • Inert Atmosphere: For very high-purity requirements, consider running the reaction and performing the work-up under a nitrogen or argon atmosphere to minimize oxidation.

    • Starting Material Quality: Ensure the 2-bromo-1-(3-fluorophenyl)ethanone is of high purity and used promptly after preparation or purchase, as α-haloketones can degrade over time.

Problem Potential Cause Recommended Action
Low YieldIncomplete reaction, poor heat transfer, product loss in mother liquor.Monitor with HPLC/TLC, control exotherm with slow addition, optimize crystallization conditions.
High Impurity LevelsIncomplete dehydration, side reactions of α-bromoketone.Ensure sufficient reaction time at reflux, use slight excess of thiourea, optimize purification.
Off-Color ProductOxidation, starting material impurities.Treat with activated carbon during recrystallization, use high-purity starting materials.
Poor FilterabilityVery fine crystal size.Implement slow cooling and aging of the slurry to grow larger crystals, consider anti-solvent addition.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Hantzsch Thiazole Synthesis?

A1: The reaction proceeds through three main steps: 1) Nucleophilic attack by the sulfur of thiourea on the α-carbon of the haloketone (an SN2 reaction) to form an isothiouronium salt. 2) Intramolecular cyclization via attack of the amino group onto the ketone carbonyl. 3) Acid-catalyzed dehydration of the resulting 2-imino-4-hydroxythiazolidine intermediate to form the aromatic thiazole ring.[3][4]

Hantzsch_Mechanism Ketone 2-bromo-1-(3-fluorophenyl)ethanone Salt Isothiouronium Salt (Intermediate I) Ketone->Salt 1. S-Alkylation (SN2) Thiourea Thiourea Thiourea->Salt Cyclized Hydroxythiazolidine (Intermediate II) Salt->Cyclized 2. Intramolecular    Cyclization Product This compound Cyclized->Product 3. Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Q2: What are the key safety considerations for this reaction at scale?

A2: Safety is the top priority. Key hazards include:

  • 2-bromo-1-(3-fluorophenyl)ethanone: This is a potent lachrymator (causes severe eye irritation and tearing) and is corrosive. All handling must be done in a well-ventilated fume hood or closed system with appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemically resistant gloves.

  • Exotherm: As discussed, the initial alkylation is exothermic. A runaway reaction could lead to a rapid increase in temperature and pressure, potentially breaching the reactor. A robust cooling system and controlled addition rates are mandatory.

  • Hydrogen Bromide (HBr) Gas: HBr is a byproduct of the reaction. It is a corrosive gas. The reactor system must be equipped with an appropriate off-gas scrubber system (e.g., a caustic scrubber) to neutralize the acidic vapors before they are vented.

Q3: Which in-process controls (IPCs) are essential for monitoring this reaction?

A3: Effective IPCs are crucial for ensuring reproducibility and quality.

  • TLC: A simple and rapid method. Use a mobile phase like 50% ethyl acetate in hexane. It can quickly show the consumption of the starting bromoketone.

  • HPLC: The preferred method for quantitative analysis. It can accurately track the disappearance of starting materials and the formation of the product, as well as quantify any impurities. A typical IPC would be to continue the reaction until the starting bromoketone is <1.0% by area.

  • pH Measurement: During the work-up, monitoring the pH during the neutralization step is critical to ensure complete precipitation of the free base product.

Experimental Protocols

Protocol 1: Laboratory Scale (10 g)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, add thiourea (3.9 g, 51.2 mmol, 1.1 eq) and ethanol (100 mL).

  • Stir the mixture to form a slurry.

  • Add 2-bromo-1-(3-fluorophenyl)ethanone (10.0 g, 46.1 mmol, 1.0 eq) in one portion.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting bromoketone is consumed.[5]

  • Cool the mixture to room temperature, then further cool in an ice bath for 30 minutes. The intermediate hydrobromide salt may precipitate.

  • Pour the cooled reaction mixture slowly into a beaker containing a stirred solution of 10% aqueous sodium bicarbonate (200 mL).

  • Stir the resulting slurry at room temperature for 1 hour. Check the pH to ensure it is basic (pH 8-9).

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with deionized water (2 x 50 mL).

  • Dry the solid in a vacuum oven at 50-60°C to a constant weight.

  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, filter hot to remove any insoluble matter, and allow to cool slowly to room temperature, then to 0-5°C to maximize crystal formation. Filter the pure crystals and dry.

    • Expected Yield: ~7.5-8.3 g (84-92%) of a white crystalline solid.

Protocol 2: Pilot Scale-Up (1.0 kg)

  • Charge a 20 L glass-lined reactor with thiourea (0.39 kg, 5.12 kmol, 1.1 eq) and 200-proof ethanol (10 L). Begin agitation.

  • In a separate vessel, dissolve 2-bromo-1-(3-fluorophenyl)ethanone (1.0 kg, 4.61 kmol, 1.0 eq) in ethanol (2 L).

  • Heat the thiourea slurry in the reactor to 60°C.

  • Controlled Addition: Add the solution of 2-bromo-1-(3-fluorophenyl)ethanone to the reactor via an addition funnel or pump over 1-2 hours, maintaining the internal temperature between 60-70°C. The reactor's cooling jacket may be required to manage the exotherm.

  • After the addition is complete, heat the reaction mixture to reflux (~78°C) and hold for 4-6 hours.

  • IPC Check: Take a sample from the reactor and analyze by HPLC. The reaction is considered complete when the area % of the starting bromoketone is less than 1.0%.

  • Cool the reactor contents to 20-25°C over 2 hours, then further cool to 0-5°C and hold for 1 hour to maximize crystallization of the intermediate salt.

  • Work-up: In a separate 50 L work-up vessel, prepare a solution of sodium bicarbonate (1.0 kg) in deionized water (20 L).

  • Slowly transfer the cold reaction slurry from the reactor into the bicarbonate solution with vigorous stirring, ensuring the temperature does not exceed 25°C (addition may be exothermic due to neutralization).

  • Stir the slurry for 2-3 hours. Check the pH to confirm it is stable at 8-9.

  • Isolate the product using a centrifuge or Nutsche filter-dryer.

  • Wash the product cake with deionized water (2 x 5 L) until the filtrate is neutral.

  • Dry the product under vacuum at 60°C until the loss on drying (LOD) is <0.5%.

    • Expected Yield: ~0.75-0.83 kg (84-92%) of a high-purity, white to off-white solid.

References

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Dar, J. A., et al. (2016). Synthesis of 2-Amino-4-aryl Thiazoles using Cu-NP/C Heterogeneous Catalyst. Cogent Chemistry.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.com.
  • Wei, C., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules.
  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate.
  • Wei, C., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. National Library of Medicine.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. chemhelpasap.com.
  • CUTM Courseware. (n.d.). Thiazole. cutm.ac.in.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate.
  • Kantevari, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
  • Ghorbani-Choghamarani, A., & Mohammadi, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances.
  • Sharma, V., & Kumar, P. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Organic & Biomolecular Chemistry.
  • Siddiqui, A. A., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Taha, M. O., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules.
  • Basappa, et al. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank.

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Technical Support Center: Degradation Pathways of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges related to the stability and degradation of these vital compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] However, its inherent reactivity can also lead to degradation, impacting experimental outcomes, product stability, and shelf-life.

This resource is structured to address specific issues you may encounter in a practical, question-and-answer format, grounded in scientific principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems and provides actionable solutions.

Question 1: I'm observing a color change in my 2-aminothiazole sample (e.g., from white/beige to brown) during storage. Is it still viable for my experiments?

Answer: A color change is a strong indicator of degradation and should be taken seriously. The primary cause is often oxidation. The electron-rich 2-aminothiazole ring system can be susceptible to oxidation, leading to the formation of colored impurities, potentially including azo-dimers or polymeric species resembling aniline black.[5]

Causality and Recommended Actions:

  • Purity Assessment: Before use, it is crucial to re-assess the purity of the compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this. Look for the emergence of new peaks and a decrease in the area of the parent compound peak.

  • Decision Point: If significant degradation is confirmed (a general rule of thumb is >5% degradation, though this depends on the application), the sample should be discarded to ensure the reliability of your experimental results. Using a degraded sample can lead to erroneous biological data and irreproducible findings.

  • Preventative Measures:

    • Store 2-aminothiazole derivatives in a cool, dark, and dry environment.

    • Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

    • For solutions, especially in solvents like DMSO, storage at -20°C is recommended to slow down decomposition.[6]

Question 2: My biological assay results with a 2-aminothiazole derivative are inconsistent and not reproducible, even with a freshly prepared sample. What could be the underlying issue?

Answer: Inconsistent biological activity, particularly with freshly prepared solutions, often points to rapid degradation in the assay medium or incompatibility with assay components. Several factors could be at play:

Causality and Recommended Actions:

  • Solvent-Induced Degradation: Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, but it can promote the degradation of some 2-aminothiazole derivatives, leading to the formation of oxygenated and dimerized products.[6] These degradation products may themselves be biologically active, leading to confounding results.

    • Troubleshooting: Conduct a time-dependent stability study of your compound in DMSO at room temperature.[6] Analyze samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for degradation. If instability is observed, consider alternative solvents or prepare fresh solutions immediately before each experiment.

  • Hydrolytic Instability: The 2-aminothiazole ring or substituents on the ring can be susceptible to hydrolysis, especially at non-neutral pH. This is particularly relevant for derivatives containing ester or amide functionalities.[1][7]

    • Troubleshooting: Evaluate the stability of your compound in your assay buffer at the experimental pH and temperature. Use a validated HPLC method to quantify the parent compound over time. If hydrolysis is an issue, you may need to adjust the buffer pH or shorten the incubation time.

  • Incompatible Reagents: 2-aminothiazole derivatives can be incompatible with strong oxidizing agents and strong bases, which can lead to rapid degradation.[5]

    • Troubleshooting: Review all components of your assay medium for potentially reactive species. If possible, substitute or remove any incompatible reagents.

Question 3: During forced degradation studies, I'm observing a complete loss of my parent compound under acidic conditions, but I'm struggling to identify the degradation products. What are the likely pathways?

Answer: The 2-aminothiazole ring is generally susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening. This can result in a complex mixture of smaller, more polar fragments that may be difficult to retain and resolve by standard reversed-phase HPLC methods.

Causality and Recommended Actions:

  • Plausible Degradation Pathway: Acidic hydrolysis can proceed via protonation of the ring nitrogen, followed by nucleophilic attack of water, leading to the cleavage of the C-S or C-N bonds. This can ultimately result in the formation of thioamides, amino acids, and other small molecules.

  • Analytical Strategy:

    • Method Modification: Employ analytical techniques better suited for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.

    • LC-MS/MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) to obtain molecular weights and fragmentation patterns of the degradation products. This information is invaluable for structural elucidation.

    • NMR Spectroscopy: If a major degradation product can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for definitive structure confirmation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the degradation of 2-aminothiazole derivatives.

Question 4: What are the primary degradation pathways for 2-aminothiazole derivatives?

Answer: The main degradation pathways for 2-aminothiazole derivatives are photodegradation, oxidation, and hydrolysis. The specific pathway that predominates will depend on the substitution pattern of the derivative and the environmental conditions it is exposed to.

  • Photodegradation: Exposure to UV light can induce photochemical reactions. For some derivatives, this can begin with decarboxylation (if a carboxylic acid group is present) followed by ring-opening reactions.[8] The cleavage of the S1-C2 bond is a common initial step, leading to the formation of biradicals.[8] The presence of an amino group can influence the photoproducts, potentially leading to the formation of carbodiimides.[8]

  • Oxidation: As mentioned in the troubleshooting section, the 2-aminothiazole ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species, or strong oxidizing agents.[5] The amino group is a primary site for oxidation.[9]

  • Hydrolysis: The thiazole ring can undergo hydrolytic cleavage under both acidic and basic conditions.[1][7] The stability is highly dependent on the substituents present. For instance, electron-withdrawing groups can influence the susceptibility of the ring to nucleophilic attack.

  • Ring Opening: Reductive conditions, such as using sodium in liquid ammonia, can also lead to the opening of the thiazole ring.[10]

Question 5: How can I perform a robust forced degradation study for a novel 2-aminothiazole derivative?

Answer: A forced degradation or stress testing study is a critical component of drug development, providing insights into the intrinsic stability of a molecule.[11][12] A well-designed study for a 2-aminothiazole derivative should include the following conditions, as recommended by the International Council for Harmonisation (ICH) guidelines:[11][12]

Stress ConditionTypical Reagents/ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M to 1 M HCl, room temperature to 60°CRing opening, hydrolysis of amide/ester side chains
Basic Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60°CRing opening, hydrolysis of amide/ester side chains
Oxidation 3-30% H2O2, room temperatureOxidation of the amino group, S-oxidation
Thermal Degradation Dry heat (e.g., 60-80°C)Thermally induced rearrangements, cleavage
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photolytic cleavage, ring opening, isomerization

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare solutions of the 2-aminothiazole derivative (typically 1 mg/mL) in an appropriate solvent.[13]

  • Stress Application:

    • Hydrolysis: Add the acidic or basic solution and incubate at the desired temperature. Take samples at various time points (e.g., 0, 2, 6, 24, 48 hours). Neutralize the samples before analysis.

    • Oxidation: Add the hydrogen peroxide solution and incubate. Monitor the reaction and sample at appropriate intervals.

    • Thermal: Store the solid compound and a solution in a temperature-controlled oven.

    • Photostability: Expose the solid compound and a solution to a calibrated light source as per ICH Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[13]

  • Characterization: Use LC-MS/MS to identify the mass of the degradation products and aid in their structural elucidation.

Question 6: What is the role of the amino group in the degradation of the thiazole ring?

Answer: The 2-amino group plays a significant role in both the reactivity and the degradation pathways of the thiazole ring.

  • Electronic Effects: The amino group is an electron-donating group, which increases the electron density of the thiazole ring. This can make the ring more susceptible to electrophilic attack and oxidation.

  • Tautomerism: 2-aminothiazole can exist in tautomeric forms (amino and imino). The predominant form is the amino tautomer.[14] This equilibrium can influence the site of reactions and the stability of the molecule.

  • Influence on Photodegradation: The presence of the amino group can alter the course of photodegradation. For example, in the photodegradation of 2-aminothiazole-4-carboxylic acid, the presence of two nitrogen atoms (one in the ring and one in the amino group) leads to the formation of carbodiimides, whereas thiazoles with only one nitrogen tend to form isocyano molecules.[8]

  • Deamination: Under specific conditions, such as reaction with nitric oxide in the presence of oxygen, the amino group can be removed in a deamination reaction to yield the corresponding unsubstituted thiazole.[15]

Part 3: Visualizations

Diagram 1: Generalized Degradation Pathways of 2-Aminothiazole Derivatives

A 2-Aminothiazole Derivative B Oxidized Products (e.g., Azo-dimers, S-oxides) A->B Oxidation (H₂O₂, O₂) C Hydrolysis Products (Ring Opening) A->C Hydrolysis (H⁺ or OH⁻) D Photodegradation Products (e.g., Carbodiimides, Biradicals) A->D Photodegradation (UV Light) A Inconsistent Assay Results B Investigate Compound Stability in Assay Medium A->B C Time-course HPLC analysis in DMSO/Assay Buffer B->C D Degradation Observed? C->D E Modify Protocol: - Prepare fresh solutions - Change solvent - Shorten incubation D->E Yes F No Degradation Observed D->F No G Investigate Assay Component Incompatibility F->G H Systematically remove/ replace components G->H

Caption: A logical workflow for troubleshooting assay irreproducibility.

References

  • Szymańska, I., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
  • Todd, Z., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Communications Chemistry.
  • Maia, C., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology.
  • Various Authors. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate.
  • Szymańska, I., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.
  • Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry.
  • El-Sayed, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Reddy, C., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
  • de Oliveira, L., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Biodiversity.
  • El-Sayed, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • Various Authors. (2018). Synthesis of 2-aminothiazole derivatives. ResearchGate.
  • Němeček, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals.
  • Khalifa, M. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.
  • Wang, X., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers.
  • Khalifa, M. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.
  • Sharma, M., & K. Rathore. (2016). Forced Degradation Studies. SciSpace.
  • Sharp Services. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.
  • Sharma, M., & K. Rathore. (2016). Forced Degradation Studies. MedCrave online.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • van der Plas, H., et al. (1987). Reductive ring opening of thiazoles. ResearchGate.
  • Sherekar, D., et al. (2020). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Quality Assurance.
  • Various Authors. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • El-Sayed, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
  • Various Authors. (2014). 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Itoh, T., et al. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical and Pharmaceutical Bulletin.
  • Various Authors. (2021). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate.
  • Sytniczuk, A., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules.
  • Alizadeh, S., & S. Hashemi. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.
  • Ghorbani-Vaghei, R., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances.
  • Various Authors. (1949). Purification of 2-aminothiazole. Google Patents.

Sources

preventing dehalogenation of fluorophenyl thiazoles during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Office of the Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving fluorophenyl thiazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating side reaction of C-F bond cleavage, or dehalogenation, during synthesis. We provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you preserve the integrity of your fluorinated scaffolds.

Troubleshooting Guide: Diagnosing and Preventing Dehalogenation

This section addresses specific issues encountered during palladium-catalyzed cross-coupling reactions, a primary method for constructing C-C, C-N, and C-O bonds with fluorophenyl thiazoles.

Question 1: I'm observing significant ( >10%) dehalogenation of my 2-(4-fluorophenyl)thiazole substrate during a Suzuki-Miyaura coupling. How can I fix this?

Answer:

This is a frequent issue where the desired biaryl product is contaminated with a des-fluoro byproduct. Dehalogenation, or more accurately, hydrodehalogenation, is a competitive reaction pathway within the catalytic cycle.[1] The primary causes are often related to the catalyst system, base, and solvent choice, which can conspire to generate a palladium hydride species that reductively cleaves the C-F bond.

Potential Causes & Recommended Solutions:

  • Suboptimal Catalyst/Ligand Combination: The stability and reactivity of the palladium catalyst are paramount. If the rate of reductive elimination to form your desired C-C bond is slow, the catalyst has more time to engage in side reactions like dehalogenation.[2]

    • Solution 1: Switch to a Modern Catalyst System. Move away from older, less efficient catalysts like Pd(PPh₃)₄.[3] Utilize pre-formed palladium(II) precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos). Using a precatalyst like XPhos Pd G2 ensures efficient generation of the active Pd(0) species and can significantly increase product yield while minimizing side reactions.[4]

    • Solution 2: Increase Ligand Steric Bulk. Bulkier ligands accelerate the final reductive elimination step, which outcompetes the dehalogenation pathway. Ligands like tBuXPhos or BrettPhos are excellent candidates.[5][6]

  • Inappropriate Base Selection: Strong alkoxide bases (e.g., NaOt-Bu, K Ot-Bu) in the presence of protic solvents or even trace water can lead to the formation of palladium-alkoxide or -hydroxide complexes. These can undergo β-hydride elimination to generate a Pd-H species, the primary culprit for hydrodehalogenation.[1][4]

    • Solution: Use a Weaker, Non-Nucleophilic Base. Switch to a milder inorganic base like K₃PO₄ or K₂CO₃. These are generally less prone to generating hydride intermediates. While they may require slightly higher temperatures, the trade-off is often a cleaner reaction profile.[5]

  • Solvent as a Hydride Source: Protic solvents like alcohols are known hydride donors.[1] However, even aprotic solvents like dioxane or DMF can be problematic under certain conditions.[3]

    • Solution: Change to a Non-Polar, Aprotic Solvent. Toluene is often a superior choice to dioxane or DMF for minimizing dehalogenation.[3] Ensure the solvent is rigorously dried before use.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Fluorophenyl Thiazoles

This protocol is designed as a starting point to minimize dehalogenation.

Materials:

  • Fluorophenyl thiazole halide (1.0 equiv)

  • Aryl boronic acid or ester (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1.1-1.2 mol% relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the fluorophenyl thiazole halide, aryl boronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.

  • In a separate vial under an inert atmosphere, add the palladium precatalyst and ligand (if not using a G3 precatalyst) to the required volume of toluene.

  • Using a syringe, add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the formation of both the desired product and the dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Question 2: My Buchwald-Hartwig amination of a fluorophenyl chloro-thiazole is giving me the des-fluoro amine as the major product. What's going wrong?

Answer:

Dehalogenation during Buchwald-Hartwig amination is also common and shares mechanistic roots with the Suzuki reaction.[7] The C-F bond of a fluorophenyl group is generally robust, but the highly active palladium catalysts used for C-N coupling can activate this bond, especially if the desired C-N reductive elimination is slow.

Potential Causes & Recommended Solutions:

  • Catalyst Reactivity: The catalyst required to activate an aryl chloride for amination is highly reactive and can also initiate C-F bond cleavage.

    • Solution 1: Use a Ligand Designed for C-N Coupling. Employ ligands specifically developed for Buchwald-Hartwig reactions. For primary amines, Josiphos-type ligands or bulky biaryl phosphines are effective. For secondary amines, ligands like RuPhos can be optimal.[5]

    • Solution 2: Lower the Reaction Temperature. High temperatures can accelerate catalyst decomposition and side reactions.[8] Find the minimum temperature at which the desired C-N coupling proceeds at a reasonable rate. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Base Strength and Concentration: Strong bases like LiHMDS or NaOt-Bu are standard for amination but can exacerbate dehalogenation.[5]

    • Solution: Screen Weaker Bases. While less common for amination, bases like Cs₂CO₃ or K₃PO₄ can sometimes be effective, particularly with more reactive aryl halides, and are less likely to promote dehalogenation.[9]

  • Protect the Reaction from Light: Some dehalogenation mechanisms can proceed through radical pathways, which can be initiated by visible light.[10][11][12]

    • Solution: Run the Reaction in the Dark. Simply wrapping the reaction vessel in aluminum foil is a simple but effective way to exclude light and minimize potential radical-mediated side reactions.

Data & Diagrams
Table 1: Guide to Reaction Parameter Selection
ParameterRecommendation for Minimizing DehalogenationRationale
Pd Source Use a well-defined Pd(II) precatalyst (e.g., XPhos Pd G3).Ensures a 1:1 Pd:Ligand ratio and controlled generation of the active Pd(0) catalyst, avoiding side reactions from excess phosphine or palladium black.[4]
Ligand Bulky, electron-rich biaryl monophosphines (e.g., XPhos, RuPhos).Steric hindrance accelerates C-C or C-N reductive elimination, which is the product-forming step, making it kinetically favored over dehalogenation.[5][6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃.Milder, non-nucleophilic bases are less likely to generate palladium hydride species through β-hydride elimination pathways.[5][9]
Solvent Anhydrous Toluene, CPME, or t-Amyl alcohol.Avoids protic solvents that can act as hydride sources. Toluene is generally superior to ethereal solvents like dioxane.[1][3]
Temperature Lowest effective temperature (typically 80-110 °C).Higher temperatures can increase the rate of catalyst decomposition and undesired side reactions, including dehalogenation.[4][8]
Atmosphere Rigorously inert (Argon or Nitrogen).Oxygen can degrade the catalyst and phosphine ligands, leading to inefficient catalysis and more side products.
Diagram 1: Catalytic Cycle and Dehalogenation Pathway

Catalytic_Cycle cluster_main cluster_tm Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar-F)(X) TM_Complex L-Pd(II)(Ar-F)(R) OA_Complex->TM_Complex Transmetalation PdH_Species L-Pd(II)(Ar-F)(H) (Hydride Species) OA_Complex->PdH_Species Hydride Transfer TM_Complex->Pd0 Product Ar-F-R (Desired Product) TM_Complex->Product Reductive Elimination Dehalogenation_Pathway Hydrodehalogenation PdH_Species->Pd0 Dehalogenated_Product Ar-H (Byproduct) PdH_Species->Dehalogenated_Product Reductive Elimination ArX Fluorophenyl-Thiazole-X ArX->OA_Complex Oxidative Addition NuM R-B(OR)₂ or HNR₂ NuM->TM_Complex Base Base Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->PdH_Species Troubleshooting_Workflow Start Dehalogenation > 5%? ChangeCatalyst Switch to bulky ligand precatalyst (e.g., XPhos Pd G3) Start->ChangeCatalyst Yes Success Problem Solved Start->Success No CheckCatalyst Dehalogenation reduced? ChangeCatalyst->CheckCatalyst ChangeBase Switch base from alkoxide to K₃PO₄ or K₂CO₃ CheckCatalyst->ChangeBase No CheckCatalyst->Success Yes CheckBase Dehalogenation reduced? ChangeBase->CheckBase ChangeSolvent Switch solvent to dry Toluene CheckBase->ChangeSolvent No CheckBase->Success Yes CheckSolvent Dehalogenation reduced? ChangeSolvent->CheckSolvent LowerTemp Lower reaction temperature by 10-20 °C CheckSolvent->LowerTemp No CheckSolvent->Success Yes CheckTemp Dehalogenation reduced? LowerTemp->CheckTemp CheckTemp->Success Yes ContactSupport Consult Specialist CheckTemp->ContactSupport No

Caption: A stepwise decision tree for troubleshooting dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of hydrodehalogenation in palladium-catalyzed reactions? A: The most commonly accepted mechanism involves the formation of a palladium(II)-hydride intermediate (L-Pd-H). [1]This species can arise from several sources, but a frequent pathway is the β-hydride elimination from a palladium-alkoxide complex, which forms when an alcohol (either as solvent or impurity) reacts with the palladium center. [1][4]This Pd-H species can then insert into the C-F bond of another substrate molecule or undergo reductive elimination with an already-bound fluorophenyl group to yield the dehalogenated arene. [1] Q2: Are C-F bonds usually this reactive? A: No, the aryl C-F bond is the strongest carbon-halogen bond and is typically very stable. Its cleavage usually requires highly reactive, electron-rich, and coordinatively unsaturated low-valent metal complexes, which are precisely the conditions generated in many modern cross-coupling reactions. [13][14]The drive to develop catalysts that can activate even "unreactive" C-Cl bonds has inadvertently led to systems that are also capable of activating the much stronger C-F bond under thermal stress.

Q3: Can I use a copper catalyst to avoid this issue? A: While copper catalysis is a valid strategy for many C-N and C-O couplings (e.g., Ullmann reaction), it is not a simple drop-in replacement and comes with its own set of challenges. Dehalogenation can still occur in copper-catalyzed reactions. [15]For C-C couplings like Suzuki, palladium remains the dominant and most versatile catalyst. Optimization of the palladium system as described above is generally the most effective first approach.

Q4: My starting material is a fluorophenyl bromo-thiazole. Should I be more concerned about the C-Br or C-F bond? A: You should be primarily concerned with the C-Br bond for your desired coupling and the C-F bond for the undesired dehalogenation. The oxidative addition of palladium will occur selectively at the weaker C-Br bond. The dehalogenation of the C-F bond is a separate, off-cycle process that occurs after the initial oxidative addition. Studies have shown that bromo and chloro derivatives of heterocycles can be superior to iodo derivatives, as they show a reduced propensity for dehalogenation side reactions. [16] Q5: Besides cross-coupling, are there other ways to synthesize these molecules that avoid this problem? A: Yes, an alternative strategy is to form the thiazole ring with the fluorophenyl group already in place. For instance, the Hantzsch thiazole synthesis, which involves condensing an α-haloketone with a thioamide, is a classic and robust method. [17]By using a 2-bromo-1-(4-fluorophenyl)ethan-1-one as a starting material, you can construct the thiazole ring without ever needing to perform a cross-coupling reaction at the fluorophenyl moiety, thus completely avoiding the risk of dehalogenation. [17][18]

References
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084–3088. [Link]
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. PubMed. [Link]
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Chemistry Portal. [Link]
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • Valverde, M., & Al-Zoubi, R. M. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 439–453. [Link]
  • Johnson Matthey. Cross-Coupling Reactions Guide.
  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410-6433. [Link]
  • Ding, T.-H., Qu, J.-P., & Kang, Y.-B. (2020). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Molecules, 25(17), 3943. [Link]
  • Valverde, M., & Al-Zoubi, R. M. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
  • Khan, I., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(15), 4991. [Link]
  • Kuroboshi, M., & Tanaka, H. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(11), 2843. [Link]
  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 135(34), 12536–12539. [Link]
  • da Silva, A. C. S., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(35), 22687-22700. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • LibreTexts. (2023).
  • Maimone, T. J., et al. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. [Link]
  • Chen, Y.-J., et al. (2011). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 16(12), 10349-10363. [Link]
  • Atashgahi, S., et al. (2022). Effect of temperature on microbial reductive dehalogenation of chlorinated ethenes: a review. FEMS Microbiology Ecology, 98(9), fiac087. [Link]

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troubleshooting poor solubility of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). As a compound featuring a 2-aminothiazole scaffold, it holds significant interest in medicinal chemistry.[1][2] However, its aromatic and heterocyclic nature can present solubility hurdles that are critical to overcome for accurate and reproducible experimental results.[3]

This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental checks to advanced solubilization strategies. Our goal is to equip you with the scientific rationale and practical protocols needed to handle this compound effectively in your research endeavors.

Compound Physicochemical Properties

A foundational understanding of the compound's properties is essential for troubleshooting solubility.

PropertyValueSource
Molecular Formula C₉H₇FN₂S[2][4]
Molecular Weight 194.23 g/mol [2][4][5]
Appearance Solid, white to light yellow crystalline powder[6]
Predicted pKa 4.18 ± 0.10[7]
Predicted XLogP3 3.1[7]
Aqueous Solubility >29.1 µg/mL (at pH 7.4)[5][7]
Melting Point 102-110°C[7]

Note: The predicted pKa suggests the amine group is weakly basic. The high XLogP3 value indicates a lipophilic nature, consistent with low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMSO at my desired concentration. What is the first thing I should check?

A1: Start with the fundamentals: the quality of your DMSO and the purity of your compound.[8]

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[8][9] This absorbed water can significantly decrease the solubility of many organic compounds.[9][10][11][12] Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened bottle or one that has been properly stored to minimize water absorption.[13]

  • Compound Purity: Impurities within your compound can act as nucleation points, hindering dissolution and promoting precipitation.[8] Ensure you are using a high-purity grade of the compound.

Q2: I observed a precipitate in my DMSO stock solution after storing it in the freezer. What happened and what should I do?

A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue.[8][10] This can be caused by the absorption of atmospheric water into the DMSO each time the vial is opened, which reduces the compound's solubility.[9][11] To resolve this, you can gently warm the solution to 37°C and use a vortex or sonication bath for several minutes to attempt to redissolve the precipitate.[8][14] Before using the stock, visually inspect it to ensure all solid material has dissolved. If it persists, your solution's effective concentration is lower than intended.

Q3: How can I prevent my compound from precipitating out of DMSO stock solutions during storage?

A3: The best practice is to aliquot your stock solution into smaller, single-use volumes.[8][15] This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk stock to atmospheric moisture, thereby maintaining the integrity of your solution. Store these aliquots at -20°C or -80°C.[15]

Q4: My compound dissolves in the DMSO stock, but precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

A4: This is a common occurrence when a compound is poorly soluble in water. The DMSO acts as a carrier solvent, but upon dilution into an aqueous medium, the compound may crash out of solution.[14]

  • Optimize Dilution: Instead of large, single-step dilutions, try a stepwise dilution process.[15] Also, try adding the DMSO stock directly to the full volume of the assay buffer while vortexing vigorously to promote rapid dispersion.[16]

  • Pre-spike the Medium: A useful technique is to first add a small amount of DMSO (to match the final concentration) to your aqueous buffer before adding the compound stock. This can help prevent localized concentration gradients that trigger precipitation.[17]

  • Final DMSO Concentration: For most cell-based assays, ensure the final concentration of DMSO is below 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.[3][15]

Systematic Troubleshooting Workflow

If basic steps fail, a more systematic approach is required. This workflow progresses from simple physical methods to more complex formulation strategies.

G cluster_0 Level 1: Initial Dissolution Protocol cluster_1 Level 2: Physical Enhancement cluster_2 Level 3: Formulation & Co-Solvent Strategies A Start: Weigh Compound B Add Anhydrous DMSO A->B C Vortex Thoroughly (2-5 min) B->C D Visually Inspect for Clarity C->D E Solution is Ready D->E Yes F Proceed to Level 2 D->F No G Apply Gentle Warming (30-40°C, 10-15 min) F->G H Apply Sonication (5-15 min in water bath) F->H I Alternate Warming & Vortexing G->I H->I J Visually Inspect for Clarity I->J K Solution is Ready J->K Yes L Proceed to Level 3 J->L No M Consider Co-Solvent Systems (e.g., DMSO/Ethanol, DMSO/PEG400) L->M N pH Modification (if applicable) Test solubility in buffered DMSO L->N O Re-evaluate Required Concentration Is a lower stock concentration feasible? L->O P Contact Technical Support M->P N->P O->P

Caption: Troubleshooting workflow for solubilizing this compound.

Detailed Experimental Protocols

Protocol 1: Standard Preparation of a 10 mM Stock Solution in DMSO

This protocol is the recommended starting point for solubilizing the compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (≥99.9%)[13]

  • Calibrated analytical balance

  • Sterile, amber glass or polypropylene vial with a secure cap[8]

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 194.23 g/mol * 0.001 L = 1.94 mg

  • Weighing: Accurately weigh 1.94 mg of this compound and transfer it into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.[6]

  • Dissolution: Securely cap the vial and vortex the solution vigorously for 2-5 minutes.[8]

  • Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter. If solids remain, proceed to Protocol 2.

  • Storage: If not for immediate use, aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[8][15]

Protocol 2: Enhanced Dissolution Using Heat and Sonication

This protocol should be used if the compound does not fully dissolve with vortexing alone.

Causality: Applying thermal energy increases the kinetic energy of the solvent and solute molecules, overcoming the intermolecular forces in the crystal lattice and favoring dissolution. Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which generate localized energy to break apart solute aggregates and enhance mixing at the particle surface.[10][11][18]

Materials:

  • Vial containing the compound in DMSO (from Protocol 1)

  • Water bath set to 30-40°C

  • Bath sonicator

Procedure:

  • Gentle Warming: Place the securely capped vial in a 37°C water bath for 10-15 minutes.[8][14][19] Caution: Do not exceed 40°C, as excessive heat may risk compound degradation.

  • Vortexing: Remove the vial from the water bath and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator for 5-15 minutes.[14] Ensure the water level in the sonicator is sufficient to cover the solution level in the vial.

  • Inspection: Visually inspect the solution. If undissolved solid remains, you can repeat the cycle of warming and sonication.

  • Final Check: If the compound is fully dissolved, the solution is ready for use or storage as described in Protocol 1. If solubility issues persist, it may indicate you are exceeding the compound's solubility limit in DMSO.

Advanced Considerations

If the above protocols are insufficient, the issue may be more complex, relating to the inherent properties of the compound or its interaction with the solvent system.

  • Amorphous vs. Crystalline Forms: The solid-state form of your compound significantly impacts solubility. Amorphous forms are generally more soluble than highly stable crystalline forms due to lower lattice energy.[9][20] If you consistently face issues, the supplied material may be in a particularly stable, less soluble polymorphic form.

  • Co-Solvent Systems: For applications where the stock solution will be heavily diluted into an aqueous medium, preparing the stock in a co-solvent system can sometimes improve the final solubility.[21][22] A mixture of DMSO with a more hydrophilic solvent like polyethylene glycol 400 (PEG400) or N-methyl-2-pyrrolidone (NMP) could be explored. However, the compatibility of any co-solvent with the downstream assay must be validated.[23]

  • pH Adjustment: Given the compound's basic amine group (predicted pKa ~4.18), its ionization state can be altered by pH.[20] While DMSO is aprotic, residual water or acidic impurities could influence the local environment. In highly specialized cases, preparing the stock in DMSO containing a small amount of a non-volatile organic acid or base could be considered, but this is an advanced technique that could complicate experimental interpretation.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
  • Nobre, M., et al. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. ResearchGate.
  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Semantic Scholar.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Various Authors. (2023). What is the solubility of DMSO in water?. Quora.
  • protocols.io. (2021). DMSO stock preparation.
  • Tice, C. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(6), 663-667.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem Compound Database.
  • Various Authors. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. ResearchGate.
  • Various Authors. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Population Therapeutics and Clinical Pharmacology, 30(17).
  • Various Authors. (2019). Interaction of DMSO and water?. ResearchGate.
  • Royal Society of Chemistry. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges.
  • Various Authors. (2018). How to make a stock solution of a substance in DMSO. Quora.
  • The University of Texas at Austin. (n.d.). Understanding DMSO/Water Interactions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Various Authors. (2013). Making a stock solution for my drug using DMSO. General Lab Techniques Forum.
  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2355-2376.
  • Various Authors. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
  • Various Authors. (2025). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?. ResearchGate.
  • Various Authors. (2014). DMSO wont dilute my pure compound. How to solve this?. ResearchGate.
  • Various Authors. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate.
  • Various Authors. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(42), 29555-29571.
  • MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative.
  • Various Authors. (2019). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 25(60), 13733-13738.
  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • Various Authors. (2022). Crystal Structure of 4-(4-Fluorophenyl)-1,3-thiazole-2-amine in dimeric form: Green synthesis, DFT, HS analysis, Anticandidal and Anticancer study. ResearchGate.

Sources

Technical Support Center: Interpreting Mass Spectrometry Data for 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a predictive framework for interpreting the mass spectral fragmentation of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine and offers solutions to common experimental challenges. As direct fragmentation data for this specific compound is not extensively published, this document synthesizes established principles from the analysis of structurally related molecules, including 2-aminothiazoles and fluorophenyl derivatives, to provide an expert-level predictive analysis.

Part 1: Predicted Fragmentation Pathways and Interpretation

Understanding the fragmentation of your analyte is crucial for structural confirmation and purity assessment. This section addresses the most common questions regarding the expected mass spectrum of this compound.

Q1: What is the expected molecular ion, and what are the primary cleavage sites in the molecule?

Answer: The molecular formula for this compound is C₉H₇FN₂S. Its monoisotopic mass is approximately 194.03 Da. In positive-ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of approximately 195.04 .

The structure contains several key bonds susceptible to fragmentation under collision-induced dissociation (CID). The most probable fragmentation events are initiated by charge localization on the nitrogen atoms, leading to cleavage at three primary sites:

  • Thiazole Ring Fragmentation: The heterocyclic thiazole ring is prone to characteristic cleavage patterns, often involving the loss of small, stable neutral molecules.

  • Inter-ring C-C Bond Cleavage: The bond connecting the fluorophenyl ring and the thiazole ring can break, separating the molecule into its two main structural components.

  • Fluorophenyl Ring Fragmentation: The aromatic ring can lose the fluorine atom or undergo other characteristic fragmentations.

The diagram below illustrates these primary fragmentation pathways originating from the protonated molecular ion.

G cluster_losses M [M+H]⁺ m/z 195.04 (C₉H₈FN₂S)⁺ F1 Fragment A m/z 139.02 (C₆H₅N₂S)⁺ M->F1 Loss of C₃H₃F (Retro-Diels-Alder type) F2 Fragment B m/z 122.04 (C₆H₅FS)⁺ M->F2 Loss of CH₂N₂ F3 Fragment C m/z 95.01 (C₆H₄F)⁺ M->F3 Cleavage of C-C bond Loss of C₃H₃N₂S F4 Fragment D m/z 110.01 (C₄H₄N₂S)⁺ M->F4 Cleavage of C-C bond Loss of C₆H₄F L1 - C₃H₃F L2 - C₃H₂N₂ L3 - C₃H₃N₂S L4 - C₃H₄F capt Predicted fragmentation pathways for protonated this compound.

Caption: Predicted fragmentation of [M+H]⁺.

Q2: What are the key fragment ions I should expect to see in the MS/MS spectrum?

Answer: Based on the fragmentation pathways of similar aminothiazole and fluorophenyl compounds, you can anticipate several characteristic fragment ions.[1][2] The table below summarizes the most probable fragments, their theoretical m/z values, and the corresponding neutral losses from the [M+H]⁺ precursor.

Fragment IonProposed FormulaApproximate m/zNeutral Loss from [M+H]⁺Fragmentation Pathway Description
[M+H]⁺ (C₉H₈FN₂S)⁺ 195.04 -Precursor (Parent) Ion
Fragment A(C₆H₅N₂S)⁺139.02C₃H₃FCleavage within the thiazole ring, losing a fluorinated fragment.
Fragment B(C₆H₅FS)⁺122.04CH₂N₂Loss of a diazirine-like neutral from the aminothiazole moiety.
Fragment C(C₆H₄F)⁺95.01C₃H₃N₂SCleavage of the bond between the two rings, with charge retained by the fluorophenyl group.
Fragment D(C₄H₄N₂S)⁺110.01C₅H₄FCleavage of the bond between the rings, with charge retained by the aminothiazole group.

Note: The observed m/z values may vary slightly depending on instrument calibration and resolution. High-resolution mass spectrometry is recommended for unambiguous formula determination.[3]

Part 2: Experimental Workflow and Troubleshooting

A robust experimental protocol is the foundation of reliable data. This section provides a validated workflow for LC-MS analysis and a guide to troubleshoot common issues.

Q3: What is a reliable starting protocol for LC-MS analysis of this compound?

Answer: This protocol provides a self-validating starting point for method development. Always begin with a system suitability check and run a solvent blank to ensure a clean baseline.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).

    • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of 1-10 µg/mL.

    • Use amber vials to protect the analyte from potential light degradation.[4]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water (MS-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MS-grade).

    • Gradient:

      • 0-1 min: 5% B

      • 1-7 min: 5% to 95% B

      • 7-8 min: 95% B

      • 8-8.1 min: 95% to 5% B

      • 8.1-10 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. It is advisable to also test negative mode, as some molecules can yield cleaner spectra or different fragmentation patterns.[4][5]

    • Scan Range: m/z 50-500.

    • Source Parameters (Instrument Dependent - Tune for Max Signal):

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

    • MS/MS (Data-Dependent Acquisition):

      • Select the [M+H]⁺ ion at m/z 195.04 as the precursor for fragmentation.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Stock Prepare Stock (1 mg/mL in MeOH) Dilute Dilute to 1-10 µg/mL (in Mobile Phase A) Stock->Dilute Inject Inject 2-5 µL Dilute->Inject Column C18 Column Separation (Gradient Elution) Inject->Column ESI ESI+ Ionization Column->ESI MS1 Full Scan MS (Detect [M+H]⁺) ESI->MS1 MS2 Data-Dependent MS/MS (Fragment [M+H]⁺) MS1->MS2 Data Data MS2->Data Data Analysis capt A standard experimental workflow for LC-MS/MS analysis.

Caption: A standard experimental workflow for LC-MS/MS analysis.

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your analysis.

Q4: I don't see the expected molecular ion at m/z 195.04. What should I check?

Answer: The absence of the molecular ion is a common issue that can stem from several factors.[3]

  • Cause 1: In-Source Fragmentation. The molecule may be fragmenting within the ion source before it reaches the mass analyzer due to overly harsh source conditions.[5]

    • Solution: Systematically reduce the cone voltage (or fragmentor voltage) and source temperature. A gentler ionization process often preserves the molecular ion.

  • Cause 2: Poor Ionization Efficiency. The compound may not ionize well under the current conditions.

    • Solution: First, confirm the pH of your mobile phase. The presence of an acid like formic acid is crucial for promoting protonation in positive mode. Second, try an alternative ionization method if available, such as Atmospheric Pressure Chemical Ionization (APCI).[3]

  • Cause 3: Analyte Concentration. The sample may be too dilute to detect or so concentrated that it causes ion suppression.[3]

    • Solution: Analyze a dilution series of your sample (e.g., 0.1 µg/mL, 1 µg/mL, 10 µg/mL) to find the optimal concentration.

Q5: My signal-to-noise (S/N) ratio is poor, and the baseline is noisy. How can I improve my data quality?

Answer: A high S/N ratio is essential for confident peak identification. Poor S/N is often due to either a weak signal or a high background.

  • Cause 1: Matrix Effects. Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[4]

    • Solution: Improve your sample cleanup. If working with complex matrices (e.g., plasma, tissue extracts), use a solid-phase extraction (SPE) protocol. Ensure your chromatographic method provides good separation between your analyte and any interfering peaks.

  • Cause 2: Contaminated Solvents or System. Impurities in the mobile phase or a contaminated flow path can create a high chemical background.

    • Solution: Always use high-purity, MS-grade solvents and additives.[4] Perform a system flush and run solvent blanks to identify the source of contamination. Check for leaks in the system, which can introduce air and elevate the background.

  • Cause 3: Suboptimal MS Tuning. The instrument may not be properly tuned or calibrated for the mass range of interest.

    • Solution: Perform a fresh tune and calibration of the mass spectrometer according to the manufacturer's guidelines. This ensures optimal performance, mass accuracy, and resolution.[3]

Q6: I see several prominent peaks that I cannot explain based on the predicted fragmentation. What might they be?

Answer: Unexpected peaks are common and usually fall into one of several categories.

  • Cause 1: Adduct Formation. In ESI, ions other than protons can attach to your molecule.

    • Solution: Look for peaks corresponding to [M+Na]⁺ (m/z ~217.02) and [M+K]⁺ (m/z ~232.99) . Sodium and potassium are common contaminants. You may also see solvent adducts like [M+ACN+H]⁺ (m/z ~236.07) . Reducing the concentration of salts in your sample and mobile phase can minimize adduct formation.

  • Cause 2: In-Source Reactions or Dimers. Some molecules can form dimers or other aggregates in the ion source.

    • Solution: Look for a peak at [2M+H]⁺ (m/z ~389.07) . This is more likely at higher analyte concentrations. Diluting the sample should reduce the intensity of this peak relative to the [M+H]⁺ ion.

  • Cause 3: Isotopic Peaks. The M+1 and M+2 peaks are expected due to the natural abundance of isotopes like ¹³C and ³⁴S.

    • Solution: For your compound, the [M+1+H]⁺ peak (m/z ~196.04) should be approximately 10% of the [M+H]⁺ intensity due to the nine carbon atoms. The [M+2+H]⁺ peak (m/z ~197.04) , primarily from the ³⁴S isotope, should be about 4.5% of the [M+H]⁺ intensity. These are expected and help confirm your elemental composition.

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Detection of Small Molecules in Mass Spectrometry.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • ResearchGate. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • Holčapek, M., et al. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated....

Sources

Technical Support Center: Overcoming Reproducibility Challenges in 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common reproducibility issues encountered in the synthesis of 2-aminothiazoles. This guide is designed for researchers, scientists, and drug development professionals who rely on the robust and predictable synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve consistent results.

The 2-aminothiazole core is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, its synthesis, most commonly achieved through the Hantzsch thiazole synthesis, can be fraught with challenges leading to inconsistent yields, product purity issues, and overall poor reproducibility.[3][4] This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis, and what are its fundamental components?

A1: The Hantzsch thiazole synthesis is a classic and widely utilized method for constructing the thiazole ring.[2][5][6] It involves the condensation reaction between an α-haloketone and a compound containing a thiourea or thioamide functional group.[3][7][8] The reaction typically proceeds via an initial SN2 reaction, followed by intramolecular cyclization and dehydration to yield the aromatic 2-aminothiazole ring.[7][9]

Q2: I'm experiencing consistently low or no product yield. What are the most likely causes?

A2: Low yields are a frequent issue and can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly hinder the reaction.[3][10]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions or inhibit the desired transformation.[4][11]

  • Incorrect Stoichiometry: Inaccurate molar ratios of reactants can result in an incomplete reaction.[3][10]

  • Inadequate Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and incomplete conversion.

Q3: My final product is impure, with significant side products. How can I minimize their formation?

A3: The formation of impurities is a common challenge. Key strategies to improve purity include:

  • Strict Temperature Control: Elevated temperatures can promote side reactions, such as self-condensation of the α-haloketone.[3][10]

  • Reaction Monitoring: Closely monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can prevent the formation of byproducts due to prolonged reaction times.[3][10]

  • Control of pH: The pH of the reaction can influence the formation of regioisomers, especially when using unsymmetrical α-haloketones.[3]

  • Purity of Starting Materials: Using highly pure reactants is crucial to prevent side reactions catalyzed by impurities.[10]

Q4: Are there more environmentally friendly ("greener") alternatives to the traditional Hantzsch synthesis?

A4: Yes, significant efforts have been made to develop more sustainable methods for 2-aminothiazole synthesis. These include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, often with lower energy consumption.[3][12]

  • One-Pot Syntheses: These procedures, where sequential reactions are carried out in the same vessel, avoid the isolation of intermediates, saving time and reducing solvent waste.[1][12]

  • Use of Greener Solvents and Catalysts: The use of water as a solvent or employing reusable, solid-supported catalysts are prominent green chemistry approaches.[11]

  • Solvent-Free Reactions: In some cases, the reaction can be performed by grinding the reactants together, completely eliminating the need for a solvent.[11]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of common problems, along with actionable troubleshooting steps.

Issue 1: Low Product Yield
Possible Cause Underlying Rationale (Causality) Troubleshooting Steps
Incomplete Reaction The reaction has not been allowed to proceed for a sufficient duration or at an adequate temperature for the reactants to be fully consumed.[10]- Monitor the reaction progress by TLC or HPLC to ensure the disappearance of starting materials.[10]- Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation.[10]- Extend the reaction time, checking for completion at regular intervals.[10]
Suboptimal Stoichiometry An incorrect molar ratio of reactants can leave one reactant in excess while the other is completely consumed, thus limiting the theoretical yield.[10]- Carefully recalculate the molar equivalents of all reactants.- Consider using a slight excess of the more volatile or easily removable reactant (e.g., thiourea) to drive the reaction to completion.
Poor Starting Material Quality Impurities in the α-haloketone or thiourea can participate in competing side reactions, consuming the reactants and lowering the yield of the desired product.[4][10] The α-haloketone, in particular, can be unstable.- Ensure the purity of starting materials through techniques like recrystallization or column chromatography.- Use freshly prepared or properly stored α-haloketones.
Inappropriate Solvent The solvent polarity and its ability to dissolve the reactants and intermediates play a critical role in the reaction kinetics.[3]- Screen a variety of solvents with different polarities (e.g., ethanol, methanol, DMF, or even water).[3][11]
Issue 2: Product Purity Issues
Possible Cause Underlying Rationale (Causality) Troubleshooting Steps
Formation of Regioisomers With unsymmetrical α-haloketones, the thiourea can attack at two different positions, leading to a mixture of isomeric products. The reaction pathway can be influenced by the pH.[3]- Adjust the pH of the reaction mixture. Acidic conditions can sometimes favor the formation of a specific isomer.[3]
Presence of Colored Impurities These can arise from the decomposition of starting materials or the product itself, especially under harsh reaction conditions (e.g., high heat, prolonged reaction times).[10]- If the color appears during the reaction, consider adding a small amount of activated charcoal to the cooled reaction mixture before filtration. Use sparingly as it can adsorb the product.[10]- Protect the reaction from light if any components are known to be light-sensitive.[10]
Unreacted Starting Materials Incomplete conversion or inefficient purification can lead to the presence of starting materials in the final product.- Optimize reaction conditions for full conversion (see "Low Product Yield" section).- Improve the purification method (e.g., recrystallization from a different solvent system, column chromatography).

Visualizing the Workflow: Troubleshooting and Synthesis

Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in 2-aminothiazole synthesis.

G start Low Yield Observed check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_sm->start If issues found, rectify & rerun check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions If SMs are pure & stoich. correct monitor_reaction Implement Reaction Monitoring (TLC/HPLC) check_conditions->monitor_reaction optimize_temp Optimize Temperature monitor_reaction->optimize_temp If incomplete conversion reassess Re-evaluate Synthesis Strategy monitor_reaction->reassess If side products dominate optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Screen Solvents optimize_time->optimize_solvent success Improved Yield optimize_solvent->success reassess->start cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine α-haloketone and thiourea in solvent heat Heat reaction mixture (conventional or microwave) reactants->heat monitor Monitor progress (TLC/HPLC) heat->monitor cool Cool to room temperature monitor->cool Reaction complete neutralize Neutralize with base (e.g., NaHCO₃ solution) cool->neutralize precipitate Precipitate product neutralize->precipitate filter Filter and wash solid precipitate->filter dry Dry the crude product filter->dry purify Recrystallize or perform column chromatography dry->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for 2-aminothiazole synthesis.

Experimental Protocols

Representative Protocol for 2-Amino-4-phenylthiazole Synthesis

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq). [7]2. Add methanol as the solvent (concentration typically 0.5-1.0 M).

  • Heat the mixture to reflux with stirring for 30-60 minutes. [7][9]Monitor the reaction by TLC until the 2-bromoacetophenone spot is consumed.

  • After completion, cool the reaction mixture to room temperature. [7]5. Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This will neutralize the hydrobromide salt and precipitate the free base of the 2-aminothiazole. [7][9]6. Collect the precipitate by vacuum filtration, washing the solid with cold deionized water. [7]7. Dry the solid product. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

One-Pot Synthesis Protocol using Trichloroisocyanuric Acid (TCCA)

This method avoids the handling of lachrymatory α-haloketones by generating them in situ.

Materials:

  • Acetophenone derivative (1.5 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Thiourea (1.0 mmol)

  • Ethanol (3.0 mL)

  • 10% Sodium bicarbonate solution

  • Catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4, 0.01 g, optional but recommended) [13] Procedure:

  • To a solution of the acetophenone derivative in ethanol, add TCCA and the catalyst. [12][13]2. Stir the mixture at 80°C for approximately 25 minutes. Monitor by TLC to confirm the formation of the α-haloketone intermediate. [12][13]3. Add thiourea to the reaction mixture and continue stirring at 80°C until the reaction is complete (as monitored by TLC). [12][13]4. If using a magnetic catalyst, separate it using an external magnet. [12]5. Add a 10% sodium bicarbonate solution to neutralize the mixture, which will cause the 2-aminothiazole product to precipitate. [12][13]6. Filter the precipitate, wash with water and ethanol, and dry to obtain the pure product. [12]

References

  • BenchChem. (2025). Technical Support Center: Scaling Up 2-Amino-5-methylthiazole Production.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Aminothiazoles.
  • BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
  • Der Pharma Chemica. (n.d.).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ACS Publications. (n.d.). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture.
  • BenchChem. (n.d.).
  • PubMed Central. (2021).
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9361.
  • ResearchGate. (n.d.).
  • Chemical Science. (2014).
  • PMC. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
  • Taylor & Francis Online. (2016). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process.
  • ChemicalBook. (2020).
  • Beilstein Journals. (2020).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). α-Halo ketone.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • BenchChem. (2025).
  • BenchChem. (n.d.). common pitfalls in the Hantzsch synthesis of thiazoles.
  • Google Patents. (n.d.).
  • YouTube. (2020).
  • ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles | Request PDF.
  • PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Journal of Pharmaceutical Research International. (n.d.).
  • YouTube. (2019). synthesis of thiazoles.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
  • MDPI. (n.d.).
  • Lab on a Chip. (n.d.).
  • ResearchGate. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone.
  • ResearchGate. (n.d.). 2-aminothiazoles: exciting progress and lessons for the field.
  • NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Purkh. (2018). To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • MDPI. (2021).
  • NIH. (2021).
  • EXCLI Journal. (2025).
  • NIH. (2014).
  • ResearchGate. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.
  • CureFFI.org. (2013). 2-aminothiazoles: exciting progress and lessons for the field.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these valuable heterocyclic compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, but its successful functionalization via Suzuki coupling is often challenging due to the unique electronic and coordinating properties of the substrate.[1][2]

This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles and achieve high-yield, reproducible results.

Section 1: Understanding the Challenges

Q1: Why are Suzuki coupling reactions with 2-aminothiazole derivatives often problematic?

A1: The difficulties arise from a combination of factors inherent to the 2-aminothiazole core:

  • Catalyst Inhibition: The endocyclic nitrogen and the exocyclic amino group can act as ligands, coordinating to the palladium center and potentially inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocyles.

  • Substrate Reactivity: The electron-rich nature of the 2-aminothiazole ring can make oxidative addition, a key step in the catalytic cycle, more challenging, especially when using less reactive aryl chlorides.

  • Steric Hindrance: Substituents on the thiazole ring, particularly those adjacent to the coupling site, can sterically hinder the approach of the palladium catalyst and the boronic acid coupling partner.[1][3]

  • Side Reactions: The presence of the amino group and the thiazole's sulfur atom can lead to undesired side reactions, including catalyst poisoning and protodeboronation of the boronic acid.[4]

Section 2: Troubleshooting Common Issues

Q2: I am observing low to no conversion of my 2-aminothiazole starting material. What are the first parameters I should investigate?

A2: When facing low or no product formation, a systematic evaluation of your reaction components is crucial. The catalyst system, including the palladium source and the ligand, is the most critical factor.[5][6]

Initial Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ often prove ineffective for these challenging substrates.[5] Bulky, electron-rich phosphine ligands are generally required to promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[7][8] This facilitates oxidative addition and subsequent steps in the catalytic cycle.[7]

  • Base Selection: The choice of base is critical for activating the boronic acid to facilitate transmetalation.[9][10] A weak base may be insufficient, while an overly strong base could lead to decomposition.

  • Solvent and Temperature: The solvent system influences the solubility of reagents and the stability of the catalytic species. Temperature plays a key role in overcoming activation barriers but excessive heat can degrade starting materials or the catalyst.[11]

Workflow for Initial Optimization:

Start Low/No Conversion Catalyst Evaluate Catalyst System (Pd Source + Ligand) Start->Catalyst Step 1 Base Optimize Base Catalyst->Base Step 2 Solvent Screen Solvents Base->Solvent Step 3 Temp Adjust Temperature Solvent->Temp Step 4 Success Improved Yield Temp->Success

Caption: Initial troubleshooting workflow for low conversion.

Q3: My reaction has stalled, and I see a significant amount of starting material remaining. Which specific catalyst systems are recommended for 2-aminothiazole derivatives?

A3: For heteroaryl halides, particularly chlorides, catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands are often the key to success.[7][12] These ligands stabilize the palladium center and promote the challenging oxidative addition step.

Catalyst System ComponentRecommended OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precursors to the active Pd(0) catalyst.[4]
Ligands XPhos, SPhos, RuPhos, DavePhosThese bulky, electron-rich ligands enhance catalyst activity and stability, which is crucial for coupling with heteroaryl halides.[4][7]
Pre-catalysts XPhos Pd G3, SPhos Pd G2These are air- and moisture-stable complexes that provide a reliable and reproducible source of the active Pd(0) catalyst, often leading to more consistent results.[6][12]

Experimental Protocol for Catalyst Screening:

  • Setup: In an array of oven-dried vials, add the 2-aminothiazole halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%) to each vial. If using a pre-catalyst, add it directly (2 mol%).

  • Solvent and Reaction: Add degassed solvent and stir the reactions at a set temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the most effective catalyst system.

Q4: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A4: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a common side reaction, often promoted by excess water or a highly basic medium.[4]

Strategies to Minimize Protodeboronation:

  • Choice of Base: While a base is necessary, its strength and concentration can be optimized. Consider using a milder base or reducing the equivalents of a strong base. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings as it is effective without being overly harsh.[5][6]

  • Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excessive water can accelerate protodeboronation.[13][14] Using anhydrous solvents and ensuring all reagents are dry can help. However, some systems with K₃PO₄ may require a small amount of water to be effective.[4]

  • Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[4] These are generally more robust to the reaction conditions.

  • Reaction Temperature and Time: Lowering the reaction temperature or reducing the overall reaction time, once sufficient conversion is achieved, can also limit the extent of this side reaction.

Q5: The reaction mixture turns black immediately upon heating, and I get a poor yield. What is happening?

A5: A color change to black often indicates the formation of the active Pd(0) species, which is necessary for the reaction.[4] However, a rapid change accompanied by the formation of a precipitate and a low yield suggests catalyst decomposition into palladium black, which is catalytically inactive.[4]

Troubleshooting Catalyst Decomposition:

  • Ligand-to-Palladium Ratio: Ensure an adequate amount of ligand is present to stabilize the Pd(0) species. A ligand:Pd ratio of 2:1 to 4:1 is a good starting point.

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

  • Inert Atmosphere: Oxygen can degrade the catalyst.[4] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.[4]

  • Pre-catalyst Use: Using a well-defined pre-catalyst can often lead to a more controlled and gradual formation of the active species, minimizing decomposition.[12]

Section 3: Experimental Protocols & Data

General Procedure for Suzuki Coupling of a 2-Amino-5-bromothiazole Derivative

This protocol is a starting point and should be optimized for each specific substrate combination.[1]

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-5-bromothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 5:1, 5 mL) via syringe.

  • Reaction: Stir the mixture at 80-110 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Recommended Starting Conditions

The following table provides a summary of recommended starting conditions for optimizing the Suzuki coupling of 2-aminothiazole derivatives.

ParameterRecommended ConditionNotes
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.[1][4]
Ligand XPhos, SPhosBulky, electron-rich phosphines are generally superior.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃The choice is substrate-dependent; K₃PO₄ is a robust starting point.[1][5][6]
Solvent 1,4-Dioxane, Toluene, THF/H₂OSolvent mixtures, particularly with water, can be beneficial.[1][13][15]
Temperature 80-120 °COptimization is key to balance reaction rate and stability.[1]
Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The coordination of the 2-aminothiazole can potentially interfere at multiple stages.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd R-Pd(II)-R' L_n Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (2-Aminothiazole) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Section 4: Frequently Asked Questions (FAQs)

Q6: Can I use microwave irradiation to accelerate the reaction? A6: Yes, microwave heating can often significantly reduce reaction times and improve yields, particularly for difficult couplings. However, direct translation of thermal conditions is not always possible. It is advisable to re-optimize temperature and reaction time when moving to a microwave protocol.

Q7: My product appears to be contaminated with a homo-coupled boronic acid byproduct. What causes this? A7: Homo-coupling of the boronic acid is often a result of oxygen in the reaction mixture.[6] Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction are the most effective ways to prevent this.

Q8: Are there alternatives to boronic acids for these couplings? A8: Yes, organotrifluoroborates and MIDA boronates are alternative boron reagents that can offer enhanced stability and, in some cases, improved reactivity. They are particularly useful if you are experiencing issues with boronic acid decomposition.[13]

Q9: The purity of my 2-aminothiazole starting material is questionable. Could this be the issue? A9: Absolutely. Impurities in the starting material can act as catalyst poisons. It is essential to use highly pure starting materials. If in doubt, purify the starting halide before attempting the coupling reaction.

Q10: How critical is the water content in the solvent? A10: The role of water is complex and system-dependent. It can be beneficial by aiding in the dissolution of the inorganic base and facilitating the transmetalation step.[4][13][14] However, too much water can lead to protodeboronation.[4] If using a solvent mixture like dioxane/water, screening different ratios (e.g., 10:1, 5:1, 2:1) is a worthwhile optimization step.

References
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC - PubMed Central.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. Benchchem.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. Benchchem.
  • Optimization of 2-aminothiazole deriv
  • Suzuki Coupling. Organic Chemistry Portal.

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Technical Support Center: Navigating the Purification of Polar 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenges associated with the purification of polar 2-aminothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. The inherent polarity and basicity of the 2-aminothiazole scaffold often lead to frustrating purification outcomes. This resource aims to equip you with the knowledge to diagnose and resolve these common issues, ensuring the integrity and purity of your target compounds.

Diagram: Purification Strategy Decision Tree

Below is a decision tree to guide you through selecting an appropriate purification strategy for your polar 2-aminothiazole compound.

Purification_Strategy Start Crude Polar 2-Aminothiazole TLC_Analysis TLC Analysis (Normal & Reversed Phase) Start->TLC_Analysis Solubility_Test Solubility Test Start->Solubility_Test Ionizable Is the compound ionizable? Start->Ionizable High_Polarity_Chiral High Polarity or Chiral? Start->High_Polarity_Chiral Streaking Streaking on TLC? TLC_Analysis->Streaking Poor_Retention_RP Poor Retention on RP-TLC? TLC_Analysis->Poor_Retention_RP Good_Solubility_Diff Good Solubility Difference? Solubility_Test->Good_Solubility_Diff NP_Chrom Normal Phase Chromatography Add_Modifier Add Basic Modifier (e.g., TEA, NH3) NP_Chrom->Add_Modifier Optimize Use_Alumina Use Alumina (Basic or Neutral) NP_Chrom->Use_Alumina Alternative RP_Chrom Reversed-Phase Chromatography HILIC Consider HILIC RP_Chrom->HILIC Optimize Polar_Embedded_Column Use Polar-Embedded/ End-capped RP Column RP_Chrom->Polar_Embedded_Column Alternative IEX_Chrom Ion-Exchange Chromatography SFC_Chrom Supercritical Fluid Chromatography (SFC) Crystallization Crystallization/ Precipitation Streaking->NP_Chrom Yes Poor_Retention_RP->RP_Chrom Yes Ionizable->IEX_Chrom Yes High_Polarity_Chiral->SFC_Chrom Yes Good_Solubility_Diff->Crystallization Yes

Caption: A decision tree for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar 2-aminothiazole compounds in a question-and-answer format.

Normal Phase Chromatography (NPC) on Silica Gel

Q1: My 2-aminothiazole compound is streaking severely on the silica gel TLC plate and column. What causes this and how can I fix it?

A1: Streaking is a common and frustrating issue when purifying basic compounds like 2-aminothiazoles on standard silica gel.[1]

  • Causality: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the 2-aminothiazole ring can interact strongly with these acidic sites via acid-base interactions. This strong, and sometimes irreversible, binding leads to poor elution and significant band broadening, which manifests as streaking.[1]

  • Troubleshooting & Solutions:

    • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[1]

      • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. This is a very common and effective strategy.

      • Ammonia: A solution of ammonia in methanol (e.g., 7N NH3 in MeOH) can be used as a polar component of your eluent system.

    • Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Basic or neutral alumina will have fewer acidic sites, leading to reduced interaction and better peak shapes.

      • Amino-propyl functionalized silica: This is a more specialized and expensive option but can be very effective for purifying basic compounds.

Q2: My compound won't elute from the silica gel column, even with a very polar mobile phase.

A2: This indicates a very strong, potentially irreversible, interaction between your compound and the stationary phase.

  • Causality: The high polarity and basicity of your 2-aminothiazole derivative may lead to extremely strong adsorption to the silica gel, to the point where it cannot be overcome by the polarity of the mobile phase. In some cases, the acidic nature of the silica gel can cause decomposition of sensitive compounds.[1]

  • Troubleshooting & Solutions:

    • Test for Decomposition: Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears or the original spot diminishes, your compound is likely decomposing on the silica.

    • Switch to a Less Acidic Stationary Phase: As mentioned above, neutral or basic alumina is a good first alternative.

    • Consider Reversed-Phase Chromatography: This technique, which uses a non-polar stationary phase, is often much better suited for highly polar and basic compounds.[1]

Reversed-Phase Chromatography (RPC)

Q3: My polar 2-aminothiazole elutes in the void volume of my C18 column. How can I increase its retention?

A3: This is a classic problem for highly polar compounds in reversed-phase chromatography. The compound has minimal hydrophobic interaction with the non-polar C18 stationary phase and is swept through the column with the polar mobile phase.[2]

  • Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity.[3] Highly polar molecules, like many 2-aminothiazole derivatives, have a greater affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) than the non-polar stationary phase.[4]

  • Troubleshooting & Solutions:

    • Switch to a More Polar Stationary Phase:

      • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the end of it. This allows for better interaction with polar analytes and prevents "phase collapse" in highly aqueous mobile phases, thereby improving retention.[2][5]

      • Phenyl Phases: These columns can provide alternative selectivity through π-π interactions with the aromatic thiazole ring.[2]

    • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[2][5] It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of water. The separation is based on the partitioning of the analyte between the organic mobile phase and a water-enriched layer on the surface of the stationary phase.

    • Use Ion-Pairing Reagents: For ionizable 2-aminothiazoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a more hydrophobic complex with your compound, increasing its retention on a C18 column.

Alternative Purification Strategies

Q4: My compound is an ionizable salt. Is there a better technique than standard chromatography?

A4: Yes, for ionizable compounds, Ion-Exchange Chromatography (IEX) is a powerful purification technique.

  • Mechanism: IEX separates molecules based on their net charge.[6][7] The stationary phase contains charged functional groups that interact with oppositely charged analytes.[8]

    • Cation-Exchange: Uses a negatively charged stationary phase to retain positively charged compounds (cations). Since 2-aminothiazoles are basic, they will be protonated and positively charged at a pH below their pKa, making them suitable for cation-exchange chromatography.[6]

    • Anion-Exchange: Uses a positively charged stationary phase to retain negatively charged compounds (anions).

  • Experimental Protocol (Cation-Exchange):

    • Column Equilibration: Equilibrate the cation-exchange column with a low ionic strength buffer at a pH where your compound is positively charged.

    • Sample Loading: Dissolve your crude sample in the equilibration buffer and load it onto the column. Your positively charged 2-aminothiazole will bind to the negatively charged stationary phase, while neutral and negatively charged impurities will pass through.

    • Washing: Wash the column with the equilibration buffer to remove any remaining unbound impurities.

    • Elution: Elute your bound compound by increasing the ionic strength of the mobile phase (e.g., with a salt gradient of NaCl) or by changing the pH to neutralize the charge on your compound.[6]

Q5: I am working with a highly polar, thermally labile, and potentially chiral 2-aminothiazole. What advanced purification technique should I consider?

A5: For such challenging compounds, Supercritical Fluid Chromatography (SFC) is an excellent option.

  • Mechanism: SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[9] It is particularly well-suited for the purification of polar and chiral compounds.[10][11] The low viscosity and high diffusivity of the supercritical CO2 mobile phase lead to fast and efficient separations.[10]

  • Advantages for Polar 2-Aminothiazoles:

    • Polarity Range: By adding co-solvents (modifiers) like methanol, the polarity of the mobile phase can be tuned to elute a wide range of polar compounds.[12]

    • Chiral Separations: SFC is a leading technique for chiral separations.[9]

    • Gentle Conditions: The low operating temperatures and rapid solvent removal (the CO2 evaporates) are ideal for thermally labile compounds.[11]

    • Additives: Similar to normal-phase HPLC, basic additives can be used to improve the peak shape of basic compounds.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 2-aminothiazole synthesis? A1: Impurities often arise from starting materials or side reactions. Common impurities include unreacted thiourea or α-haloketones, as well as byproducts from over-alkylation or decomposition.[14][15]

Q2: How can I remove residual, highly polar solvents like DMF or DMSO? A2: These solvents can be challenging to remove.

  • Aqueous Washes: Perform multiple extractions with water or brine.[1]

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, lyophilization is an effective way to remove water and other volatile impurities.[1]

  • Azeotropic Distillation: For DMF, azeotropic distillation with a non-polar solvent like heptane or toluene can be effective.[1]

Q3: My purified 2-aminothiazole derivative has poor aqueous solubility. How can I address this for biological assays? A3: Poor aqueous solubility is a common issue with many heterocyclic compounds.[16]

  • Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO can help, but be mindful of its potential effects in biological assays.[16]

  • pH Adjustment: If your compound is ionizable, adjusting the pH of the buffer can significantly increase its solubility.[16]

  • Formulation with Excipients: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of your compound.[16]

Q4: Can I use recrystallization for polar 2-aminothiazoles? A4: Yes, recrystallization can be a very effective and scalable purification method, provided you can find a suitable solvent system where your compound has high solubility at high temperatures and low solubility at low temperatures, and where the impurities have different solubility profiles.[17] In some cases, derivatization, such as forming a bisulfite adduct with sulfur dioxide, can create a less soluble intermediate that can be precipitated and then reverted to the pure 2-aminothiazole.[18]

Data Summary Table

Purification TechniqueBest Suited ForKey AdvantagesCommon Challenges & Solutions
Normal Phase Chromatography Moderately polar, basic compoundsCost-effective, well-establishedChallenge: Streaking. Solution: Add basic modifiers (TEA, NH3) or use alumina.[1]
Reversed-Phase Chromatography Polar to moderately non-polar compoundsHigh resolution, wide applicabilityChallenge: Poor retention of highly polar compounds. Solution: Use polar-embedded columns or HILIC.[2][5]
Ion-Exchange Chromatography Ionizable compounds (salts)High selectivity based on chargeChallenge: Requires careful pH and buffer control. Solution: Optimize buffer conditions.[19]
Supercritical Fluid Chromatography Highly polar, chiral, and thermally labile compoundsFast, efficient, gentle, greenChallenge: Requires specialized equipment. Solution: Access to SFC instrumentation.[9][11]
Crystallization/Precipitation Solid compounds with suitable solubility profilesScalable, cost-effectiveChallenge: Finding a suitable solvent, oiling out. Solution: Solvent screening, slow cooling.[1]

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
  • Microbe Notes. (2024, May 21). Ion Exchange Chromatography: Principle, Parts, Steps, Uses.
  • Wikipedia. (n.d.). Ion chromatography.
  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?.
  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 2-Aminothiazole Derivatives.
  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
  • Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
  • LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Tosoh Bioscience. (n.d.). Reversed Phase Chromatography.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Bio-Rad. (n.d.). Reversed Phase Chromatography.
  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis.
  • BenchChem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.).
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.
  • ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives.
  • BenchChem. (n.d.). Addressing challenges in the purification of polar thiourea derivatives.
  • ACS Publications. (2025, December 22). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives.
  • MDPI. (2025). Molecules, Volume 30, Issue 7 (April-1 2025) – 252 articles.

Sources

Technical Support Center: Stability of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction 4-(3-Fluorophenyl)-1,3-thiazol-2-amine is a member of the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry that forms the core of numerous compounds with a wide spectrum of biological activities.[1][2] Researchers and drug development professionals frequently utilize this and similar compounds as building blocks or lead compounds in their experiments. However, the stability of such heterocyclic compounds in solution can be a critical variable, influencing experimental reproducibility, bioassay results, and overall data integrity.

This technical support guide provides an in-depth analysis of the potential stability issues associated with this compound in solution. It is designed to equip researchers with the foundational knowledge, practical protocols, and troubleshooting frameworks necessary to ensure the reliability of their experimental outcomes. We will explore the primary degradation pathways and offer field-proven strategies to mitigate them.

Core Stability Profile: Key Vulnerabilities

The chemical structure of this compound, featuring an electron-rich aromatic thiazole ring, an exocyclic amine, and a fluorophenyl substituent, dictates its susceptibility to several environmental factors. Understanding these vulnerabilities is the first step toward robust experimental design.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light. For thiazole-containing compounds with aryl rings, a primary degradation route upon exposure to visible or UV light is photo-oxygenation.[3] This process is believed to occur via a [4+2] Diels-Alder type cycloaddition with singlet oxygen, forming an unstable endoperoxide intermediate that subsequently rearranges or cleaves the thiazole ring.[3] It is therefore critical to protect solutions from light during storage and, where possible, during experimental manipulation.

  • Hydrolysis: The thiazole ring can be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.[4][5] The stability of the compound can be significantly influenced by the pH of the solution. While some 2-aminothiazole derivatives have been specifically designed for enhanced stability at low pH, it is generally advisable to maintain solutions at a neutral or mildly acidic pH and to avoid prolonged exposure to highly basic environments.[6]

  • Oxidation: The 2-aminothiazole moiety can be susceptible to oxidation.[7] This can be initiated by atmospheric oxygen dissolved in the solvent, reactive oxygen species generated within a biological assay, or trace peroxide impurities in solvents like THF or dioxane. The presence of transition metal ions can also catalyze oxidative degradation.[8]

  • Thermal Stress: Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[4] While the solid form of the compound may be stable at room temperature, solutions, especially in reactive media, can degrade significantly faster when heated. Long-term storage of solutions should always be at low temperatures.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with this compound and its analogs.

Q1: What is the best solvent for preparing a stock solution for long-term storage? A1: For long-term storage, the recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). DMSO is an excellent solubilizing agent for many organic molecules and is amenable to storage at low temperatures (-20°C or -80°C). Using an anhydrous grade is crucial to minimize the risk of hydrolysis over time. For immediate use in aqueous buffers, a concentrated DMSO stock can be serially diluted, but aqueous working solutions should be prepared fresh daily.[4]

Q2: How should I store my stock solutions to maximize their shelf-life? A2: To prevent degradation, stock solutions should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C or, preferably, -80°C.[4] Aliquoting is critical as it prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Vials should be wrapped in aluminum foil or stored in amber tubes to protect them from light.

Q3: My solution has developed a yellow or brownish tint over time. Is it still usable? A3: A change in color is a strong indicator of chemical degradation. This is often due to oxidation or photodegradation, which can generate colored impurities. We strongly advise against using a discolored solution, as the presence of degradants can lead to unpredictable and erroneous results. The solution should be discarded, and a fresh stock should be prepared from the solid compound, taking all necessary precautions.

Q4: Can I use this compound in a cell culture medium with a pH of 7.4? A4: Yes, but with caution. While a pH of 7.4 is generally acceptable for short-term experiments, the stability of the compound in a complex, aqueous, and oxygen-rich environment like a cell culture medium over extended periods (e.g., 24-72 hours) should not be assumed. We recommend performing a preliminary stability test by incubating the compound in the medium for the maximum duration of your experiment and analyzing it via HPLC to check for degradation. For long-term incubations, prepare the final dilution in the medium immediately before adding it to the cells.

Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues that may be linked to the instability of this compound.

Issue 1: Inconsistent or Non-Reproducible Biological Assay Results

You observe significant variability in your results between experiments or a gradual loss of compound activity over the course of a single experiment.

  • Primary Suspect: Degradation of the compound in the aqueous assay buffer.

  • Troubleshooting Workflow: Follow a logical sequence of checks to identify and resolve the issue.

G cluster_solutions Solutions start Inconsistent Assay Results check_freshness Are you using a freshly prepared working solution from a trusted stock? start->check_freshness protect_light Are your solutions and assay plates protected from light? check_freshness->protect_light Yes prepare_fresh Prepare working solutions immediately before use. check_freshness->prepare_fresh No check_buffer_pH Verify the pH of your final assay buffer. run_time_course Perform a time-course stability study. Incubate compound in buffer at assay temp. Analyze by HPLC at T=0, 2, 4, 8 hrs. check_buffer_pH->run_time_course pH OK adjust_pH Adjust buffer pH if outside the optimal range (6.0-7.5). check_buffer_pH->adjust_pH pH not optimal assess_degradation Significant degradation observed? run_time_course->assess_degradation protect_light->check_buffer_pH Yes shield_light Use amber vials and shield assay plates with foil. protect_light->shield_light No minimize_time Minimize incubation time or prepare fresh compound for later time points. assess_degradation->minimize_time Yes end_node Re-run Experiment assess_degradation->end_node No, stability is confirmed. Investigate other assay variables. prepare_fresh->end_node adjust_pH->end_node minimize_time->end_node shield_light->end_node

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis

During routine analysis of your solution, you observe additional peaks that were not present in the initial analysis of the solid material.

  • Primary Suspect: Formation of degradation products.

  • Analytical Approach:

    • Confirm Identity: Re-run the analysis with a standard prepared fresh from the solid compound to confirm the new peaks are not artifacts.

    • Analyze Mass Data: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of +16 Da often suggests oxidation (addition of an oxygen atom). An increase of +18 Da could indicate hydrolysis.

    • Perform Forced Degradation: To proactively identify potential degradants, conduct a forced degradation study (see Protocol 2). This can help you create a "fingerprint" of degradation products under various stress conditions, aiding in their identification in future samples.[9]

Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO

  • Preparation: In a fume hood, accurately weigh approximately 1.94 mg of this compound (MW: 194.23 g/mol ) into a clean glass vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until all solid material is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Aliquoting: Dispense the 10 mM stock solution into single-use, low-retention polypropylene or glass vials (e.g., 20 µL aliquots).

  • Storage: Tightly cap the vials, wrap them in aluminum foil to protect from light, and store them in a labeled box at -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally stress the compound to understand its degradation profile, as recommended by ICH guidelines.[9][10] A stability-indicating HPLC method capable of separating the parent compound from its degradants is required for analysis.

Stress Condition Reagent/Condition Temperature Typical Duration Procedure
Acidic Hydrolysis 1 M HCl60°C24 hoursMix an aliquot of stock solution with an equal volume of 1 M HCl.[4]
Alkaline Hydrolysis 1 M NaOH60°C24 hoursMix an aliquot of stock solution with an equal volume of 1 M NaOH.[4]
Oxidation 3% H₂O₂Room Temp24 hoursMix an aliquot of stock solution with an equal volume of 3% hydrogen peroxide.
Thermal Degradation Reflux in SolventSolvent BP24 hoursReflux a solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[4]
Photodegradation UV Lamp (254/365 nm) or SunlightRoom Temp48 hoursExpose a solution of the compound to the light source. A control sample must be kept in the dark.[3][4]

Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample. Neutralize the acidic and alkaline samples before diluting all samples to a suitable concentration for HPLC analysis. Compare the chromatograms of the stressed samples to the control (T=0 and dark control) to assess the percentage of degradation and identify new peaks.

Visualization of Degradation Pathway

The following diagram illustrates a hypothetical but mechanistically plausible pathway for the photodegradation of an aryl-thiazole compound, based on published studies of similar structures.[3]

G cluster_main Hypothetical Photodegradation Pathway Thiazole This compound (Parent Compound) Endoperoxide Unstable Endoperoxide Intermediate Thiazole->Endoperoxide [4+2] Cycloaddition SingletOxygen Singlet Oxygen (¹O₂) (Generated by light) SingletOxygen->Endoperoxide DegradationProducts Ring-Cleaved Degradation Products Endoperoxide->DegradationProducts Rearrangement Light Light (hv) Light->SingletOxygen Photosensitization

Sources

minimizing byproducts in the synthesis of 4-phenylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for its construction.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide-containing compound.[3][4]

Despite its utility, the Hantzsch synthesis is often plagued by side reactions that lead to the formation of significant byproducts, complicating purification, reducing yields, and consuming valuable starting materials. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers minimize these byproducts and optimize the synthesis of 4-phenylthiazoles.

Core Reaction: The Hantzsch Thiazole Synthesis

The fundamental transformation for a 4-phenylthiazole involves the reaction between an α-halocarbonyl compound and a thioamide. The mechanism proceeds via an initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[1][5]

Hantzsch_Mechanism Hantzsch Synthesis Mechanism for 4-Phenylthiazole R1 α-Haloacetophenone (e.g., 2-Bromoacetophenone) I1 S-Alkylation Intermediate (Iminothioether) R1->I1 Nucleophilic Attack (SN2) R2 Thioamide (e.g., Thiobenzamide) R2->I1 I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization P 4-Phenylthiazole I2->P Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Guide: Isolating the Problem

This section addresses specific, common issues encountered during the synthesis of 4-phenylthiazoles in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of a dark, insoluble solid, and the yield of my desired thiazole is very low. What is happening?

A: This is a classic sign of α-haloketone self-condensation . Reactants like 2-bromoacetophenone are highly susceptible to self-reaction, especially under basic conditions or at elevated temperatures, forming complex polymeric or rearranged byproducts. The initial step is often the enolization of one ketone molecule, which then attacks another.

Root Causes & Solutions:

  • Excessive Base or Strong Base: A strong base can deprotonate the α-haloketone, initiating self-condensation faster than the reaction with the thioamide.

    • Solution: Use a milder base (e.g., NaHCO₃, pyridine) or add the base slowly and substoichiometrically to the reaction mixture. In many cases, the thioamide is basic enough to drive the reaction without an external base.

  • High Reaction Temperature: Heat accelerates unwanted side reactions.

    • Solution: Begin the reaction at a lower temperature (0 °C or room temperature) and only heat if necessary after confirming the initial S-alkylation step has occurred (e.g., via TLC).

  • Slow Primary Reaction: If the thioamide is not reacting quickly, the α-haloketone has more opportunity to self-react.

    • Solution: Ensure your thioamide is of high purity and fully dissolved in the solvent before adding the α-haloketone.

Byproduct_Formation Byproduct Pathway: α-Haloketone Self-Condensation cluster_main Desired Hantzsch Pathway cluster_side Side Reaction Pathway Thioamide Thioamide Product 4-Phenylthiazole Thioamide->Product Haloketone1 α-Haloketone Haloketone1->Product Haloketone2 α-Haloketone Byproduct Self-Condensation Byproducts (Polymers, etc.) Haloketone2->Byproduct Base Base / Heat Base->Byproduct

Caption: Competing reaction pathways for the α-haloketone.

Q2: My final product is contaminated with a compound that has a similar RF on TLC but contains oxygen instead of sulfur. What is this impurity?

A: You are likely co-synthesizing the corresponding oxazole . This occurs when your thioamide starting material is contaminated with its amide analog (e.g., benzamide contamination in thiobenzamide). The Hantzsch synthesis is not limited to thiazoles; amides react with α-haloketones under similar conditions to form oxazoles.

Root Causes & Solutions:

  • Impure Thioamide: The most common cause is incomplete thionation during the preparation of the thioamide (e.g., from an amide using Lawesson's reagent).

    • Solution 1 (Purification): Recrystallize the thioamide starting material before use. A significant color difference (amides are typically white, thioamides are often yellow) can be an initial indicator.

    • Solution 2 (Synthesis): When preparing the thioamide, ensure the thionation reaction goes to completion. Use a slight excess of the thionating agent and monitor carefully by TLC or LC-MS.[6]

Q3: The reaction is very slow, and even after prolonged heating, I have a low conversion rate. How can I drive the reaction to completion?

A: A sluggish reaction points to suboptimal reaction conditions or low reactant reactivity.

Root Causes & Solutions:

  • Inappropriate Solvent: The solvent must be able to dissolve both reactants but also facilitate the SN2 and cyclization steps.

    • Solution: Ethanol is a standard, effective solvent. For less soluble reactants, consider DMF or dioxane. However, be aware that polar aprotic solvents like DMF can accelerate unwanted side reactions if not properly controlled.

  • Insufficient Energy: Some reactant combinations require more energy to overcome the activation barrier.

    • Solution: Microwave-assisted synthesis is highly effective for the Hantzsch reaction. It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time for byproduct formation.[1]

  • Steric Hindrance: Bulky groups on either the thioamide or the α-haloketone can slow the reaction.

    • Solution: If sterics are an issue, higher temperatures or longer reaction times may be unavoidable. In this case, slow addition of the α-haloketone to a heated solution of the thioamide can help favor the desired reaction over self-condensation.

Frequently Asked Questions (FAQs)

  • Q: How critical is the purity of the α-haloketone?

    • A: Extremely critical. α-Haloketones are often lachrymatory and unstable. Impurities from their synthesis (e.g., di-halogenated species, unreacted starting ketone) will lead to a complex mixture of byproducts. It is highly recommended to use freshly prepared or purified α-haloketones.

  • Q: Are there "greener" or safer alternatives to using α-bromoacetophenone?

    • A: Yes, several modern methods aim to avoid handling lachrymatory α-haloketones. These include one-pot, multi-component reactions starting from aldehydes, amines, and elemental sulfur, often using a copper catalyst.[6] Another approach involves using vinyl azides and potassium thiocyanate.[6] While these methods avoid the hazardous reactant, they may require more extensive optimization for specific substrates.

  • Q: How can I best monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., 3:1 petroleum ether:ethyl acetate).[7] Spot the two starting materials and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically lower RF spot, indicates product formation. For more complex reactions, LC-MS provides definitive tracking of all components.

Optimized Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea is optimized to minimize byproduct formation.[8][9][10]

Materials:

  • 2-Bromoacetophenone (1.99 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Ethanol (95%, 30 mL)

Step-by-Step Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (0.76 g) in 30 mL of ethanol. Stir until a clear solution is formed.

  • Addition of α-Haloketone: Add the 2-bromoacetophenone (1.99 g) to the solution at room temperature. Note: Adding the ketone to the dissolved thiourea ensures the thiourea is immediately available to react, minimizing ketone self-condensation.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78-80 °C). The reaction is typically complete within 1-2 hours. Monitor the reaction by TLC until the 2-bromoacetophenone spot has disappeared.

  • Product Isolation (Precipitation): Cool the reaction mixture in an ice bath. The product, 2-amino-4-phenylthiazole hydrobromide, will precipitate as a white or off-white solid.

  • Neutralization & Filtration: Slowly add a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to the cold slurry until the pH is neutral (~7-8). This will deprotonate the product, making it less soluble in the aqueous ethanol.

  • Washing and Drying: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold ethanol. Dry the product under vacuum to yield pure 2-amino-4-phenylthiazole.

Workflow Optimized Synthesis Workflow A 1. Dissolve Thiourea in Ethanol B 2. Add α-Bromoacetophenone at Room Temperature A->B C 3. Heat to Reflux (1-2h) Monitor by TLC B->C D 4. Cool in Ice Bath (Precipitate HBr Salt) C->D E 5. Neutralize with Base (e.g., NaHCO3) D->E F 6. Filter, Wash & Dry Product E->F

Caption: Step-by-step workflow for high-purity synthesis.

Comparative Data on Reaction Conditions

The choice of reaction conditions can significantly impact yield and purity. The following table summarizes outcomes from various reported syntheses.

ReactantsConditionsYieldNotesReference
2-Bromoacetophenone, ThioureaEthanol, Reflux, 1hGoodStandard, reliable method. Product often precipitates.[8]
2-Bromoacetophenone, Thiourea, IodineReflux, 12hGoodIodine-mediated synthesis, but requires longer time and purification.[9]
α-Haloketones, ThioureaSolvent-free, Catalyst-free, SecondsGoodEco-friendly, extremely fast, but may require specific equipment.[6]
Acetophenones, Br₂, ThioureasDCM, then Ethanol Reflux55-94%Two-step process, but allows for diverse substitutions.[7]
Propargyl Bromides, ThioureaK₂CO₃, DMF, Microwave, 10 minHighAvoids α-haloketones; very rapid synthesis under microwave.[1]

References

  • Ghotas, H. et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
  • Luo, X. et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules.
  • Yusof, N. et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
  • Yadav, R. C. et al. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research.
  • Prajapati, A. K. et al. (2019). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology.
  • Himaja, M. et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Banerjee, J. et al. (2011). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. ResearchGate.
  • Ali, S. H. & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications.
  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
  • Patel, K. D. et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Wang, H. et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Scientific Diagram.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.

Sources

Technical Support Center: Synthesis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis of this important thiazole derivative. Our goal is to empower you with the knowledge to navigate potential challenges and successfully synthesize your target compound with high purity and yield.

Introduction

This compound is a valuable building block in medicinal chemistry, with the 2-aminothiazole scaffold being a privileged structure in numerous biologically active compounds.[1] The synthesis of this and related compounds is of significant interest. This guide will primarily focus on the widely used Hantzsch thiazole synthesis and explore viable alternative routes, offering practical advice and solutions to common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all, in my Hantzsch synthesis of this compound. What could be the problem?

  • Answer: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

    • Reagent Quality and Stoichiometry:

      • α-Haloketone Purity: The primary precursor, 2-bromo-1-(3-fluorophenyl)ethanone, is often the culprit. It can degrade over time, releasing HBr. Ensure its purity by 1H NMR before use. If it appears discolored or impure, consider purification by recrystallization or column chromatography.

      • Thiourea Purity: Use high-purity thiourea. Impurities can interfere with the reaction.

      • Stoichiometry: A slight excess of thiourea (typically 1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the α-haloketone.[2]

    • Reaction Conditions:

      • Solvent: Ethanol and methanol are standard solvents. Ensure you are using anhydrous solvents, as water can lead to side reactions.

      • Temperature: The reaction usually requires heating. Refluxing in ethanol is a common practice. If the reaction is sluggish, ensure the temperature is adequate and stable.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incomplete reactions are a common cause of low yields.

    • Work-up Procedure:

      • Product Precipitation: The product is often precipitated by adding a base (e.g., sodium carbonate, ammonia solution) to the cooled reaction mixture to neutralize the hydrobromide salt of the aminothiazole formed during the reaction.[2] Ensure the pH is sufficiently basic to precipitate the free amine.

      • Product Solubility: While the free amine is generally poorly soluble in water, some product might remain in the filtrate. Consider extracting the aqueous filtrate with an organic solvent like ethyl acetate to recover any dissolved product.

Issue 2: Formation of Multiple Products (Impurity Profile)

  • Question: My TLC and/or NMR analysis shows multiple spots/peaks, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge. Here are some potential impurities and strategies to mitigate them:

    • Unreacted Starting Materials: As mentioned, ensure the reaction goes to completion by monitoring with TLC.

    • Dibromination of the Ketone: Over-bromination of 3-fluoroacetophenone can lead to the formation of 2,2-dibromo-1-(3-fluorophenyl)ethanone. This can be minimized by careful control of the brominating agent's stoichiometry and reaction time during the synthesis of the α-haloketone.

    • Formation of a Thiazine Byproduct: Under certain conditions, a six-membered ring (a dihydro-1,4-thiazine derivative) can form as a byproduct. This is generally less favored under standard Hantzsch conditions but can be influenced by the solvent and temperature.

    • Hydrolysis of the α-Haloketone: The presence of water can lead to the hydrolysis of 2-bromo-1-(3-fluorophenyl)ethanone back to 1-(3-fluorophenyl)ethanone and HBr. Using anhydrous solvents is crucial.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods for this compound?

  • Answer: Purifying 2-aminothiazoles can sometimes be challenging due to their basicity and potential for co-precipitation with other salts.

    • Recrystallization: This is the most common method. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane. The basicity of the amino group can sometimes cause tailing on the silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this.

    • Acid-Base Extraction: You can exploit the basicity of the 2-amino group. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The aminothiazole will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer to precipitate the pure product, which can be collected by filtration.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the 3-fluoro substituent on the phenyl ring in the Hantzsch synthesis?

    • A1: The fluorine atom is an electron-withdrawing group. This can have a dual effect. It can slightly activate the benzylic position towards bromination during the synthesis of the α-haloketone. In the Hantzsch reaction itself, the electron-withdrawing nature of the fluorophenyl group can influence the reactivity of the ketone's carbonyl group, potentially affecting the rate of the intramolecular cyclization step. However, for a meta-substituent, this electronic effect is generally less pronounced compared to ortho or para substituents.[3]

  • Q2: Are there any safer alternatives to using α-haloketones?

    • A2: Yes, α-haloketones are lachrymators and toxic. Several alternative, greener methods have been developed to avoid their isolation. One common approach is the in situ generation of the α-haloketone from the corresponding acetophenone, for example, by using N-bromosuccinimide (NBS) or iodine in the presence of an oxidizing agent, followed by the addition of thiourea in a one-pot synthesis.[4] Another alternative is the use of α-diazoketones, which can react with thiourea under acidic catalysis.[5]

  • Q3: Can I use a substituted thiourea in this reaction?

    • A3: Yes, N-substituted thioureas can be used. However, this can lead to the formation of two regioisomers: the 2-(N-substituted amino)-4-arylthiazole and the 3-substituted-2-imino-4-arylthiazoline. The product distribution can be influenced by the reaction conditions. In neutral solvents, the 2-(N-substituted amino) isomer is typically favored. Under acidic conditions, the proportion of the 2-imino isomer can increase.[6]

  • Q4: What are the advantages of microwave-assisted synthesis for this reaction?

    • A4: Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. This is due to efficient and uniform heating of the reaction mixture. One-pot microwave-assisted syntheses starting from the acetophenone are also well-documented.[7]

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of this compound

This protocol is a two-step process involving the synthesis of the α-haloketone followed by the cyclization reaction.

Step 1: Synthesis of 2-Bromo-1-(3-fluorophenyl)ethanone

G 3-Fluoroacetophenone 3-Fluoroacetophenone Reaction Bromination 3-Fluoroacetophenone->Reaction Bromine Bromine Bromine->Reaction Acetic_Acid Acetic Acid (solvent) Acetic_Acid->Reaction 2-Bromo-1-(3-fluorophenyl)ethanone 2-Bromo-1-(3-fluorophenyl)ethanone Reaction->2-Bromo-1-(3-fluorophenyl)ethanone

Caption: Workflow for the bromination of 3-fluoroacetophenone.

  • Materials:

    • 3-Fluoroacetophenone

    • Bromine

    • Glacial Acetic Acid

  • Procedure:

    • In a fume hood, dissolve 3-fluoroacetophenone (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add bromine (1 equivalent) dropwise with constant stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Carefully pour the reaction mixture into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3-fluorophenyl)ethanone.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or used directly in the next step if sufficiently pure.[8][9]

Step 2: Hantzsch Thiazole Synthesis

G 2-Bromo-1-(3-fluorophenyl)ethanone 2-Bromo-1-(3-fluorophenyl)ethanone Reaction Cyclization 2-Bromo-1-(3-fluorophenyl)ethanone->Reaction Thiourea Thiourea Thiourea->Reaction Ethanol Ethanol (solvent) Ethanol->Reaction This compound This compound Reaction->this compound

Caption: Hantzsch synthesis of the target compound.

  • Materials:

    • 2-Bromo-1-(3-fluorophenyl)ethanone

    • Thiourea

    • Ethanol

    • Sodium Carbonate solution (10%)

  • Procedure:

    • Dissolve 2-bromo-1-(3-fluorophenyl)ethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol in a round-bottom flask.[2]

    • Reflux the reaction mixture with stirring for 3-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add a 10% aqueous solution of sodium carbonate with stirring until the mixture is basic (pH ~8-9).

    • A precipitate should form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • Dry the product in a vacuum oven.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: One-Pot Synthesis from 3-Fluoroacetophenone

This method avoids the isolation of the lachrymatory α-haloketone.

G 3-Fluoroacetophenone 3-Fluoroacetophenone Reaction One-Pot Synthesis 3-Fluoroacetophenone->Reaction Iodine Iodine Iodine->Reaction Thiourea Thiourea Thiourea->Reaction Ethanol Ethanol (solvent) Ethanol->Reaction This compound This compound Reaction->this compound

Caption: One-pot synthesis of the target compound.

  • Materials:

    • 3-Fluoroacetophenone

    • Iodine

    • Thiourea

    • Ethanol

    • Aqueous ammonia

  • Procedure:

    • To a mixture of 3-fluoroacetophenone (1 equivalent) and thiourea (2 equivalents) in a round-bottom flask, add iodine (1 equivalent) in portions with stirring.

    • Heat the reaction mixture under reflux for 10-12 hours.

    • After cooling, wash the reaction mixture with diethyl ether to remove unreacted starting materials and excess iodine.

    • Pour the residue into an aqueous ammonia solution and stir for 15 minutes.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from methanol or ethanol.[10]

Comparison of Synthetic Routes

Method Advantages Disadvantages Typical Yield Key Parameters
Classical Hantzsch Synthesis Well-established, reliable, generally high yielding.[2]Requires isolation of lachrymatory and toxic α-haloketones.70-90%Purity of α-haloketone, anhydrous conditions, reaction time and temperature.
One-Pot Synthesis Avoids isolation of hazardous intermediates, improved operational safety.[7]May require longer reaction times, potential for more side products if not optimized.60-85%Choice of halogenating agent (e.g., I2, NBS), reaction temperature.
Microwave-Assisted Synthesis Drastically reduced reaction times, often higher yields, cleaner reactions.[7]Requires specialized microwave reactor equipment.80-95%Microwave power, temperature, and reaction time.
Catalytic Methods Can improve reaction efficiency and yield, may allow for milder conditions.[3]Catalyst cost and removal can be a concern.75-95%Choice of catalyst, catalyst loading, solvent.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC.
  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES.
  • Thiazole formation through a modified Gewald reaction. ResearchGate.
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. MDPI.
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.
  • S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate.
  • An efficient one-pot synthesis of 2-Aminothiazole Derivatives. ResearchGate.
  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. PubMed.
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  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC.
  • Streamlined synthesis of substituted 2-aminothiazoles using tandem precipitative and polymer-assisted reactions. PubMed.
  • Effect of electron-donating and electron-withdrawing groups on the cyclization step. ResearchGate.
  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. ResearchGate.
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
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  • NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Information. Wiley Online Library.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Publications.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.
  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information.
  • 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

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Validation & Comparative

comparing 4-(3-Fluorophenyl)-1,3-thiazol-2-amine with dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering essential information on 4-(3-Fluorophenyl)-1,3-thiazol-2-amine and dasatinib. My focus is on their mechanisms, targets, and off-target effects. Next, I'll move into head-to-head comparisons to find the data most relevant to my needs.

Initiating Search Strategy

I'm now employing systematic Google searches to build a solid information base. I'm prioritizing mechanisms, targets, and off-target effects for both compounds. Simultaneously, I will dive into comparative studies and established protocols for kinase inhibitors, including assays. My goal is to map signaling pathways for both agents to find common ground. After this, I plan to structure the comparison with introductions, data, protocols, and a comprehensive summary with references.

Beginning Discovery of Data

I've started exploring dasatinib and its workings. The research shows it's a multi-targeted tyrosine kinase inhibitor, zeroing in on BCR-ABL, Src family kinases, and c-Kit. I'm focusing on the drug's mechanisms and the cellular pathways it affects. I'm gathering details on clinical trials and related research to better understand its applications.

Analyzing Comparison Parameters

I'm now digging into this compound. My search showed only limited data; I found some info on 2-aminothiazoles, but nothing directly comparing it to dasatinib. My next step involves inferring properties based on structure and designing a transparent guide that acknowledges the data gap. This guide's framework will include a detailed overview of dasatinib as the benchmark.

Developing Comparison Framework

I've outlined a plan to build the comparison guide. The guide will begin with a thorough overview of dasatinib as the benchmark, including its mechanism, targets, and clinical context. For this compound, I'll acknowledge the limited data, analyzing its properties by comparing it with similar kinase inhibitors, and using structural comparisons. I'll design experimental protocols to compare both compounds and create visual aids for data representation.

Deepening the Data Dive

I've gathered more information on dasatinib, reinforcing its known mechanism and targets. The data on this compound remains sparse. I'm now focusing on inferring its properties through structural comparison to related kinase inhibitors like dasatinib, while also building a comparative guide that acknowledges this data gap and sets up proposed experimental protocols. My framework's taking shape.

Developing the Core Comparison

I'm now focusing on the this compound compound and its relation to the 2-aminothiazole core within dasatinib. My efforts have been geared toward detailing the structural differences and similarities, looking specifically at how those variations might influence their respective mechanisms of action and target profiles.

Defining the Experimental Strategy

I'm now shifting gears to the experimental design. Considering the paucity of direct data on this compound, I will create a roadmap. This roadmap will begin with a thorough presentation of dasatinib's known properties, particularly its 2-aminothiazole core and mechanism. It will then highlight this compound as a compound of interest, drawing on structural similarities to the dasatinib core, to lay the groundwork for a comparative analysis.

Constructing a Technical Roadmap

I've revised the plan to center on a researcher's guide, given the data scarcity for this compound. Dasatinib's comprehensive data will serve as the baseline, with the compound highlighted as a similar point of interest. The guide's core will be detailed experimental protocols for direct comparison, since I've found procedures for in vitro kinase assays and cell viability assays. I can start writing up the guide.

The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of Halogenated 4-Phenyl-2-aminothiazoles in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds.[1] When appended with a 4-phenyl ring, this core structure provides a versatile platform for therapeutic intervention. The strategic introduction of halogens onto this phenyl ring has emerged as a powerful tool to modulate the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth, objective comparison of the structure-activity relationship (SAR) of halogenated 4-phenyl-2-aminothiazoles, with a focus on their anticancer activities. We will delve into the causality behind experimental designs, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Strategic Role of Halogens in Modulating Bioactivity

The incorporation of halogens into a drug candidate is a well-established strategy in medicinal chemistry. Beyond simply increasing lipophilicity, halogens can engage in specific non-covalent interactions, such as halogen bonding, which can significantly impact ligand-target binding affinity.[3] Furthermore, the nature of the halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the phenyl ring (ortho, meta, or para) can profoundly influence the electronic properties and overall conformation of the molecule, thereby fine-tuning its biological activity.

Comparative Analysis of Anticancer Activity

The anticancer potential of halogenated 4-phenyl-2-aminothiazoles has been explored against various cancer cell lines. While a single, comprehensive study systematically comparing all halogen substitutions at all positions is not available in the current literature, by collating data from multiple sources, we can discern important SAR trends. The following table summarizes the available in vitro cytotoxicity data (IC50 values) for a selection of halogenated 4-phenyl-2-aminothiazole derivatives.

It is crucial to note that the following data is compiled from different studies, which may have utilized different experimental conditions. Therefore, direct comparison of absolute IC50 values should be approached with caution. The primary utility of this table is to identify general trends in the structure-activity relationship.

Compound IDHalogenPosition on Phenyl RingCancer Cell LineIC50 (µM)Reference
1 Chloroortho--[4]
2 ChlorometaHT29 (Colon)2.01[5]
3 Chloropara--[6]
4 BromoparaMCF7 (Breast)10.5[2]
5 Fluoropara--[7]

Note: A dash (-) indicates that specific quantitative data was not available in the cited literature, although the synthesis of the compound was reported.

From the available data and qualitative SAR discussions in the literature, several key insights emerge:

  • Positional Importance of Chloro Substitution: For chloro-substituted analogs, the position on the phenyl ring is a critical determinant of anticancer activity. Studies have indicated a preference for the meta position, with the observed order of activity being m-Cl > 3,4-diCl > 2,4-diCl.[8] This suggests that the electronic and steric effects of the chlorine atom are most favorable for target interaction when it is placed at the meta position.

  • Activity of Bromo-Substituted Analogs: The 4-(4-bromophenyl)-thiazol-2-amine scaffold has demonstrated notable anticancer activity, with a reported IC50 value of 10.5 µM against the MCF7 breast cancer cell line.[2] This highlights the potential of heavier halogens to contribute positively to the bioactivity of this class of compounds.

  • General Trend for Halogen Substitution: The presence of a halogen on the phenyl ring is generally associated with enhanced cytotoxic effects compared to the unsubstituted parent compound. This is a recurring theme in the broader field of medicinal chemistry, where halogens are often employed to improve the pharmacological properties of lead compounds.[1]

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of the 4-phenyl-2-aminothiazole scaffold and the evaluation of its anticancer activity.

Synthesis of Halogenated 4-Phenyl-2-aminothiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[9] This reaction involves the condensation of an α-haloketone with a thiourea.

Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) dissolve Dissolve in Solvent (e.g., Ethanol) alpha_haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Heat under Reflux dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool Reaction Mixture monitor->cool isolate Isolate Product (Filtration/Extraction) cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify product Halogenated 4-Phenyl-2-aminothiazole purify->product

Caption: Generalized workflow for the Hantzsch synthesis of halogenated 4-phenyl-2-aminothiazoles.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent, such as ethanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If necessary, neutralize the mixture with a mild base (e.g., sodium bicarbonate).

  • Isolation: The crude product can be isolated by filtration if it precipitates out of solution, or by extraction with an appropriate organic solvent.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the pure halogenated 4-phenyl-2-aminothiazole.

In Vitro Anticancer Activity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.[10] It is a standard method for screening the cytotoxic potential of chemical compounds.

Workflow for MTT Assay:

MTT_Assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Halogenated 4-Phenyl-2-aminothiazoles (various concentrations) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate Cell Viability & IC50 Value read->calculate

Caption: Standard workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF7, HT29) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated 4-phenyl-2-aminothiazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined by plotting the cell viability against the compound concentration.

Postulated Mechanism of Action: A Look at Signaling Pathways

While the precise molecular targets of many halogenated 4-phenyl-2-aminothiazoles are still under investigation, several studies suggest that they may exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. The diagram below illustrates a plausible signaling pathway that could be targeted by these compounds.

Signaling_Pathway cluster_pathway Potential Intracellular Signaling Cascade Halogenated_Compound Halogenated 4-Phenyl-2-aminothiazole RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Halogenated_Compound->RTK Inhibition Apoptosis Apoptosis Induction (e.g., Caspase activation) Halogenated_Compound->Apoptosis PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK PI3K->Apoptosis Inhibition Proliferation Inhibition of Cell Proliferation PI3K->Proliferation MAPK->Apoptosis Inhibition MAPK->Proliferation

Caption: Postulated mechanism of action for halogenated 4-phenyl-2-aminothiazoles in cancer cells.

This proposed pathway suggests that these compounds may inhibit receptor tyrosine kinases (RTKs) such as EGFR or VEGFR, which are often overexpressed in cancer cells. Inhibition of these receptors would disrupt downstream pro-survival signaling cascades like the PI3K/Akt and MAPK/ERK pathways, ultimately leading to a decrease in cell proliferation and the induction of apoptosis. The specific interactions and the exact molecular targets are likely influenced by the nature and position of the halogen substituent.

Conclusion and Future Directions

The halogenated 4-phenyl-2-aminothiazole scaffold holds significant promise in the development of novel anticancer agents. The available data, though fragmented, clearly indicates that the type and position of the halogen substituent are critical determinants of biological activity. In particular, the meta-position for chloro substitution appears to be a favorable modification for enhancing cytotoxicity.

To fully unlock the therapeutic potential of this compound class, a systematic and comprehensive SAR study is warranted. Such an investigation should involve the synthesis and evaluation of a complete series of halogenated (F, Cl, Br, I) 4-phenyl-2-aminothiazoles with substitutions at the ortho, meta, and para positions. This would allow for a direct and objective comparison of their anticancer activities and provide a more detailed understanding of the underlying molecular interactions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable foundation for such future research endeavors.

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Validating Target Engagement of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation that a molecule reaches and binds its intended target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2][3] For novel compounds such as 4-(3-Fluorophenyl)-1,3-thiazol-2-amine, a member of the privileged 2-aminothiazole scaffold class known to harbor potent anti-cancer activities, this validation is paramount.[4][5] While this scaffold is associated with the inhibition of various protein kinases, for the purpose of this guide, we will hypothesize its primary target as Aurora Kinase A (AURKA) , a serine/threonine kinase frequently overexpressed in human cancers and a key regulator of mitosis.[6][7]

This guide provides an in-depth comparison of three robust, field-proven methodologies to confirm and quantify the engagement of this compound with AURKA inside intact cells. We will dissect the causality behind the experimental design for each method, offering not just protocols, but a logical framework for generating high-confidence data.

Comparative Overview of Target Engagement Methodologies

Choosing the right assay depends on a multitude of factors including available reagents, throughput requirements, and the specific biological question being addressed. Here, we compare three leading techniques: the Cellular Thermal Shift Assay (CETSA), NanoBROMO™ Target Engagement (a specific application of NanoBRET™), and Kinobeads Competition Binding Assay.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementKinobeads Competition Binding
Principle Ligand binding confers thermal stability to the target protein, preventing its denaturation and aggregation upon heating.[8][9]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET.[10][11]Competitive affinity chromatography. The compound in cell lysate competes with immobilized, broad-spectrum kinase inhibitors for binding to kinases, which are then identified and quantified by mass spectrometry.[12][13]
Target Modification None. Measures engagement with the endogenous, unmodified protein.Requires genetic modification (e.g., CRISPR or transfection) to express the target as a NanoLuc® fusion protein.[14]None. Measures engagement with the endogenous kinase population.
Compound Labeling NoNo (but requires a specific fluorescent tracer for the target).No
Primary Readout Quantification of soluble target protein (e.g., by Western Blot or Mass Spectrometry) after a heat challenge.Ratiometric measurement of light emission at two wavelengths (donor and acceptor).Relative quantification of protein abundance by mass spectrometry (LC-MS/MS).
Key Advantage Label-free, physiological context. Directly measures engagement with the native target protein.Live-cell, real-time measurements are possible, enabling kinetic analysis (e.g., residence time). High sensitivity and wide dynamic range.[14]Unbiased, proteome-wide selectivity profiling. Can identify off-targets simultaneously.[12]
Key Limitation Lower throughput for traditional Western blot-based readout. Target must be thermally stable and show a discernible shift.Requires engineering of the cell line and development/availability of a suitable fluorescent tracer. Potential for artifacts from overexpression.Lysate-based, not a live-cell measurement. Limited to targets that can be captured by the kinobeads matrix.[12]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on the biophysical principle that the binding of a small molecule ligand stabilizes its target protein, making it more resistant to thermal denaturation.[9] This provides a powerful, label-free method to assess target engagement in a physiologically relevant environment.

Experimental Logic & Workflow

The experiment is conducted in two main stages. First, a "melt curve" is generated to determine the optimal temperature for the assay. This is the temperature at which approximately 50% of the target protein (AURKA) denatures and aggregates in the absence of the ligand. Second, an "isothermal dose-response" (ITDR) experiment is performed at this fixed temperature with varying concentrations of the compound to quantify its stabilizing effect, from which an apparent intracellular EC50 can be derived.

CETSA_Workflow cluster_0 Part 1: Melt Curve Generation cluster_1 Part 2: Isothermal Dose-Response (ITDR) A1 Culture & Harvest Cells A2 Treat cells with Vehicle (DMSO) or Compound A1->A2 A3 Aliquot cells and heat across a temperature gradient (e.g., 40-65°C) A2->A3 A4 Lyse cells, separate soluble and aggregated fractions A3->A4 A5 Analyze soluble AURKA by Western Blot A4->A5 A6 Plot % Soluble AURKA vs. Temp to determine Tagg A5->A6 B1 Culture & Harvest Cells B2 Treat cells with serial dilution of Compound B1->B2 B3 Heat all samples at the pre-determined Tagg B2->B3 B4 Lyse cells, separate soluble and aggregated fractions B3->B4 B5 Analyze soluble AURKA by Western Blot B4->B5 B6 Plot % Soluble AURKA vs. [Compound] to determine EC50 B5->B6 NanoBRET_Workflow cluster_0 Assay Principle cluster_1 Experimental Workflow A NanoLuc-AURKA B Fluorescent Tracer A->B Binding C Test Compound A->C Competitive Binding D BRET Signal B->D Energy Transfer E No BRET Signal C->E Displacement S1 Transfect cells with NanoLuc-AURKA vector S2 Plate cells in assay plate (e.g., 96-well) S1->S2 S3 Add serial dilution of Test Compound S2->S3 S4 Add fixed concentration of Fluorescent Tracer S3->S4 S5 Add Nano-Glo® Substrate & Extracellular Inhibitor S4->S5 S6 Measure Donor (460nm) & Acceptor (618nm) emissions S5->S6 S7 Calculate BRET ratio and determine IC50 S6->S7

NanoBRET™ target engagement principle and workflow.

Detailed Protocol: NanoBRET™ for AURKA

Reagents:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA for NanoLuc®-AURKA fusion protein (or a stable cell line).

  • A cell-permeable fluorescent tracer specific for the AURKA active site.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. [11]* Opti-MEM™ I Reduced Serum Medium.

Procedure:

  • Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-AURKA expression vector using a suitable transfection reagent (e.g., FuGENE® HD).

  • Cell Plating: On the day of the assay, detach transfected cells and resuspend them in Opti-MEM™. Plate the cells into a white, 96-well assay plate.

  • Compound Addition: Prepare a serial dilution of this compound in Opti-MEM™. Add the compound dilutions to the appropriate wells. Include vehicle (DMSO) control wells.

  • Tracer Addition: Add the pre-determined optimal concentration of the AURKA fluorescent tracer to all wells. Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition & Measurement: Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add this solution to all wells.

  • Read Plate: Immediately read the plate on a luminometer capable of simultaneously measuring donor (450-480 nm) and acceptor (610-620 nm) emission wavelengths.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50.

Hypothetical Data

Table 2: NanoBRET™ Data for this compound with AURKA

Compound Conc. (µM)Raw BRET RatioMilliBRET Units (mBU)
0 (Vehicle)0.255255
0.0010.251251
0.010.220220
0.10.135135
10.06565
100.05252
Calculated IC50 0.15 µM

Method 3: Kinobeads Competition Binding Assay

This chemical proteomics approach provides an unbiased view of a compound's interaction with a large portion of the cellular kinome. [12]The method uses "kinobeads," which are sepharose beads derivatized with a cocktail of non-selective, ATP-competitive kinase inhibitors. When a cell lysate is incubated with these beads, a significant fraction of the kinome is captured. If the lysate is pre-incubated with a free test compound, the compound will compete with the beads for binding to its specific kinase targets. The subsequent reduction in the amount of a particular kinase captured by the beads is measured by quantitative mass spectrometry, revealing the compound's targets and its selectivity profile. [13]

Experimental Logic & Workflow

The core of this method is a competition experiment followed by sensitive proteomic analysis. The relative abundance of each kinase identified by mass spectrometry in the compound-treated sample versus the vehicle control is used to determine binding affinity.

Kinobeads_Workflow S1 Prepare Cell Lysate S2 Pre-incubate lysate with Vehicle (DMSO) or Test Compound S1->S2 S3 Add Kinobeads to lysate (Competition & Affinity Capture) S2->S3 S4 Wash beads to remove non-specifically bound proteins S3->S4 S5 Elute and digest bound kinases into peptides S4->S5 S6 Analyze peptides by LC-MS/MS S5->S6 S7 Identify and quantify kinases. Compare Compound vs. Vehicle to determine targets and selectivity. S6->S7

Kinobeads competition binding workflow.

Detailed Protocol: Kinobeads Profiling

Reagents:

  • HCT116 cells (or other relevant cell line).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Kinobeads slurry.

  • Wash buffers.

  • Reagents for protein digestion (DTT, iodoacetamide, trypsin).

  • Mass spectrometry equipment (e.g., Orbitrap mass spectrometer).

Procedure:

  • Lysate Preparation: Grow and harvest cells. Lyse cells on ice in lysis buffer. Clarify the lysate by centrifugation and determine the protein concentration.

  • Competition Assay: Aliquot the cell lysate (e.g., 1-2 mg of total protein per sample). Treat aliquots with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle (DMSO) control. Incubate for 45 minutes at 4°C.

  • Kinobeads Capture: Add an equilibrated kinobeads slurry to each lysate sample. Incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.

  • Washing: Pellet the beads by centrifugation and wash them extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis: Collect the peptide-containing supernatant. Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Process the raw mass spectrometry data using a suitable software suite (e.g., MaxQuant). Perform label-free quantification of identified proteins. For each kinase, calculate the ratio of its abundance in the compound-treated sample to the vehicle control. A ratio significantly less than 1 indicates competitive binding. Plot these ratios against compound concentration to determine apparent dissociation constants (Kd) and assess selectivity across the captured kinome.

Hypothetical Data

Table 3: Kinobeads Profiling Results for this compound at 1 µM

Kinase TargetAbundance Ratio (1 µM Compound / Vehicle)Interpretation
AURKA 0.12 Strong Engagement
AURKB0.45Moderate Engagement
ABL10.95No Significant Engagement
SRC0.98No Significant Engagement
p38α (MAPK14)0.85Minor Engagement
CDK21.01No Significant Engagement

Conclusion

Validating that a compound engages its intended target within a cell is a non-negotiable step in drug discovery. [2]The three methods presented here—CETSA, NanoBRET™, and Kinobeads—offer a powerful and complementary toolkit for achieving this goal.

  • CETSA provides the gold standard for confirming engagement with the endogenous, unmodified target. Its label-free nature ensures the highest physiological relevance.

  • NanoBRET™ offers unparalleled sensitivity and the unique ability to perform live-cell, real-time measurements, making it ideal for detailed mechanistic studies and determining intracellular potency and residence time. [14]* Kinobeads profiling delivers a broad, unbiased view of a compound's selectivity across the kinome, which is critical for anticipating potential off-target effects and understanding the complete mechanism of action. [12] For a comprehensive validation of this compound, a tiered approach is recommended. Initial confirmation of AURKA binding could be robustly achieved using CETSA. Subsequently, NanoBRET™ could be employed to determine a precise intracellular IC50 and binding kinetics. Finally, a Kinobeads experiment would provide essential, proteome-wide selectivity data, ensuring that the compound's cellular effects are indeed mediated through its intended target, AURKA, and not through unexpected off-target interactions. This multi-faceted, self-validating approach provides the highest degree of confidence as a compound progresses through the discovery pipeline.

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A Researcher's Guide to Cross-Reactivity Profiling of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly within oncology, protein kinases remain a dominant target class.[1][2] The development of small-molecule kinase inhibitors has led to significant therapeutic advancements.[1] However, the high degree of structural conservation across the ATP-binding site of the human kinome presents a formidable challenge: ensuring inhibitor selectivity.[1] Off-target activity, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, a rigorous and systematic assessment of an inhibitor's selectivity profile is a cornerstone of preclinical development, essential for interpreting biological data and predicting clinical outcomes.[3][4]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors such as the FDA-approved drug Dasatinib.[5][6][7] This guide presents a comprehensive, multi-phase strategy for the cross-reactivity profiling of a novel compound, 4-(3-fluorophenyl)-1,3-thiazol-2-amine (hereafter referred to as Compound X ). Lacking extensive public data, we will treat Compound X as a hypothetical lead compound identified as a potent inhibitor of a fictional serine/threonine kinase, "Kinase A" . This framework provides a universally applicable template for researchers, scientists, and drug development professionals to meticulously characterize the selectivity of their own small-molecule kinase inhibitors.

Phase 1: In Silico Profiling - Predicting Off-Target Liabilities

Before committing to resource-intensive wet-lab experiments, computational methods offer a rapid and cost-effective first pass to predict potential off-target interactions.[8] These in silico tools leverage vast chemogenomic databases to identify proteins that a query molecule is likely to bind based on structural similarity to known ligands.[8][9]

The primary causality for this initial step is risk mitigation. By generating a preliminary "hit list" of potential off-targets, subsequent biochemical and cellular assays can be designed more intelligently, ensuring that high-risk kinases (e.g., those with known toxicity profiles) are included in screening panels.

Experimental Protocol: Computational Target Prediction
  • Compound Representation : Convert the 2D structure of Compound X into a simplified molecular-input line-entry system (SMILES) string or a 3D structure file (e.g., SDF).

  • Tool Selection : Utilize a web-based target prediction tool such as TargetHunter or KinasePred, which compare the query molecule against databases of compounds with known bioactivity.[9][10]

  • Similarity Search : The algorithm will execute a similarity search based on chemical fingerprints or pharmacophore models.[9]

  • Target Prediction & Analysis : The output will be a ranked list of potential protein targets. Scrutinize this list for kinases that are structurally related to Kinase A and those from distant families. This provides an early indication of both intra-family cross-reactivity and broader kinome promiscuity. Modern machine learning-based approaches can further refine these predictions.[10][11][12]

Phase 2: In Vitro Kinome-Wide Selectivity Screening

The cornerstone of any cross-reactivity profiling campaign is a broad, biochemical screen against a large panel of purified kinases. This provides quantitative data on the compound's affinity for hundreds of kinases simultaneously, offering a panoramic view of its selectivity.

Several platforms are available, primarily falling into two categories:

  • Activity-Based Assays : These measure the transfer of phosphate from ATP to a substrate, often using radiometric detection ([³³P]-ATP) or luminescence (e.g., Promega's ADP-Glo™).[13][14][15] They provide a direct measure of functional inhibition.

  • Binding-Based Assays : These measure the displacement of a known, tagged ligand from the kinase active site. A leading example is the KINOMEscan™ platform (Eurofins DiscoverX), which uses a quantitative PCR-based method and is independent of ATP.[16][17][18][19] This approach is particularly useful for identifying non-competitive inhibitors and provides a direct measure of binding affinity (Kd).

For this guide, we will focus on a competitive binding assay, as it directly measures the physical interaction between the inhibitor and each kinase, which is the root cause of both on-target efficacy and off-target effects.

Illustrative Comparison of Kinase Inhibitors

To contextualize the performance of Compound X, it is compared against two hypothetical, well-characterized inhibitors of Kinase A:

  • Comparator A (High Selectivity) : An inhibitor known to potently bind Kinase A with minimal off-target interactions.

  • Comparator B (Low Selectivity) : An inhibitor with known polypharmacology, binding multiple kinases with high affinity.

Table 1: Illustrative Kinome-Wide Selectivity Data (% Inhibition at 1 µM)

Kinase TargetCompound X (% Inh)Comparator A (% Inh)Comparator B (% Inh)Kinase Family
Kinase A (On-Target) 99.5 99.8 98.7 Ser/Thr
Kinase B (Off-Target)85.210.195.3Ser/Thr
Kinase C (Off-Target)6.32.588.1Ser/Thr
Tyrosine Kinase X55.75.830.4Tyr
Tyrosine Kinase Y4.11.265.9Tyr
CDK248.98.325.1CMGC
ROCK115.64.072.8AGC

Note: This data is for illustrative purposes only.

Experimental Protocol: KINOMEscan™ Competitive Binding Assay (General Workflow)
  • Compound Submission : Provide Compound X to the screening service at a specified concentration (e.g., 1 µM) for the initial broad screen.[20]

  • Assay Principle : Kinases are tagged with DNA and immobilized on a solid support. An active-site directed ligand is added. Compound X is introduced and competes with the ligand for binding to the kinase active site.[19]

  • Quantification : The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding by the test compound.

  • Data Analysis : Results are typically reported as percent inhibition relative to a DMSO control.

  • Follow-Up (Kd Determination) : For any kinases showing significant inhibition (e.g., >65%), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), providing a precise measure of binding affinity.

Phase 3: Cellular Target Engagement & Selectivity

While biochemical assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors like cell permeability, efflux pumps, and intracellular ATP concentrations can profoundly influence a compound's effective potency and selectivity. Therefore, validating off-target hits in a cellular context is a critical step.

The NanoBRET™ Target Engagement assay (Promega) is a powerful method for quantifying compound binding to specific protein targets in live cells.[21][22][23] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.[21][24]

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Transfect Transfect HEK293 cells with NanoLuc-Kinase Fusion Vector (On-target & Off-target) Culture Culture cells for 24-48 hours to allow protein expression Transfect->Culture Incubate Plate Plate transfected cells in 96-well plates Culture->Plate Add_Cmpd Add serial dilutions of Compound X Plate->Add_Cmpd Add_Tracer Add NanoBRET Tracer (Competitor) Add_Cmpd->Add_Tracer Equilibrate Equilibrate at 37°C Add_Tracer->Equilibrate Add_Substrate Add NanoLuc Substrate & Extracellular Inhibitor Equilibrate->Add_Substrate Measure Measure Donor (460nm) & Acceptor (610nm) Emission Add_Substrate->Measure Calculate Calculate NanoBRET Ratio Measure->Calculate Plot Plot Ratio vs. [Compound X] and fit to obtain IC50 Calculate->Plot

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Vector Preparation : Clone the cDNA for the on-target (Kinase A) and key off-targets (e.g., Kinase B, Tyrosine Kinase X) into NanoLuc® fusion vectors.

  • Cell Transfection : Transfect HEK293 cells with the appropriate kinase-NanoLuc® fusion vector and allow for expression.[22]

  • Assay Setup : Plate the transfected cells and treat with a serial dilution of Compound X.

  • Tracer Addition : Add a specific, cell-permeable fluorescent tracer that binds to the kinase of interest.[22]

  • Detection : Add the NanoLuc® substrate. If Compound X binds to the kinase-NanoLuc® fusion, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[21][22]

  • Data Analysis : Measure the BRET ratio at different compound concentrations and calculate the IC50 value, which reflects the compound's potency in a live-cell environment.[22]

Phase 4: Broader Safety Pharmacology Profiling

Beyond the kinome, a lead compound's cross-reactivity profile must be assessed against a standard panel of targets known to be associated with clinical adverse events. This typically includes key ion channels, GPCRs, and metabolic enzymes.

  • hERG Channel : Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac arrhythmia.[25][26] An early assessment of hERG liability is mandated by regulatory agencies.[25][27]

  • Cytochrome P450 (CYP) Enzymes : CYPs are critical for drug metabolism. Inhibition of major isoforms (e.g., CYP3A4, 2D6, 2C9) can lead to dangerous drug-drug interactions.[28][29][30][31]

Table 2: Illustrative Safety Pharmacology Panel Data (IC50 Values)

TargetCompound X (IC50, µM)Comparator A (IC50, µM)Comparator B (IC50, µM)Importance
hERG Channel> 30> 302.1Cardiac Safety[25][26]
CYP3A415.8> 505.5Drug-Drug Interactions[30][31]
CYP2D6> 30> 5012.3Drug-Drug Interactions[30][31]
Beta-2 Adrenergic Receptor> 30> 308.9GPCR Off-Target
Dopamine D2 Receptor> 30> 301.8GPCR Off-Target

Note: This data is for illustrative purposes only.

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line : Use a stable cell line (e.g., CHO or HEK293) expressing the hERG channel.[27]

  • Assay Principle : The automated patch-clamp technique measures the ionic current flowing through the hERG channels in a whole-cell configuration.[25]

  • Compound Application : Cells are exposed to increasing concentrations of Compound X.

  • Data Acquisition : The system applies a specific voltage protocol to elicit hERG currents and records the steady-state block at each compound concentration.[25][27]

  • Analysis : An IC50 value is calculated, quantifying the compound's potency for hERG inhibition.

G cluster_phase1 Phase 1: In Silico cluster_phase2 Phase 2: In Vitro Biochemical cluster_phase3 Phase 3: Cellular Validation cluster_phase4 Phase 4: Safety node_comp Compound X (Potent 'Kinase A' Inhibitor) InSilico Computational Off-Target Prediction node_comp->InSilico KinomeScan Broad Kinome Screen (e.g., KINOMEscan™) InSilico->KinomeScan Guides panel design Kd_Det Dose-Response (Kd) for Primary Hits KinomeScan->Kd_Det Identifies hits SafetyPanel Safety Pharmacology Panel (hERG, CYPs, etc.) KinomeScan->SafetyPanel CellularTE Cellular Target Engagement (e.g., NanoBRET™) Kd_Det->CellularTE Validates key off-targets CellularTE->SafetyPanel node_decision Comprehensive Selectivity Profile (Decision: Proceed / Optimize / Terminate) SafetyPanel->node_decision

Conclusion: Synthesizing Data for a Go/No-Go Decision

The cross-reactivity profiling of a kinase inhibitor is not a single experiment but an integrated, tiered strategy. The process begins with broad, predictive in silico methods, progresses to quantitative kinome-wide biochemical screening, is validated in a more physiologically relevant cellular context, and is finally checked against critical safety-related targets.

By comparing the data for Compound X to benchmarks like Comparators A and B, a clear picture emerges. The illustrative data suggests Compound X has some off-target liabilities (Kinase B, Tyrosine Kinase X, CDK2) and moderate CYP3A4 inhibition, but a clean hERG profile. This comprehensive profile allows the drug development team to make an informed, data-driven decision:

  • Proceed : If the selectivity window between the on-target and off-targets is sufficiently large and the off-targets are not associated with known toxicities.

  • Optimize : Use the cross-reactivity data to guide further medicinal chemistry efforts to improve selectivity.

  • Terminate : If significant liabilities are identified that cannot be engineered out, such as potent hERG inhibition or cross-reactivity with a kinase known to cause severe side effects.

This self-validating system, grounded in authoritative and reproducible methodologies, is indispensable for advancing kinase inhibitors from promising hits to safe and effective clinical candidates.

References

  • Bryant, C., & Kapa, V. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.
  • Marias, Y., & van Westen, G. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.
  • Marias, Y., & van Westen, G. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.
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  • ACS Publications. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.
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  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
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  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics.
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  • DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences.
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Positional Isomerism in Drug Design: A Comparative Analysis of 4-(3-Fluorophenyl)- and 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry

The substitution pattern of a phenyl ring appended to a heterocyclic scaffold is a critical determinant of a molecule's biological activity. The seemingly subtle shift of a single fluorine atom from the para- to the meta-position on a phenyl ring can profoundly alter a compound's interaction with biological targets, leading to significant differences in potency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of the biological activities of two such positional isomers: 4-(3-Fluorophenyl)-1,3-thiazol-2-amine and 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. By examining the available experimental data, we aim to furnish researchers and drug development professionals with a clearer understanding of the structure-activity relationships (SAR) governed by the placement of the fluorine substituent on this privileged 2-aminothiazole scaffold.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The ability of the 2-aminothiazole core to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an attractive scaffold for the design of targeted therapies. The introduction of a fluorophenyl group at the 4-position of the thiazole ring further enhances its drug-like properties, often improving metabolic stability and binding affinity.[3]

Comparative Biological Activity

While direct head-to-head comparative studies of this compound and 4-(4-Fluorophenyl)-1,3-thiazol-2-amine are limited in the public domain, a survey of the literature on these compounds and their closely related derivatives allows for a meaningful comparative analysis.

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[4][5] The biological activity of fluorophenyl-substituted 2-aminothiazoles in this context is often attributed to their ability to act as kinase inhibitors or as disruptors of microtubule dynamics.

4-(4-Fluorophenyl)-1,3-thiazol-2-amine , the para-substituted isomer, has been identified as a key intermediate in the design of novel therapeutics and its derivatives are hypothesized to exert their anticancer effects through multiple mechanisms.[2][6] One of the primary proposed mechanisms is the inhibition of the BRAF/MEK/ERK (MAPK) signaling pathway, with derivatives showing potent inhibition of BRAF kinase, particularly the V600E mutant which is a driver in many cancers.[2] Furthermore, N,4-diaryl-1,3-thiazol-2-amines, close analogs of the title compound, have been identified as tubulin polymerization inhibitors, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[2] In a specific study, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine demonstrated promising cytotoxicity against the MCF-7 human breast adenocarcinoma cell line.[2]

For This compound , the meta-substituted isomer, direct experimental data on the parent molecule's anticancer activity is less prevalent in the literature. However, studies on its derivatives provide valuable insights. For instance, derivatives of 4-amino-3-(3-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have been synthesized and evaluated for their anticancer potential.[7] This suggests that the 3-fluorophenyl moiety is well-tolerated and can be incorporated into more complex structures with potent antiproliferative activity. The electronic and steric differences imparted by the meta-substitution of fluorine can influence the molecule's ability to fit into the binding pockets of target proteins, potentially leading to a different kinase inhibition profile compared to the para-isomer.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminothiazole derivatives is another area of active investigation.[8][9]

Derivatives of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine are thought to exert anti-inflammatory effects through the inhibition of 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[2]

Regarding This compound , a study on a series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives demonstrated significant anti-inflammatory effects through the inhibition of p38α, a key kinase in the inflammatory cascade.[10] One of the most potent compounds in this series, featuring a p-Cl benzene sulfonamide and a propyl linker, exhibited an IC50 of 0.68 µM against p38α.[10] While these are more complex derivatives, this finding highlights the potential of the 3-fluorophenylthiazole scaffold as a foundation for potent anti-inflammatory agents.

Antimicrobial Activity

The 2-aminothiazole core is present in numerous antimicrobial agents.[11]

4-(4-Fluorophenyl)-1,3-thiazol-2-amine has demonstrated significant anticandidal activity, specifically against Candida albicans, with a reported minimum inhibitory concentration (MIC50) of 20.25 µg/mL.[2] This suggests its potential as a lead structure for the development of novel antifungal agents.

Data Summary

CompoundBiological ActivityAssay/TargetResultReference
4-(4-Fluorophenyl)-1,3-thiazol-2-amine AnticancerCytotoxicity vs. MCF-7 cellsPromising[2]
AntifungalAnti-C. albicansMIC50 = 20.25 µg/mL[2]
This compound Derivative Anti-inflammatoryp38α InhibitionIC50 = 0.68 µM[10]

Experimental Protocols

Hantzsch Thiazole Synthesis (General Procedure)

The synthesis of 4-aryl-1,3-thiazol-2-amines is commonly achieved through the Hantzsch thiazole synthesis.

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 2-bromo-1-(fluorophenyl)ethanone) reaction Condensation (e.g., in Ethanol, reflux) alpha_haloketone->reaction thiourea Thiourea thiourea->reaction thiazole 4-(Fluorophenyl)-1,3-thiazol-2-amine reaction->thiazole

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Step-by-step methodology:

  • An α-haloketone (e.g., 2-bromo-1-(3-fluorophenyl)ethanone or 2-bromo-1-(4-fluorophenyl)ethanone) is dissolved in a suitable solvent, typically ethanol.

  • An equimolar amount of thiourea is added to the solution.

  • The reaction mixture is heated under reflux for a specified period, often several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon cooling, the product often precipitates out of the solution.

  • The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield the desired 4-aryl-1,3-thiazol-2-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

MTT_Assay cluster_workflow MTT Assay Workflow cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat cells with varying concentrations of the test compound cell_seeding->compound_treatment incubation 3. Incubate for a defined period (e.g., 48h) compound_treatment->incubation mtt_addition 4. Add MTT reagent incubation->mtt_addition formazan_solubilization 5. Solubilize formazan crystals mtt_addition->formazan_solubilization absorbance_reading 6. Measure absorbance at ~570 nm formazan_solubilization->absorbance_reading data_analysis 7. Calculate cell viability and IC50 absorbance_reading->data_analysis

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.[3]

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are serially diluted in culture medium and added to the wells. A solvent control is also included.

  • Incubation: The plates are incubated for a period that allows for the assessment of the compound's effect on cell proliferation (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT is added to each well and the plates are incubated for a few hours to allow for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Structure-Activity Relationship and Mechanistic Insights

The position of the fluorine atom on the phenyl ring influences the electronic properties of the molecule, which in turn affects its binding to biological targets. A fluorine atom at the para-position (in 4-(4-Fluorophenyl)-1,3-thiazol-2-amine) exerts a strong electron-withdrawing effect through resonance and induction. In contrast, a fluorine atom at the meta-position (in this compound) primarily exerts an inductive electron-withdrawing effect. These differences can alter the pKa of the 2-amino group and the overall charge distribution of the molecule, impacting its ability to form hydrogen bonds and other interactions within a protein's active site.

SAR_Comparison cluster_meta This compound cluster_para 4-(4-Fluorophenyl)-1,3-thiazol-2-amine meta_compound Fluorine at meta-position meta_effect Inductive electron- withdrawing effect meta_compound->meta_effect biological_activity Differential Biological Activity (e.g., kinase inhibition, antimicrobial effects) meta_effect->biological_activity Alters binding affinity and selectivity para_compound Fluorine at para-position para_effect Inductive and resonance electron-withdrawing effects para_compound->para_effect para_effect->biological_activity Influences target interaction and pharmacokinetic properties

Caption: Influence of fluorine position on the biological activity of fluorophenyl-thiazol-2-amines.

Conclusion

The available evidence, though not from direct comparative studies, suggests that both this compound and 4-(4-Fluorophenyl)-1,3-thiazol-2-amine are valuable scaffolds for the development of novel therapeutic agents. The para-substituted isomer, 4-(4-Fluorophenyl)-1,3-thiazol-2-amine, has been more extensively studied as a parent compound and shows promise as an anticancer and antifungal agent. The meta-substituted isomer, while less studied as a standalone compound, has been incorporated into derivatives with potent anti-inflammatory and anticancer activities.

The subtle change in the fluorine atom's position from para to meta significantly impacts the electronic and steric properties of the molecule, likely leading to different target specificities and potencies. This underscores the importance of exploring positional isomerism in drug discovery campaigns. Further direct comparative studies are warranted to fully elucidate the pharmacological differences between these two compounds and to guide the rational design of next-generation 2-aminothiazole-based therapeutics.

References

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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of 4-Aryl-2-Aminothiazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aryl-2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the backbone for a multitude of potent kinase inhibitors. Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a favored template in drug discovery campaigns targeting a diverse range of kinases implicated in oncology, inflammation, and other therapeutic areas. However, the very nature of the conserved ATP-binding site across the kinome presents a significant challenge: off-target activity. This guide provides an in-depth, comparative analysis of the off-target effects of 4-aryl-2-aminothiazole-based kinase inhibitors, offering objective experimental data and insights to aid researchers, scientists, and drug development professionals in navigating the complex landscape of kinase inhibitor selectivity.

The Double-Edged Sword: On-Target Efficacy vs. Off-Target Liabilities

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is paramount, unintended interactions with other kinases can lead to a spectrum of consequences, ranging from unforeseen toxicities to desirable polypharmacology. Understanding and characterizing the off-target profile of an inhibitor is therefore not merely an academic exercise but a critical step in preclinical and clinical development. This guide will delve into the off-target landscapes of representative 4-aryl-2-aminothiazole inhibitors targeting different kinase families, providing a framework for rational inhibitor selection and development.

Comparative Kinome-Wide Selectivity Analysis

To objectively compare the off-target effects of 4-aryl-2-aminothiazole kinase inhibitors, we have compiled and analyzed kinome-wide selectivity data from publicly available databases and peer-reviewed literature. The following tables summarize the inhibitory activity (IC50 values) of representative compounds against their primary targets and a selection of prominent off-targets.

Table 1: Off-Target Profile of Representative 4-Aryl-2-Aminothiazole Kinase Inhibitors

Compound/Drug NamePrimary Target(s)Primary Target IC50 (nM)Key Off-TargetsOff-Target IC50 (nM)
Dasatinib BCR-ABL, SRC family0.5 - 1c-KIT, PDGFRβ, EPHA25 - 20
Bosutinib SRC, ABL1.2CAMK2G, STE20 kinases184 (CAMK2G)
Compound 4v (ROCK Inhibitor) ROCK II20Selectivity data not fully available-
Aminothiazole 25 (Aurora Kinase Inhibitor) Aurora A/B/C529 (Aurora A)Flt3, CDK1/CyclinB440 (Flt3), 4270 (CDK1/CyclinB)[1]
CHK1 Inhibitor 8n CHK14.25Good selectivity over 15 other kinases-[2]
p38 MAPK Inhibitor p38α100 - 2000Selectivity data not fully available-[3]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.

Analysis of Off-Target Trends:

The data reveals that even within the same chemical scaffold, the off-target profiles of 4-aryl-2-aminothiazole inhibitors can vary significantly depending on the specific substitutions and the primary kinase target.

  • Promiscuity of Multi-Targeted Inhibitors: Dasatinib, a well-established multi-targeted inhibitor, demonstrates potent inhibition of several kinases beyond its primary targets, contributing to both its broad efficacy and its known side-effect profile.[4]

  • Selective Inhibition is Achievable: In contrast, some inhibitors, such as the Aurora kinase inhibitor aminothiazole 25, exhibit a higher degree of selectivity, with significantly weaker inhibition of off-targets like Flt3 and CDK1/CyclinB.[1] Similarly, the CHK1 inhibitor 8n is reported to have good selectivity over a panel of 15 other kinases.[2]

  • Novel Off-Targets: The comprehensive profiling of bosutinib identified CAMK2G as a novel target, which was not previously associated with this inhibitor class, highlighting the importance of unbiased screening approaches.[4]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the implications of off-target effects, it is crucial to visualize the signaling pathways involved and the experimental workflows used to identify these interactions.

Signal_Transduction_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., PDGFR, c-KIT) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K SRC SRC Family Kinase RTK->SRC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT STAT STAT SRC->STAT ABL ABL Kinase ABL->STAT STAT->Transcription ROCK ROCK Ligand Growth Factor Ligand->RTK Inhibitor 4-Aryl-2-aminothiazole Kinase Inhibitor Inhibitor->RTK Off-target Inhibitor->SRC On/Off-target Inhibitor->ABL On-target Inhibitor->ROCK On-target

Caption: A simplified signaling pathway illustrating potential on- and off-target effects of 4-aryl-2-aminothiazole kinase inhibitors.

Off_Target_Screening_Workflow start Start: 4-Aryl-2-aminothiazole Inhibitor biochemical Biochemical Assays (In Vitro Kinase Panel) start->biochemical proteomics Chemical Proteomics (e.g., Kinobeads) start->proteomics cellular Cellular Assays (e.g., CETSA, Western Blot) start->cellular data Data Analysis: - IC50/Kd Determination - Kinome Tree Mapping biochemical->data proteomics->data cellular->data validation Target Validation: - Genetic Approaches (siRNA/CRISPR) - Structurally Different Inhibitor data->validation end End: Comprehensive Off-Target Profile validation->end

Caption: A generalized workflow for the comprehensive evaluation of kinase inhibitor off-target effects.

Experimental Protocols: A Guide to Best Practices

To ensure the generation of robust and reproducible data, it is imperative to follow well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used in the assessment of off-target effects.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a classic and direct method to measure the catalytic activity of a kinase and its inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide or protein

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Cold ATP

  • Test inhibitor (4-aryl-2-aminothiazole compound) dissolved in DMSO

  • Phosphocellulose filter paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail and counter

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the appropriate concentration of the substrate, and the purified kinase.

  • Inhibitor Preparation: Serially dilute the test inhibitor in DMSO to create a range of concentrations.

  • Assay Setup: In a 96-well plate, add a small volume of the diluted inhibitor or DMSO (for control) to each well.

  • Initiate Reaction: Add the kinase reaction mix to each well. Pre-incubate for 10 minutes at 30°C.

  • Start Phosphorylation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Stop Reaction and Spotting: Stop the reaction by adding a solution like 3% phosphoric acid. Spot a portion of the reaction mixture from each well onto the phosphocellulose filter paper.

  • Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA™) for Target Engagement

CETSA™ is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cultured cells expressing the target kinase

  • Cell culture medium

  • Test inhibitor (4-aryl-2-aminothiazole compound)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease/phosphatase inhibitors)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations or with DMSO as a vehicle control for a specified duration.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase. Use a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both inhibitor-treated and control samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Protocol 3: Chemical Proteomics with Kinobeads

This approach utilizes immobilized broad-spectrum kinase inhibitors to capture a large portion of the kinome from cell lysates, allowing for the competitive profiling of a test inhibitor.

Materials:

  • Kinobeads (commercially available or prepared in-house)

  • Cell or tissue lysate

  • Test inhibitor (4-aryl-2-aminothiazole compound)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer and associated reagents for quantitative proteomics (e.g., TMT or iTRAQ labeling)

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase activity and protein complexes.

  • Competitive Binding: Incubate the lysate with increasing concentrations of the test inhibitor or DMSO as a control.

  • Kinome Capture: Add the kinobeads to the inhibitor-treated lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides, label with quantitative tags (e.g., TMT), and combine the samples.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. The displacement of a kinase from the kinobeads by the test inhibitor will result in a decreased signal for that kinase in the mass spectrometry data. Plot the relative abundance of each kinase as a function of the inhibitor concentration to determine the binding affinity (e.g., IC50 or Kd).

Conclusion: Towards More Selective Kinase Inhibitors

The 4-aryl-2-aminothiazole scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, as this guide illustrates, a thorough understanding of their off-target effects is crucial for the development of safe and effective therapeutics. The comparative data presented herein underscores the diversity of selectivity profiles that can be achieved within this chemical class. By employing a multi-pronged approach that combines kinome-wide screening with cellular target engagement and validation assays, researchers can gain a comprehensive understanding of their compounds' activities. This knowledge is not only vital for mitigating potential toxicities but also for uncovering novel therapeutic opportunities through rational polypharmacology. As our understanding of the kinome and the tools to probe it continue to evolve, so too will our ability to design the next generation of highly selective and efficacious kinase inhibitors.

References

  • Andersen, C. B., Wan, Y., Chang, J. W., Riggs, B., Lee, C., Liu, Y., Sessa, F., Villa, F., Kwiatkowski, N., Suzuki, M., Nallan, L., Heald, R., & Gray, N. S. (2008). Discovery of selective aminothiazole Aurora kinase inhibitors. ACS chemical biology, 3(3), 180–192. [Link]
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge: achieving inhibitor selectivity.[2][3][4] A promiscuous kinase inhibitor, while potent against its intended target, may interact with numerous other kinases, leading to unforeseen off-target effects and potential toxicities.[2] Conversely, a highly selective inhibitor promises a more precise therapeutic intervention with an improved safety profile.[5]

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of the novel compound 4-(3-Fluorophenyl)-1,3-thiazol-2-amine . While extensive public data on the full kinome-wide screen of this specific molecule is not yet available, its 2-aminothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to exhibit kinase inhibitory activity.[6][7]

Here, we will not only propose a robust, industry-standard methodology for determining its selectivity but also provide a comparative analysis against two well-characterized kinase inhibitors: Vemurafenib , a highly selective inhibitor of BRAF V600E, and Sorafenib , a multi-kinase inhibitor.[2][7][8][9] This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind generating and interpreting kinase selectivity data.

The Imperative of Kinase Selectivity

Kinase selectivity is a cornerstone of targeted therapy.[10] Early and comprehensive profiling across a large panel of kinases is crucial for several reasons:[1][11]

  • Target Validation: Confirming that the desired biological effect is indeed due to the inhibition of the primary target kinase.

  • Off-Target Liability Identification: Proactively identifying potential off-target interactions that could lead to adverse effects.

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and potency.[10]

  • Polypharmacology Opportunities: In some cases, inhibiting a specific set of kinases can be therapeutically advantageous. Profiling can uncover these opportunities.

To quantify and compare selectivity, several metrics have been developed. This guide will focus on two of the most informative: the Selectivity Score (S-score) and the Gini Coefficient .[5][11][12]

Experimental Design: A Blueprint for Profiling

To generate a comprehensive selectivity profile for this compound, a tiered screening approach against a diverse kinase panel is recommended. Commercial services offer extensive panels covering a significant portion of the human kinome.[][14][15][16]

Proposed Kinase Panel for Selectivity Profiling

A representative panel should include kinases from all major families to provide a broad overview of selectivity. The following is a suggested 80-kinase panel, focusing on key targets in oncology and signaling pathways.

Family Kinases
TK ABL1, ALK, AXL, EGFR, EPHA2, ERBB2, FGFR1, FLT3, INSR, KIT, MET, PDGFRA, PDGFRB, RET, SRC, TIE2, VEGFR2
STE MAP2K1 (MEK1), MAP2K2 (MEK2), MAP3K5 (ASK1), MAPK1 (ERK2), MAPK14 (p38a), PAK1, STK4 (MST1)
CMGC CDK1, CDK2, CDK4, CDK6, CDK9, DYRK1A, GSK3B, MAPK1 (ERK2), ROCK1, ROCK2
AGC AKT1, AURKA, AURKB, CHEK1, IKBKE, PAK1, PIM1, PRKACA, PRKCA, RSK1
CAMK CAMK1, CAMK2D, CHEK1, DAPK1, MAPKAPK2, PIM1, PIM3
CK1 CSNK1D, CSNK1E
TKL BRAF, BRAF (V600E), RAF1 (C-RAF)
Other AAK1, BUB1, CHEK2, CLK1, CSNK2A1, FYN, LCK, LYN, MKNK1, NEK2, PLK1, SGK1, TBK1, TNK2, YES1, ZAP70
Experimental Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This method is often considered the "gold standard" due to its direct measurement of phosphate transfer, sensitivity, and universal applicability to any kinase.[17][18]

Principle: The assay quantifies the transfer of a radiolabeled phosphate ([³³P]) from ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, while the unreacted [³³P]-ATP is washed away. The radioactivity retained on the filter is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the test compound (this compound, Vemurafenib, Sorafenib, or DMSO vehicle control) in a kinase reaction buffer (typically containing HEPES, MgCl₂, DTT).[19]

  • Initiation: Start the reaction by adding an ATP solution containing a mix of unlabeled ATP and [³³P]-ATP. It is crucial to perform assays at a physiologically relevant ATP concentration (e.g., 1 mM) or at the Kₘ value for ATP for each kinase to obtain biologically meaningful data.[18]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination and Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter mat multiple times with a wash buffer to remove unreacted [³³P]-ATP.

  • Detection: Allow the filter mat to dry, then measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Kinase, Substrate, & Test Compound C Combine & Incubate (e.g., 30°C) A->C B [³³P]-ATP + Cold ATP Mix B->C D Stop Reaction & Spot onto Filter Mat C->D Time-course E Wash Filter Mat D->E F Scintillation Counting E->F G Calculate % Inhibition F->G H Determine IC₅₀ Value G->H G Target Kinase Target Kinase Off-Target 1 Off-Target 1 Off-Target 2 Off-Target 2 Non-Target 1 Non-Target 1 Non-Target 2 Non-Target 2 Non-Target 3 Non-Target 3 Inhibitor_S Selective Inhibitor Inhibitor_S->Target Kinase Inhibitor_N Non-Selective Inhibitor Inhibitor_N->Target Kinase Inhibitor_N->Off-Target 1 Inhibitor_N->Off-Target 2

Caption: Selective vs. non-selective kinase inhibitor interactions.

Gini Coefficient

The Gini coefficient provides a more nuanced measure of selectivity that is independent of arbitrary concentration cutoffs. [1][5][12][20]It assesses the inequality of inhibitor activity across the kinome panel. A Gini coefficient of 0 represents a completely non-selective compound that inhibits all kinases equally, while a value of 1 signifies a perfectly selective compound that inhibits only a single kinase. [1][5] Calculation: The calculation involves ranking kinases by their percent inhibition at a single compound concentration, plotting the cumulative fraction of kinases against the cumulative fraction of total inhibition (a Lorenz curve), and measuring the area between this curve and the line of perfect equality. [1][5]Highly selective compounds result in Lorenz curves that bow significantly away from the diagonal. [5] Based on the profiles in Table 1, one would expect the Gini coefficients to rank as follows: Vemurafenib > this compound > Sorafenib .

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the kinase selectivity profile of a novel compound, this compound. By employing standardized, high-quality assays and robust analytical methods like the S-score and Gini coefficient, researchers can generate a clear and quantitative picture of a compound's kinome-wide interactions.

The comparative analysis with benchmark inhibitors like the selective Vemurafenib and the multi-targeted Sorafenib provides essential context for decision-making. [7][9]Understanding whether a new chemical entity possesses a "laser-like" precision or a "shotgun" effect is fundamental to guiding its development pathway, predicting its therapeutic window, and ultimately, shaping its clinical destiny. The methodologies and interpretive frameworks presented here serve as a robust starting point for any research team embarking on the critical task of kinase inhibitor profiling.

References

  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. Journal of Medicinal Chemistry, 50(23), 5773–5779. [Link]
  • Graczyk, P. P. (2007). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases. American Chemical Society. [Link]
  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7456. [Link]
  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. PubMed. [Link]
  • Graczyk, P. P. (2016). Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases†. figshare. [Link]
  • Smalley, K. S. M., et al. (2014). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. PLOS ONE. [Link]
  • Coley, A. M., & Bercher, M. R. (2020). Gini coefficients as a single value metric to define chemical probe selectivity. RSC Medicinal Chemistry, 11(10), 1135-1141. [Link]
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  • Turenne, G. A., & Price, B. D. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3335. [Link]
  • ClinPGx. (n.d.). Vemurafenib Pathway, Pharmacodynamics. PharmGKB. [Link]
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  • Smalley, K. S. M., et al. (2014). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. PLOS ONE. [Link]
  • Sonpavde, G., et al. (2014). Multi-targeted kinase inhibitor sorafenib and its future. Expert Opinion on Drug Metabolism & Toxicology, 10(3), 345-354. [Link]
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  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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A Senior Application Scientist's Comparative Guide to Thiazole Synthesis: Hantzsch vs. The Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals, from the antibiotic penicillin to the antiretroviral ritonavir. For researchers, scientists, and drug development professionals, the efficient and versatile synthesis of this heterocyclic motif is of paramount importance. This guide provides an in-depth, objective comparison of the seminal Hantzsch thiazole synthesis with other key methodologies, supported by experimental data and detailed protocols to empower you in making the most informed strategic decisions for your synthetic campaigns.

The Enduring Legacy of the Hantzsch Synthesis

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most reliable and widely employed methods for the construction of the thiazole core.[1] Its enduring popularity stems from its operational simplicity, broad substrate scope, and generally high yields.[2] The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[3]

The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[4] This straightforward mechanism contributes to its reliability and predictability.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reagents α-Haloketone + Thioamide/Thiourea Mixing Dissolve in Solvent (e.g., Ethanol) Reagents->Mixing Heating Conventional Heat or Microwave Mixing->Heating Monitoring TLC Analysis Heating->Monitoring Neutralization Add Base (e.g., Na2CO3) Monitoring->Neutralization Precipitation Product Precipitates Neutralization->Precipitation Filtration Collect Solid Product Precipitation->Filtration Purification Recrystallization (if necessary) Filtration->Purification Characterization NMR, MS, MP Purification->Characterization

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Comparative Analysis of Key Thiazole Synthesis Methodologies

The choice of a synthetic route is invariably a balance of factors including yield, reaction time, substrate scope, and the desired substitution pattern on the final thiazole product. Below is a comparative overview of the Hantzsch synthesis and its main alternatives.

Synthesis RouteStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis (Conventional) α-Haloketone, Thioamide/ThioureaEthanol, Reflux30 min - 24 hRoom Temp. - Reflux80 - >95%Well-established, broad substrate scope, reliable, high yields.[2][5]Can require long reaction times and elevated temperatures.
Hantzsch (Microwave-Assisted) α-Haloketone, ThioureaMethanol, Microwave5 - 30 min90 °C95%Dramatically reduced reaction times, often higher yields.[6]Requires specialized microwave equipment.
Hantzsch (Solvent-Free) α-Haloketone, Thiourea, AldehydeGrinding, reusable catalyst10 - 20 minRoom Temperature79 - 90%Environmentally friendly, simple work-up, rapid.[7]Scalability can be a concern.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon DisulfideMild, aqueous conditions1 - 5 hRoom Temperature"Significant"Provides access to 5-aminothiazoles under mild conditions.[8]Use of hazardous and unpleasant reagents like CS₂.
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Not specified~170 °CNot specifiedAccess to 2,5-disubstituted thiazoles.[1]Harsh reaction conditions, high temperatures.
TosMIC-Based Synthesis TosMIC, Dithioates/CS₂Base (e.g., NaH)10 - 30 minNot specifiedHighAccess to 2-unsubstituted thiazoles.[9]Substrate scope can be limited.

Mechanistic Insights: A Visual Comparison

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Hantzsch Synthesis Mechanism

Hantzsch_Mechanism start α-Haloketone + Thioamide intermediate1 S-alkylation (SN2) start->intermediate1 Nucleophilic attack by S intermediate2 Thioimidate intermediate intermediate1->intermediate2 Tautomerization intermediate3 Intramolecular cyclization intermediate2->intermediate3 Nucleophilic attack by N on carbonyl intermediate4 Hemiaminal-like intermediate intermediate3->intermediate4 intermediate5 Dehydration intermediate4->intermediate5 -H₂O product Thiazole intermediate5->product

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism start α-Aminonitrile + Carbon Disulfide intermediate1 Nucleophilic attack by N on CS₂ start->intermediate1 intermediate2 Dithiocarbamate intermediate intermediate1->intermediate2 intermediate3 Intramolecular cyclization intermediate2->intermediate3 Nucleophilic attack by S on nitrile intermediate4 5-Imino-2-thione thiazolidine intermediate3->intermediate4 intermediate5 Tautomerization intermediate4->intermediate5 product 5-Amino-2-mercaptothiazole intermediate5->product Aromatization

Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.

Gabriel Synthesis Mechanism

Gabriel_Mechanism start α-Acylamino ketone + P₄S₁₀ intermediate1 Thionation of amide carbonyl start->intermediate1 intermediate2 Thioamide intermediate intermediate1->intermediate2 intermediate3 Intramolecular cyclization intermediate2->intermediate3 Nucleophilic attack by S on ketone intermediate4 Cyclized intermediate intermediate3->intermediate4 intermediate5 Dehydration intermediate4->intermediate5 -H₂O product 2,5-Disubstituted Thiazole intermediate5->product

Caption: The reaction mechanism of the Gabriel thiazole synthesis.

Field-Proven Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for key examples of these syntheses are provided below.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[4]

This protocol describes the straightforward and high-yielding synthesis of a common thiazole derivative.

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar.

    • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

    • Remove the reaction from the heat and allow it to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water.

    • Spread the collected solid on a watch glass and allow it to air dry.

    • Expected Yield: ~99%

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole[8]

This protocol illustrates the synthesis of a 5-aminothiazole under mild conditions.

  • Materials:

    • Aminoacetonitrile

    • Dithiophenylacetic acid

    • Appropriate solvent (e.g., ethanol)

  • Procedure:

    • Dissolve aminoacetonitrile and dithiophenylacetic acid in the chosen solvent at room temperature.

    • Stir the reaction mixture for the required duration (typically 1-5 hours), monitoring by TLC.

    • Upon completion, the product can be isolated by evaporation of the solvent and purification by crystallization or chromatography.

    • Note: This is a generalized procedure based on the original report. Specific quantities and purification methods may need optimization.

Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole[1]

This protocol outlines the synthesis of a disubstituted thiazole, albeit under harsh conditions.

  • Materials:

    • N-(2-oxopropyl)acetamide

    • Phosphorus pentasulfide (P₄S₁₀)

  • Procedure:

    • In a reaction vessel equipped for high-temperature reactions, combine N-(2-oxopropyl)acetamide and phosphorus pentasulfide.

    • Heat the mixture to approximately 170°C.

    • Maintain the temperature for the duration required for the reaction to complete (monitoring by TLC is challenging at this temperature; time-based quenching of aliquots is recommended).

    • After cooling, the reaction mixture is carefully worked up to isolate the 2,5-dimethylthiazole. This typically involves quenching with a base and extraction.

    • Caution: This reaction involves high temperatures and corrosive reagents. Appropriate safety precautions are essential.

The Rise of Modern and Greener Alternatives

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for thiazole synthesis.

  • Microwave-Assisted Synthesis: As demonstrated in the comparative table, microwave irradiation can dramatically reduce reaction times for the Hantzsch synthesis from hours to minutes, often with an increase in yield.[6] This is attributed to efficient and uniform heating of the reaction mixture.

  • Solvent-Free and One-Pot Reactions: Green chemistry principles have driven the development of solvent-free protocols, often utilizing grinding or solid-supported catalysts, which minimize waste and simplify product isolation.[7] One-pot, multi-component reactions, where multiple starting materials are combined in a single step to form the final product, are also gaining prominence for their high efficiency and atom economy.[10]

  • TosMIC and Other Novel Reagents: Reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) have opened up new avenues for thiazole synthesis, particularly for accessing substitution patterns that are challenging to obtain through classical methods, such as 2-unsubstituted thiazoles.[9][11]

Conclusion: Selecting the Optimal Synthetic Strategy

The Hantzsch thiazole synthesis , particularly its microwave-assisted and solvent-free variations, remains the workhorse for the preparation of a wide range of thiazole derivatives due to its high yields, reliability, and broad applicability. For the specific synthesis of 5-aminothiazoles , the Cook-Heilbron synthesis offers a valuable, mild alternative, provided the handling of reagents like carbon disulfide is not a deterrent. The Gabriel synthesis , while historically significant for accessing 2,5-disubstituted thiazoles, is often hampered by its harsh reaction conditions.

Emerging green methodologies and novel reagents like TosMIC are continuously expanding the synthetic chemist's toolbox, offering faster, more efficient, and environmentally benign routes to this critical heterocyclic scaffold. The ultimate choice of method will depend on a careful consideration of the desired substitution pattern, available starting materials, required scale, and the laboratory's capabilities and commitment to green chemistry principles. This guide serves as a foundational resource to navigate these choices with confidence and scientific rigor.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
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  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15, 1-20.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
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  • University of Auckland. (2022). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
  • Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 356(12), e2300420.
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  • National Institutes of Health. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(10), 11623-11634.
  • ResearchGate. (2018). Cook-Heilbron thiazole synthesis.
  • Organic Reactions. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
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  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 643-662.
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Evasion Tactics: A Comparative Guide to Resistance Mechanisms Against 4-(3-Fluorophenyl)-1,3-thiazol-2-amine and Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with potent anticancer activities.[1][2] These agents, exemplified by the clinical success of drugs like Dasatinib, often function by targeting key cellular machinery such as protein kinases or the microtubule cytoskeleton.[1] 4-(3-Fluorophenyl)-1,3-thiazol-2-amine represents a promising entity within this class, with numerous analogues demonstrating significant cytotoxic effects against various cancer cell lines.[3][4][5] However, the therapeutic efficacy of such targeted agents is frequently undermined by the emergence of drug resistance, a complex phenomenon that remains a primary obstacle in oncology.[2]

This guide provides an in-depth comparison of the established and putative resistance mechanisms that cancer cells employ to evade the cytotoxic effects of this compound and related 2-aminothiazole-based anticancer agents. We will explore these mechanisms through the lens of the compound's likely molecular targets—protein kinases and tubulin—and provide detailed experimental workflows to investigate these evasion strategies.

Postulated Mechanisms of Action for this compound

While specific mechanistic studies for this compound are not extensively documented in publicly available literature, the broader class of 2-aminothiazole derivatives predominantly exerts its anticancer effects through two primary mechanisms:

  • Protein Kinase Inhibition: The 2-aminothiazole core is a versatile scaffold for designing inhibitors that target the ATP-binding site of various protein kinases, disrupting signaling pathways crucial for cancer cell proliferation and survival.[6]

  • Tubulin Polymerization Inhibition: Several N,4-diaryl-1,3-thiazol-2-amines have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis.[7]

Given these precedents, it is highly probable that this compound acts as either a kinase inhibitor, a tubulin inhibitor, or potentially a dual inhibitor. Understanding resistance, therefore, requires a comparative analysis of mechanisms affecting both target types.

Comparative Analysis of Resistance Mechanisms

Cancer cells can develop resistance to targeted therapies through intrinsic (pre-existing) or acquired mechanisms.[8] Below, we compare the key resistance pathways relevant to kinase and tubulin inhibitors, which are the likely targets of this compound.

Table 1: Comparison of Resistance Mechanisms to Kinase and Tubulin Inhibitors
Resistance MechanismDescription for Kinase InhibitorsDescription for Tubulin InhibitorsRelevance to this compound
Target Alteration Secondary mutations in the kinase domain that prevent inhibitor binding but maintain kinase activity (e.g., gatekeeper mutations).[9]Mutations in α- or β-tubulin subunits that alter the drug-binding site or microtubule stability.[10]High: A primary mechanism of acquired resistance for targeted therapies.
Target Overexpression/Amplification Increased expression or gene amplification of the target kinase, requiring higher drug concentrations for inhibition.[8]Altered expression of specific tubulin isotypes (e.g., βIII-tubulin) associated with resistance.[11]High: A common mechanism to overcome competitive inhibition.
Bypass Pathway Activation Upregulation of alternative signaling pathways that compensate for the inhibited pathway, restoring downstream signaling.[12]Activation of signaling pathways that promote cell survival and override the mitotic arrest signal.Moderate to High: A frequent cause of both intrinsic and acquired resistance.
Drug Efflux Increased expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) that actively pump the drug out of the cell.[12]Overexpression of P-glycoprotein is a major mechanism of resistance to taxanes and vinca alkaloids.[11]High: A common multidrug resistance mechanism.
Drug Inactivation Metabolic modification of the drug into an inactive form.Detoxification of the drug within the cancer cell.[11]Moderate: Dependent on the specific metabolism of the compound.
Apoptosis Evasion Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family) that prevent drug-induced cell death.Blockade of apoptotic pathways downstream of mitotic arrest.[11]High: A general mechanism of resistance to many chemotherapeutic agents.

Visualizing Resistance Pathways

Kinase Inhibitor Resistance

kinase_resistance cluster_resistance Resistance Mechanisms Drug This compound (Kinase Inhibitor) Target Target Kinase Drug->Target Inhibits Downstream Downstream Signaling (Proliferation, Survival) Target->Downstream Activates Apoptosis Apoptosis Downstream->Apoptosis Inhibits Mutation Target Mutation Mutation->Target Alters Binding Site Amplification Target Amplification Amplification->Target Increases Quantity Bypass Bypass Pathway Activation Bypass->Downstream Activates Independently Efflux Drug Efflux (ABC Transporters) Efflux->Drug Removes from Cell

Caption: Mechanisms of resistance to kinase inhibitors.

Tubulin Inhibitor Resistance

tubulin_resistance cluster_resistance Resistance Mechanisms Drug This compound (Tubulin Inhibitor) Tubulin Tubulin Dimers Drug->Tubulin Binds Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Mitosis Mitotic Arrest Microtubules->Mitosis Disrupts Apoptosis Apoptosis Mitosis->Apoptosis Induces TubulinMutation Tubulin Mutation/ Isotype Shift TubulinMutation->Tubulin Prevents Binding MAPs Altered Microtubule- Associated Proteins MAPs->Microtubules Stabilizes/Destabilizes Efflux Drug Efflux (ABC Transporters) Efflux->Drug Removes from Cell

Caption: Mechanisms of resistance to tubulin inhibitors.

Experimental Workflows for Investigating Resistance

To elucidate the specific resistance mechanisms to this compound, a systematic experimental approach is required.

Workflow 1: Generation and Initial Characterization of Resistant Cell Lines

workflow1 start Parental Cancer Cell Line step1 Continuous or Pulse Exposure to Increasing Concentrations of This compound start->step1 step2 Selection and Expansion of Resistant Clones step1->step2 step3 IC50 Determination (MTT/CellTiter-Glo Assay) to Confirm Resistance step2->step3 step4 Characterization of Resistant Phenotype (e.g., cross-resistance to other agents) step3->step4 end Resistant Cell Line Model step4->end

Caption: Generation of drug-resistant cell lines.

Protocol 1: Development of Drug-Resistant Cell Lines

  • Cell Seeding: Plate a cancer cell line of interest (e.g., a line sensitive to the parent compound) in appropriate culture vessels.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have recovered and are proliferating, passage them and increase the drug concentration in a stepwise manner.

  • Selection: Continue this process of dose escalation and cell expansion over several months until a cell population can proliferate in the presence of a significantly higher drug concentration (e.g., 10-fold the initial IC50).

  • Validation: Confirm the resistant phenotype by performing a dose-response assay and calculating the IC50 value, comparing it to the parental cell line.

Workflow 2: Investigating Specific Resistance Mechanisms

Once resistant cell lines are established, the following parallel investigations can be undertaken to pinpoint the mechanism of resistance.

workflow2 cluster_investigations Parallel Investigations start Parental vs. Resistant Cell Lines target_analysis Target Analysis: - Gene Sequencing (Sanger/NGS) - Western Blot (Protein Expression) - qPCR (mRNA Expression) start->target_analysis pathway_analysis Bypass Pathway Analysis: - Phospho-protein arrays - Western Blot for key signaling nodes (e.g., p-AKT, p-ERK) start->pathway_analysis efflux_analysis Drug Efflux Analysis: - Western Blot/qPCR for ABC transporters - Rhodamine 123 Efflux Assay start->efflux_analysis end Identification of Resistance Mechanism(s) target_analysis->end pathway_analysis->end efflux_analysis->end

Caption: Investigating specific resistance mechanisms.

Protocol 2: Western Blot for Target and Pathway Analysis

  • Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein (e.g., specific kinases, β-tubulin, βIII-tubulin, P-glycoprotein, p-AKT, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Protocol 3: Rhodamine 123 Efflux Assay

  • Cell Seeding: Seed parental and resistant cells in a 96-well black, clear-bottom plate.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (a P-glycoprotein substrate) for 30-60 minutes.

  • Washing: Wash the cells to remove extracellular dye.

  • Efflux Measurement: Measure the intracellular fluorescence over time using a plate reader. A faster decrease in fluorescence in resistant cells compared to parental cells indicates increased efflux activity.

  • Inhibitor Control: As a control, perform the assay in the presence of a known P-glycoprotein inhibitor (e.g., Verapamil). Inhibition of efflux in the presence of the inhibitor confirms the role of P-glycoprotein.

Alternative Therapeutic Strategies and Future Directions

Overcoming resistance to this compound will likely require strategies tailored to the specific resistance mechanism.

  • For Target Mutations: Development of next-generation 2-aminothiazole derivatives that can bind to the mutated target.

  • For Bypass Pathway Activation: Combination therapy with an inhibitor of the activated bypass pathway.

  • For Drug Efflux: Co-administration with an ABC transporter inhibitor.

The molecular hybridization of the thiazole scaffold with other pharmacophores is also a promising strategy to develop compounds that can circumvent drug resistance.[3][13]

Conclusion

While this compound and its analogues hold promise as anticancer agents, a proactive understanding of potential resistance mechanisms is crucial for their successful clinical translation. By anticipating and systematically investigating resistance through the experimental frameworks outlined in this guide, researchers can develop more robust therapeutic strategies, including rational combination therapies and next-generation inhibitors, to combat the adaptive nature of cancer.

References

  • H, K., Iwai, K., et al. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research, 4(1).
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A Comparative Guide to the Synthetic Routes of 4-Phenylthiazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylthiazole moiety is a privileged scaffold in modern drug discovery, forming the structural core of numerous compounds with significant therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer agents. The versatility of this heterocyclic system stems from its unique electronic properties and its ability to participate in various biological interactions. For researchers and drug development professionals, selecting an optimal and efficient synthetic route to access these vital compounds is a critical decision that directly impacts project timelines, scalability, and cost-effectiveness.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining 4-phenylthiazoles. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of the classical Hantzsch, Gabriel, and Cook-Heilbron syntheses, alongside modern, efficiency-focused adaptations. This analysis is supported by experimental data and detailed protocols to provide a clear, actionable framework for laboratory application.

Chapter 1: The Hantzsch Thiazole Synthesis: The Workhorse Route

First reported in 1887, the Hantzsch thiazole synthesis remains the most common and versatile method for preparing thiazole derivatives.[1] Its enduring prevalence is a testament to its reliability, broad substrate scope, and the commercial availability of its starting materials.

Mechanism and Rationale

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide. In the context of synthesizing 4-phenylthiazoles, the typical reactants are a phenacyl halide (e.g., 2-bromoacetophenone) and a thioamide.

The reaction proceeds via a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic α-carbon of the phenacyl halide in an SN2 reaction. This initial step forms a key acyclic intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon. This step is often facilitated by the enol tautomer of the ketone.

  • Dehydration: The resulting thiazoline intermediate readily undergoes dehydration to yield the stable, aromatic 4-phenylthiazole ring.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

} /dot Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols & Performance Comparison

The true utility of the Hantzsch synthesis is revealed in its adaptability. Below, we compare a conventional thermal method with modern energy-efficient variations.

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard, reliable method for synthesizing a common 4-phenylthiazole precursor.

  • Materials: 2-bromoacetophenone (1 eq.), Thiourea (1.2 eq.), Ethanol.

  • Procedure:

    • Dissolve 2-bromoacetophenone and thiourea in ethanol in a round-bottom flask.

    • Fit the flask with a reflux condenser and heat the mixture under reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing cold water and neutralize with a 5% sodium bicarbonate solution to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

    • Recrystallize from ethanol to obtain the purified 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted Synthesis of N-Phenyl-4-phenylthiazol-2-amines

Microwave irradiation offers a significant acceleration of the Hantzsch reaction, drastically reducing reaction times and often improving yields by minimizing side-product formation.[2]

  • Materials: 2-Chloroacetophenone (1 eq.), N-phenylthiourea (1 eq.), Methanol.

  • Procedure:

    • Combine 2-chloroacetophenone and N-phenylthiourea in a specialized microwave reaction vessel.

    • Add methanol as the solvent and cap the vessel.

    • Place the vessel in a microwave reactor and irradiate at 90-100°C for 20-30 minutes.[2]

    • Monitor pressure to ensure it remains within safe limits (e.g., <250 psi).

    • After cooling, the product often precipitates directly from the solution or can be isolated using a similar work-up as the conventional method.

Comparative Data
MethodKey ReactantsConditionsTimeYield (%)Key Advantages / Disadvantages
Conventional Hantzsch Phenacyl bromide, ThioureaReflux in Ethanol3-8 hours70-85%Pro: Simple setup, reliable. Con: Long reaction times, potential for side products.
Microwave-Assisted Hantzsch Phenacyl chloride, ThioureaMicrowave, 90-100°C, Methanol20-30 min89-95%[2]Pro: Extremely rapid, high yields, cleaner reactions. Con: Requires specialized equipment.
Ultrasound-Assisted Hantzsch Phenacyl bromide, ThioureaUltrasonic Irradiation, RT, EtOH/H₂O1.5-2 hours79-90%Pro: Faster than conventional, mild conditions. Con: Requires sonicator.

Chapter 2: Classical Alternatives: Gabriel and Cook-Heilbron Syntheses

While the Hantzsch synthesis is the dominant method for producing 4-phenylthiazoles, the Gabriel and Cook-Heilbron syntheses are historically significant routes to the thiazole core. However, their utility for accessing simple 4-phenylthiazoles is limited by their substrate requirements and the nature of their final products.

Gabriel Thiazole Synthesis

The Gabriel synthesis involves the cyclization of an α-acylaminoketone using a strong dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[3]

  • Mechanism: The reaction is thought to proceed by thionation of the amide carbonyl group, followed by intramolecular cyclization and dehydration.

  • Application to 4-Phenylthiazoles: To synthesize a 2,4-diphenylthiazole, one would start with N-(2-oxo-2-phenylethyl)benzamide.

  • Limitations & Causality: This method suffers from significant drawbacks. The reaction requires harsh conditions, including high temperatures (often >150°C), and the use of the noxious and difficult-to-handle phosphorus pentasulfide.[1] Yields are often unsatisfactory.[1] Consequently, this route is rarely employed for modern drug discovery campaigns where milder conditions and higher efficiency are paramount.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=plaintext, fontsize=12]; edge [arrowhead=vee, color="#EA4335", penwidth=1.5];

} /dot Caption: Generalized Gabriel Thiazole Synthesis Pathway.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis is a valuable method for producing 5-aminothiazoles .[2] It involves the reaction of an α-aminonitrile with carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[2]

  • Mechanism: The reaction begins with the nucleophilic attack of the amino group on the sulfur-containing reagent, followed by an intramolecular cyclization involving the nitrile group, and finally tautomerization to the aromatic 5-aminothiazole.

  • Application to 4-Phenylthiazoles: To generate a 4-phenyl substituted thiazole via this route, one would need α-amino-α-phenylacetonitrile as the starting material. The reaction with carbon disulfide would yield 5-amino-4-phenylthiazole-2-thiol.

  • Limitations & Causality: The primary limitation of this route for the target topic is that it inherently produces a 5-amino substituted thiazole, not an unsubstituted one. While the amino group can be a useful handle for further functionalization, it represents an indirect and multi-step approach if the final target is a simple 4-phenylthiazole. The strength of this method lies specifically in its efficient access to the 5-aminothiazole scaffold.

Chapter 3: Comparative Analysis and Route Selection

The choice of synthetic route is a critical decision driven by the specific goals of the research program, including desired substitution patterns, scale, available equipment, and green chemistry considerations.

Head-to-Head Comparison
FeatureHantzsch SynthesisGabriel SynthesisCook-Heilbron Synthesis
Primary Product 2,4-disubstituted or 2,4,5-trisubstituted thiazoles2,5-disubstituted thiazoles5-aminothiazoles
Versatility Very HighLowModerate (for 5-aminothiazoles)
Reaction Conditions Mild to moderate (reflux); very mild with modern methodsHarsh (High temp, P₄S₁₀)Very Mild (Room temp)
Typical Yields Good to Excellent (70-95%)Generally low to moderateGood
Key Advantage Direct, versatile, high-yielding route to 4-phenylthiazolesAccess to 2,5-disubstituted thiazolesExcellent for 5-aminothiazoles
Key Disadvantage Can require heat/long times (conventional)Harsh conditions, noxious reagentsIndirect for simple 4-phenylthiazoles
Decision-Making Workflow for Route Selection

For professionals in drug development, selecting the most logical path is essential. The following workflow provides a decision-making framework.

G

Conclusion

For the direct and efficient synthesis of 4-phenylthiazoles, the Hantzsch synthesis remains the undisputed method of choice. Its operational simplicity, high yields, and adaptability to modern energy sources like microwave irradiation make it ideal for both small-scale discovery and larger-scale production. Modern iterations of the Hantzsch synthesis significantly reduce reaction times from hours to minutes and boost yields to over 90%, aligning with the principles of green and efficient chemistry.

While the Gabriel and Cook-Heilbron syntheses are important classical reactions for forming the thiazole core, they are not optimal for the direct synthesis of simple 4-phenylthiazoles. The Gabriel route is hampered by harsh conditions and low yields, while the Cook-Heilbron route is specialized for the synthesis of 5-aminothiazoles. Understanding the strengths and, more importantly, the limitations of each method allows the modern medicinal chemist to make informed, efficient, and logical decisions in the synthesis of these vital therapeutic scaffolds.

References

  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). International Journal of Pharmaceutical and Bio-Medical Science.
  • Systematic Review On Thiazole And Its Applic
  • Cook–Heilbron thiazole synthesis. Wikipedia.

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Unraveling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel small molecule is the cornerstone of its therapeutic development. The compound 4-(3-Fluorophenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry celebrated for its diverse biological activities, including potent anticancer and anti-inflammatory properties.[1] While extensive research has been conducted on its analogues, the specific molecular targets and pathways modulated by this particular entity remain to be definitively elucidated.

This guide provides a comprehensive, technically-grounded framework for confirming the MoA of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind a multi-pronged experimental approach. This self-validating workflow is designed to first broadly screen for potential activities and then systematically narrow down and confirm the precise molecular interactions, providing a robust and publishable dataset.

Core Hypotheses Based on Structural Analogs

The 2-aminothiazole scaffold is frequently associated with two primary anticancer mechanisms of action. This historical data forms the basis of our initial investigation.

  • Kinase Inhibition: A significant body of evidence suggests that 2-aminothiazole derivatives can act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling.[2] Notably, the BRAF/MEK/ERK (MAPK) signaling pathway, a key cascade controlling cell proliferation and survival, is a common target. The BRAF V600E mutation, in particular, is a driver in a majority of melanomas and other cancers.[3]

  • Disruption of Microtubule Dynamics: Several N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors. These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules. This disruption of the cellular cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers apoptosis.[4]

This guide will therefore focus on systematically testing these two high-probability MoAs, while remaining open to discovering novel activities.

The Investigative Workflow: From Broad Screening to Definitive Confirmation

Our experimental strategy is designed as a funnel, starting with broad, high-throughput methods to identify the most likely MoA, followed by increasingly specific biochemical and cell-based assays to validate the initial findings and elucidate the detailed mechanism.

MoA_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Phenotype & Pathway Analysis cluster_2 Phase 3: Direct Target Engagement A Kinase Panel Profiling (>400 Kinases) C Cell Viability Assays (Cancer Cell Line Panel) A->C If Kinase Hit B In Vitro Tubulin Polymerization Assay B->C If Tubulin Hit D Cell Cycle Analysis (Flow Cytometry) C->D Validate Cytotoxicity E MAPK Pathway Analysis (Western Blot) C->E If Kinase Hit Pattern D->B Correlates with Tubulin Disruption F Cellular Thermal Shift Assay (CETSA) D->F Identify Target for Validation E->A Correlates with Kinase Hit E->F Identify Target for Validation End Confirmed Mechanism of Action F->End Confirm Direct Binding Start Test Compound: This compound Start->A Hypothesis Testing Start->B Hypothesis Testing

Figure 1: A logical workflow for MoA confirmation.

Comparator Compounds for Rigorous Analysis

To ensure the validity of our findings, this compound (referred to as the "Test Compound") will be compared against well-characterized positive and negative controls.

CompoundClassPrimary Mechanism of ActionRole in Study
Vemurafenib BRAF InhibitorPotent and selective inhibitor of the BRAF V600E mutant kinase.[5]Positive Control (Kinase Inhibition)
Colchicine Tubulin Polymerization InhibitorBinds to tubulin and prevents its polymerization into microtubules.[1][6][7][8]Positive Control (Tubulin Destabilization)
Paclitaxel (Taxol) Microtubule StabilizerBinds to microtubules and prevents their depolymerization.[2][9][10][11]Positive Control (Microtubule Stabilization)
Vehicle (DMSO) Solvent-Negative Control

Phase 1: Broad Screening to Identify Primary Biological Activity

The initial phase aims to quickly and efficiently determine if the Test Compound interacts with either of the two hypothesized target classes.

Experiment 1.1: Broad Kinase Panel Profiling

Rationale: To broadly survey the compound's effect on the human kinome. This unbiased approach can identify primary targets and potential off-target effects, which are critical for predicting both efficacy and toxicity. Commercial services offer screening against hundreds of kinases.[12][13][14][][16]

Protocol:

  • Service Selection: Engage a reputable contract research organization (e.g., Reaction Biology, Eurofins Discovery, Pharmaron) offering a comprehensive kinase profiling panel (>400 kinases).[12][13][16]

  • Compound Submission: Submit the Test Compound for single-concentration screening (typically 1 µM or 10 µM) against the kinase panel.

  • Data Analysis: Analyze the percentage of inhibition data. Hits are typically defined as kinases with >50% or >75% inhibition. The data should be visualized on a kinome map to assess selectivity.

Expected Outcomes & Interpretation:

ScenarioInterpretationNext Step
Selective Inhibition: Potent inhibition of BRAF (WT and/or V600E) and few other kinases.Strong evidence for a kinase inhibitor MoA, likely targeting the MAPK pathway.Proceed to Phase 2, focusing on MAPK pathway analysis.
Non-Selective Inhibition: Inhibition of numerous kinases across different families.Compound may be a promiscuous kinase inhibitor or acting via a different mechanism.Proceed to Phase 2, but with caution.
No Significant Inhibition: No kinases are inhibited above the threshold.A kinase-mediated MoA is unlikely.Focus on the tubulin polymerization hypothesis.
Experiment 1.2: In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay directly measures the compound's ability to interfere with the assembly of purified tubulin into microtubules. It can distinguish between inhibitors (like colchicine) and enhancers/stabilizers (like paclitaxel).[17][18][19][20]

Protocol: (Adapted from fluorescence-based tubulin polymerization assay kits)[17][19][21]

  • Reagent Preparation: Reconstitute lyophilized, high-purity bovine tubulin (>99%) in a general tubulin buffer containing a fluorescent reporter, GTP, and glycerol.

  • Assay Setup: In a pre-warmed 96-well plate, add the Test Compound across a range of concentrations. Include wells for Vehicle, Colchicine (inhibitor control), and Paclitaxel (enhancer control).

  • Initiation and Measurement: Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to all wells. Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Data Acquisition: Measure fluorescence intensity kinetically over 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ (for inhibitors) or EC₅₀ (for enhancers).

Expected Outcomes & Interpretation:

CompoundExpected Polymerization CurveInterpretation
Vehicle (DMSO) Sigmoidal curve with nucleation, growth, and plateau phases.Normal polymerization.
Colchicine Flattened curve; significant reduction in polymerization rate and max polymer mass.Inhibition of polymerization.
Paclitaxel Rapid increase in fluorescence, eliminating the nucleation phase and increasing the max polymer mass.Enhancement of polymerization.
Test Compound If similar to Colchicine:Likely a tubulin polymerization inhibitor.
Test Compound If similar to Paclitaxel:Likely a microtubule stabilizer.
Test Compound If similar to Vehicle:No direct effect on tubulin polymerization.

Phase 2: Cellular Phenotype and Pathway Analysis

Based on the results from Phase 1, this phase investigates the compound's effects in a more biologically relevant cellular context.

Experiment 2.1: Cell Viability Assays Across a Cancer Cell Line Panel

Rationale: To determine the cytotoxic/cytostatic potential of the Test Compound and to correlate its activity with the genetic background of different cancer cell lines. For example, if the compound is a BRAF inhibitor, it should show greater potency in BRAF V600E mutant cell lines (e.g., A375 melanoma) compared to BRAF wild-type lines (e.g., HT-29 colon cancer, which is also BRAF V600E, and a wild-type line like MCF-7 breast cancer).

Protocol: MTT Assay [22][23][24]

  • Cell Plating: Seed selected cancer cell lines (e.g., A375, HT-29, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Test Compound, Vemurafenib, and Paclitaxel for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound in each cell line.

Expected Outcomes & Comparative Data:

CompoundA375 (BRAF V600E) IC₅₀MCF-7 (BRAF WT) IC₅₀Interpretation
Test Compound Low nMHigh nM / µMSuggests selectivity for BRAF V600E mutant cells.
Vemurafenib Low nMHigh nM / µMConfirms assay validity for BRAF inhibition.
Paclitaxel Low nMLow nMBroad cytotoxicity, as microtubules are essential in all dividing cells.
Experiment 2.2: Cell Cycle Analysis by Flow Cytometry

Rationale: To determine if the compound's cytotoxic effect is mediated by an arrest at a specific phase of the cell cycle. Tubulin-targeting agents typically cause a prominent arrest in the G2/M phase.

Protocol: [25][26][27][28]

  • Cell Treatment: Treat a sensitive cell line (e.g., A375) with the IC₅₀ concentration of the Test Compound, Paclitaxel, and Vemurafenib for 18-24 hours.

  • Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A.[25]

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting fluorescence data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Expected Outcomes & Interpretation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/MInterpretation
Vehicle ~50-60%~20-30%~10-20%Normal cell cycle distribution.
Test Compound ~10-20%~5-10%~70-80% Strong G2/M arrest, indicative of microtubule disruption.
Paclitaxel ~10-20%~5-10%~70-80% Confirms assay validity for G2/M arrest.
Vemurafenib ~70-80% ~10-15%~10-15%G0/G1 arrest, typical for MAPK pathway inhibitors.
Experiment 2.3: MAPK Pathway Modulation by Western Blot

Rationale: If kinase profiling and cell viability data suggest BRAF inhibition, this experiment will confirm that the Test Compound inhibits the MAPK signaling cascade downstream of BRAF in cells. This is assessed by measuring the phosphorylation status of key pathway proteins like MEK and ERK.

MAPK_Pathway RAS RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Vemurafenib Vemurafenib or Test Compound Vemurafenib->BRAF Inhibits

Figure 2: The BRAF/MEK/ERK (MAPK) signaling pathway.

Protocol: [29][30][31][32][33]

  • Cell Treatment: Treat BRAF V600E mutant cells (A375) with the Test Compound and Vemurafenib at their IC₅₀ concentrations for a short duration (e.g., 2-6 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific binding.

    • Probe separate membranes with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify band intensities and calculate the ratio of the phosphorylated protein to the total protein for MEK and ERK.

Expected Outcomes & Interpretation:

A significant decrease in the p-MEK/Total MEK and p-ERK/Total ERK ratios in cells treated with the Test Compound, similar to the effect of Vemurafenib, would strongly confirm the inhibition of the MAPK pathway at or upstream of MEK.

Phase 3: Definitive Confirmation of Direct Target Engagement

The final phase provides unequivocal evidence that the Test Compound physically binds to its putative target within the complex milieu of the cell.

Experiment 3.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical technique that assesses target engagement in a native cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[4][34][35][36][37] A shift in the protein's melting curve upon compound treatment is direct evidence of binding.

Protocol: [4][34][35]

  • Cell Treatment: Treat intact cells (e.g., A375 for BRAF or HeLa for tubulin) with the Test Compound (at a saturating concentration, e.g., 10x IC₅₀) or vehicle.

  • Heat Challenge: Aliquot the treated cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Detection: Analyze the amount of the soluble target protein (e.g., BRAF or β-tubulin) remaining at each temperature point using Western blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate thermal melt curves. A shift of the curve to the right in the presence of the Test Compound indicates thermal stabilization and thus, direct binding.

Expected Outcomes & Interpretation:

  • For a BRAF Inhibitor: A significant rightward shift in the BRAF melting curve in cells treated with the Test Compound, similar to Vemurafenib, would confirm direct engagement with BRAF.

  • For a Tubulin Binder: A rightward shift in the β-tubulin melting curve in cells treated with the Test Compound, similar to Colchicine or Paclitaxel, would confirm direct binding to tubulin.

Conclusion

References

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A Senior Application Scientist's Guide to the In Vivo Validation of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The compound 4-(3-Fluorophenyl)-1,3-thiazol-2-amine belongs to the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry recognized for a broad spectrum of biological activities, including potent inhibition of key enzymes in oncogenesis and inflammation.[1][2] Derivatives of this scaffold have shown promise as inhibitors of critical signaling pathways such as the BRAF/MEK/ERK (MAPK) cascade and as modulators of angiogenesis through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3] This guide provides a comprehensive framework for the preclinical validation of this compound (herein referred to as Compound-FPTA) in relevant animal models. We present a comparative analysis against established multi-kinase inhibitors, Sunitinib and Sorafenib, which are considered standard-of-care in clinical settings where VEGFR-2 inhibition is a validated therapeutic strategy, such as in Renal Cell Carcinoma (RCC).[4][5][6] This document outlines detailed experimental protocols, explains the causal logic behind methodological choices, and provides tools for data interpretation to ensure scientific rigor and trustworthiness in early-stage drug development.

Introduction: The Therapeutic Rationale for Compound-FPTA

The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[2] Its versatility allows for structural modifications that can precisely target various enzymatic pockets. Specifically, compounds like Compound-FPTA are hypothesized to function as ATP-competitive inhibitors of protein kinases. The addition of a fluorophenyl group often enhances metabolic stability and binding affinity. Given the established role of VEGFR-2 in tumor angiogenesis—the process of forming new blood vessels that tumors need to grow and metastasize—targeting this receptor is a clinically validated anti-cancer strategy.[3][7][8][9]

The primary objective of the in vivo studies described herein is to validate the anti-angiogenic and anti-tumor efficacy of Compound-FPTA in a robust, reproducible animal model. This guide will focus on a human tumor xenograft model, a standard and essential step in preclinical drug development.[7][10]

The Competitive Landscape: Benchmarking Against Approved VEGFR-2 Inhibitors

To accurately assess the potential of Compound-FPTA, its performance must be contextualized against existing therapies. Sunitinib and Sorafenib are multi-kinase inhibitors with significant activity against VEGFR-2 and are approved for treating advanced RCC, among other cancers.[4][5][11] They serve as ideal positive controls and benchmarks for efficacy and toxicity.

Compound Primary Targets Common Indication Typical Oral Dose (Mice) Reported In Vivo Efficacy (Xenograft)
Compound-FPTA Hypothesized: VEGFR-2, PDGFR, RAF Kinases InvestigationalTBD (Dose Escalation Study Required)TBD
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RETRenal Cell Carcinoma (RCC), GIST20-40 mg/kg/daySignificant tumor growth inhibition and reduced microvessel density.[4][12]
Sorafenib VEGFRs, PDGFRβ, RAF kinases (C-RAF, B-RAF)Renal Cell Carcinoma (RCC), HCC30 mg/kg/dayInhibits tumor growth and angiogenesis in various xenograft models.[13]

Experimental Design: A Self-Validating System

The cornerstone of trustworthy preclinical data is an experimental design that incorporates internal controls and addresses key pharmacological questions. We propose a multi-stage approach encompassing pharmacokinetics, efficacy, and target engagement.

Logical Workflow for In Vivo Validation

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanistic Validation PK Pharmacokinetic (PK) Study (Determine Exposure & Half-life) Tox Preliminary Toxicity Screen (Maximum Tolerated Dose - MTD) PK->Tox Inform Dosing Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Tox->Efficacy Set Doses PD Pharmacodynamic (PD) Study (Target Engagement) Efficacy->PD Collect Tissues IHC Immunohistochemistry (IHC) (Microvessel Density - CD31) PD->IHC Confirm Mechanism G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound Compound-FPTA (Sunitinib, Sorafenib) Compound->VEGFR2 Inhibits Phosphorylation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Assessing Target Engagement and Downstream Effects
  • Western Blot: Use lysates from the collected tumors to probe for phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2. A successful compound will show a significant decrease in the pVEGFR-2/VEGFR-2 ratio in the treated groups compared to the vehicle control.

  • Immunohistochemistry (IHC): Stain tumor sections with an antibody against CD31, a marker for endothelial cells. [14]A reduction in CD31 staining indicates lower microvessel density (MVD), providing direct evidence of an anti-angiogenic effect. [4] Hypothetical Data Summary:

Treatment Group Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%) Relative pVEGFR-2 Level (vs. Vehicle) Microvessel Density (CD31+ vessels/field)
Vehicle Control1500 ± 210-+5.2%1.0045 ± 8
Compound-FPTA (Low Dose)950 ± 15036.7%+1.5%0.6530 ± 6
Compound-FPTA (High Dose)550 ± 9863.3%-2.1%0.2515 ± 4
Sunitinib (40 mg/kg)510 ± 8566.0%-4.5%0.2112 ± 3

Conclusion

This guide provides a robust, multi-faceted strategy for the in vivo validation of this compound. By integrating pharmacokinetic analysis, a well-controlled efficacy study benchmarked against standard-of-care agents, and mechanistic pharmacodynamic readouts, researchers can generate a comprehensive and trustworthy data package. The successful execution of these protocols will elucidate the therapeutic potential of Compound-FPTA as a novel anti-angiogenic agent and provide the necessary foundation for further preclinical development.

References

  • Models for Assessing Anti-Angiogenesis Agents: Appraisal of Current Techniques. ResearchGate.
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  • Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. ACS Publications.
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  • In vivo models of angiogenesis. PubMed.
  • In vivo models of angiogenesis. PubMed Central.
  • In vivo anti-angiogenesis application and microfluidic assay. ResearchGate.
  • Evaluation of Novel Antimouse VEGFR2 Antibodies as Potential Antiangiogenic or Vascular Targeting Agents for Tumor Therapy. PubMed Central.
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  • Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice. iv.iiarjournals.org.
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Assessing the Drug-Likeness of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's "drug-likeness" is paramount to mitigating late-stage attrition and optimizing resource allocation. The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents, including approved kinase inhibitors.[1] This guide provides an in-depth, comparative analysis of the drug-likeness of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine derivatives, benchmarking them against isomeric analogs and established therapeutics. By integrating computational predictions with established experimental principles, we offer a practical framework for researchers engaged in the development of thiazole-based drug candidates.

The Rationale for Early-Stage Drug-Likeness Assessment

The journey from a hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity.[2] Computational, or in silico, ADMET prediction has emerged as an indispensable tool in early-stage drug discovery, allowing for the rapid screening of large compound libraries to flag potential liabilities before significant investment in synthesis and in vitro/in vivo testing is made.[3] This proactive approach enables a more focused and efficient drug development pipeline.

This guide will focus on a systematic evaluation of key drug-like properties, including:

  • Physicochemical Properties: Molecular weight, lipophilicity (logP), solubility, and polar surface area.

  • Pharmacokinetic (ADME) Properties: Gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

  • Drug-Likeness Rules: Compliance with established guidelines such as Lipinski's Rule of Five.

Comparative Analysis: The Core Compound and Its Benchmarks

To provide a comprehensive assessment, we will compare the predicted drug-likeness profile of our lead compound, This compound , against a carefully selected set of comparators:

  • Isomeric and Parent Analogs:

    • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine: To evaluate the impact of the fluorine atom's position on the phenyl ring.

    • 4-Phenyl-1,3-thiazol-2-amine: The unsubstituted parent compound to establish a baseline.[4]

  • Approved Thiazole-Containing Kinase Inhibitors:

    • Dasatinib: A multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5]

    • Ponatinib: A potent multi-targeted tyrosine kinase inhibitor also used for CML, particularly in cases with resistance mutations.[6][7]

This comparative approach will allow us to contextualize the properties of our lead compound and understand the potential implications of subtle structural modifications.

Methodology: A Dual Approach of In Silico Prediction and Established Principles

Our assessment is grounded in a two-pronged approach that combines the predictive power of computational tools with the foundational principles of medicinal chemistry.

In Silico ADMET Prediction Workflow

A variety of robust, web-based platforms are available for rapid ADMET prediction. For this guide, we will follow a generalized workflow applicable to tools like SwissADME , admetSAR , and ProTox-II .[8] These platforms leverage sophisticated algorithms and vast datasets of known compounds to predict the pharmacokinetic and toxicological properties of novel chemical entities.[9][10]

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output & Analysis SMILES Compound Structure (SMILES) WebApp Web-Based ADMET Tool (e.g., SwissADME) SMILES->WebApp Submit PhysChem Physicochemical Properties WebApp->PhysChem PK Pharmacokinetics (ADME) WebApp->PK DrugLikeness Drug-Likeness Rules WebApp->DrugLikeness Toxicity Toxicity Prediction WebApp->Toxicity

Caption: A generalized workflow for in silico ADMET prediction using web-based tools.

Step-by-Step Protocol for In Silico Analysis:

  • Input Compound Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for each compound is obtained.

  • Submission to Web Server: The SMILES string is submitted to a chosen ADMET prediction server (e.g., SwissADME).[8]

  • Parameter Calculation: The server calculates a wide range of properties based on the compound's structure.

  • Data Collation and Analysis: The predicted values for key parameters are collected and organized for comparative analysis. This includes assessing compliance with drug-likeness rules like Lipinski's Rule of Five.

Lipinski's Rule of Five: A Cornerstone of Drug-Likeness

Formulated by Christopher A. Lipinski, the "Rule of Five" provides a set of simple heuristics to predict the oral bioavailability of a drug candidate.[11] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

While not a definitive predictor of a compound's success, Lipinski's Rule of Five serves as a valuable first-pass filter in drug discovery.

Comparative Data Analysis

The following tables summarize the in silico predicted physicochemical and ADMET properties for our target compound and its comparators.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Compliance

CompoundMolecular FormulaMW ( g/mol )LogPHBDHBALipinski Violations
This compound C₉H₇FN₂S194.232.45130
4-(4-Fluorophenyl)-1,3-thiazol-2-amineC₉H₇FN₂S194.232.45130
4-Phenyl-1,3-thiazol-2-amineC₉H₈N₂S176.242.20130
DasatinibC₂₂H₂₆ClN₇O₂S488.013.39290
PonatinibC₂₉H₂₇F₃N₆O532.564.10171 (MW > 500)

Data for the thiazole derivatives were calculated using SwissADME. Data for Dasatinib and Ponatinib are from PubChem and other cited literature.[4][5][7]

Table 2: Predicted ADME Properties

CompoundGI AbsorptionBBB PermeantCYP2D6 InhibitorCYP3A4 Inhibitor
This compound HighYesNoNo
4-(4-Fluorophenyl)-1,3-thiazol-2-amineHighYesNoNo
4-Phenyl-1,3-thiazol-2-amineHighYesNoNo
DasatinibHighNoYesYes
PonatinibHighYesNoYes

Predictions were generated using SwissADME.

Interpretation and Scientific Insights

The in silico data provides several key insights into the drug-likeness of this compound and its derivatives:

  • Excellent Physicochemical Profile: All three thiazole derivatives (3-fluoro, 4-fluoro, and unsubstituted) exhibit excellent physicochemical properties, with low molecular weights, optimal lipophilicity (LogP), and full compliance with Lipinski's Rule of Five. This suggests a high probability of good oral bioavailability.

  • Favorable ADME Predictions: The thiazole derivatives are predicted to have high gastrointestinal absorption and to be permeable to the blood-brain barrier. The latter could be advantageous for targeting central nervous system disorders but may be a liability if off-target CNS effects are a concern. Importantly, they are not predicted to be significant inhibitors of key cytochrome P450 enzymes (CYP2D6 and CYP3A4), suggesting a lower potential for drug-drug interactions.

  • Comparison with Approved Drugs:

    • Dasatinib also shows good GI absorption but is not predicted to cross the BBB. It is, however, predicted to inhibit both CYP2D6 and CYP3A4, a known characteristic that must be managed in clinical use.[12]

    • Ponatinib has a higher molecular weight, leading to one Lipinski violation.[7] Its predicted BBB permeability and CYP3A4 inhibition highlight that even successful drugs can have properties that require careful clinical consideration.[12]

The data suggests that the position of the fluorine atom on the phenyl ring (meta vs. para) does not significantly alter the predicted drug-likeness properties at this level of analysis. Both fluorinated isomers present a very similar and favorable profile compared to the unsubstituted parent compound.

Experimental Validation: The Next Frontier

While in silico predictions are a powerful guide, experimental validation is crucial. The following experimental protocols are recommended to confirm and expand upon the computational findings.

Experimental Protocol: Determination of Lipophilicity (Shake-Flask Method)
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Partition Add Compound & Shake Stock->Partition Mix Mix n-octanol and PBS Mix->Partition Separate Centrifuge to Separate Phases Partition->Separate Quantify Quantify Concentration (HPLC) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Conclusion and Future Directions

The in silico assessment presented in this guide indicates that this compound and its 4-fluoro isomer possess highly favorable drug-like properties. Their low molecular weight, optimal lipophilicity, and predicted high GI absorption and low potential for CYP-mediated drug-drug interactions make them attractive candidates for further development. When benchmarked against approved kinase inhibitors like Dasatinib and Ponatinib, these smaller fragments demonstrate a potentially cleaner ADMET profile, which is a significant advantage in the early stages of drug discovery.

The next critical steps will involve the synthesis of these compounds and experimental validation of their physicochemical and pharmacokinetic properties. Furthermore, elucidation of their biological activity, for instance, through kinase inhibition profiling, will be essential to fully understand their therapeutic potential.[13] The framework provided in this guide offers a robust starting point for these future investigations, demonstrating the power of a comparative and integrated approach to drug-likeness assessment.

References

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Safety Operating Guide

Personal protective equipment for handling 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 4-(3-Fluorophenyl)-1,3-thiazol-2-amine

This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound (CAS No. 175204-03-6). The guidance herein is synthesized from established safety principles for related chemical structures and is designed to empower laboratory personnel with the knowledge to manage this compound responsibly, minimizing exposure and ensuring operational integrity.

Core Hazard Analysis and Risk Mitigation

While comprehensive toxicological data for this compound is not extensively published, its chemical structure—featuring a halogenated aromatic ring and a 2-aminothiazole moiety—necessitates a cautious approach. The hazard profile is inferred from data on structurally analogous compounds and general chemical safety principles. The primary risks are associated with acute toxicity through inhalation, skin contact, and ingestion, as well as irritation to the skin and eyes.

Known Hazard Classifications for Structurally Similar Compounds:

Hazard ClassGHS CategoryDescriptionRationale and Field Insight
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]Aromatic amines can exhibit systemic toxicity. Assume any ingestion is hazardous and requires immediate medical attention.
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[1]The compound's lipophilicity may allow for dermal absorption. Intact skin is not a guaranteed barrier.
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[1]As a solid powder, fine particulates can be easily aerosolized, posing a significant respiratory risk.
Skin Corrosion/Irritation Category 2Causes skin irritation.[1]Prolonged contact with thiazole derivatives can lead to localized inflammation and irritation.
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1]Particulate matter can cause mechanical irritation and chemical damage to the cornea and conjunctiva.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is predicated on the principle of "As Low As Reasonably Achievable" (ALARA) exposure. Engineering controls are the primary line of defense, supplemented by a robust PPE protocol.

Engineering Control: The Mandate for a Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's negative pressure environment is the most effective measure to contain fine powders and prevent systemic inhalation.

PPE Selection Protocol:

Protection TypeMinimum RequirementRecommended for Higher-Risk Operations
Respiratory Not required if all work is performed in a certified fume hood.For spill cleanup outside of a fume hood, a full-face or half-mask air-purifying respirator (APR) with P100 (particulate) cartridges is necessary.[2]
Eye & Face ANSI Z87.1-compliant safety glasses with side shields.Chemical splash goggles. For tasks with a high splash risk, a face shield should be worn over the goggles.[3]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Always double-glove.Double-gloving with an inner nitrile glove and a thicker, chemical-resistant outer glove (e.g., neoprene). Check manufacturer's compatibility charts for breakthrough times.[3]
Body Protection Flame-resistant laboratory coat, fully buttoned.[4] Long pants and fully enclosed shoes are mandatory.[3]Chemical-resistant apron over the lab coat for handling larger quantities or solutions.

Standard Operating Procedure: From Receipt to Use

This workflow is designed to minimize exposure at every step of the handling process. Adherence to this sequence is critical for ensuring a safe operational environment.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Fume Hood verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_ppe 3. Don Correct PPE (Double-Glove) verify_hood->gather_ppe gather_mats 4. Assemble All Necessary Equipment gather_ppe->gather_mats weigh 5. Weigh Compound (Use anti-static weigh boat) gather_mats->weigh transfer 6. Transfer Solid to Reaction Vessel weigh->transfer dissolve 7. Add Solvent & Prepare Solution transfer->dissolve decon_tools 8. Decontaminate Spatulas & Glassware dissolve->decon_tools decon_area 9. Wipe Down Fume Hood Surfaces decon_tools->decon_area dispose 10. Segregate & Dispose of Waste Correctly decon_area->dispose remove_ppe 11. Remove PPE (Outer gloves first) dispose->remove_ppe

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation:

    • Ensure the fume hood sash is at the appropriate height and the airflow monitor indicates normal operation.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary items: spatulas, weigh paper/boats, glassware, solvents, and waste containers.

  • Weighing and Transfer:

    • Tare the balance with a weigh boat or creased weigh paper.

    • Carefully scoop the solid compound from its container onto the weigh paper. Avoid creating dust clouds by using slow, deliberate movements. Do not pour the powder from a height.

    • Record the weight.

    • Gently tap the weigh paper to transfer the bulk of the solid into the destination vessel. Use a compatible solvent (e.g., ethanol, DMSO) to rinse the weigh paper, ensuring a quantitative transfer.

  • Decontamination and Cleanup:

    • Wipe down the balance and surrounding surfaces inside the fume hood with a cloth dampened with 70% ethanol or another appropriate solvent.

    • Decontaminate spatulas and non-disposable equipment thoroughly before removing them from the fume hood.

    • Dispose of all contaminated disposables (gloves, bench paper, weigh boats) into the designated halogenated solid waste container.

Emergency Response Plan

Rapid and correct response to an exposure or spill is crucial.

cluster_minor Minor Spill (Inside Hood) cluster_major Major Spill (Outside Hood) spill Spill Occurs assess Assess Severity (Size & Location) spill->assess contain Contain with Absorbent Pads assess->contain Minor alert Alert Others & Evacuate Area assess->alert Major cleanup Collect Material with Forceps contain->cleanup dispose_minor Place in Halogenated Waste cleanup->dispose_minor decon_minor Decontaminate Area dispose_minor->decon_minor contact_ehs Contact EH&S / Emergency # alert->contact_ehs secure Secure Area / Post Warning contact_ehs->secure

Caption: Spill response decision workflow.

Exposure and First Aid Measures:

  • Skin Contact : Immediately remove contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[5][6] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water.[7] Seek immediate medical attention.

Waste Management and Disposal

Proper segregation of chemical waste is critical for safety and environmental compliance. As a fluorinated organic compound, this compound is classified as a halogenated organic waste .[8][9]

Causality: Halogenated wastes cannot be recycled through solvent stills and require high-temperature incineration for proper disposal.[8] Mixing them with non-halogenated solvents contaminates the entire waste stream, significantly increasing disposal costs and environmental burden.[9][10]

Disposal Protocol:

Waste StreamDisposal ContainerProcedure
Contaminated Solids Labeled "Halogenated Organic Solid Waste" container.Includes used gloves, weigh boats, bench paper, and any material used for spill cleanup.
Aqueous Solutions Labeled "Halogenated Aqueous Waste" container.Do not mix with organic solvent waste. Ensure the pH is neutral (between 5.5 and 9.5) before adding to the container.[10]
Organic Solutions Labeled "Halogenated Organic Liquid Waste" container.Collect all solutions where the compound is dissolved in an organic solvent. Keep the container tightly closed when not in use.[9][11]

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem. [Link]
  • Unknown. (n.d.).
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  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]
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  • Thor Specialities (UK) LTD. (2019).
  • Ilkiv, I., et al. (n.d.). SAFETY PROFILE OF THIAZOLE DERIVATIVE AND ITS COMPLEX WITH PEG-BASED POLYMERIC NANOPARTICLES ON LIVER AND BLOOD CELLS IN TUMOR-BEARING MICE. Studia Biologica. [Link]
  • National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
  • Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.